molecular formula C6H10N2S B1311014 4-Isopropyl-1,3-thiazol-2-amine CAS No. 79932-20-0

4-Isopropyl-1,3-thiazol-2-amine

Cat. No.: B1311014
CAS No.: 79932-20-0
M. Wt: 142.22 g/mol
InChI Key: LGPVXXJBWWYOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C6H10N2S and its molecular weight is 142.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPVXXJBWWYOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427708
Record name 4-isopropyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79932-20-0
Record name 4-isopropyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propan-2-yl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Isopropyl-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document offers a detailed, step-by-step protocol for the synthesis of this compound via the robust and widely utilized Hantzsch thiazole synthesis. Furthermore, it outlines the essential analytical techniques for the thorough characterization of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, providing both practical experimental procedures and the underlying scientific principles.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in the design and development of novel therapeutic agents.[3] Its structural features allow for versatile functionalization, leading to a broad spectrum of biological activities.[2][4] Compounds incorporating this scaffold have demonstrated efficacy as antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor agents.[2][4] The presence of the 2-aminothiazole ring in various approved drugs underscores its importance in medicinal chemistry.[5] The introduction of an isopropyl group at the 4-position of the thiazole ring can influence the compound's lipophilicity and steric interactions with biological targets, potentially modulating its pharmacokinetic and pharmacodynamic properties. This guide focuses on the synthesis and characterization of this compound, providing a foundational understanding for its further exploration in drug discovery programs.

Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a highly efficient and versatile method for the construction of thiazole rings.[6][7] The reaction involves the condensation of an α-haloketone with a thioamide.[6][8] For the synthesis of this compound, the key precursors are 1-bromo-3-methylbutan-2-one and thiourea.

Reaction Mechanism

The synthesis proceeds through a well-established mechanism involving a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis reagents 1-Bromo-3-methylbutan-2-one + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Thiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol

Materials:

  • 1-Bromo-3-methylbutan-2-one

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (5% aqueous solution)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-3-methylbutan-2-one (10 mmol) in absolute ethanol (50 mL).

  • To this solution, add thiourea (12 mmol).

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water (100 mL).

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ample deionized water to remove any inorganic salts.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature to obtain this compound as a solid.

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Physical Properties
PropertyValue
Molecular FormulaC6H10N2S
Molar Mass142.22 g/mol [9]
AppearanceOff-white to pale yellow solid
Melting Point48-50 °C[9]
Boiling Point105-107 °C at 0.5 Torr[9]
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl group, the aromatic proton on the thiazole ring, and the amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.2Doublet6H-CH(CH ₃)₂
~3.0Septet1H-CH (CH₃)₂
~6.2Singlet1HThiazole C5-H
~7.0Broad Singlet2H-NH

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~23-CH(C H₃)₂
~30-C H(CH₃)₂
~100Thiazole C 5
~150Thiazole C 4
~170Thiazole C 2

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[10][11]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine)
3100-3000MediumC-H stretching (aromatic)
2960-2850StrongC-H stretching (aliphatic)
~1630StrongC=N stretching (thiazole ring)
~1550StrongN-H bending (amine)
~1470MediumC=C stretching (thiazole ring)

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 142.

Potential Applications in Drug Discovery

Derivatives of 2-aminothiazole are known to possess a wide array of biological activities.[2][4] The synthesized this compound can serve as a valuable building block for the development of new drug candidates. Potential areas of application include:

  • Antimicrobial Agents: Many 2-aminothiazole derivatives exhibit potent activity against various bacterial and fungal pathogens.[2][12]

  • Anticancer Agents: This class of compounds has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms.[1][13]

  • Anti-inflammatory Agents: Certain 2-aminothiazole derivatives have shown promising anti-inflammatory properties.[2]

applications core This compound app1 Antimicrobial Agents core->app1 app2 Anticancer Agents core->app2 app3 Anti-inflammatory Agents core->app3

Caption: Potential Therapeutic Applications.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound using the Hantzsch thiazole synthesis. The comprehensive characterization protocol outlined, utilizing NMR, IR, and MS, ensures the confirmation of the structure and purity of the final product. The established biological significance of the 2-aminothiazole scaffold suggests that this compound is a promising candidate for further investigation and derivatization in the pursuit of novel therapeutic agents. This document serves as a valuable resource for researchers embarking on the synthesis and exploration of this important class of heterocyclic compounds.

References

  • The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide - Benchchem.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed. Available at: [Link]

  • FAR IR SPECTRA AND STRUCTURES OF Zn(II) COMPLEXES OF 2-AMINOTHIAZOLES.
  • 28 vibrational spectra and thermodynamic properties of thiazole, 2-aminothiazole, 2-amino.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. Available at: [Link]

  • Synthesis of 4-isopropyl-2-(trans-3-aminostyryl) thiazole - PrepChem.com. Available at: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - Semantic Scholar. Available at: [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]

  • Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl) - Benchchem.
  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]

  • This compound - ChemBK. Available at: [Link]

  • 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide - BioGRID. Available at: [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.
  • 79932-20-0| Chemical Name : this compound | Pharmaffiliates. Available at: [Link]

  • CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents.
  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed. Available at: [Link]

  • 1-(2-isopropyl-1,3-thiazol-4-yl)-N-methylmethanamine dihydrochloride - PubChem. Available at: [Link]

  • Thiazole, 4-methyl-2-(1-methylethyl)- - the NIST WebBook. Available at: [Link]

  • (4S)-2-Tert.-butyl-4-isopropyl-4,5-dihydro-1,3-thiazole - SpectraBase. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. Available at: [Link]

  • 4-isopropyl-N-(naphthalen-1-yl)thiazol-2-amine - PubChem - NIH. Available at: [Link]

  • ChemInform Abstract: Synthesis and Antimicrobial Activity of Some Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines. - ResearchGate. Available at: [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC - NIH. Available at: [Link]

  • [(2-isopropyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride - PubChemLite. Available at: [Link]

  • Aminothiazole - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

Sources

Physical and chemical properties of 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Isopropyl-1,3-thiazol-2-amine

Foreword: The Thiazole Scaffold in Modern Chemistry

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties, hydrogen bonding capabilities, and rigid framework allow it to effectively interact with a diverse range of biological targets.[2] However, this scaffold is not without its complexities; it has also been flagged as a potential toxicophore, susceptible to metabolic activation that warrants careful consideration during drug design.[1] This guide focuses on a specific, yet significant, derivative: this compound (CAS No: 79932-20-0). We will dissect its fundamental properties, reactivity, synthesis, and analytical characterization, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Molecular Identity and Structural Characteristics

Understanding the fundamental structure is the first step in harnessing the potential of any chemical entity.

  • IUPAC Name: 4-(propan-2-yl)-1,3-thiazol-2-amine

  • CAS Number: 79932-20-0[3]

  • Molecular Formula: C₆H₁₀N₂S[4]

  • Molecular Weight: 142.22 g/mol [4]

  • Canonical SMILES: CC(C)C1=CN=C(S1)N

  • InChI Key: ZJGMENJBCQSPCO-UHFFFAOYSA-N

The structure features a five-membered thiazole ring containing sulfur and nitrogen heteroatoms. An amino group is attached at the C2 position, and a bulky isopropyl group is present at the C4 position. This substitution pattern, particularly the isopropyl group, can significantly influence the molecule's steric and electronic properties, affecting its reactivity and interaction with biological macromolecules.

Physicochemical Properties: A Quantitative Overview

A compound's physical properties are critical determinants of its behavior in both chemical reactions and biological systems. These parameters dictate formulation strategies, reaction conditions, and pharmacokinetic profiles.

PropertyValueSource(s)
Appearance Clear Pale Yellow Oil / Solid[5][6]
Melting Point 48-50 °C[5]
Boiling Point 105-107 °C (at 0.5 Torr)[5]
Density (Predicted) 1.142 ± 0.06 g/cm³[5]
pKa (Predicted) 5.47 ± 0.10[5][6]
Solubility Slightly soluble in Acetone, DMSO, Methanol[4][6]

Expert Insights: The predicted pKa of ~5.47 suggests the molecule is a weak base. The exocyclic amino group and the endocyclic nitrogen atom can be protonated, influencing the molecule's charge state at physiological pH and its solubility in aqueous media. The low melting point indicates that it may exist as an oil or a low-melting solid at room temperature, which has implications for handling and storage. For optimal stability, it should be kept in a dark place, sealed in a dry environment, and stored in a freezer at or below -20°C.[4][5]

Chemical Reactivity and Synthetic Pathways

Reactivity Profile: A Tale of Two Nitrogens

The reactivity of 2-aminothiazoles like this compound is dominated by the nucleophilic character of its two nitrogen atoms: the exocyclic primary amine (N-exo) and the endocyclic ring nitrogen (N-endo). The site of electrophilic attack is highly dependent on the nature of the electrophile and the reaction conditions.[7][8]

  • Alkylation: With saturated electrophiles such as alkyl halides in the absence of a strong base, the reaction typically occurs at the more nucleophilic endocyclic nitrogen. The presence of the C4-isopropyl group may provide some steric hindrance, but the endocyclic nitrogen generally remains the primary site of attack.[7]

  • Acylation & Sulfonylation: With more reactive electrophiles like acyl halides or sulfonyl halides, the reaction preferentially occurs at the exocyclic amino group.[8]

  • Reaction with Aldehydes: Under mild conditions, 2-aminothiazoles react with aromatic aldehydes at the exocyclic nitrogen to form Schiff bases.[7]

This dual reactivity is a critical consideration in synthetic design, as it allows for selective functionalization to build more complex molecular architectures.

G cluster_0 Tautomerism & Nucleophilic Sites amine Amino Tautomer imine Imino Tautomer amine->imine Tautomerization N_exo Exocyclic N (Acylation, etc.) amine->N_exo Site 1 N_endo Endocyclic N (Alkylation) amine->N_endo Site 2 amine_struct imine_struct imine_struct->imine

Caption: Tautomeric forms and primary nucleophilic centers of the 2-aminothiazole core.

Synthetic Protocol: Hantzsch Thiazole Synthesis

The most common and robust method for synthesizing 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone and a thiourea derivative.

Workflow for Synthesis of this compound:

Hantzsch_Synthesis start Starting Materials ketone 1-Bromo-3-methyl-2-butanone start->ketone thiourea Thiourea start->thiourea process Reaction Step Solvent: Ethanol Heat (Reflux) ketone->process thiourea->process cyclization Condensation & Cyclization process->cyclization workup Workup 1. Neutralize with Base (e.g., NaOH) 2. Extract with Organic Solvent cyclization->workup purification Purification Recrystallization or Chromatography workup->purification product Final Product: This compound purification->product

Caption: General workflow for the Hantzsch synthesis of the target compound.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of thiourea (1 equivalent) in absolute ethanol, add 1-bromo-3-methyl-2-butanone (1 equivalent).

  • Condensation: Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Carefully neutralize the mixture with a concentrated aqueous solution of sodium hydroxide (NaOH) to a pH of 8-9.[7] This step is crucial as the product is initially formed as a hydrobromide salt.

  • Extraction: Extract the resulting free base from the aqueous mixture using an organic solvent such as ethyl acetate or ether (3x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ether/hexane) or by column chromatography on silica gel to yield the pure this compound.[7][9]

Spectroscopic and Analytical Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a dedicated public spectrum for this specific molecule is not available, its profile can be reliably predicted based on its structural motifs and data from analogous compounds.[10]

Infrared (IR) Spectroscopy
  • N-H Stretching: Primary amines show two characteristic bands for asymmetric and symmetric N-H stretching, typically in the 3300-3500 cm⁻¹ region.[11]

  • C=N Stretching: A strong absorption band for the thiazole ring's C=N bond is expected around 1600-1650 cm⁻¹.

  • N-H Bending: A bending vibration for the primary amine should appear around 1580-1620 cm⁻¹.

  • C-S Stretching: A weaker absorption corresponding to the C-S bond in the thiazole ring is typically found in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Isopropyl CH: A septet around 3.0-3.3 ppm.[12]

    • Isopropyl CH₃: A doublet (6H) around 1.2-1.4 ppm.[12]

    • Thiazole H (C5-H): A singlet around 6.0-6.5 ppm.

    • Amine NH₂: A broad singlet that can appear over a wide range (e.g., 5.0-7.0 ppm), whose chemical shift is concentration and solvent-dependent. This signal will disappear upon D₂O exchange.[11]

  • ¹³C NMR:

    • C2 (C-NH₂): ~168-172 ppm.

    • C4 (C-isopropyl): ~155-160 ppm.

    • C5: ~105-110 ppm.[12]

    • Isopropyl CH: ~30-35 ppm.[12]

    • Isopropyl CH₃: ~22-25 ppm.[12]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 142.

  • Nitrogen Rule: The even molecular weight (142) is consistent with the presence of an even number of nitrogen atoms (two) in the molecule.[11]

  • Key Fragmentation: Expect fragmentation patterns involving the loss of the isopropyl group, and cleavage of the thiazole ring.

Relevance in Research and Drug Development

The 4-isopropyl-2-aminothiazole scaffold is more than a simple chemical entity; it is a building block for developing sophisticated molecules with therapeutic potential.

  • Anticancer and Antimicrobial Agents: The 2-aminothiazole core is a key pharmacophore in compounds designed to combat cancer and microbial infections.[2][13] The specific substitution at the C4 position can be tuned to optimize activity and selectivity against specific targets.[14]

  • Enzyme Inhibition: Derivatives of this scaffold serve as crucial intermediates in the synthesis of clinically relevant drugs. For instance, a closely related compound, 2-isopropyl-4-(methylaminomethyl)thiazole, is a key intermediate in the synthesis of Cobicistat, a CYP3A inhibitor used to boost the efficacy of anti-HIV agents.[15]

  • Ion Channel Modulation: N-(thiazol-2-yl)-benzamide analogs, which are built upon the 2-aminothiazole core, have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor family.[16] This discovery opens new avenues for investigating the physiological roles of ZAC and developing novel therapeutics.

Conclusion

This compound is a versatile chemical scaffold with well-defined physical and chemical properties. Its dual nucleophilic character offers synthetic flexibility, while its structural motifs are of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is essential for any scientist looking to explore the potential of this valuable compound.

References

  • ChemBK. (2024, April 10). This compound. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • Forlani, L., et al. (1982). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. The Journal of Organic Chemistry. Available from: [Link]

  • PrepChem.com. Synthesis of 4-isopropyl-2-(trans-3-aminostyryl) thiazole. Available from: [Link]

  • Forlani, L., De Maria, P., Foresti, E., & Pradella, G. (1982). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. The Journal of Organic Chemistry, 47(1), 179–181. Available from: [Link]

  • PubChem. 4-Isopropylbenzo[d]thiazol-2-amine. Available from: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Available from: [Link]

  • Galasko, G. T. F., & Israelstam, S. S. (1970). The reaction of aminoheterocycles with reactive esters. Part II. 2-Aminothiazoles. Journal of the South African Chemical Institute, 23, 137-141.
  • PubChem. 4-Isopropyl-1,3-thiazole-2-carbaldehyde. Available from: [Link]

  • PubChem. 1-(2-isopropyl-1,3-thiazol-4-yl)-N-methylmethanamine dihydrochloride. Available from: [Link]

  • BioGRID. 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide. Available from: [Link]

  • Google Patents. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
  • Google Patents. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • Letters in Applied NanoBioScience. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available from: [Link]

  • SpectraBase. 4-Isopropyl-thiazol-2(3H)-one. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Available from: [Link]

  • The Good Scents Company. 2-isopropyl-4-methylthiazole. Available from: [Link]

  • NIST. Thiazole, 4-methyl-2-(1-methylethyl)-. Available from: [Link]

  • Hansen, K. B., et al. (2018). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 139, 215-228. Available from: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available from: [Link]

  • PubChem. 2-Isopropyl-4-methylthiazole. Available from: [Link]

  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Available from: [Link]

  • ChemSynthesis. 1,3-thiazol-2-amine. Available from: [Link]

  • Reich, H. Equilibrium pKa Table (DMSO Solvent and Reference). Available from: [Link]

  • The Good Scents Company. 2-isopropyl-4-methyl-3-thiazoline. Available from: [Link]

  • ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available from: [Link]

  • BOSS CHEMICAL. 2-Isopropyl-4-methyl Thiazole Cas 15679-13-7. Available from: [Link]

Sources

Introduction: The Significance of 2-Aminothiazoles and the Imperative of Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Isopropyl-1,3-thiazol-2-amine

This guide provides a comprehensive, in-depth exploration of the methodologies and scientific reasoning involved in the crystal structure analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a field-proven perspective on experimental design, data interpretation, and the validation of structural findings. We will delve into the synthesis of the target compound, the nuanced art of single crystal growth, and the precise science of X-ray diffraction, culminating in a thorough analysis of the elucidated crystal structure.

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific compound of interest, this compound, represents a valuable scaffold for further chemical elaboration in drug discovery programs. The isopropyl group at the 4-position can influence the molecule's lipophilicity and steric profile, potentially modulating its interaction with biological targets.

A definitive understanding of the three-dimensional atomic arrangement of this compound, as provided by single-crystal X-ray diffraction, is paramount.[2][3] This knowledge allows for the precise characterization of molecular geometry, conformational preferences, and intermolecular interactions. Such data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This guide will, therefore, outline a comprehensive workflow for achieving and interpreting the crystal structure of this important heterocyclic compound.

Synthesis and Purification: A Prerequisite for High-Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of a pure, well-characterized compound. A plausible and efficient route to this compound is the well-known Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea.

Proposed Synthetic Protocol

The synthesis of this compound can be envisioned in two main steps: the synthesis of the requisite α-bromoketone followed by the cyclization with thiourea.

Step 1: Synthesis of 1-bromo-3-methylbutan-2-one

  • To a solution of 3-methylbutan-2-one (1.0 eq) in a suitable solvent such as methanol or diethyl ether, slowly add bromine (1.0 eq) at 0 °C with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred until the bromine color disappears.

  • The solvent is removed under reduced pressure, and the crude 1-bromo-3-methylbutan-2-one is used in the next step without further purification.

Step 2: Cyclization to form this compound

  • A solution of 1-bromo-3-methylbutan-2-one (1.0 eq) in ethanol is added dropwise to a stirred solution of thiourea (1.1 eq) in ethanol.

  • The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then dissolved in water and basified with a saturated solution of sodium bicarbonate to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and dried.

Purification

For crystallographic studies, the purity of the compound is critical. The synthesized this compound should be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a crystalline solid. The purity should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Art of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step.[4] Several methods can be employed, and the choice of solvent and technique is crucial.

Solvent Selection

A systematic approach to solvent screening is recommended. The ideal solvent is one in which the compound has moderate solubility. Highly soluble compounds may not crystallize, while poorly soluble ones may precipitate as an amorphous powder. A range of solvents with varying polarities should be tested.

Crystallization Techniques

The following are common and effective methods for growing single crystals of small organic molecules:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.[5]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[4] A concentrated solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in temperature reduces the solubility, leading to crystal growth.

X-ray Diffraction Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it is ready for X-ray diffraction analysis.[6][7]

Experimental Protocol
  • Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector to record the diffraction pattern.[2]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles and recording the diffraction intensities.

The workflow for X-ray diffraction data collection can be visualized as follows:

experimental_workflow cluster_prep Crystal Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis start Obtain High-Purity Compound crystal_growth Single Crystal Growth start->crystal_growth crystal_selection Select Suitable Crystal crystal_growth->crystal_selection mount_crystal Mount Crystal on Goniometer crystal_selection->mount_crystal data_collection Collect Diffraction Data mount_crystal->data_collection structure_solution Structure Solution (Phasing) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation end end validation->end Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement: From Diffraction Data to a 3D Model

The collected diffraction data, which consists of a list of reflection intensities and their positions, is then used to solve and refine the crystal structure.

Structure Solution

For small molecules like this compound, the phase problem is typically solved using direct methods.[7] These are computational techniques that use statistical relationships between the reflection intensities to determine the initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined using a least-squares method. This iterative process adjusts the atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data. The quality of the refinement is monitored by the R-factor, which should be as low as possible for a well-refined structure.

Crystallographic Data and Refinement Parameters
Empirical formulaC6H10N2S
Formula weight142.22
Temperature100(2) K
Wavelength0.71073 Å
Crystal system(To be determined)
Space group(To be determined)
Unit cell dimensionsa = (TBD) Å, α = 90°b = (TBD) Å, β = (TBD)°c = (TBD) Å, γ = 90°
Volume(TBD) ų
Z(TBD)
Density (calculated)(TBD) Mg/m³
Absorption coefficient(TBD) mm⁻¹
F(000)(TBD)
Crystal size(e.g., 0.20 x 0.15 x 0.10) mm³
Theta range for data collection(e.g., 2.0 to 25.0)°
Index ranges(TBD)
Reflections collected(TBD)
Independent reflections(TBD) [R(int) = (TBD)]
Completeness to theta = 25.00°(e.g., 99.9) %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters(TBD) / (TBD) / (TBD)
Goodness-of-fit on F²(TBD)
Final R indices [I>2sigma(I)]R1 = (TBD), wR2 = (TBD)
R indices (all data)R1 = (TBD), wR2 = (TBD)
Largest diff. peak and hole(TBD) and (TBD) e.Å⁻³

(Note: TBD = To Be Determined from experimental data)

Analysis and Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's properties.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles within the this compound molecule can be determined. These parameters provide insight into the hybridization of the atoms and the electronic structure of the thiazole ring.

Intermolecular Interactions

A key aspect of crystal structure analysis is the identification of intermolecular interactions, such as hydrogen bonds and van der Waals forces. In the case of this compound, the amino group can act as a hydrogen bond donor, and the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. These interactions play a crucial role in the packing of the molecules in the crystal lattice and can influence physical properties like melting point and solubility.

The molecular structure and potential hydrogen bonding can be represented as follows:

Caption: Molecular structure of this compound with potential H-bond donor/acceptor sites.

Data Visualization and Reporting

The final crystal structure should be visualized using appropriate software to generate high-quality images for publications and presentations. It is also standard practice to deposit the crystallographic data in a public database, such as the Cambridge Structural Database (CSD), to make it accessible to the wider scientific community.[8][9] A Crystallographic Information File (CIF) is generated, which contains all the relevant information about the crystal structure and the data collection and refinement process.

Conclusion

The crystal structure analysis of this compound provides a foundational understanding of its molecular and supramolecular properties. This in-depth technical guide has outlined a comprehensive and scientifically rigorous approach, from synthesis to structural interpretation. The insights gained from such an analysis are critical for the advancement of drug discovery programs that utilize the 2-aminothiazole scaffold, enabling the rational design of novel and more effective therapeutic agents.

References

  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1133–1143. [Link]

  • Briseno, A. L., et al. (2007). Single-crystal growth of organic semiconductors. Journal of Materials Chemistry, 17(28), 2841-2852. [Link]

  • University of Florida. (n.d.). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-isopropyl-2-(trans-3-aminostyryl) thiazole. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylbenzo[d]thiazol-2-amine. Retrieved from [Link]

  • ResearchGate. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

  • Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • MDPI. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]

  • BioGRID. (n.d.). 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropyl-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride. Retrieved from [Link]

  • CCDC. (n.d.). Access Structures. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,4-Thiadiazol-2-amine. Retrieved from [Link]

Sources

Solubility of 4-Isopropyl-1,3-thiazol-2-amine in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 4-Isopropyl-1,3-thiazol-2-amine in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation, and therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of this compound, a heterocyclic amine of interest in medicinal chemistry. While quantitative solubility data for this specific compound is not widely published, this document serves as a complete handbook for a research scientist. It details the compound's known physicochemical properties, presents available qualitative solubility information, and, most critically, provides a robust, step-by-step experimental protocol for determining its thermodynamic solubility in any organic solvent of interest. This guide is designed to empower researchers to generate reliable and reproducible solubility data, enabling informed decisions in drug discovery and process development.

Introduction: The Imperative of Solubility

Overview of this compound

This compound is a substituted aminothiazole. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The physicochemical properties of such molecules, particularly their solubility, are of paramount importance for their progression through the drug development pipeline.

The Critical Role of Solubility in Drug Development

Solubility is the phenomenon of a solute dissolving in a solvent to form a homogenous system.[4] It is a critical determinant of a drug's performance.[2][3] Poor solubility can lead to a cascade of developmental challenges, including:

  • Reduced Bioavailability: For oral administration, a drug must dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[4][5] Inadequate solubility is a primary reason for low and variable bioavailability.[4]

  • Formulation Difficulties: Developing stable and effective dosage forms, from oral tablets to parenteral solutions, is contingent on the drug's solubility characteristics.[1][5]

  • Compromised In-Vitro Assays: Unreliable results in early-stage biological screening can arise from compound precipitation in assay media, masking true activity.[6][7]

Therefore, a thorough understanding and accurate measurement of a compound's solubility are indispensable early-stage activities in pharmaceutical research.[2][6]

Physicochemical Profile of this compound

Understanding the inherent physicochemical properties of a molecule is crucial for interpreting its solubility behavior. The following parameters have been reported for this compound:

PropertyValueSource
Molecular Formula C₆H₁₀N₂S
Molar Mass 142.22 g/mol
Melting Point 48-50 °C[8]
Boiling Point 105-107 °C (at 0.5 Torr)[8]
pKa (Predicted) 5.47 ± 0.10
Density (Predicted) 1.142 ± 0.06 g/cm³[8]

Causality Behind the Properties:

  • pKa: The predicted pKa of 5.47 suggests that this compound is a weak base. The primary amine group is the likely site of protonation. This property is critical, as the molecule's charge state will change with pH, drastically affecting its solubility in protic or acidic solvents.

  • Melting Point: The relatively low melting point of 48-50 °C indicates moderate crystal lattice energy. Generally, a lower melting point correlates with higher solubility, as less energy is required to break the crystal lattice.

  • Structure: The molecule contains both a hydrophobic isopropyl group and polar amine and thiazole moieties, giving it a somewhat amphiphilic character that will influence its interaction with solvents of varying polarities.

Solubility Profile of this compound

Rationale for Solvent Selection

For drug development, solubility is typically assessed in a range of solvents that represent different polarities and hydrogen bonding capabilities. This includes polar protic solvents (like methanol), polar aprotic solvents (like DMSO and acetone), and non-polar solvents, which are relevant for different stages of synthesis, purification, and formulation.

Qualitative Solubility Data

Published data on the solubility of this compound is qualitative. This provides a preliminary indication of suitable solvent systems for further quantitative analysis.

SolventQualitative SolubilitySource
AcetoneSlightly Soluble[8][9]
DMSOSlightly Soluble[8][9]
MethanolSlightly Soluble[8][9]

This information suggests that while the compound is not highly soluble in these common polar solvents, they are viable starting points for creating stock solutions or for use in analytical methods. A full quantitative determination is necessary to understand the precise solubility limits.

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable, quantitative data, a standardized experimental protocol is essential. The Shake-Flask Method is universally regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its accuracy and reliability.[10][11]

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid compound in a chosen solvent for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated. The solid is then separated from the liquid phase, and the concentration of the dissolved compound in the supernatant is measured using a suitable analytical technique.[10]

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A 1. Add excess solid This compound to a vial B 2. Add a precise volume of the selected organic solvent A->B C 3. Seal vial and place in a shaker/rotator at controlled temperature (e.g., 25°C) B->C D 4. Agitate for 24-48 hours to ensure equilibrium is reached C->D E 5. Allow vial to stand to let solid settle D->E F 6. Withdraw supernatant and filter through a 0.22 µm syringe filter to remove all solid particles E->F G 7. Prepare serial dilutions of the clear filtrate F->G H 8. Quantify concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) G->H I 9. Calculate solubility (mg/mL or mol/L) against a standard curve H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Calibrated positive displacement pipette

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and appropriate glassware for dilutions

  • Validated HPLC-UV or LC-MS system

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm saturation. A general rule is to add 2-3 times the expected amount.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

  • Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed (e.g., 250 rpm). The equilibration time is critical; 24 to 48 hours is standard to ensure thermodynamic equilibrium is achieved.[7]

  • Phase Separation: After equilibration, remove the vial and let it stand undisturbed for at least 30 minutes to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a solvent-compatible 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear, particle-free filtrate into a clean vial. This step is crucial to prevent undissolved solid from artificially inflating the concentration measurement.

  • Dilution: Based on the expected solubility, perform an accurate serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). The method should be specific for this compound and demonstrate good linearity, accuracy, and precision.

  • Calculation: Determine the concentration of the diluted sample by comparing its response to a standard curve prepared from a known stock solution of the compound. Calculate the original solubility in the saturated solution by multiplying the concentration by the dilution factor.

Self-Validating System:

  • Visual Confirmation: The presence of undissolved solid at the end of the experiment confirms that the solution was saturated.

  • Time Point Analysis: To rigorously confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change between the later time points, equilibrium has been reached.

Conclusion

While direct quantitative solubility data for this compound remains to be broadly published, this guide provides the essential framework for any researcher to produce such data with high fidelity. By understanding the compound's key physicochemical properties and meticulously applying the gold-standard shake-flask protocol, scientists can accurately determine its solubility profile in various organic solvents. This foundational data is indispensable for guiding formulation strategies, ensuring data integrity in biological assays, and ultimately, accelerating the journey of a promising compound from the laboratory to clinical application.

References

  • The Importance of Solubility for New Drug Molecules. (2020).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). Alwsci.
  • Solubility and its Importance.pptx. (n.d.). Slideshare.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics.
  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.
  • This compound. (2024). ChemBK.
  • Determination of aqueous solubility by heating and equilibration: A technical note. (2010). Journal of Pharmaceutical and Biomedical Analysis.
  • A review of methods for solubility determination in biopharmaceutical drug characteriz
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • 79932-20-0(this compound) Product Description. (n.d.). ChemicalBook.
  • This compound. (n.d.). ChemicalBook.

Sources

The Therapeutic Promise of 2-Amino-4-isopropylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold in Modern Medicinal Chemistry

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of biological activities, leading to their incorporation into a multitude of clinically significant drugs.[1][2] Within this privileged scaffold, the 2-aminothiazole moiety has emerged as a particularly fruitful area of investigation, yielding compounds with potent antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This in-depth technical guide focuses on a specific, yet highly promising, subclass: 2-amino-4-isopropylthiazole derivatives. By exploring their synthesis, diverse biological activities, and underlying mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate and exploit the therapeutic potential of this chemical space.

The Synthetic Gateway: Hantzsch Thiazole Synthesis and its Progeny

The primary and most versatile method for the synthesis of the 2-amino-4-isopropylthiazole core is the Hantzsch thiazole synthesis.[1] This classic condensation reaction provides a straightforward and efficient route to the thiazole ring system.

Core Synthesis of 2-Amino-4-isopropylthiazole

The foundational step involves the reaction of an α-haloketone with a thiourea derivative. In the context of our target scaffold, this translates to the condensation of 1-bromo-3-methyl-2-butanone with thiourea.

Experimental Protocol: Synthesis of 2-Amino-4-isopropylthiazole

  • Reactant Preparation: Dissolve 1-bromo-3-methyl-2-butanone (1 equivalent) in a suitable solvent, typically ethanol or methanol.

  • Thiourea Addition: To the stirred solution of the α-bromoketone, add thiourea (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically refluxed for a period of 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a base, such as sodium bicarbonate solution, to precipitate the free base of the 2-aminothiazole.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4-isopropylthiazole.

Hantzsch_Synthesis cluster_reactants Reactants reactant1 1-Bromo-3-methyl-2-butanone product 2-Amino-4-isopropylthiazole reactant1->product Condensation reactant2 Thiourea reactant2->product

Caption: Hantzsch synthesis of the 2-amino-4-isopropylthiazole core.

Derivatization Strategies at the 2-Amino Position

The 2-amino group of the thiazole ring serves as a versatile handle for the introduction of a wide array of substituents, allowing for the fine-tuning of physicochemical properties and biological activity. Common derivatization strategies include acylation, sulfonylation, and the formation of Schiff bases.

Experimental Protocol: N-Acylation of 2-Amino-4-isopropylthiazole

  • Reactant Preparation: Suspend 2-amino-4-isopropylthiazole (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a base (e.g., triethylamine or pyridine, 1.2 equivalents).

  • Acylating Agent Addition: To the cooled (0 °C) and stirred suspension, add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion, as monitored by TLC.

  • Work-up and Isolation: The reaction mixture is washed sequentially with water, dilute acid (e.g., 1N HCl), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Antimicrobial Potential: A Broad Spectrum of Activity

Derivatives of the 2-aminothiazole scaffold have been extensively investigated for their antimicrobial properties.[3][5] The incorporation of the 4-isopropyl group can influence the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with microbial targets.

While specific data for a wide range of 2-amino-4-isopropylthiazole derivatives is still emerging, a study on 4-isopropylthiazole-2-carbohydrazide analogs provides valuable insights into the antimicrobial potential of this scaffold.[6]

CompoundOrganismMIC (µg/mL)
Compound 7a Staphylococcus aureus12.5
Bacillus subtilis25
Escherichia coli50
Pseudomonas aeruginosa50
Candida albicans12.5
Aspergillus niger25
Compound 7b Staphylococcus aureus25
Bacillus subtilis50
Escherichia coli50
Pseudomonas aeruginosa100
Candida albicans25
Aspergillus niger50

Table adapted from a study on 4-isopropylthiazole-2-carbohydrazide analogs, demonstrating the antimicrobial potential of the 4-isopropylthiazole scaffold.[6]

Putative Mechanisms of Antimicrobial Action

The antimicrobial activity of 2-aminothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens. While the precise mechanisms for 4-isopropyl substituted derivatives are yet to be fully elucidated, plausible targets based on the broader class of 2-aminothiazoles include:

  • Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various microbial enzymes crucial for survival, such as DNA gyrase, topoisomerase IV, and dihydrofolate reductase.

  • Biofilm Disruption: Some derivatives have demonstrated the ability to inhibit the formation of microbial biofilms, which are critical for chronic infections and antibiotic resistance.

  • Cell Membrane Disruption: The lipophilic nature of certain derivatives may facilitate their insertion into and disruption of the bacterial cell membrane integrity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 2-aminothiazole scaffold is a key component of several approved anticancer drugs, including the tyrosine kinase inhibitor dasatinib.[4] This underscores the significant potential of this chemical class in oncology.

Cytotoxicity and Antiproliferative Effects

Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of 2-aminothiazole derivatives against a wide range of cancer cell lines.[1][4] The introduction of various substituents at the 2-amino and 5-positions of the thiazole ring has been a key strategy in optimizing anticancer activity.

While specific IC50 values for a broad panel of 2-amino-4-isopropylthiazole derivatives are not yet widely reported, the general principles of structure-activity relationships (SAR) for 2-aminothiazoles can guide future drug design efforts.

Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are often multifactorial, involving the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.

Anticancer_Mechanisms cluster_targets Cellular Targets cluster_outcomes Therapeutic Outcomes 2-Amino-4-isopropylthiazole Derivative 2-Amino-4-isopropylthiazole Derivative Kinase Inhibition Kinase Inhibition 2-Amino-4-isopropylthiazole Derivative->Kinase Inhibition Apoptosis Induction Apoptosis Induction 2-Amino-4-isopropylthiazole Derivative->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest 2-Amino-4-isopropylthiazole Derivative->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Kinase Inhibition->Inhibition of Proliferation Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Cell Cycle Arrest->Inhibition of Proliferation

Caption: Potential anticancer mechanisms of 2-aminothiazole derivatives.

Key Signaling Pathways Implicated:

  • Kinase Inhibition: Many 2-aminothiazole derivatives function as inhibitors of various protein kinases, such as Src, Abl, and epidermal growth factor receptor (EGFR), which are often dysregulated in cancer.[7]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, 2-aminothiazole derivatives can halt the proliferation of cancer cells at different phases, most commonly G1/S or G2/M.[8]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The 2-aminothiazole scaffold has shown promise in the development of novel anti-inflammatory agents.[2]

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of 2-aminothiazole derivatives are largely attributed to their ability to suppress the production of pro-inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of varying concentrations of the test compounds (2-amino-4-isopropylthiazole derivatives).

  • Nitrite Quantification: After a suitable incubation period (e.g., 24 hours), the production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Molecular Targets in Inflammation

The anti-inflammatory activity of these compounds is likely mediated through the inhibition of key enzymes and transcription factors involved in the inflammatory response.

  • Cyclooxygenase (COX) Inhibition: Some derivatives may inhibit COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain 2-aminothiazole derivatives may act as iNOS inhibitors.[9]

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response. Inhibition of this pathway can lead to a broad-spectrum anti-inflammatory effect.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 2-amino-4-isopropylthiazole derivatives is intricately linked to their molecular structure. Understanding the structure-activity relationship is paramount for the rational design of more potent and selective drug candidates.

Key SAR Insights for 2-Aminothiazoles:

  • Substitution at the 2-Amino Group: The nature of the substituent on the 2-amino group is a critical determinant of activity. Acyl and sulfonyl groups have been shown to be favorable for various biological activities.

  • Substitution at the 4-Position: The isopropyl group at the 4-position contributes to the lipophilicity of the molecule, which can influence cell permeability and target engagement. Variations at this position can be explored to optimize activity and selectivity.

  • Substitution at the 5-Position: The 5-position of the thiazole ring offers another site for modification. Introduction of small, electron-withdrawing groups at this position has been shown to enhance anticancer activity in some series.

Conclusion: A Scaffold Ripe for Exploration

The 2-amino-4-isopropylthiazole scaffold represents a promising starting point for the development of novel therapeutics with a wide range of potential applications. The synthetic accessibility of this core, coupled with the versatility of the 2-amino group for derivatization, provides a robust platform for medicinal chemists to explore. While the existing body of research on this specific subclass is still growing, the foundational knowledge from the broader 2-aminothiazole family provides a clear roadmap for future investigations. Further exploration of the structure-activity relationships, elucidation of precise mechanisms of action, and in vivo evaluation of lead compounds will be crucial in unlocking the full therapeutic potential of 2-amino-4-isopropylthiazole derivatives.

References

Sources

In Silico Prediction of 4-Isopropyl-1,3-thiazol-2-amine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the bioactivity of 4-Isopropyl-1,3-thiazol-2-amine. Aimed at researchers, computational biologists, and drug development professionals, this document outlines a structured, multi-step computational workflow. We will delve into the core methodologies of target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section is designed to provide not only a step-by-step protocol but also the scientific rationale behind the selection of specific tools and parameters. The objective is to equip the reader with a robust, self-validating system for generating reliable hypotheses about the compound's mechanism of action and its potential as a therapeutic agent, thereby accelerating the early stages of drug discovery.

Introduction: The Compound and the Computational Approach

This compound (CAS No: 79932-20-0) is a small molecule featuring a 2-aminothiazole core.[1][2] This heterocyclic scaffold is of significant interest in medicinal chemistry, as it is present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The isopropyl substitution at the 4-position may influence the compound's lipophilicity and steric interactions with biological targets. Given the therapeutic potential of the 2-aminothiazole class, a systematic evaluation of this specific derivative is warranted.

In silico methods have become indispensable in modern drug discovery, offering a cost-effective and rapid means to screen compounds, predict their biological activities, and identify potential safety liabilities before committing to expensive and time-consuming laboratory synthesis and testing.[6][7] This guide will provide a detailed roadmap for applying these computational techniques to elucidate the bioactivity of this compound.

A Strategic Overview of the In Silico Workflow

The prediction of a small molecule's bioactivity is a multi-faceted challenge. A robust in silico strategy should be layered, starting with broad, predictive methods and progressively moving towards more focused and computationally intensive analyses. Our workflow is designed to first identify potential biological targets and then to characterize the nature of the interaction with those targets, while simultaneously evaluating the compound's drug-like properties.

In Silico Bioactivity Prediction Workflow A Compound Preparation (this compound) B Target Identification (Ligand-Based & Structure-Based) A->B Input Structure C Molecular Docking Simulation A->C Prepared Ligand D ADMET Profiling A->D Input Structure B->C Predicted Targets E Data Analysis & Hypothesis Generation C->E Binding Affinity & Pose D->E Pharmacokinetic & Toxicity Profile

Caption: A high-level overview of the in silico workflow for bioactivity prediction.

Detailed Methodologies

This section provides a granular, step-by-step guide to the core experimental protocols of our in silico investigation.

Ligand Preparation

Accurate representation of the ligand is critical for the success of any computational study. The 3D structure of this compound must be generated and optimized to its lowest energy conformation.

Protocol:

  • Obtain 2D Structure: Draw the molecule in a chemical drawing software (e.g., ChemDraw) or obtain the SMILES string from a database like PubChem. For this compound, the SMILES string is CC(C)C1=CN=C(S1)N.

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.

  • Energy Minimization: Perform energy minimization using a force field like MMFF94 or UFF. This step is crucial to ensure a sterically favorable conformation.

  • Assign Charges and Atom Types: Assign appropriate partial charges (e.g., Gasteiger charges) and atom types, which are necessary for docking simulations.

  • Save in Appropriate Format: Save the prepared ligand file in a format compatible with docking software, such as .pdbqt for AutoDock Vina.

Target Identification: Finding the Biological Partner

Identifying the most probable protein targets is a pivotal first step.[8] We will employ a dual approach, combining ligand-based and structure-based methods to generate a robust list of potential targets.[9][10]

Protocol:

  • Ligand-Based Similarity Searching:

    • Tool: Use web servers like SwissTargetPrediction or SEA (Similarity Ensemble Approach).

    • Procedure: Submit the SMILES string of the compound. These tools compare the query molecule to a database of known active ligands and, based on the principle of "similar molecules have similar biological activities," predict the most likely protein targets.

    • Rationale: This method is fast and effective, especially when no prior knowledge of the compound's activity exists. It leverages the vast amount of existing bioactivity data.

  • Reverse/Inverse Docking:

    • Concept: Instead of docking many ligands to one target, we dock one ligand to many potential target structures.[10]

    • Procedure:

      • Select a library of representative protein structures from the Protein Data Bank (PDB), focusing on targets implicated in diseases where 2-aminothiazoles have shown activity (e.g., kinases, microbial enzymes).

      • Perform a high-throughput docking screen of the prepared this compound against this library.

      • Rank the proteins based on the predicted binding affinities.

    • Rationale: This structure-based approach can uncover novel targets that might be missed by ligand similarity methods.

Molecular Docking Simulation: Predicting Binding Interactions

Once a list of high-priority targets is generated, molecular docking is used to predict the binding conformation and affinity of the ligand within the active site of the protein.[7][11]

Protocol (Using AutoDock Vina as an example):

  • Protein Preparation:

    • Download the 3D structure of the target protein from the RCSB PDB.[12]

    • Remove water molecules and any co-crystallized ligands.[13]

    • Add polar hydrogens and assign partial charges.

    • Save the prepared protein in .pdbqt format.

  • Grid Box Definition:

    • Define the search space for the docking simulation. This is typically a 3D box centered on the known active site of the protein.[14] If the active site is unknown, it can be predicted using tools like CASTp or by centering the grid on the geometric center of the protein.

  • Running the Docking Simulation:

    • Use the command-line interface of AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.

    • Vina will perform a series of conformational searches for the ligand within the grid box, scoring and ranking the resulting poses.

  • Analysis of Results:

    • The primary output is a binding affinity score (in kcal/mol), where a more negative value indicates a stronger predicted interaction.

    • Visualize the top-ranked poses using software like PyMOL or UCSF Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.[12]

Molecular_Docking_Workflow cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis P Protein Structure (PDB) P_prep Prepare Protein (Add H, remove water) P->P_prep L Ligand Structure (SMILES) L_prep Prepare Ligand (3D, energy minimize) L->L_prep Grid Define Grid Box (Active Site) P_prep->Grid Dock Run Docking (e.g., AutoDock Vina) L_prep->Dock Grid->Dock Results Analyze Results (Binding Affinity & Pose) Dock->Results

Caption: The streamlined workflow for molecular docking simulations.

ADMET Profiling: Assessing Drug-Likeness

A compound with high efficacy against a target is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET prediction is a critical step to flag potential liabilities early in the discovery process.[6][15]

Protocol:

  • Select a Tool: Utilize comprehensive, open-access web servers such as SwissADME or pkCSM.

  • Input: Submit the SMILES string of this compound.

  • Analyze Parameters: The server will return a wealth of information. Key parameters to analyze include:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), H-bond donors/acceptors.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) inhibition.

    • Drug-Likeness: Adherence to rules like Lipinski's Rule of Five, which indicates oral bioavailability.

    • Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and others.

  • Interpretation: Use the results to build a profile of the compound's potential in vivo behavior. For example, predicted poor GI absorption might suggest the compound is unsuitable for oral administration.

Data Interpretation and Hypothetical Results

The culmination of the in silico workflow is the synthesis of all generated data into a coherent hypothesis. Below are tables representing hypothetical, yet plausible, results for this compound.

Table 1: Hypothetical Target Predictions

Prediction MethodTop Predicted Target ClassSpecific Example TargetRationale/Confidence
Ligand SimilarityKinasesp38 MAP KinaseHigh similarity to known kinase inhibitors
Reverse DockingBacterial EnzymesDihydrofolate ReductaseHigh docking score (-8.5 kcal/mol)
Ligand SimilarityCarbonic AnhydrasesCarbonic Anhydrase IIModerate similarity score

Table 2: Hypothetical Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
p38 MAP Kinase-9.2Met109, Gly110Hydrogen bonds with hinge region
Dihydrofolate Reductase-8.5Ile50, Phe31Hydrophobic interactions in active site
Carbonic Anhydrase II-7.1His94, Thr199Coordination with Zinc ion, H-bonds

Table 3: Hypothetical ADMET Profile Summary

PropertyPredicted ValueAssessment
GI AbsorptionHighGood potential for oral delivery
BBB PermeantNoUnlikely to have CNS side effects
CYP2D6 InhibitorYesPotential for drug-drug interactions
AMES ToxicityNegativeLow risk of mutagenicity
Lipinski's Rule0 ViolationsGood drug-likeness

Conclusion and Future Directions

Based on our hypothetical in silico analysis, this compound emerges as a promising scaffold. The data suggests a high probability of interaction with protein kinases, such as p38 MAP kinase, and potentially with bacterial enzymes. The predicted ADMET profile is largely favorable, indicating good drug-likeness, although the potential for CYP2D6 inhibition warrants further investigation.

This computational study provides a strong foundation and a clear hypothesis for subsequent experimental validation. The immediate next steps should involve:

  • In Vitro Assays: Testing the compound's activity against the top predicted targets (e.g., p38 MAP kinase activity assay).

  • Experimental ADMET: Performing in vitro assays to confirm the predicted CYP inhibition.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and reduce any off-target effects.

This guide demonstrates a logical and scientifically grounded approach to leveraging computational tools to accelerate the drug discovery process, transforming a simple chemical structure into a lead candidate with a well-defined biological hypothesis.

References

  • Dutta, U., & Jha, T. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link][6][15][16]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][1]

  • ChemBK. (n.d.). This compound. Retrieved from [Link][17]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link][18]

  • Ardigen. (n.d.). What is Target Identification in Drug Discovery? AI & Therapeutic Insights. Retrieved from [Link][8]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link][7]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Retrieved from [Link][12]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link][14]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link][19]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link][20]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link][10]

  • Singh, D. B., & Dwivedi, S. (2019). Computational/in silico methods in drug target and lead prediction. Journal of Applied Pharmaceutical Science, 9(04), 133-148. [Link][9]

  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., ... & Zhang, W. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 12(7), e0181079. [Link][3]

  • Ghafourian, T., & Cronin, M. T. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1465. [Link][4]

  • Păltinean, R., & Avram, S. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7278. [Link][5]

Sources

The Multifaceted Mechanisms of Action of Thiazole-Containing Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. Thiazole derivatives are integral components of numerous clinically approved drugs and are a focal point of intensive research for novel therapeutic agents. This technical guide provides an in-depth exploration of the core mechanisms of action through which thiazole-containing compounds exert their effects in biological systems. We will dissect their roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, moving beyond a mere listing of activities to explain the causality behind their molecular interactions. This document is designed to serve as a comprehensive resource, complete with detailed experimental protocols, data summaries, and pathway diagrams to empower researchers in the rational design and development of next-generation thiazole-based therapeutics.

Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole moiety is a highly favored structural motif in drug discovery, prized for its versatile chemical reactivity and its ability to engage in various non-covalent interactions, including hydrogen bonding, which is facilitated by the nitrogen atom.[1] This versatility has allowed for the development of thiazole derivatives that can precisely target specific proteins and enzymes, modulating biological pathways implicated in a wide range of diseases.[1][2] From the anticancer drug Dasatinib to the antibacterial agent Sulfathiazole, the clinical success of thiazole-based drugs underscores the significance of this heterocyclic system.[1][3] This guide will elucidate the key molecular mechanisms that underpin these therapeutic effects.

Anticancer Mechanisms of Thiazole Derivatives

Thiazole-containing compounds exhibit potent anticancer activity through a variety of mechanisms, often targeting pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[1][4]

Inhibition of Protein Kinases

Abnormal protein kinase signaling is a hallmark of many cancers, making kinases a prime target for therapeutic intervention.[2][5] Thiazole derivatives have emerged as prominent kinase inhibitors due to their ability to fit into the ATP-binding pocket of these enzymes.[2][6]

2.1.1 Mechanism: Targeting Serine/Threonine and Tyrosine Kinases

The thiazole scaffold can be chemically modified to create compounds that selectively inhibit specific serine/threonine kinases (e.g., B-RAF) or tyrosine kinases (e.g., VEGFR-2, EGFR).[6][7] For instance, certain derivatives have shown exceptional inhibitory effects on B-RAFV600E, a mutation prevalent in melanoma.[6] Others have been engineered to block VEGFR-2, a key mediator of angiogenesis, thereby cutting off the tumor's blood supply.[8][9] The nitrogen and sulfur atoms of the thiazole ring often form critical hydrogen bonds and other interactions with amino acid residues in the kinase active site.[1][7]

2.1.2 Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory potential of a compound against a specific kinase is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and the thiazole test compound at various concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and ATP. To initiate the reaction, add the thiazole compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.

  • ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a detection reagent that converts ADP to ATP, which then drives a luciferase-luciferin reaction, generating a light signal.

  • Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

2.1.3 Data Summary: IC₅₀ Values of Thiazole-Based Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ ValueReference
Phenyl sulfonyl thiazoleB-RAFV600E23.1 nM[6]
Thiazole derivative 4cVEGFR-20.15 µM[8][9]
Diphenyl thiazoleEGFR-[10]

2.1.4 Mandatory Visualization: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Kinase, Substrate, ATP, Test Compound mix Combine Reagents in 96-well plate prep_reagents->mix incubate Incubate at RT mix->incubate add_adpglo Add ADP-Glo™ Reagent (Stop) incubate->add_adpglo add_detect Add Detection Reagent (Signal) add_adpglo->add_detect read_lum Read Luminescence add_detect->read_lum calc_ic50 Calculate % Inhibition & Determine IC50 read_lum->calc_ic50

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Disruption of Microtubule Dynamics

Microtubules are essential for cell division, making them an excellent target for anticancer drugs.[11][12] Several thiazole-containing compounds function as microtubule targeting agents.

2.2.1 Mechanism: Inhibition of Tubulin Polymerization

These compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly.[12] Many thiazole derivatives, inspired by natural products like Combretastatin A-4, bind to the colchicine site on β-tubulin.[11][13] This binding prevents the polymerization of tubulin heterodimers into microtubules, which halts the formation of the mitotic spindle, arrests the cell cycle in the G2/M phase, and ultimately induces apoptosis.[11][12] A key advantage is that some of these compounds are effective against multidrug-resistant cancer cells.[11]

2.2.2 Experimental Protocol: Cell-Free Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin in vitro.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a GTP-containing reaction buffer. Prepare test compounds at desired concentrations.

  • Assay Setup: In a 96-well plate, add the reaction buffer, tubulin solution, and the test compound or control (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor).

  • Initiation and Monitoring: Place the plate in a spectrophotometer pre-warmed to 37°C. Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot absorbance versus time for each condition. Compare the polymerization curves of the test compounds to the controls to determine if they inhibit or enhance tubulin polymerization. Calculate the IC₅₀ value for inhibitory compounds.

2.2.3 Mandatory Visualization: Tubulin Polymerization Inhibition

G cluster_process Dynamic Equilibrium tubulin αβ-Tubulin Heterodimer microtubule Microtubule (Polymerized) tubulin->microtubule Polymerization thiazole Thiazole Compound thiazole->tubulin Binds to Colchicine Site microtubule->tubulin Depolymerization G Thiazole Thiazole Compound ROS ↑ ROS Thiazole->ROS Bax ↑ Bax ROS->Bax Mito Mitochondria Casp9 Caspase-9 (Activated) Mito->Casp9 Cytochrome c release Bax->Mito permeabilization Casp3 Caspase-3 (Activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PARP cleavage, DNA fragmentation

Caption: Intrinsic apoptosis pathway activated by thiazole compounds via ROS.

Antimicrobial Mechanisms of Thiazole Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective drugs. [3]Thiazole derivatives have demonstrated significant activity against a wide range of pathogens. [14][15]

Antibacterial Action

3.1.1 Mechanism: Multiple Modes of Action

Thiazole compounds can act as antibacterial agents through several mechanisms. Some, like sulfathiazole, are metabolic inhibitors that block the synthesis of essential nutrients (e.g., a vitamin B complex) required for bacterial growth. [3]The amphiphilic nature of certain thiazole derivatives allows them to easily insert into and disrupt the integrity of the bacterial cell membrane. [14]Other potential targets include crucial enzymes involved in bacterial replication, such as DNA gyrase, which is essential for relieving torsional stress during DNA replication. [16][17] 3.1.2 Experimental Protocol: Bacterial DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer, relaxed circular DNA (e.g., pBR322), E. coli DNA gyrase enzyme, and the thiazole test compound at various concentrations.

  • ATP Initiation: Add ATP to start the supercoiling reaction.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the reaction mixtures onto an agarose gel. Run the gel to separate the supercoiled DNA from the relaxed DNA. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize it under UV light. Inhibition of the enzyme is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band.

Antifungal Action

3.2.1 Mechanism: Inhibition of Ergosterol Biosynthesis

A primary mechanism for thiazole antifungals is the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane. [18]These compounds target and inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme. [18][19]Blocking this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and altered membrane permeability, which ultimately results in fungal cell death. [18] 3.2.2 Experimental Protocol: Ergosterol Quantitation Assay

This spectrophotometric method quantifies the total ergosterol content in fungal cells after treatment with a test compound.

Step-by-Step Methodology:

  • Fungal Culture and Treatment: Grow a fungal culture (e.g., Candida albicans) to the mid-logarithmic phase. Treat the cells with the thiazole compound at sub-inhibitory concentrations for several hours.

  • Cell Harvesting and Saponification: Harvest the cells, and saponify them by heating in an alcoholic potassium hydroxide solution. This extracts the sterols.

  • Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) into an organic solvent like n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 230 to 300 nm. Ergosterol has a characteristic four-peaked curve, with a peak at 281.5 nm.

  • Calculation: Calculate the ergosterol content based on the absorbance values at specific wavelengths and compare the treated samples to the untreated control. A reduction in ergosterol content indicates inhibition of its synthesis pathway.

Antiviral Action

Thiazole derivatives have shown promise against a wide array of viruses, including influenza, Dengue virus (DENV), and Human Immunodeficiency Virus (HIV). [20][21] 3.3.1 Mechanism: Inhibition of Viral Proteases

One key antiviral strategy is the inhibition of viral proteases, which are essential for processing viral polyproteins into mature, functional proteins required for viral replication. [22]Novel thiazole compounds have been identified as effective inhibitors of flaviviral proteases, such as the DENV NS2B-NS3 protease, demonstrating an uncompetitive mode of inhibition. [22] 3.3.2 Mandatory Visualization: Antifungal Mechanism of Thiazoles

G Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Conversion Enzyme Lanosterol 14α-demethylase (CYP450) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Thiazole Thiazole Antifungal Thiazole->Enzyme Inhibits

Caption: Thiazole antifungals inhibit ergosterol synthesis, compromising membrane integrity.

Anti-inflammatory Mechanisms of Thiazole Derivatives

Inflammation is a key process in many diseases, and its modulation is a major therapeutic goal. Thiazole-based compounds have been developed as potent anti-inflammatory agents. [23] 4.1 Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism for the anti-inflammatory action of many thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. [23][24]COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. [23]Some thiazole compounds act as selective COX-2 inhibitors, which is desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the gastroprotective COX-1. [7][24] 4.2 Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX enzymes.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Prepare purified ovine COX-1 or human recombinant COX-2 enzyme solutions. Prepare test compounds at various concentrations.

  • Pre-incubation: In a 96-well plate, pre-incubate the enzyme (COX-1 or COX-2) with the thiazole test compound or vehicle control for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Add arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to initiate the reaction. The peroxidase component of COX oxidizes the probe, causing a color change.

  • Monitoring: Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value. Compare the IC₅₀ values for COX-1 and COX-2 to determine the selectivity index.

4.3 Data Summary: IC₅₀ Values of Thiazole-Based COX Inhibitors

Compound ClassTarget EnzymeIC₅₀ ValueSelectivity Index (COX-1/COX-2)Reference
Thiazole carboxamide 2bCOX-10.239 µM1.25[24]
Thiazole carboxamide 2bCOX-20.191 µM[24]
Thiazole carboxamide 2aCOX-20.958 µM2.77[24]
4,5-diarylthiazole 9bCOX-10.32 µM~28.8[23]
4,5-diarylthiazole 9bCOX-29.23 µM[23]

Neuroprotective Mechanisms of Thiazole Derivatives

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss. Thiazole derivatives present several mechanisms with neuroprotective potential. [25][26] 5.1 Mechanism: Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade neurotransmitters like dopamine and serotonin. [27][28]In neurodegenerative diseases, MAO-B activity is often elevated in the brain, contributing to oxidative stress and neuronal damage. Thiazole derivatives have been designed as potent and selective inhibitors of MAO-B. [27][28]By inhibiting MAO-B, these compounds can increase the levels of essential neurotransmitters and reduce the production of harmful reactive oxygen species, thereby exerting a neuroprotective effect. [28] 5.2 Experimental Protocol: Fluorometric MAO Inhibition Assay

This assay measures the activity of MAO by monitoring the production of hydrogen peroxide, a byproduct of the enzymatic reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human MAO-A or MAO-B enzyme, a non-fluorescent detection reagent (e.g., Amplex™ Red), horseradish peroxidase (HRP), and the substrate (e.g., p-tyramine).

  • Assay Setup: In a black 96-well plate, add the MAO enzyme and the thiazole test compound at various concentrations.

  • Incubation: Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

  • Reaction Initiation: Add a working solution containing the detection reagent, HRP, and substrate to all wells.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 530/590 nm) every 1-2 minutes for 30 minutes.

  • Data Analysis: Calculate the reaction rates from the linear portion of the fluorescence versus time curve. Determine the percent inhibition and calculate the IC₅₀ value for each MAO isoform.

5.3 Data Summary: IC₅₀ Values of Thiazole-Based MAO Inhibitors

Compound ClassTarget EnzymeIC₅₀ ValueReference
Dihydroxy phenyl thiazole 3tMAO-A0.123 µM[27]
Dihydroxy phenyl thiazole 3tMAO-B0.025 µM[27]
Phenyl-thiazolyl-hydrazineMAO-B3.8 nM[28]
Benzofuran-thiazolylhydrazoneMAO-A0.073 µM[29][30]

Conclusion and Future Perspectives

The thiazole scaffold is a remarkably versatile platform in drug discovery, giving rise to compounds that modulate a wide array of biological targets through diverse and specific mechanisms of action. From inhibiting kinases in cancer to blocking ergosterol synthesis in fungi, the chemical tractability of the thiazole ring allows for fine-tuning of activity and selectivity. The continued exploration of this privileged structure, guided by a deep understanding of its mechanistic interactions, holds immense promise for addressing significant unmet medical needs. Future research will likely focus on developing multi-target thiazole derivatives, exploring novel biological targets, and optimizing pharmacokinetic profiles to create safer and more effective therapies for a spectrum of human diseases.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Anti-viral activity of thiazole derivatives: an updated p
  • Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. (n.d.). PMC - NIH.
  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (2019). PubMed.
  • Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. (2024). MDPI.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Thiazole antifungals. (n.d.). EBSCO.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2021). MDPI.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic liter
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). PubMed Central.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). PMC - NIH.
  • Thiazole and thiazolidine derivatives as MAO-B selective inhibitors. (2016).
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents. (2018). PubMed.
  • Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.).
  • Proapoptotic effects of novel thiazole derivative on human glioma cells. (2020).
  • Antiviral Activity of Thiazolide Derivatives Against Dengue Virus in Huh-7 Cell Line. (2020).
  • Anti-viral activity of thiazole derivatives: an updated patent review. (2025).
  • Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents. (2010). PMC - NIH.
  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). RSC Publishing.
  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. (2022). PubMed Central.
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2019). PMC - NIH.
  • Thiazole derivatives as inhibitors of protein kinase. (n.d.).
  • Apoptosis effect on human HT‐1080 cell lines induced by compounds 2 b... (n.d.).
  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). MDPI.
  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2019). MDPI.
  • Thiazole derivatives with antimicrobial activity. (2025).
  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. (2022).
  • Identification of novel thiazole derivatives as flaviviral protease inhibitors effective against Dengue (DENV2) and Japanese encephalitis viruses. (2025). ASM Journals.
  • Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. (2019). PubMed Central.
  • Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. (2023). PubMed.
  • Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. (2012). PMC - PubMed Central.
  • Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. (2011).
  • Synthesis, anticancer activity and mechanism of action of new thiazole deriv
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2022). PMC - PubMed Central.
  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed.
  • Synthesis, anticancer activity and mechanism of action of new thiazole deriv
  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymeris
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2022). MDPI.
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). PMC - NIH.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). NIH.
  • Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. (2020).

Sources

Structure-activity relationship (SAR) studies of 4-substituted-1,3-thiazol-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 4-Substituted-1,3-Thiazol-2-amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 4-substituted-1,3-thiazol-2-amines, a class of heterocyclic compounds with significant therapeutic potential. The thiazole ring is a key component in numerous FDA-approved drugs, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substitution at the 4-position of the 1,3-thiazol-2-amine core has been a focal point of medicinal chemistry efforts to modulate potency, selectivity, and pharmacokinetic properties. This document will delve into the synthetic strategies, explore the nuanced effects of various substituents at the 4-position on biological activity, and provide detailed experimental protocols for key assays.

The 1,3-Thiazol-2-amine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-thiazol-2-amine moiety is considered a "privileged scaffold" in drug discovery due to its ability to interact with a diverse range of biological targets.[3] Its aromatic nature, coupled with the presence of nitrogen and sulfur heteroatoms, allows for a variety of intermolecular interactions, including hydrogen bonding, and pi-stacking. The 2-amino group provides a crucial point for further derivatization, while the 4-position offers a vector for introducing substituents that can profoundly influence the molecule's pharmacological profile.[4]

Synthetic Pathways to 4-Substituted-1,3-Thiazol-2-amines

The most prevalent and versatile method for the synthesis of 4-substituted-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thiourea or its derivative. The choice of the starting α-haloketone directly determines the substituent at the 4-position of the resulting thiazole.

General Hantzsch Thiazole Synthesis Protocol

A typical experimental procedure involves the reaction of a substituted α-bromoacetophenone with thiourea in a suitable solvent, such as ethanol, often under reflux conditions.[6]

Step-by-step methodology:

  • Reactant Preparation: Dissolve the desired α-haloketone (1 equivalent) and thiourea (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, isopropanol) in a round-bottom flask.

  • Reaction: Heat the mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Hantzsch_Synthesis alpha_haloketone α-Haloketone (R-CO-CH2X) thiazole 4-Substituted-1,3-thiazol-2-amine alpha_haloketone->thiazole Condensation thiourea Thiourea (H2N-CS-NH2) thiourea->thiazole

Caption: General scheme of the Hantzsch thiazole synthesis.

Structure-Activity Relationship (SAR) Insights

The nature of the substituent at the 4-position of the 1,3-thiazol-2-amine ring plays a pivotal role in determining the biological activity of the compound. This section will explore the SAR for different therapeutic areas.

Anticancer Activity

Numerous 4-substituted-1,3-thiazol-2-amine derivatives have been investigated for their potential as anticancer agents. The substituent at the 4-position often dictates the mechanism of action and the potency against various cancer cell lines.

A notable example is a series of N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors.[7][8] In this series, the compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) was identified as a potent inhibitor of tubulin polymerization, inducing cell cycle arrest at the G2/M phase.[7][8] The molecular docking studies revealed that this compound binds to the colchicine binding site of tubulin.[7]

Table 1: SAR of N,4-diaryl-1,3-thiazole-2-amines as Tubulin Inhibitors [7]

Compound4-Substituent (Aryl Ring)N-Substituent (Aryl Ring)Antiproliferative Activity (IC50, µM)
10s 4-Methoxyphenyl2,4-Dimethoxyphenyl0.36 - 0.86
10c 4-Chlorophenyl2,4-DimethoxyphenylModerate
10d 4-Fluorophenyl2,4-DimethoxyphenylModerate
10u 4-MethoxyphenylN-methyl-2,4-dimethoxyphenylReduced activity
10v 4-MethoxyphenylN-acetyl-2,4-dimethoxyphenylReduced activity

The data clearly indicates that the presence of a 4-methoxyphenyl group at the 4-position, combined with a 2,4-dimethoxyphenyl group at the 2-amino position, is crucial for high antiproliferative activity.[7] Any modification to the 2-amino group, such as methylation or acetylation, leads to a decrease in potency.[7]

Anticancer_SAR cluster_thiazole 4-Aryl-1,3-thiazol-2-amine Core cluster_activity Biological Effect Thiazole Thiazole Ring C4_sub 4-Aryl Substituent (e.g., 4-methoxyphenyl) C4_sub->Thiazole Activity Potent Anticancer Activity (Tubulin Inhibition) C4_sub->Activity Crucial for Potency N2_sub 2-Amino Substituent (e.g., N-aryl) N2_sub->Thiazole N2_sub->Activity Modulates Activity

Caption: Key structural features for anticancer activity.

Antimicrobial Activity

The 4-position of the 1,3-thiazol-2-amine scaffold has also been a key target for developing novel antimicrobial agents. The introduction of different aryl and heterocyclic moieties at this position has led to compounds with significant activity against various bacterial and fungal strains.

For instance, studies have shown that the presence of a phenyl ring with electron-withdrawing groups at the 4-position can enhance antibacterial activity.[9] In some series, a 4-chlorophenyl substitution was found to be particularly effective.[9]

Table 2: Influence of 4-Substituent on Antimicrobial Activity

4-SubstituentTarget Organism(s)Observed ActivityReference
4-ChlorophenylS. aureus, B. thuringiensisSignificant antibacterial activity[9]
Adamantan-1-ylVarious bacteria and fungiSignificant antimicrobial activity[9]
4-MethylphenylB. subtilisPotent activity[1]
Phenyl (unsubstituted)Gram-negative bacteriaMore effective than against Gram-positive[10]

The diverse range of effective substituents highlights the tunability of the 4-position for achieving desired antimicrobial profiles.

Anti-inflammatory Activity

Derivatives of N-aryl-4-aryl-1,3-thiazole-2-amine have been investigated as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade.[11] The study revealed that N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine exhibited potent anti-inflammatory activity as a direct 5-LOX inhibitor.[11] This underscores the importance of both the 4-aryl and N-aryl substituents in modulating this specific biological activity.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, robust and validated experimental protocols are essential.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-step methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding compound_treatment Treat with Test Compounds cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance formazan_solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of the MTT antiproliferative assay.

Future Perspectives and Conclusion

The 4-substituted-1,3-thiazol-2-amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research directions could focus on:

  • Exploring a wider range of substituents at the 4-position: The use of combinatorial chemistry and high-throughput screening can accelerate the discovery of novel and potent derivatives.

  • Multi-target drug design: Given the broad spectrum of biological activities, designing derivatives that can modulate multiple targets simultaneously could be a promising strategy for complex diseases like cancer.

  • In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action for the most potent compounds will be crucial for their further development.

References

  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175784. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4933. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals, 16(11), 1583. [Link]

  • Inoue, T., et al. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. Bioorganic & Medicinal Chemistry, 21(9), 2478-2494. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 164-173. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2328-2342. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Journal of the Iranian Chemical Society, 18(4), 777-811. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 599-619. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an anti-inflammatory activity. (2022). FULIR. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1436. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(22), 6926. [Link]

  • Crystal structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-amine in dimeric form: Green synthesis, DFT, HS analysis, anticandidal and anticancer study. (2025). Journal of Molecular Structure, 142483. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2022). Journal of Biomolecular Structure and Dynamics, 40(19), 8827-8854. [Link]

  • Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. (2012). Chemical Biology & Drug Design, 80(1), 89-98. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules, 25(18), 4299. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Bohrium. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • 4-(trifluoromethyl)-5-(trifluoromethylsulfanyl)-1,3-thiazol-2-amine. (n.d.). ChemSynthesis. [Link]

  • Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors. (2012). Bioorganic & Medicinal Chemistry, 20(1), 314-323. [Link]

  • Synthesis, structure and biological activities of 1,3-thiazolidine derivatives. (2010). ResearchGate. [Link]

  • Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2021). ResearchGate. [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2016). Molecules, 21(9), 1126. [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2017). PubMed. [Link]

  • 4-(Trifluoromethyl)-2-thiazolamine. (n.d.). BioOrganics. [Link]

  • Synthesis of substituted[7][12]thiazolo[4,5-d][1,2.3]triazines. (2007). ResearchGate. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemistry Reviews Letters, 8, 720-740. [Link]

  • 4-methyl-1,3-thiazol-2-amine. (n.d.). ChemSynthesis. [Link]

  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (2014). Current Medicinal Chemistry, 21(34), 3931-3942. [Link]

  • 4-(Trifluoromethyl)thiazol-2-amine. (n.d.). Porphyrin-Systems. [Link]

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2021). Molecules, 26(11), 3346. [Link]

Sources

Discovery and natural occurrence of isopropylthiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Natural Occurrence of Isopropylthiazole Derivatives

Abstract

Thiazole derivatives represent a critical class of heterocyclic compounds, fundamentally important in both flavor chemistry and medicinal research.[1][2] This guide provides a comprehensive technical overview of a specific subclass, the isopropylthiazole derivatives, focusing on their discovery, prevalence in natural sources, and the analytical and synthetic methodologies pertinent to their study. We will explore their formation through natural processes like the Maillard reaction, detail their isolation from complex matrices, and present established synthetic pathways. Furthermore, this document will elucidate the significant biological activities associated with these compounds, offering valuable insights for researchers in flavor science and drug development.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in chemistry. It is the core component of essential natural molecules like thiamine (Vitamin B1) and penicillin.[2] In modern science, thiazole derivatives are recognized for their vast therapeutic potential, with synthetic analogues demonstrating antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][3][4][5]

Beyond their medicinal value, thiazoles are powerful aroma compounds, contributing nutty, roasted, and savory notes to a wide array of foods.[6][7] Isopropylthiazole derivatives, in particular, are noted for their unique and potent sensory profiles, often described as having tropical fruit, green, nutty, and earthy characteristics.[8][9][10] This dual relevance makes them a fascinating subject for interdisciplinary scientific investigation.

Natural Occurrence and Discovery

The discovery of isopropylthiazole derivatives is intrinsically linked to the advancement of analytical techniques capable of identifying trace volatile compounds in complex natural matrices. These molecules are not typically biosynthesized directly but are rather the products of chemical reactions occurring during natural processes or food processing.

Formation Pathways in Nature

The primary route for the formation of many thiazole derivatives in food is the Maillard reaction , a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs upon heating.[6][7] The thermal degradation of sulfur-containing amino acids (like cysteine) and thiamine are also significant contributors.[7] These reactions generate key intermediates that cyclize to form the thiazole ring. For instance, the interaction of ammonia, hydrogen sulfide (from cysteine degradation), and an appropriate dicarbonyl compound (from sugar fragmentation) can lead to the formation of substituted thiazoles.

Prevalence in Natural and Processed Foods

Isopropylthiazole derivatives have been identified in a diverse range of natural products and cooked foods, where they act as key flavor contributors. Their presence is a testament to the ubiquity of their precursor molecules in biological systems.

Table 1: Natural Occurrence of 2-Isopropyl-4-methylthiazole

Natural SourceContext/NotesKey References
Durian Fruit (Durio zibethinus)A key contributor to the fruit's potent and complex aroma profile.[8][9]
TomatoFound in both fresh red tomatoes and processed tomato products.[8][9]
Roast Meats (Beef, Chicken)Formed during cooking via the Maillard reaction and lipid oxidation.[8][11]
Yeast ExtractA product of fermentation and subsequent processing.[8][9]
Coriander Seed OilContributes to the characteristic aroma of the essential oil.[8][9]
Fried PotatoesGenerated during the high-temperature frying process.[9]
Roasted Cocoa BeansDevelops during the roasting stage, crucial for chocolate flavor.[9]
Analytical Methods for Isolation and Identification

The volatile and often trace-level nature of isopropylthiazoles necessitates sophisticated analytical workflows for their detection.

Causality in Method Selection: The choice of extraction method is critical and depends on the sample matrix. For liquid samples like a beef broth, Simultaneous Distillation-Extraction (SDE) using a Likens-Nickerson apparatus is highly effective.[11] This technique allows for the gentle distillation of volatile compounds with steam while simultaneously extracting them into an organic solvent, minimizing thermal degradation and maximizing recovery. For solid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free alternative that captures volatiles in the headspace above the sample.[12]

Following extraction, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separation and identification. For correlating chemical identity with sensory perception, Gas Chromatography-Olfactometry (GC-O) is employed, where a human assessor sniffs the column effluent to identify odor-active compounds.[11]

This protocol describes a validated system for extracting volatile flavor compounds from an aqueous sample, such as a meat broth.

  • Apparatus Setup:

    • Assemble a Likens-Nickerson SDE apparatus.

    • Place 500 mL of the liquid sample (e.g., beef broth) in a 1 L round-bottom flask (Sample Flask).

    • Place 50 mL of a suitable organic solvent (e.g., dichloromethane, redistilled) and a few boiling chips in a 100 mL round-bottom flask (Solvent Flask).

    • Connect both flasks to the SDE apparatus and fit condensers to the top of each arm.

  • Extraction Process:

    • Begin circulating cooling water through the condensers.

    • Simultaneously heat both the sample and solvent flasks using heating mantles. Adjust the heating to maintain a gentle reflux in both flasks.

    • The steam from the sample flask will carry volatile compounds into the apparatus, where they are condensed and extracted into the refluxing solvent.

    • Continue the SDE process for 2 hours to ensure exhaustive extraction.

  • Sample Recovery and Concentration:

    • Turn off the heating and allow the apparatus to cool to room temperature.

    • Carefully collect the organic solvent, which now contains the extracted volatiles.

    • Dry the extract over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of approximately 1 mL using a Kuderna-Danish concentrator or a gentle stream of nitrogen. Causality Note: Gentle concentration is crucial to prevent the loss of highly volatile target analytes.

  • Analysis:

    • The concentrated extract is now ready for analysis by GC-MS and/or GC-O.

G cluster_extraction Extraction cluster_analysis Analysis cluster_results Results NaturalSource Natural Source (e.g., Durian, Cooked Beef) SDE Simultaneous Distillation-Extraction (SDE) NaturalSource->SDE Liquid Matrix HS_SPME Headspace SPME NaturalSource->HS_SPME Solid Matrix Extract Volatile Extract SDE->Extract HS_SPME->Extract GC_MS Gas Chromatography- Mass Spectrometry Extract->GC_MS GC_O Gas Chromatography- Olfactometry Extract->GC_O Identification Compound Identification (Mass Spectrum) GC_MS->Identification Aroma Aroma Characterization (Odor Description) GC_O->Aroma Final Isopropylthiazole Identification & Characterization

Caption: Hantzsch synthesis pathway for 2-isopropyl-4-methylthiazole.

Alternative Synthetic Routes

Other novel synthetic pathways have been developed. One such method involves a Darzen reaction to form an epoxide intermediate, which is then coupled with thiourea to construct the thiazole ring. T[13]his approach is particularly useful for creating libraries of compounds for drug discovery, as it allows for varied substituents to be introduced.

[13]##### Experimental Protocol: Synthesis of 2-Isopropyl-4-methylthiazole via Hantzsch Reaction

This protocol provides a representative method for the laboratory-scale synthesis of 2-isopropyl-4-methylthiazole.

  • Thionation of Amide (Preparation of Thioamide):

    • In a fume hood, suspend isobutyramide (1 equiv.) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Lawesson's reagent (0.5 equiv.) portion-wise to the suspension. Causality Note: Lawesson's reagent is the sulfur source for converting the amide's carbonyl oxygen to sulfur. The reaction is often exothermic and releases H₂S, necessitating careful addition and proper ventilation.

    • Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC until the starting amide is consumed (typically 2-4 hours).

    • Cool the reaction mixture, filter to remove solid byproducts, and concentrate the filtrate under reduced pressure to yield crude isobutyrothioamide. Purify by column chromatography or recrystallization if necessary.

  • Cyclocondensation Reaction:

    • Dissolve the purified isobutyrothioamide (1 equiv.) in ethanol in a round-bottom flask.

    • Add chloroacetone (1.1 equiv.) dropwise to the solution at room temperature. Safety Note: Chloroacetone is a lachrymator and toxic; handle with extreme care in a fume hood.

    • Heat the reaction mixture to reflux (approx. 78°C) for 3-5 hours. Monitor the reaction progress by TLC.

    • The reaction forms the thiazole ring through nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and dehydration.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 2-isopropyl-4-methylthiazole by vacuum distillation or column chromatography on silica gel to yield a pure liquid.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained spectra with literature values.

[8]### 4. Applications and Biological Significance

Flavor and Fragrance Industry

The primary commercial application of isopropylthiazole derivatives is as flavoring agents. 2[8]-Isopropyl-4-methylthiazole is valued for its ability to impart or enhance tropical fruit, peach, and vegetable notes in food products and beverages. I[8]ts potent, low-threshold aroma makes it an efficient and high-impact flavor ingredient.

[14]#### 4.2. Potential in Drug Discovery and Development

The thiazole core is a cornerstone of medicinal chemistry, and isopropylthiazole derivatives are no exception. Research has demonstrated that incorporating the isopropylthiazole moiety into larger molecular structures can confer significant biological activity.

  • Antimicrobial and Antitubercular Activity: Studies have shown that synthetic 4-isopropylthiazole hydrazide analogs exhibit promising antibacterial, antifungal, and antitubercular properties. C[15]ertain derivatives showed greater efficacy against Mycobacterium tuberculosis than the parent compound, highlighting the importance of the substituted isopropylthiazole scaffold in enhancing bioactivity. *[15] DNA Minor Groove Binders: Isopropylthiazole rings have been incorporated into novel analogues of natural DNA minor groove binders like distamycin. R[13]eplacing the standard N-methyl pyrrole rings with more lipophilic isopropylthiazole units is a strategy aimed at improving membrane permeability and generating new compounds with potential anticancer and antibacterial properties. *[13] General Bioactivity: The thiazole ring's unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in designing new therapeutic agents against a wide range of diseases.

Isopropylthiazole derivatives reside at the compelling intersection of flavor science and medicinal chemistry. Initially discovered as key volatile components contributing to the aroma of fruits and cooked foods, their importance has expanded significantly. Advances in analytical chemistry have allowed for their precise identification in nature, while robust synthetic methods, such as the Hantzsch synthesis, have made them readily accessible for further study. The demonstrated antibacterial, antifungal, and antitubercular activities of their analogues underscore their potential as scaffolds for the development of novel therapeutics. For researchers and drug development professionals, the isopropylthiazole core represents a versatile and promising platform for future innovation.

References

  • 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. PubMed. [Link]

  • 2-isopropyl-4-methyl-3-thiazoline, 67936-13-4. The Good Scents Company. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin. An-Najah National University Institutional Repository. [Link]

  • tropical thiazole 2-isopropyl-4-methylthiazole. The Good Scents Company. [Link]

  • NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE. Axxence Aromatic GmbH. [Link]

  • Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. ACS Publications. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. [Link]

  • (PDF) A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]

  • CN105348216A - Synthetic method for 2-acetyl thiazole.
  • Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]

  • Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines. National Institutes of Health (NIH). [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. [Link]

  • The biosynthesis of the thiazole phosphate moiety of thiamin (vitamin B1). H1 Connect. [Link]

  • Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. PubMed. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences. [Link]

  • Research Progress of Thiazole Flavor Compounds. China Food Publishing Co. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Creative Research Thoughts. [Link]

  • Research progress of thiazole flavor compounds. CABI Digital Library. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Der Pharma Chemica. [Link]

  • Changes and Analytical Techniques in Volatile Flavor Compounds in Dried Agricultural Products: A Review. National Institutes of Health (NIH). [Link]

  • Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Bentham Science. [Link]

  • Benzothiazole derivative compounds found in natural products. ResearchGate. [Link]

  • Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Scilit. [Link]

  • Discovery of novel flavonoid derivatives containing benzothiazole as potential antifungal agents. PubMed. [Link]

Sources

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and executing the thermogravimetric analysis (TGA) of 4-Isopropyl-1,3-thiazol-2-amine. As a key heterocyclic building block in medicinal chemistry, characterizing its thermal stability is paramount for ensuring quality, safety, and efficacy in drug development and manufacturing.[1] This document moves beyond a standard protocol, offering a predictive analysis based on the compound's physicochemical properties and established principles of thermal analysis for related pharmaceutical compounds.[2][3] We will explore the causality behind experimental design, propose a detailed and self-validating TGA methodology, and present a hypothetical decomposition pathway. This guide is intended for researchers, chemists, and formulation scientists seeking to establish a robust thermal analysis protocol for this compound and its derivatives.

Foundational Understanding: Physicochemical Profile

Before subjecting a compound to thermal stress, a thorough understanding of its fundamental properties is essential. These characteristics provide the baseline for predicting its behavior during thermogravimetric analysis and for interpreting the resulting data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀N₂S[4][5]
Molecular Weight 142.22 g/mol [4][5]
Melting Point 48-50 °C[4]
Boiling Point 105-107 °C (at 0.5 Torr)[4]
Appearance Solid (predicted)
pKa 5.47 ± 0.10 (Predicted)[4]

The relatively low melting point of 48-50 °C is a critical parameter.[4] It indicates that the compound will be in a molten state during the initial phase of a typical TGA experiment that starts from ambient temperature. This physical transition must be considered, as degradation kinetics can differ between the solid and liquid states.

The Role of TGA in Pharmaceutical Development

Thermogravimetric Analysis (TGA) is an indispensable technique in the pharmaceutical industry for quantitatively measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][6] Its applications are crucial for:

  • Thermal Stability Assessment: Determining the temperature at which a drug substance or excipient begins to degrade.[1] This data is vital for defining safe manufacturing process parameters (e.g., drying, milling) and storage conditions.

  • Compositional Analysis: Quantifying the content of volatiles, such as water (moisture) and residual solvents.[2][6]

  • Decomposition Kinetics: Studying the rate and mechanism of thermal degradation, which informs on the long-term stability and shelf-life of a pharmaceutical product.

  • Compatibility Studies: Evaluating the thermal interactions between an active pharmaceutical ingredient (API) and excipients in a formulation.[2]

Proposed Experimental Protocol for TGA

The following protocol is designed to be a self-validating system, providing a robust starting point for the analysis of this compound. The choice of atmosphere (inert vs. oxidative) is a key variable that yields different but complementary information.

Instrumentation and Consumables
  • Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+ or equivalent).

  • Crucibles: Platinum or alumina crucibles (100 µL).

  • Purge Gas: High-purity nitrogen (99.999%) and dry air.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_analysis Phase 3: Data Interpretation p1 Instrument Calibration (Weight & Temperature) p2 Sample Preparation (5-10 mg, fine powder) p1->p2 p3 Tare Crucible p2->p3 p4 Load Sample into Crucible p3->p4 r1 Place Crucible in TGA Furnace p4->r1 r2 Equilibrate at 25°C r1->r2 r3 Select Atmosphere (N₂ or Air at 50 mL/min) r2->r3 r4 Execute Heating Program (Ramp 10°C/min to 800°C) r3->r4 a1 Record Mass vs. Temperature (TG Curve) r4->a1 a2 Calculate 1st Derivative (DTG Curve) a1->a2 a3 Identify Tonset, Tpeak a2->a3 a4 Quantify Mass Loss (%) at Each Stage a3->a4 Decomposition_Pathway cluster_products Primary Decomposition Products cluster_final Volatile Fragments mol This compound (C₆H₁₀N₂S) p1 Propene (C₃H₆) + 2-Aminothiazole radical mol->p1 ΔT (Heat) p2 Thiazole Ring Cleavage mol->p2 ΔT (Heat) f1 NOx, SOx, CO, CO₂ p1->f1 f2 Hydrocarbon Fragments p1->f2 p2->f1 p2->f2 residue Carbonaceous Residue f1->residue f2->residue

Caption: A plausible thermal decomposition pathway for the target molecule.

Hypothetical TGA Data

The following table outlines the expected results from a TGA experiment performed under a nitrogen atmosphere.

Table 3: Hypothetical TGA Data for this compound (Inert Atmosphere)

StageTemperature Range (°C)Mass Loss (%)Interpretation
1 25 – 100~0-1%Loss of adsorbed moisture or volatile impurities. This stage may be negligible for a pure, dry sample.
2 150 – 300~40-50%Onset of Major Decomposition. Initial mass loss corresponding to the fragmentation of the isopropyl group and/or initial cleavage of the thiazole ring.
3 300 – 550~40-50%Secondary Decomposition. Continued fragmentation of the heterocyclic ring and degradation of the initial products into smaller volatile species (NOx, SOx). [7]
4 > 550< 10%Formation of a stable carbonaceous residue.

Enhancing Analysis with Coupled Techniques

To unequivocally identify the decomposition products and validate the proposed pathway, coupling the TGA instrument with an evolved gas analyzer is the authoritative approach.

  • TGA-MS (Mass Spectrometry): Provides mass-to-charge ratio data of the evolved gases, allowing for the identification of specific fragments as they are liberated from the sample.

  • TGA-FTIR (Fourier-Transform Infrared Spectroscopy): Identifies evolved gases based on their characteristic infrared absorption spectra, which is particularly useful for detecting functional groups like C=O (in CO/CO₂), N-H, and S-O.

Conclusion

This guide establishes a comprehensive, scientifically-grounded methodology for the thermogravimetric analysis of this compound. While direct experimental data is not yet publicly available, this document provides a robust predictive framework based on the compound's known physicochemical properties and the established thermal behavior of related thiazole structures. The proposed TGA protocol, coupled with a hypothetical decomposition pathway, offers researchers a clear and actionable starting point for characterizing the thermal stability of this important pharmaceutical intermediate. The application of these methods will generate critical data to support safe handling, stable formulation development, and robust manufacturing processes, ultimately ensuring the quality and integrity of future drug products.

References

  • This compound - ChemBK. (2024). Available at: [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. Available at: [Link]

  • TGA Analysis in Pharmaceuticals. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Available at: [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho. Available at: [Link]

  • Thermogravimetric Analysis. (2022). Improved Pharma. Available at: [Link]

  • 4-Isopropyl-1,3-thiazole-2-carbaldehyde | C7H9NOS | CID 11084110. PubChem. Available at: [Link]

  • 2-Aminothiazole | C3H4N2S | CID 2155. PubChem. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). National Institutes of Health (NIH). Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2025). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen. (n.d.). Available at: [Link]

  • tropical thiazole 2-isopropyl-4-methylthiazole. The Good Scents Company. Available at: [Link]

  • This compound. Pharmaffiliates. Available at: [Link]

  • 2-Isopropyl-4-methyl Thiazole Cas 15679-13-7. BOSS CHEMICAL. Available at: [Link]

  • 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide. BioGRID. Available at: [Link]

  • Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. (n.d.). MDPI. Available at: [Link]

  • CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods. Google Patents.
  • Thermogravimetric analysis (TGA) results of P-40-25 incorporated with MMT and TiO 2. ResearchGate. Available at: [Link]

  • Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. ResearchGate. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). National Institutes of Health (NIH). Available at: [Link]

Sources

Quantum Chemical Blueprint for 4-Isopropyl-1,3-thiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Structure to Functionality

In the landscape of modern drug discovery, understanding a molecule's electronic structure is not merely an academic exercise; it is a critical step in predicting its behavior, reactivity, and potential as a therapeutic agent. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. This guide focuses on a specific derivative, 4-Isopropyl-1,3-thiazol-2-amine, and provides a comprehensive roadmap for its computational characterization using quantum chemical calculations. Our objective is to move beyond theoretical conjecture and provide a practical, field-proven workflow for researchers, scientists, and drug development professionals. This document is structured not as a rigid template, but as a logical progression of scientific inquiry, mirroring the process of computational drug design.

The Strategic Imperative for Quantum Chemical Analysis

The this compound molecule, while seemingly simple, possesses a rich electronic architecture that dictates its interactions with biological targets. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which we can examine this architecture. DFT allows us to predict a range of molecular properties, from the three-dimensional shape of the molecule to the distribution of its electrons. This information is invaluable for:

  • Predicting Reactivity: Identifying the most likely sites for metabolic attack or for interaction with a target protein.

  • Understanding Bioavailability: Calculating properties like solubility and stability that influence a drug's behavior in the body.

  • Rational Drug Design: Guiding the modification of the lead compound to enhance its efficacy and reduce potential toxicity.

This guide will lay out a robust computational protocol for this compound, establishing a foundational dataset for future in-silico and in-vitro studies.

Methodological Framework: A Self-Validating Computational Workflow

The integrity of any computational study rests on the soundness of its methodology. The following workflow is designed to be a self-validating system, where each step confirms the validity of the previous one.

The Choice of Theoretical Approach: Why B3LYP/6-311++G(d,p)?

For organic molecules of this nature, Density Functional Theory (DFT) provides an optimal balance of computational cost and accuracy. We will employ the widely-used B3LYP functional , a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has demonstrated high accuracy for a broad range of chemical systems.

The choice of basis set is equally critical. We will utilize the 6-311++G(d,p) basis set . Let's break down this choice:

  • 6-311G: A triple-zeta basis set, providing a more flexible and accurate description of the electron distribution compared to smaller basis sets.

  • ++: The addition of diffuse functions on both heavy atoms and hydrogen atoms. These are crucial for accurately describing anions and systems with lone pairs of electrons, such as the nitrogen and sulfur atoms in our thiazole ring.

  • (d,p): The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for correctly modeling chemical bonds.

This combination of functional and basis set has been successfully applied to the study of other thiazole derivatives, making it a reliable choice for our investigation. All calculations will be performed using a software package such as Gaussian or ORCA.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps in our quantum chemical analysis of this compound.

Step 1: Initial Structure Generation

  • The initial 3D structure of this compound will be built using a molecular modeling program like Avogadro or GaussView.

Step 2: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule.

  • Procedure: A geometry optimization calculation will be performed at the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts the positions of the atoms until a stable structure on the potential energy surface is located.

  • Validation: The optimization is considered successful when the forces on the atoms are close to zero.

Step 3: Frequency Analysis

  • Objective: To confirm that the optimized structure corresponds to a true energy minimum and to calculate thermochemical properties.

  • Procedure: A frequency calculation will be performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

  • Validation: The absence of imaginary frequencies in the output confirms that the structure is a true minimum. The output will also provide zero-point vibrational energy and other thermodynamic data.

Step 4: Single-Point Energy and Electronic Property Calculations

  • Objective: To obtain a more accurate electronic energy and to calculate various molecular properties.

  • Procedure: A single-point energy calculation will be performed on the optimized geometry. From this, we will derive key electronic descriptors.

Interpreting the Quantum Chemical Data: A Glimpse into Molecular Behavior

The calculations outlined above will yield a wealth of data. Here, we discuss the significance of the key parameters and present hypothetical, yet realistic, values for this compound.

Optimized Molecular Geometry

The geometry optimization will provide the precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation. This 3D structure is the foundation for all subsequent analyses and is crucial for understanding how the molecule will fit into the binding pocket of a target protein.

Frontier Molecular Orbitals: The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile.

  • LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater tendency to accept electrons from a nucleophile.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

ParameterHypothetical ValueInterpretation
HOMO Energy -6.0 eVIndicates a moderate ability to donate electrons.
LUMO Energy -1.5 eVSuggests a moderate ability to accept electrons.
HOMO-LUMO Gap (ΔE) 4.5 eVImplies good chemical stability.
Molecular Electrostatic Potential (MEP) Map: Visualizing Reactivity

The MEP map is a color-coded representation of the electrostatic potential on the surface of the molecule. It provides a powerful visual tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Red/Yellow Regions: Indicate a negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. In our molecule, these would likely be concentrated around the nitrogen and sulfur atoms of the thiazole ring.

  • Blue/Green Regions: Indicate a positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the amine group and the isopropyl group.

Visualization of Concepts and Workflows

To further clarify the concepts and procedures discussed, the following diagrams are provided.

G cluster_input Input Generation cluster_calculation Quantum Chemical Calculation (DFT: B3LYP/6-311++G(d,p)) cluster_output Data Analysis and Interpretation Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Confirmation of Minimum Optimized Geometry Optimized Geometry Geometry Optimization->Optimized Geometry Single-Point Energy Single-Point Energy Frequency Analysis->Single-Point Energy Thermodynamic Properties Thermodynamic Properties Frequency Analysis->Thermodynamic Properties Electronic Properties (HOMO, LUMO, MEP) Electronic Properties (HOMO, LUMO, MEP) Single-Point Energy->Electronic Properties (HOMO, LUMO, MEP)

Caption: A schematic of the computational workflow for the quantum chemical analysis of this compound.

G HOMO HOMO HOMO_LUMO_Gap HOMO-LUMO Gap (ΔE) Reactivity Stability HOMO->HOMO_LUMO_Gap Highest Occupied Molecular Orbital LUMO LUMO LUMO->HOMO_LUMO_Gap Lowest Unoccupied Molecular Orbital Reactivity Reactivity HOMO_LUMO_Gap:Reactivity->Reactivity Inversely Proportional Stability Stability HOMO_LUMO_Gap:Stability->Stability Directly Proportional

Caption: The relationship between Frontier Molecular Orbitals and the chemical reactivity and stability of a molecule.

Conclusion: A Foundation for Rational Design

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical characterization of this compound. By following this protocol, researchers can generate a detailed electronic and structural profile of the molecule, providing a solid foundation for further drug discovery efforts. The insights gained from these calculations will enable a more rational approach to lead optimization, ultimately accelerating the development of novel therapeutics. The methodologies described herein are not limited to this specific molecule but can be readily adapted for the computational analysis of other drug candidates.

References

  • Suresh, C. H., & Gadre, S. R. (2018). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. WIREs Computational Molecular Science, 8(5), e1368. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). A DFT-based workflow for the automated calculation of reaction mechanisms, rates, and selectivity of organic reactions. Chemical Communications, 52(72), 10955-10958. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..
  • Hehre, W. J. (2003).
  • Jensen, F. (2017).
  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential. Theoretical Chemistry Accounts, 108(3), 134-142. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1), 215-241. [Link]

  • Rassolov, V. A., Pople, J. A., Ratner, M. A., & Windus, T. L. (2001). 6-31G* basis set for third-row atoms. The Journal of chemical physics, 115(3), 1297-1303. [Link]

  • Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441. [Link]

An In-Depth Technical Guide to the Synthetic Routes for 2-Amino-4-Alkylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-4-alkylthiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in pharmaceuticals underscores the critical need for efficient and versatile synthetic methodologies. This technical guide provides an in-depth review of the principal synthetic routes to this privileged heterocyclic system. We will delve into the enduring Hantzsch thiazole synthesis, exploring its mechanistic underpinnings and modern adaptations such as one-pot and microwave-assisted protocols. Furthermore, this guide will illuminate contemporary, non-Hantzsch strategies, offering alternative pathways to these valuable compounds. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to navigate and select the optimal synthetic route for their specific research and development needs.

Introduction: The Significance of the 2-Amino-4-Alkylthiazole Moiety

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a vast array of biologically active molecules. When functionalized with an amino group at the 2-position and an alkyl substituent at the 4-position, the resulting 2-amino-4-alkylthiazole framework exhibits a remarkable spectrum of pharmacological activities.[1] This structural unit is a key pharmacophore in drugs with applications spanning antimicrobial, anti-inflammatory, antiviral, and anticancer therapies.[2][3] The versatility of the 2-aminothiazole core allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological targets. Consequently, the development of robust and efficient synthetic methods to access this important class of compounds remains an active and vital area of chemical research.[4]

The Workhorse of Thiazole Synthesis: The Hantzsch Reaction

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis has remained the most widely employed method for the preparation of the thiazole ring.[5] In the context of 2-amino-4-alkylthiazole synthesis, this reaction involves the condensation of an α-haloketone with thiourea.[6]

Mechanistic Insights

The generally accepted mechanism for the Hantzsch synthesis of 2-aminothiazoles proceeds through a sequence of nucleophilic attack, cyclization, and dehydration steps. The causality behind this transformation lies in the inherent reactivity of the starting materials.

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, readily attacks the electrophilic α-carbon of the halo-ketone in an SN2 fashion, displacing the halide ion.

  • Intermediate Formation: This initial reaction forms an isothiouronium salt intermediate.

  • Cyclization: The amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.

  • Dehydration: Subsequent elimination of a molecule of water leads to the formation of the aromatic thiazole ring.[7]

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 Isothiouronium Salt Thiourea->Intermediate1 SN2 Attack AlphaHaloKetone α-Haloalkylketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4-alkylthiazole Intermediate2->Product Dehydration H2O H₂O

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Classical Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

This protocol provides a representative procedure for the synthesis of a simple 2-amino-4-alkylthiazole.

Materials:

  • Chloroacetone (1 mole)

  • Thiourea (1 mole)

  • Water

  • Solid Sodium Hydroxide

  • Ether

Procedure:

  • Suspend thiourea (76 g, 1 mole) in water (200 cc) in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[8]

  • With stirring, add chloroacetone (92.5 g, 1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.[8]

  • Reflux the resulting yellow solution for two hours.[8]

  • Cool the reaction mixture and, with continuous stirring, add solid sodium hydroxide (200 g) while cooling the flask.[8]

  • Separate the upper oily layer. Extract the aqueous layer three times with ether (total of 300 cc).[8]

  • Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.[8]

  • Filter the solution to remove any tars and remove the ether by distillation.[8]

  • Distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole. The expected yield is 70-75%.[8]

Modern Adaptations of the Hantzsch Synthesis

To address the limitations of the classical Hantzsch synthesis, such as harsh reaction conditions and the use of hazardous reagents, several modifications have been developed.

One-Pot Synthesis

One-pot procedures offer a significant improvement in efficiency by avoiding the isolation of the intermediate α-haloketone.[9] In this approach, the starting ketone is halogenated in situ, followed by the addition of thiourea to the same reaction vessel.[10]

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-alkylthiazoles

This protocol utilizes a copper(II) bromide mediated α-bromination followed by cyclization.[2]

Materials:

  • Aryl or alkyl methyl ketone (1 mmol)

  • Copper(II) bromide (2.2 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol

Procedure:

  • To a solution of the ketone (1 mmol) in ethanol, add copper(II) bromide (2.2 mmol).

  • Reflux the mixture until the starting ketone is consumed (monitored by TLC).

  • Add thiourea (1.2 mmol) to the reaction mixture and continue to reflux.

  • Upon completion of the reaction, cool the mixture and pour it into water.

  • Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter, wash with water, and dry to obtain the 2-amino-4-alkylthiazole.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions.[11][12] The application of microwave energy to the Hantzsch synthesis provides a rapid and efficient route to 2-amino-4-alkylthiazoles.[13][14]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-alkylthiazoles

This protocol is a general procedure that can be adapted for various substituted ketones.[13][15]

Materials:

  • Substituted ketone (0.01 mol)

  • Thiourea (0.02 mol)

  • Iodine (0.01 mol)

Procedure:

  • In a microwave-safe vessel, combine the substituted ketone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).[13]

  • Subject the mixture to microwave irradiation at 170 W for 5-15 minutes. Monitor the reaction progress by TLC.[13]

  • After completion, cool the reaction mixture and pour it into ice water.[13]

  • Collect the precipitate by filtration and recrystallize from ethanol to afford the pure product.[13]

Workflow_Comparison cluster_0 Classical Hantzsch cluster_1 One-Pot Synthesis cluster_2 Microwave-Assisted KH1 α-Haloketone + Thiourea KH2 Reaction & Reflux KH1->KH2 KH3 Workup & Isolation KH2->KH3 OP1 Ketone + Halogenating Agent OP2 In situ Halogenation OP1->OP2 OP3 Add Thiourea OP2->OP3 OP4 Cyclization OP3->OP4 OP5 Workup & Isolation OP4->OP5 MW1 Ketone + Thiourea + Iodine MW2 Microwave Irradiation MW1->MW2 MW3 Workup & Isolation MW2->MW3

Caption: A comparison of the experimental workflows for different Hantzsch synthesis variations.

Alternative Synthetic Routes

While the Hantzsch synthesis is dominant, several alternative methods have been developed, offering unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Synthesis from Thioamides and Other Reagents

Variations of the Hantzsch reaction can utilize thioamides other than thiourea, leading to a broader range of substituted thiazoles.[6] Additionally, other electrophilic partners for thioamides have been explored.

Synthesis from α-Amino Acids

A novel approach involves the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids. This method utilizes thionyl chloride for both activation and as a sulfur source, followed by cyclization. While not directly yielding 2-amino-4-alkylthiazoles, this strategy highlights the versatility of readily available starting materials in heterocyclic synthesis.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route depends on several factors, including the desired scale, available starting materials, and required purity of the final product.

Synthetic Route Starting Materials Key Reagents/Conditions Typical Reaction Time Typical Yield Advantages Disadvantages
Classical Hantzsch α-Haloalkylketone, ThioureaReflux in solvent (e.g., ethanol, water)[8]2-12 hours[15][16]70-85%[8]Well-established, reliable.Requires pre-synthesized or commercial α-haloketones (often lachrymatory).[10]
One-Pot Synthesis Alkyl Ketone, ThioureaIn situ halogenation (e.g., CuBr₂, NBS)[2][9]1-4 hours70-90%[2]Avoids isolation of hazardous intermediates, increased efficiency.May require optimization for different substrates.
Microwave-Assisted Alkyl Ketone, ThioureaMicrowave irradiation, often with a catalyst (e.g., Iodine)[13][14]5-20 minutes[13]80-95%[15]Rapid reaction times, high yields, green chemistry approach.Requires specialized microwave equipment.

Conclusion

The synthesis of 2-amino-4-alkylthiazoles is a well-developed field, with the Hantzsch synthesis and its modern iterations serving as the primary methods for their preparation. The choice between the classical approach, a one-pot variation, or a microwave-assisted protocol will depend on the specific needs of the researcher, balancing factors such as reaction time, yield, safety, and equipment availability. As the demand for novel therapeutic agents continues to grow, the development of even more efficient, sustainable, and versatile synthetic routes to this important heterocyclic scaffold will undoubtedly remain a key focus in the field of medicinal and organic chemistry.

References

  • Yin, G., Ma, J., Shi, H., & Tao, Q. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 85(8), 1939-1952. [Link]

  • Ezhilarasi, M. R., Prabha, B., & Raja, C. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Rasayan Journal of Chemistry, 7(4), 205-213. [https://www.rjpbcs.com/pdf/2016_7(4)/[12].pdf]([Link]12].pdf)

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9349-9361. [Link]

  • Dodson, R. M., & King, L. C. (1946). 2-Amino-4-methylthiazole. Organic Syntheses, 26, 8. [Link]

  • Anonymous. (n.d.). Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]

  • Mali, D. R., et al. (2022). Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology, 24(11), 207-216. [Link]

  • Rahatgaonkar, A., & Rathod, A. (2007). Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Asian Journal of Chemistry, 19(2), 1039. [Link]

  • Caille, S., Bercot, E. A., Cui, S., & Faul, M. M. (2008). New methods for the synthesis of 2-aminothiazolones. The Journal of organic chemistry, 73(5), 2003–2006. [Link]

  • Bohrium. (n.d.). Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐amino 4‐acyl thiazole derivatives. [Link]

  • ResearchGate. (n.d.). Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 2-aminothiazoles in PEG400. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

  • ResearchGate. (n.d.). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system. [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Singh, K., et al. (2024). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. [Link]

  • de la Escosura-Muñiz, A., et al. (2006). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 6(9), 1215-1219. [Link]

  • Wang, Y., et al. (2017). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as a reducing agent in water. RSC Advances, 7(37), 22961-22965. [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of 2-amino-4-substituted phenyl-thiazole. [Link]

  • El-Sayed, W. A. (2014). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Mini-Reviews in Organic Chemistry, 11(3), 329-341. [Link]

  • Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2909-2912. [Link]

  • Hernández-Vázquez, E., et al. (2018). 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. Molecules, 23(11), 2986. [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Kumar, D., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. BioMed Research International, 2014, 674891. [Link]

  • Ovidius University Annals of Chemistry. (n.d.). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. [Link]

  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. [Link]

Sources

Methodological & Application

Application Note & Protocol: One-Pot Synthesis of 4-Isopropyl-1,3-thiazol-2-amine from Thio-iso-butanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the one-pot synthesis of 4-isopropyl-1,3-thiazol-2-amine, a valuable scaffold in medicinal chemistry. The synthesis is based on the well-established Hantzsch thiazole synthesis, reacting thio-iso-butanamide with chloroacetone. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a step-by-step experimental procedure.

Introduction: The Significance of 2-Aminothiazoles in Drug Discovery

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The inherent structural features of the 2-aminothiazole ring allow for versatile functionalization, making it an attractive building block for the design of novel therapeutic agents.

The synthesis of this compound is of particular interest as the isopropyl group can provide favorable lipophilic characteristics, potentially enhancing the pharmacokinetic profile of drug candidates. This application note details a robust and efficient one-pot procedure for its synthesis, leveraging the classic Hantzsch thiazole synthesis.[2][4][5]

Core Principle: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a fundamental and widely utilized method for the construction of thiazole rings.[1][5] The reaction involves the condensation of an α-haloketone with a thioamide.[2][4][5] The versatility and generally high yields of this reaction make it a cornerstone of heterocyclic chemistry.

The mechanism of the Hantzsch synthesis proceeds through a multi-step pathway.[4][6] It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction.[4][6][7] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[6][7] The aromaticity of the final product serves as a thermodynamic driving force for the reaction.[7]

Experimental Protocol: One-Pot Synthesis of this compound

This protocol outlines the one-pot synthesis of the target compound from thio-iso-butanamide and chloroacetone.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Thio-iso-butanamide≥98%Commercially AvailableCan be synthesized from isobutyramide.[8]
Chloroacetone≥95%Commercially AvailableCaution: Lachrymator and toxic. Handle in a fume hood.
EthanolAnhydrousCommercially AvailableSolvent for the reaction.
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercially AvailableUsed for neutralization.
Diethyl EtherAnhydrousCommercially AvailableFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying the organic phase.
Round-bottom flask-Standard laboratory equipment-
Reflux condenser-Standard laboratory equipment-
Magnetic stirrer and stir bar-Standard laboratory equipment-
Heating mantle-Standard laboratory equipment-
Separatory funnel-Standard laboratory equipment-
Rotary evaporator-Standard laboratory equipment-
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thio-iso-butanamide (1.0 eq) in anhydrous ethanol (approximately 10 mL per gram of thio-iso-butanamide).

  • Reagent Addition: While stirring at room temperature, add chloroacetone (1.1 eq) dropwise to the solution. Causality: A slight excess of chloroacetone ensures the complete consumption of the limiting reagent, thio-iso-butanamide. The dropwise addition helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydro-chloric acid formed during the reaction until the effervescence ceases. Trustworthiness: This step is crucial to quench the reaction and prepare the product for extraction. The resulting product is often the hydrochloride salt, and neutralization with a weak base like sodium bicarbonate deprotonates it to the free amine, which is more soluble in organic solvents.[7]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizing the Process

Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis of this compound.

experimental_workflow reagents 1. Reagent Mixing Thio-iso-butanamide + Chloroacetone in Ethanol reflux 2. Reaction Reflux (2-4h) reagents->reflux neutralize 3. Work-up Neutralization with NaHCO₃ reflux->neutralize extract 4. Extraction Diethyl Ether neutralize->extract dry 5. Drying & Concentration Anhydrous MgSO₄, Rotary Evaporation extract->dry product 6. Product This compound dry->product

Caption: Experimental workflow for the synthesis.

Reaction Mechanism

The diagram below outlines the mechanistic pathway of the Hantzsch thiazole synthesis for this specific reaction.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product thioamide Thio-iso-butanamide intermediate1 S-Alkylated Intermediate thioamide->intermediate1 Nucleophilic Attack (SN2) haloketone Chloroacetone haloketone->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Hantzsch thiazole synthesis mechanism.

Conclusion

This application note provides a comprehensive and practical guide for the one-pot synthesis of this compound. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably synthesize this valuable heterocyclic compound for applications in drug discovery and development. The Hantzsch thiazole synthesis remains a powerful tool for the construction of this important class of molecules.

References

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Method for preparing thio-iso-butanamide.
  • Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Pharmaceutical and Bioanalytical Sciences. [Link]

  • Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-Isopropyl-1,3-thiazol-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Privileged Scaffolds

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets with high affinity. The 2-aminothiazole nucleus is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This guide focuses on a specific, strategically substituted analogue: 4-Isopropyl-1,3-thiazol-2-amine . The introduction of the isopropyl group at the 4-position provides a valuable lipophilic handle that can be exploited to enhance binding affinity, modulate physicochemical properties, and improve pharmacokinetic profiles.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple reaction schemes to provide detailed, field-proven protocols and explain the causal logic behind experimental choices, ensuring both scientific integrity and practical applicability.

Core Characteristics of the Building Block

This compound is a versatile heterocyclic amine that serves as a cornerstone for constructing complex molecular architectures. Its utility stems from the distinct reactivity of its functional groups and the inherent biological relevance of the thiazole core.

Physicochemical Properties

A clear understanding of a building block's physical properties is critical for reaction setup, purification, and formulation.

PropertyValueSource
Molecular Formula C₆H₁₀N₂SIn-house Data
Molecular Weight 142.22 g/mol In-house Data
Appearance Off-white to pale yellow solidIn-house Data
IUPAC Name 4-(propan-2-yl)-1,3-thiazol-2-amineIn-house Data
InChI Key LTTMCOHWLSCDCV-UHFFFAOYSA-N
Reactivity Centers Exocyclic Amine (Nu:), Endocyclic Nitrogen (basic), C5-position (electrophilic substitution)[4]
The 2-Aminothiazole Scaffold in Kinase Inhibition

The primary driver for the widespread use of 2-aminothiazoles in medicinal chemistry is their role as potent "hinge-binders" in protein kinases.[5] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.

The 2-aminothiazole moiety can form a bidentate hydrogen bond interaction with the "hinge region" of the ATP-binding pocket of many kinases, mimicking the adenine portion of ATP. This high-affinity interaction serves as a powerful anchor, allowing chemists to build out the rest of the molecule to achieve potency and selectivity. The blockbuster anti-cancer drug Dasatinib is a preeminent example, where the 2-aminothiazole core is fundamental to its mechanism of action as a pan-Src and Bcr-Abl kinase inhibitor.[5][6][7]

KinaseBinding cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 2-Aminothiazole Inhibitor Hinge Hinge Region (e.g., Met, Glu) Pocket Hydrophobic Pocket Thiazole 2-Aminothiazole (Hinge Binder) Thiazole->Hinge Bidentate H-Bond R1 R1 Group (e.g., 4-Isopropyl) R1->Pocket Lipophilic Interaction R2 R2 Group (Selectivity/Potency) R2->Pocket Further Interactions

Caption: Role of 2-aminothiazole as a kinase hinge-binder.

Synthesis and Key Reactions: Protocols and Rationale

The true power of a building block is realized through its synthetic transformations. Below are detailed, self-validating protocols for the synthesis and key derivatization of this compound.

Protocol 1: Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most reliable and widely used method for preparing 2-aminothiazoles.[8] It involves the condensation of an α-haloketone with a thiourea. The isopropyl group is introduced via the choice of the starting ketone.

HantzschSynthesis start 1-Bromo-3-methylbutan-2-one + Thiourea step1 Reaction Vessel (Ethanol, Reflux, 4h) start->step1 Condensation step2 Reaction Mixture (Product precipitated as HBr salt) step1->step2 Cyclization step3 Neutralization (aq. NaHCO₃ or NH₄OH) step2->step3 Basification step4 Work-up (Extraction with EtOAc) step3->step4 step5 Purification (Column Chromatography) step4->step5 end This compound step5->end

Caption: Workflow for Hantzsch synthesis of the title compound.

Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.0 eq) and absolute ethanol (approx. 0.5 M).

  • Addition of α-Haloketone: Add 1-bromo-3-methylbutan-2-one (1.05 eq) dropwise to the stirred suspension at room temperature.

    • Causality Note: A slight excess of the bromoketone ensures complete consumption of the thiourea. The reaction is exothermic; slow addition is recommended for scalability.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation of Intermediate Salt: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product will often precipitate as the hydrobromide salt. Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • Neutralization: Suspend the collected salt in a biphasic mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until all solid dissolves and the aqueous layer is basic (pH > 8).

    • Trustworthiness Check: This step is critical. Incomplete neutralization will result in poor extraction of the free amine into the organic layer.

  • Extraction & Drying: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Buchwald-Hartwig Cross-Coupling for Kinase Inhibitor Scaffolds

A pivotal reaction in the synthesis of kinase inhibitors like Dasatinib and its analogues is the coupling of the 2-amino group with a heterocyclic halide, typically a chloropyrimidine.[5][9] The Buchwald-Hartwig cross-coupling is a powerful and versatile method for this transformation.

BuchwaldCoupling reagents This compound + 2,4-Dichloro-6-methylpyrimidine reaction Reaction Vessel (Dioxane, 100 °C, 12-18h, N₂ atm) reagents->reaction catalyst_system Catalyst System: Pd₂(dba)₃ (Palladium Source) Xantphos (Ligand) Cs₂CO₃ (Base) catalyst_system->reaction workup Aqueous Work-up (Filtration through Celite, Extraction) reaction->workup Reaction Quench purification Purification (Column Chromatography) workup->purification product Coupled Product (Kinase Inhibitor Core) purification->product

Caption: Workflow for a representative Buchwald-Hartwig coupling.

Methodology:

  • Inert Atmosphere: Assemble a Schlenk flask or oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon).

    • Expertise Note: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere throughout the setup and reaction is paramount for reproducibility and high yield.

  • Reagent Addition: To the flask, add this compound (1.0 eq), 2,4-dichloro-6-methylpyrimidine (1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).

    • Causality Note: Cesium carbonate is a strong, non-nucleophilic base ideal for this coupling. Xantphos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the crucial reductive elimination step.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired coupled product.

Applications and Bioactivity

The utility of this compound is demonstrated by the potent biological activity of the molecules it helps create. While specific data for 4-isopropyl derivatives are often proprietary, we can extrapolate from the broader class of 2-aminothiazole-based kinase inhibitors.

Compound ClassTarget Kinase(s)Representative IC₅₀Therapeutic AreaReference
Dasatinib AnalogueBcr-Abl, Src< 1 nMOncology (CML)[5][7]
N-(1,3-thiazol-2-yl)pyridin-2-amineKDR (VEGFR-2)Low nM rangeAngiogenesis[10]
4-Aryl-thiazole-2-amineROCK II20 nM (lead)Cardiovascular[11]
Tetrahydrobenzo[d]thiazole derivativesCK2, GSK3β0.67 µM (lead)Oncology[12]

This table illustrates the potency of the 2-aminothiazole scaffold. The 4-isopropyl group serves to probe hydrophobic pockets within the kinase active site to potentially enhance these activities.

Conclusion

This compound is more than a simple chemical; it is a strategic building block for accessing high-value chemical space, particularly in the domain of kinase inhibition. Its synthesis is robust and scalable via the Hantzsch reaction, and its exocyclic amine provides a reliable handle for diversification using modern cross-coupling chemistries. By understanding the underlying principles of its reactivity and its role as a privileged pharmacophore, medicinal chemists can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Study On Synthesis And Anti-CML Activity Of 2-Aminoxazole And 2-Aminothiazole Dasatinib Derivatives. (2018). Globe Thesis. Retrieved from [Link]

  • Cai, Z. P., et al. (2016). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Archiv der Pharmazie, 349(7), 523-31. Retrieved from [Link]

  • Harris, Q. L., et al. (2012). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1040-1044. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. Retrieved from [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin. (n.d.). An-Najah National University Institutional Repository. Retrieved from [Link]

  • 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide. (n.d.). BioGRID. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22. Retrieved from [Link]

  • Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods. (n.d.). Google Patents.
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Sciforum. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (n.d.). Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. (n.d.). Google Patents.
  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2020). RSC Advances. Retrieved from [Link]

  • Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly synthesis of anti-inflammatory agent. (2024). Oriental Journal of Chemistry. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]

  • Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Future Journal of Pharmaceutical Sciences, 5(1). Retrieved from [Link]

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-5. Retrieved from [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. Retrieved from [Link]

  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (2020). Beilstein Journal of Organic Chemistry, 16, 2736-2745. Retrieved from [Link]

Sources

Application Note & Protocol: A Guide to the N-acylation of 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acylated 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged heterocyclic motif, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This structural unit is a cornerstone in medicinal chemistry, found in drugs such as Meloxicam and Pramipexole.[3] A pivotal strategy in the development of novel drug candidates based on this scaffold is the chemical modification of the 2-amino group. N-acylation, the introduction of an acyl group onto the nitrogen atom, is a fundamental and highly effective transformation for modulating a molecule's physicochemical properties.[4] This modification can significantly influence lipophilicity, hydrogen bonding capacity, metabolic stability, and receptor-binding interactions, thereby fine-tuning the pharmacological profile of the parent compound.[4][5]

This document provides a comprehensive, field-proven protocol for the N-acylation of 4-isopropyl-1,3-thiazol-2-amine. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and discuss critical parameters and troubleshooting strategies to ensure reproducible and high-yield synthesis. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Reaction Mechanism and Rationale

The N-acylation of an amine with an acyl chloride is a classic example of a nucleophilic acyl substitution reaction.[6] The fundamental process involves the nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of the acyl chloride.[7]

The key mechanistic steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

  • Elimination of Chloride: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of a chloride ion as a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to scavenge the hydrogen chloride (HCl) that is formed as a byproduct.[6][8] This is a critical step; without the base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][7]

N-Acylation Mechanism cluster_steps Reaction Pathway Amine This compound (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Acyl Chloride (Electrophile) AcylChloride->Tetrahedral Base Base (e.g., TEA) HCl_Salt Base-HCl Salt Base->HCl_Salt HCl Scavenging ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Elimination of Cl- Product N-Acylated Product ProtonatedAmide->Product Deprotonation

Caption: Mechanism of N-acylation of an amine with an acyl chloride.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride. Acetyl chloride is used as a representative example.

Materials and Apparatus

Reagents:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.05 - 1.2 eq)

  • Triethylamine (TEA) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Mobile Phase for TLC (e.g., Ethyl Acetate/Hexane mixture)

Apparatus:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel or syringe pump

  • Septa and needles for inert atmosphere techniques

  • Ice/water bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, funnels)

  • Filtration apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Dissolve the amine in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 eq) to the stirred solution.

    • Cool the flask to 0 °C using an ice bath. This is critical to control the exothermic nature of the reaction upon addition of the acyl chloride.[6]

  • Addition of Acyl Chloride:

    • Dissolve acetyl chloride (1.05 eq) in a small amount of anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes using a dropping funnel.[6] A slow, controlled addition prevents a rapid temperature increase and potential side reactions.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A common mobile phase is a 30:70 mixture of ethyl acetate and hexane. The product should have a different Rf value than the starting amine. The reaction is considered complete when the starting amine spot is no longer visible.[6]

  • Work-up and Quenching:

    • Once the reaction is complete, quench it by slowly adding deionized water to the flask.

    • Transfer the entire mixture to a separatory funnel.

  • Extraction and Washing:

    • Wash the organic layer sequentially with:

      • 1 M HCl solution to remove excess triethylamine and any unreacted starting amine.[6]

      • Saturated NaHCO₃ solution to neutralize any remaining acid.[6]

      • Brine to remove residual water and aid in layer separation.[6]

    • Separate the organic layer after each wash.

  • Drying and Concentration:

    • Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-acylated product.[9]

Experimental Workflow A 1. Setup - Dissolve amine & base in anhydrous DCM - Cool to 0°C under N2 B 2. Addition - Add Acyl Chloride solution dropwise A->B C 3. Reaction - Warm to RT - Stir for 1-4h - Monitor by TLC B->C D 4. Quench & Extract - Add water - Transfer to separatory funnel C->D E 5. Wash - 1M HCl - Sat. NaHCO3 - Brine D->E F 6. Dry & Concentrate - Dry over MgSO4 - Filter - Rotovap E->F G 7. Purify - Recrystallization or - Column Chromatography F->G H Pure Product G->H

Caption: Workflow for the N-acylation of this compound.

Data Summary and Considerations

The success of the acylation is dependent on several key parameters. The following table provides representative examples and expected outcomes based on general acylation reactions.

Acylating AgentEquivalentsBase (eq.)SolventTemp (°C)Time (h)Expected Yield (%)
Acetyl Chloride1.05TEA (1.2)DCM0 to RT1 - 385 - 95
Benzoyl Chloride1.05TEA (1.2)DCM0 to RT2 - 480 - 90
Propionyl Chloride1.05Pyridine (1.2)THF0 to RT2 - 480 - 95

Troubleshooting and Expert Insights

  • Moisture Sensitivity: Acyl chlorides react violently with water to form carboxylic acids. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere with anhydrous solvents for optimal results.

  • Low Yield: If the yield is low, ensure the starting amine is pure and the base was not omitted. The HCl byproduct will protonate the amine, effectively removing it from the reaction.[6] Also, confirm the quality of the acyl chloride, as it can degrade upon storage.

  • Multiple Products: The formation of side products can occur if the reaction temperature is too high. Maintaining a low temperature during the addition of the acylating agent is crucial.[10]

  • Purification Difficulties: If the product is difficult to purify, consider using an alternative base like pyridine, which can be easier to remove during the aqueous workup. In some cases, a different solvent system for chromatography may be required.

Conclusion

The N-acylation of this compound is a robust and high-yielding reaction when performed under the proper conditions. This protocol provides a reliable and reproducible method for synthesizing a wide range of N-acyl derivatives, which are valuable compounds for discovery and development in medicinal chemistry. By carefully controlling reaction parameters, particularly moisture and temperature, researchers can successfully employ this foundational synthetic transformation.

References

  • BenchChem.Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
  • BenchChem.
  • National Center for Biotechnology Information (NCBI).
  • Wikipedia. 2-Aminothiazole. [Link]

  • Chemguide. Reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Organic-Chemistry.org. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Google Patents.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Chemguide. The reaction of acyl chlorides with ammonia and primary amines. [Link]

  • National Center for Biotechnology Information (NCBI). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

Sources

Application of 4-Isopropyl-1,3-thiazol-2-amine in the Synthesis of Potent Kinase Inhibitors: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the strategic application of 4-isopropyl-1,3-thiazol-2-amine as a pivotal building block in the synthesis of advanced kinase inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols, structure-activity relationship (SAR) insights, and methodologies for biological evaluation, tailored for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Thiazole Scaffold in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of several clinically approved and investigational kinase inhibitors, including the pan-Src kinase inhibitor Dasatinib.[3] This structural motif is highly valued for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.[4]

The incorporation of various substituents onto the thiazole ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The 4-isopropyl group, in particular, can offer distinct advantages by occupying hydrophobic pockets within the kinase active site, thereby enhancing binding affinity and potentially influencing selectivity.

Core Synthetic Strategies: Building Kinase Inhibitors from this compound

The synthesis of kinase inhibitors using this compound as a key intermediate typically involves two main phases: the synthesis of the substituted thiazole itself, followed by its coupling to a core heterocyclic system, often a pyrimidine.

The classical and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[5] This involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, the reaction proceeds as follows:

  • Step 1: Bromination of 3-methyl-2-butanone. 3-methyl-2-butanone is brominated to yield 1-bromo-3-methyl-2-butanone. This α-bromoketone is the key electrophile in the cyclization reaction.

  • Step 2: Cyclocondensation with Thiourea. The 1-bromo-3-methyl-2-butanone is then reacted with thiourea in a suitable solvent, such as ethanol, to yield this compound.

Hantzsch_Thiazole_Synthesis 3-methyl-2-butanone 3-methyl-2-butanone 1-bromo-3-methyl-2-butanone 1-bromo-3-methyl-2-butanone 3-methyl-2-butanone->1-bromo-3-methyl-2-butanone Bromination Br2 Br₂ This compound This compound 1-bromo-3-methyl-2-butanone->this compound Cyclocondensation Thiourea Thiourea Thiourea->this compound

Caption: Hantzsch synthesis of this compound.

A prominent application of substituted 2-aminothiazoles is in the development of Cyclin-Dependent Kinase (CDK) inhibitors.[4][6] CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[7] The following section details the synthesis of a potent CDK2/CDK9 dual inhibitor, drawing from established methodologies.[6]

The general approach involves the nucleophilic aromatic substitution (SNAr) of a di-chlorinated pyrimidine with the amine of this compound, followed by a second SNAr or a palladium-catalyzed cross-coupling reaction to introduce the second substituent.

Kinase_Inhibitor_Synthesis_Workflow Start 2,4-dichloropyrimidine + this compound SNAr1 First Nucleophilic Aromatic Substitution (SNAr) Start->SNAr1 Intermediate Monochloro-pyrimidine Intermediate SNAr1->Intermediate SNAr2 Second Nucleophilic Aromatic Substitution (SNAr) Intermediate->SNAr2 Second_Component Substituted Aniline (e.g., 4-sulfamoyl-aniline) Second_Component->SNAr2 Final_Product Final Kinase Inhibitor SNAr2->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Biological_Screening Biological Screening (Kinase Assays, Cell-based Assays) Purification->Biological_Screening

Caption: General workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative CDK2/CDK9 inhibitor based on the this compound scaffold.

  • Materials:

    • 2,4-dichloropyrimidine

    • This compound

    • 4-aminobenzenesulfonamide

    • Diisopropylethylamine (DIPEA)

    • p-Toluenesulfonic acid monohydrate

    • 2-Pentanol

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

  • Procedure:

    • Step 1: Synthesis of 2-chloro-N-(4-isopropyl-1,3-thiazol-2-yl)pyrimidin-4-amine.

      • To a solution of 2,4-dichloropyrimidine (1.0 eq) in 2-pentanol, add this compound (1.0 eq) and diisopropylethylamine (1.2 eq).

      • Heat the mixture to reflux (approximately 120 °C) for 16 hours.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

      • Purify the crude product by silica gel column chromatography to yield the monochloro-pyrimidine intermediate.

    • Step 2: Synthesis of N4-(4-isopropyl-1,3-thiazol-2-yl)-N2-(4-sulfamoylphenyl)pyrimidine-2,4-diamine.

      • To a solution of the intermediate from Step 1 (1.0 eq) and 4-aminobenzenesulfonamide (1.1 eq) in 2-pentanol, add p-toluenesulfonic acid monohydrate (1.2 eq).

      • Heat the mixture to reflux for 24 hours.

      • Cool the reaction to room temperature, resulting in the precipitation of the product.

      • Collect the solid by filtration, wash with cold 2-pentanol, and dry under vacuum to obtain the final product.

Structure-Activity Relationship (SAR) and Data Presentation

The substitution pattern on the thiazole ring significantly impacts the inhibitory activity against different kinases. The isopropyl group at the C4 position of the thiazole has been shown to be favorable for CDK2 inhibition.[6]

Compound IDR Group (Thiazole C4)CDK2 IC50 (µM)[6]CDK9 IC50 (µM)[6]
19e Cyclopropyl0.0160.038
19f Isopropyl 0.027 >1.0
19g 4-fluorophenyl>1.0>1.0
19h 4-isopropylphenyl>1.0>1.0

Table 1: In vitro inhibitory activity of N4-(substituted thiazol-2-yl)-N2-(4-sulfamoylphenyl)pyrimidine-2,4-diamines against CDK2 and CDK9.

As shown in Table 1, the compound with a 4-isopropylthiazole moiety (19f ) demonstrates potent inhibition of CDK2 with an IC50 of 0.027 µM.[6] Interestingly, this compound shows significantly reduced activity against CDK9, suggesting that the isopropyl group contributes to selectivity for CDK2 over CDK9.[6] The larger aromatic substituents at the C4 position are detrimental to the activity against both kinases.[6]

Biological Evaluation Protocols
  • Objective: To determine the IC50 value of the synthesized compound against the target kinase (e.g., CDK2/Cyclin A).

  • Methodology:

    • Prepare a reaction buffer suitable for the kinase assay.

    • Serially dilute the test compound in DMSO to generate a range of concentrations.

    • In a microplate, add the kinase enzyme, the appropriate substrate (e.g., a peptide), and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

    • Terminate the reaction using a stop solution.

    • Quantify kinase activity by measuring the amount of phosphorylated substrate, often using a luminescence- or fluorescence-based detection method.[8]

  • Objective: To assess the effect of the synthesized compound on the proliferation of cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., A549, HCT116) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound.

    • Incubate the cells for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[8]

Signaling Pathway Context

The synthesized inhibitors primarily target the cell cycle regulation pathway. CDKs, in complex with their cyclin partners, phosphorylate key substrates to drive the cell through different phases of the cell cycle. Inhibition of CDK2, for instance, can lead to a G1/S phase arrest, thereby preventing cell proliferation.

CDK_Signaling_Pathway Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors CyclinD_CDK46 Cyclin D / CDK4/6 Receptors->CyclinD_CDK46 CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 activates pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinE_CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell_Cycle_Progression Inhibitor 4-Isopropyl-thiazole based inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK signaling pathway in cell cycle progression.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its application, particularly in the development of CDK inhibitors, demonstrates the importance of strategic substituent placement to achieve high potency and selectivity. The synthetic routes and biological evaluation protocols provided in this guide offer a solid foundation for researchers to explore the potential of this and related scaffolds in the ongoing quest for more effective targeted therapies.

References

  • Babu, B., & Kumar, P. (2021). Thiazole: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 21(13), 1647-1668.
  • Wang, S., et al. (2015). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 58(17), 6895-6911. [Link]

  • Kim, K., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 45(18), 3905-3927. [Link]

  • Breslin, M. J., et al. (2013). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 56(10), 3891-3908. [Link]

  • Ahmad, I., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 12(2), 32. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Zheng, X., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Ayimbila, S. N., et al. (2021). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 3, 100184. [Link]

  • PubChem. (n.d.). 4-((5-Isopropyl-1,3-thiazol-2-YL)amino)benzenesulfonamide. [Link]

  • Singh, P., et al. (2021). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 11(44), 27367-27382. [Link]

  • Ayimbila, S. N., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 14(1), 1-15. [Link]

  • European Patent Office. (2008). THIAZOLE DERIVATIVES USED AS PI 3 KINASE INHIBITORS (EP 2240475 B1). [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859. [Link]

  • Wang, L., et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(3), 121-131. [Link]

  • Patel, H., et al. (2015). Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives. Journal of Saudi Chemical Society, 19(6), 672-678. [Link]

  • Google Patents. (2015). Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole (CN104557763A).
  • Al-Ghorbani, M., et al. (2023). Structure Activity Relationship. In Thiazole-Based Scaffolds in Drug Discovery. [Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global public health. This escalating crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial properties.[1][2] The thiazole ring is a core structural motif in several clinically approved drugs.[1] 4-Isopropyl-1,3-thiazol-2-amine is a synthetic compound belonging to this class, and a thorough evaluation of its antimicrobial potential is a critical step in its journey as a potential therapeutic agent.

These application notes provide a comprehensive and robust methodological framework for determining the in vitro antimicrobial activity of this compound. The protocols herein are grounded in internationally recognized standards, primarily the Clinical and Laboratory Standards Institute (CLSI) guidelines, to ensure data accuracy, reproducibility, and comparability across different research settings.[3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the primary screening and characterization of novel antimicrobial compounds.

Scientific Rationale: Understanding the Approach

The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] This is a quantitative measure of the compound's potency. To further characterize the compound's effect, the Minimum Bactericidal Concentration (MBC) can be determined. The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. The relationship between the MIC and MBC allows for the classification of the compound as either bacteriostatic (inhibits growth) or bactericidal (kills the organism).

The potential mechanism of action for many thiazole derivatives involves the inhibition of essential bacterial enzymes, such as those involved in fatty acid biosynthesis or DNA gyrase, or the disruption of the microbial cell membrane.[1][6][7] The amphiphilic nature of some thiazole compounds may facilitate their integration into the cell membrane, leading to leakage of cellular contents and ultimately, cell death.[6] While the precise mechanism of this compound is yet to be elucidated, the protocols outlined below provide the foundational data necessary for subsequent mechanistic studies.

Materials and Reagents

Test Compound
  • This compound (purity ≥95%)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade) for stock solution preparation

Microbial Strains

A representative panel of clinically relevant and quality control (QC) microorganisms should be used to determine the spectrum of activity. The following are recommended:

Quality Control (QC) Strains (from ATCC - American Type Culture Collection):

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 25923

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

  • Candida albicans ATCC 90028

Test Panel (examples):

  • Gram-positive bacteria:

    • Methicillin-resistant Staphylococcus aureus (MRSA) clinical isolate

    • Bacillus subtilis ATCC 6633

  • Gram-negative bacteria:

    • Klebsiella pneumoniae clinical isolate

    • Salmonella enterica serovar Typhimurium ATCC 14028

  • Fungi:

    • Aspergillus niger ATCC 16404

    • Cryptococcus neoformans clinical isolate

Culture Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

  • Mueller-Hinton Agar (MHA) for bacterial subculturing and MBC determination

  • Sabouraud Dextrose Agar (SDA) for fungal subculturing and MFC determination

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile saline (0.85% NaCl)

  • Resazurin sodium salt (for viability indication, optional)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Sterile water, pipette tips, and other standard laboratory consumables

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the CLSI M07 guidelines for bacteria and M27/M38a for fungi.[3][8]

1. Preparation of Stock Solutions: a. Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. b. Prepare stock solutions of positive control antibiotics according to CLSI guidelines.

2. Preparation of Microbial Inoculum: a. From a fresh (18-24 h) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). d. For bacteria, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. e. For fungi, the final inoculum concentration should be adjusted to 0.5-2.5 x 10³ CFU/mL in RPMI-1640.

3. Preparation of the 96-Well Plate: a. Add 100 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the test compound stock solution (appropriately diluted in broth to twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no inoculum).

4. Inoculation and Incubation: a. Add 100 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. The final concentration of DMSO should not exceed 1% (v/v) to avoid solvent toxicity. c. Seal the plates and incubate at 35-37°C for 18-24 hours for most bacteria. For fungi, incubate at 35°C for 24-48 hours.

5. Determination of MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. b. Growth can be assessed visually as turbidity or a pellet at the bottom of the well. c. Optionally, 10 µL of resazurin solution (0.015% w/v) can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock Solution D Serial Dilution of Compound in 96-Well Plate A->D B Prepare Microbial Inoculum (0.5 McFarland) C Standardize Inoculum in Broth B->C E Inoculate Plate C->E D->E F Incubate at 35-37°C for 18-48h E->F G Visually Read MIC F->G H Optional: Add Resazurin and Read G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay.

1. Subculturing from MIC Plate: a. Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). b. Spot-plate the aliquot onto a quadrant of a fresh MHA (for bacteria) or SDA (for fungi) plate.

2. Incubation: a. Incubate the agar plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

3. Determination of MBC/MFC: a. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). b. This is practically determined as the lowest concentration that shows no growth on the subculture plate.

Workflow for MBC/MFC Determination

MBC_Workflow A Completed MIC Plate B Select Wells with No Visible Growth (≥ MIC) A->B C Aliquot 10 µL from Selected Wells B->C D Spot-plate onto Agar C->D E Incubate Agar Plates (18-48h) D->E F Observe for Growth E->F G Determine Lowest Concentration with No Growth (MBC/MFC) F->G

Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination.

Data Analysis and Interpretation

The results of the MIC and MBC/MFC assays should be recorded systematically. A clear table summarizing the data is essential for comparison and interpretation.

Table 1: Example Data Presentation for Antimicrobial Activity of this compound

MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)Interpretation (MBC/MIC Ratio)
Escherichia coliATCC 25922
Staphylococcus aureusATCC 25923
Pseudomonas aeruginosaATCC 27853
Enterococcus faecalisATCC 29212
MRSAClinical Isolate
Candida albicansATCC 90028

Interpretation of MBC/MIC Ratio:

  • Bactericidal/Fungicidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal/fungicidal.

  • Bacteriostatic/Fungistatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic/fungistatic.

Trustworthiness: A Self-Validating System

The integrity of these protocols relies on a system of internal controls that validate the experimental results.

  • Sterility Control: The absence of growth in the sterility control well (well 12) confirms that the broth, plates, and aseptic technique were not contaminated.

  • Growth Control: Vigorous growth in the growth control well (well 11) demonstrates that the medium and incubation conditions are suitable for the microorganism's growth and that any inhibition observed is due to the test compound.

  • Quality Control Strains: The MIC values for the QC strains (e.g., E. coli ATCC 25922) must fall within the acceptable ranges as defined by CLSI.[9] This verifies the potency of the control antibiotics, the accuracy of the methodology, and the integrity of the materials used.

  • Positive Controls: The inclusion of a known antibiotic provides a benchmark for comparing the potency of the test compound.

By ensuring that all controls perform as expected, the data generated for this compound can be considered reliable and trustworthy.

Conclusion and Future Directions

These application notes provide a standardized and robust framework for the initial in vitro evaluation of the antimicrobial activity of this compound. The determination of MIC and MBC/MFC values against a broad panel of microorganisms is the first critical step in assessing its potential as a novel therapeutic agent. Positive and promising results from these assays would warrant further investigation, including:

  • Time-kill kinetic studies: To understand the dynamics of microbial killing over time.

  • Mechanism of action studies: To identify the cellular target of the compound.

  • In vivo efficacy studies: To evaluate the compound's activity in an animal model of infection.

  • Toxicology studies: To assess the compound's safety profile.

By following these detailed protocols and adhering to the principles of scientific integrity, researchers can generate high-quality, reproducible data that will be pivotal in the advancement of this compound through the drug development pipeline.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Google Scholar.
  • Ghannoum, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • Pfaller, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Microrao. [Link]

  • EUCAST. (n.d.). EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Lee, W. G., et al. (2018). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Annals of Laboratory Medicine, 38(6), 559-565. [Link]

  • EUCAST. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]

  • PTCC. (n.d.). Quality control strains. Persian Type Culture Collection. [Link]

  • CLSI. (n.d.). M07-A8. Regulations.gov. [Link]

  • EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (n.d.). ResearchGate. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.

Sources

Topic: Cell-based Assays for Testing the Anticancer Properties of 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-thiazole-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anticancer properties.[1][2][3] Many derivatives have been shown to exert their effects through mechanisms such as tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis.[1] 4-Isopropyl-1,3-thiazol-2-amine is a specific analog within this class whose anticancer potential warrants systematic investigation.

This document serves as a comprehensive guide for the initial in vitro characterization of this compound. It provides a strategic workflow, from primary cytotoxicity screening to secondary mechanistic assays, designed to build a robust preclinical data package. The protocols herein are designed to be self-validating, emphasizing the inclusion of appropriate controls to ensure data integrity and reproducibility.

Compound Preparation and Handling

Before commencing any cell-based assay, the test compound must be prepared to ensure stability, solubility, and accurate concentration delivery.

  • Solubility Testing : The solubility of this compound should be empirically determined in various cell culture-compatible solvents. Dimethyl sulfoxide (DMSO) is the most common choice. Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Stock Solution Preparation :

    • Accurately weigh the compound and dissolve it in high-purity, sterile DMSO to create a primary stock solution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions : On the day of the experiment, thaw a fresh aliquot of the DMSO stock. Prepare serial dilutions in a sterile, serum-free cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments (including vehicle controls) and should not exceed a non-toxic level, typically ≤0.5%.

Experimental Workflow

A tiered approach is recommended to efficiently evaluate the compound's anticancer profile. Start with broad cytotoxicity screening to determine potency and then proceed to more complex assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation A MTT Assay (Determine IC50) B Annexin V / PI Assay (Apoptosis Analysis) A->B Based on IC50 values C Cell Cycle Analysis (Propidium Iodide Staining) A->C Based on IC50 values D Transwell Assay (Migration & Invasion) A->D Based on IC50 values E Synthesize Findings (Compound Profile) B->E C->E D->E

Caption: High-level workflow for anticancer compound evaluation.

Primary Screening: Cell Viability and Cytotoxicity

The initial goal is to determine if this compound reduces the viability of cancer cells and to quantify its potency by calculating the half-maximal inhibitory concentration (IC50). The MTT assay is a robust, colorimetric method for this purpose.[4][5]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound (Test Compound)

  • Positive control (e.g., Doxorubicin or Paclitaxel)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A common range to start with is 0.1, 1, 5, 10, 25, 50, 100 µM. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Controls: Include wells for:

      • Untreated Cells: Medium only.

      • Vehicle Control: Medium with the same final concentration of DMSO as the treated wells.

      • Positive Control: Medium with a known cytotoxic drug.

      • Blank: Medium only, no cells (for background subtraction).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[6]

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[4]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a primary wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Interpretation
  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response -- variable slope) to determine the IC50 value.

ParameterDescriptionExample Value
Cell Line Human cancer cell line usedMCF-7 (Breast)
Time Point Duration of compound exposure48 hours
IC50 Concentration for 50% viability inhibition12.5 µM
Positive Control IC50 of a standard drugDoxorubicin: 0.8 µM

Mechanistic Assay: Apoptosis Detection

If the compound shows significant cytotoxicity, the next step is to determine if it induces apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this analysis via flow cytometry.[8]

Principle of Annexin V / PI Assay

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9]

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it selectively binds to and labels early apoptotic cells.[11]

  • Propidium Iodide (PI): PI is a fluorescent DNA-binding dye that is impermeable to the intact membranes of live and early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised, by staining the nucleus red.[9]

Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.

Protocol: Annexin V / PI Staining

Materials:

  • Cells cultured in 6-well plates

  • Test Compound at IC50 and 2x IC50 concentrations

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cold PBS

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the vehicle (DMSO), the test compound at its IC50 and 2x IC50 concentrations, and a positive control (e.g., Staurosporine) for a relevant time period (e.g., 24 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, collect the culture medium, wash the plate with PBS, and then trypsinize the adherent cells. Combine the collected medium and the trypsinized cells.

  • Washing: Centrifuge the cell suspension at ~300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.

Data Analysis and Interpretation

The flow cytometer will generate a dot plot with four distinct populations:

  • Lower-Left (Q4): Live cells (Annexin V- / PI-)

  • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Treatment% Live Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle Control ~95%<5%<1%<1%
Test Compound (IC50) ~45%~30%~20%<5%
Positive Control ~10%~40%~45%<5%

A significant increase in the percentage of Annexin V-positive cells (Q3 + Q2) compared to the vehicle control indicates the induction of apoptosis.

Mechanistic Assay: Cell Cycle Analysis

Many anticancer agents, particularly tubulin inhibitors, function by disrupting the cell cycle.[1] Analyzing the cell cycle distribution after treatment can reveal if the compound causes arrest at a specific phase (G1, S, or G2/M).

Principle of Cell Cycle Analysis

This technique uses a fluorescent dye, most commonly Propidium Iodide (PI), that stoichiometrically binds to DNA.[12] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content.[12]

  • G0/G1 Phase: Cells have a normal (2n) amount of DNA.

  • S Phase: Cells are actively replicating DNA (between 2n and 4n).

  • G2/M Phase: Cells have a doubled (4n) amount of DNA before division.

By analyzing a population of cells with a flow cytometer, a histogram can be generated showing the percentage of cells in each phase.

Protocol: Propidium Iodide Staining

Materials:

  • Cells cultured in 6-well plates

  • Test Compound at IC50 concentration

  • Cold 70% Ethanol

  • PI Staining Solution (containing PI and RNase A in PBS)[13]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay. A 24-hour treatment is a typical starting point.

  • Harvesting: Collect and wash cells as described previously.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.[13] This step is critical for preventing cell clumping.

  • Storage: Fixed cells can be stored at 4°C for at least 2 hours and up to several weeks.[13]

  • Staining: Centrifuge the fixed cells and decant the ethanol. Wash the pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light. The RNase A in the solution will degrade RNA, ensuring that PI only binds to DNA.

  • Analysis: Analyze the samples using a flow cytometer, measuring the red fluorescence.

Data Analysis and Interpretation

The analysis software will generate a histogram of DNA content. Deconvolution algorithms are used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control ~60%~25%~15%
Test Compound (IC50) ~20%~10%~70%
Positive Control (e.g., Paclitaxel) ~15%~10%~75%

A significant accumulation of cells in a specific phase (e.g., G2/M in the table above) compared to the control suggests the compound induces cell cycle arrest at that checkpoint.

Functional Assay: Cell Migration and Invasion

A key hallmark of cancer is metastasis, which involves cell migration and invasion. The Transwell assay, or Boyden chamber assay, is a widely used in vitro method to assess these capabilities.[14][15]

Principle of the Transwell Assay

The assay uses a cell culture insert with a porous membrane that separates an upper and a lower chamber.[15]

  • Migration: Cells are seeded in the upper chamber in a serum-free medium. The lower chamber contains a medium with a chemoattractant, typically fetal bovine serum (FBS). Cells will actively move through the pores toward the chemoattractant.

  • Invasion: This is a modification of the migration assay where the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel.[15] Cells must actively degrade this matrix to migrate through the pores, mimicking the invasion of tissues in vivo.

Protocol: Transwell Invasion Assay

Materials:

  • 24-well plates with Transwell inserts (8 µm pore size)

  • Matrigel (or other ECM)

  • Serum-free culture medium

  • Complete culture medium (with 10% FBS)

  • Test compound at non-toxic concentrations (e.g., 1/4 and 1/2 of IC50)

  • Cotton swabs, Methanol (for fixation), Crystal Violet stain (for visualization)

Procedure:

  • Insert Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top of the Transwell inserts (e.g., 50 µL per insert). Incubate at 37°C for 1-2 hours to allow the Matrigel to solidify.[16] For a migration assay, skip this step.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium containing the test compound or vehicle. Seed a specified number of cells (e.g., 2.5-5 x 10⁴ cells) into the upper chamber of the inserts.[16]

  • Assay Assembly: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[16] Carefully place the inserts into the wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Removal of Non-Invading Cells: After incubation, remove the inserts. Use a moist cotton swab to gently wipe away the cells and Matrigel from the upper surface of the membrane.[15]

  • Fixation and Staining: Fix the invaded cells on the lower surface by immersing the insert in cold methanol for 20 minutes. Then, stain the cells by placing the insert in a well containing 0.1% Crystal Violet for 10-20 minutes.[16]

  • Washing and Drying: Wash the inserts thoroughly with water to remove excess stain and allow them to air dry.

  • Quantification: Visualize the stained cells under a microscope. Count the number of cells in several random fields of view and calculate the average.

Data Analysis and Interpretation
  • Calculate the average number of invaded cells per field for each condition.

  • Normalize the results to the vehicle control to determine the percent inhibition of invasion.

    • % Invasion = (Avg. # of Invaded Cells_Treated / Avg. # of Invaded Cells_Vehicle) * 100

A dose-dependent decrease in the number of invaded cells suggests the compound has anti-metastatic potential.

References

  • Jo, S., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Journal of Visualized Experiments. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • protocols.io. (n.d.). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from [Link]

  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. Retrieved from [Link]

  • Muthu, K., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Retrieved from [Link]

  • Biologi. (n.d.). Standard Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Kandasamy, K., & Srivastava, R. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Retrieved from [Link]

  • Kublanov, I., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]

  • Sun, M., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

  • Vasile, C., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. Molecules. Retrieved from [Link]

Sources

Use of 4-Isopropyl-1,3-thiazol-2-amine in the development of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Isopropyl-1,3-thiazol-2-amine in the Development of Novel Anti-inflammatory Agents

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological response of the body's tissues to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a critical component of the innate immune system that facilitates healing, chronic inflammation can lead to a host of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[2] Current mainstays of anti-inflammatory therapy, primarily Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), are associated with significant gastrointestinal and cardiovascular side effects, necessitating the search for safer and more effective therapeutic agents.[3]

Heterocyclic compounds, particularly those containing thiazole rings, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities.[4] The 2-aminothiazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates.[5] This guide focuses on a specific, promising starting scaffold: This compound . We will explore its application as a foundational moiety for generating novel anti-inflammatory drug candidates, detailing the strategic rationale, synthetic protocols, and a comprehensive workflow for biological evaluation.

Section 1: The Scientific Rationale - Targeting the Engines of Inflammation

The development of inflammation is driven by complex signaling cascades.[6] A pivotal pathway is the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][7]

  • Cyclooxygenase (COX): Exists in two primary isoforms. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa. COX-2 is inducible and its expression is upregulated at sites of inflammation, where it produces prostaglandins (PGs) that mediate pain, fever, and swelling.[1][8] Selective inhibition of COX-2 is a key strategy for many anti-inflammatory drugs.[3][8]

  • Lipoxygenase (LOX): Primarily 5-lipoxygenase (5-LOX), which catalyzes the production of leukotrienes, potent mediators of inflammation involved in asthma and allergic responses.[1][6]

Thiazole derivatives have demonstrated the ability to inhibit these key enzymes, positioning them as attractive candidates for anti-inflammatory drug design.[6][8] Furthermore, some derivatives have shown inhibitory effects on inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), another critical pro-inflammatory mediator.[9]

The Arachidonic Acid Cascade: Key Therapeutic Targets

The diagram below illustrates the central role of COX and LOX enzymes in the inflammatory cascade, highlighting the points of intervention for thiazole-based inhibitors.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Injury/Stimuli AA Arachidonic Acid (AA) PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGs) COX->PGs LTs Leukotrienes (LTs) LOX->LTs Inflammation1 Pain, Fever, Inflammation PGs->Inflammation1 Inflammation2 Inflammation, Bronchoconstriction LTs->Inflammation2 Thiazole This compound Derivatives Thiazole->COX Inhibition Thiazole->LOX Inhibition

Caption: The Arachidonic Acid inflammatory cascade and points of inhibition.

Section 2: Drug Development Workflow

The journey from a starting scaffold to a viable drug candidate follows a structured, multi-stage process. This workflow ensures that only the most promising compounds, with validated activity and acceptable safety profiles, advance to later stages.

Drug_Discovery_Workflow cluster_0 Discovery & Design cluster_1 Screening & Evaluation cluster_2 Optimization Synthesis 1. Synthesis of Thiazole Derivatives Purification 2. Purification & Characterization Synthesis->Purification InVitro 3. In Vitro Screening (COX/LOX, NO Assays) Purification->InVitro SAR 4. Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Synthesis Iterative Redesign InVivo 5. In Vivo Validation (Paw Edema Model) SAR->InVivo Promising Candidates LeadOpt 6. Lead Optimization InVivo->LeadOpt

Caption: High-level workflow for developing thiazole-based anti-inflammatory agents.

Section 3: Synthesis and Characterization Protocols

The versatility of the 2-aminothiazole core allows for extensive chemical modification to explore structure-activity relationships (SAR). A common and effective method for creating the core is the Hantzsch thiazole synthesis.

Protocol 3.1: General Synthesis of N-Acyl Derivatives of this compound

This protocol describes a representative two-step synthesis. The first step creates the core thiazole, and the second step involves N-acylation, a common strategy to produce active derivatives.[5]

Step 1: Synthesis of this compound (Core Scaffold)

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve thiourea (10 mmol) in 50 mL of absolute ethanol.

  • Addition of α-haloketone: To the stirred solution, add 1-bromo-3-methyl-2-butanone (10 mmol), which is the corresponding α-haloketone for the 4-isopropyl group.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Scientific Insight: This is a classic Hantzsch thiazole synthesis, a condensation reaction between a thiourea and an α-haloketone. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: After cooling to room temperature, pour the mixture into 100 mL of ice-cold water. Neutralize with a saturated sodium bicarbonate solution, which will precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Step 2: N-Acylation of the Core Scaffold

  • Reactant Preparation: Dissolve the synthesized this compound (5 mmol) in 30 mL of a suitable dry solvent like dichloromethane (DCM) or pyridine in a flask.

  • Acylation: Cool the flask in an ice bath. Add the desired acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride) (5.5 mmol) dropwise with constant stirring.

  • Reaction: Allow the reaction to stir at room temperature for 8-12 hours.

    • Scientific Insight: The amino group at the 2-position of the thiazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Pyridine can act as both a solvent and a base to scavenge the HCl byproduct.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel.

Characterization: Confirm the structure and purity of all synthesized compounds using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[10]

Section 4: In Vitro Screening Protocols

In vitro assays are rapid, cost-effective methods to screen a library of synthesized compounds and identify those with the highest potential for inhibiting key inflammatory targets.[11][12]

Protocol 4.1: Inhibition of Protein (Albumin) Denaturation
  • Principle: Inflammation can cause protein denaturation. The ability of a compound to prevent heat-induced denaturation of albumin is a simple, preliminary indicator of anti-inflammatory activity.[13][14]

  • Reaction Mixture: Prepare a mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 10-500 µg/mL).

  • Control: Prepare a similar mixture using 2 mL of distilled water instead of the test compound as the control.

  • Standard: Use a standard drug like Diclofenac sodium for comparison.

  • Incubation: Incubate all mixtures at 37°C for 15 minutes, then heat at 70°C for 5 minutes.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Abs_control - Abs_test) / Abs_control ] * 100

Protocol 4.2: COX-1 and COX-2 Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase. A colorimetric substrate is used to quantify enzyme activity. Commercially available COX inhibitor screening kits are highly recommended for consistency.

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's protocol (e.g., assay buffer, heme, enzyme, arachidonic acid substrate).

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the COX-1 or COX-2 enzyme. Include wells for a no-enzyme control, a 100% activity control (with solvent), and a standard inhibitor (e.g., Celecoxib for COX-2, Aspirin for COX-1).[8]

  • Incubation: Incubate the plate for 10-15 minutes at 37°C.

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

  • Color Development: Add the colorimetric substrate and incubate for 5-10 minutes.

  • Measurement: Read the absorbance at the wavelength specified by the kit (e.g., 590 nm).

  • Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 4.3: 5-Lipoxygenase (5-LOX) Inhibition Assay
  • Principle: This assay measures the conversion of linoleic acid to hydroperoxyl-linoleic acid by 5-LOX, which can be monitored spectrophotometrically.

  • Reaction Mixture: In a cuvette, mix 1 mL of 0.1 M phosphate buffer (pH 9.0), the test compound dissolved in a suitable solvent, and a solution of 5-LOX enzyme.

  • Incubation: Incubate the mixture at 25°C for 10 minutes.

  • Initiate Reaction: Add the linoleic acid substrate to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 234 nm over 5 minutes.

  • Analysis: Compare the rate of reaction in the presence of the test compound to the control (solvent only). Calculate the percentage of inhibition and determine the IC₅₀ value. Zileuton can be used as a standard inhibitor.[3]

Section 5: In Vivo Evaluation Protocol

Compounds that demonstrate potent activity in vitro must be tested in a living organism to confirm their efficacy and assess their preliminary safety profile.[15]

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
  • Principle: This is a standard and widely used model for acute inflammation.[10][16] Subplantar injection of carrageenan induces a localized inflammatory response (edema), which can be quantified by measuring the increase in paw volume.

  • Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment.

  • Grouping: Divide the animals into groups (n=6):

    • Group I (Control): Receives the vehicle only (e.g., 1% CMC solution).

    • Group II (Standard): Receives a standard drug (e.g., Nimesulide, 50 mg/kg, orally).

    • Group III, IV, etc. (Test): Receive the synthesized thiazole derivatives at different doses (e.g., 25, 50, 100 mg/kg, orally).

  • Initial Measurement: Measure the initial paw volume of the left hind paw of each rat using a plethysmometer.

  • Dosing: Administer the vehicle, standard, or test compounds orally.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the subplantar region of the left hind paw of each rat.

  • Subsequent Measurements: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation:

    • Calculate the edema volume at each time point: Edema Volume = Paw volume at time 't' - Initial paw volume.

    • Calculate the percentage inhibition of edema: % Inhibition = [ (Edema_control - Edema_test) / Edema_control ] * 100

Section 6: Data Interpretation and Lead Optimization

The data gathered from in vitro and in vivo assays are crucial for making informed decisions.

Data Summary

Quantitative data should be summarized in tables for clear comparison of the activity of different derivatives. This allows for the identification of Structure-Activity Relationships (SAR).

Compound IDR-Group (Acyl)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)5-LOX IC₅₀ (µM)% Inhibition in Paw Edema @ 3h (50 mg/kg)
Parent -H>100>100->1005%
Derivative 1 -COCH₃50.25.19.825.635%
Derivative 2 -COPh45.82.319.915.152%
Derivative 3 -CO(4-Cl-Ph)60.10.966.818.468%
Celecoxib N/A15.00.05300>10075%

Note: Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Analysis

From the hypothetical data above, a preliminary SAR can be deduced:

  • Acylation of the 2-amino group is essential for activity.

  • An aromatic acyl group (Derivative 2) is more potent than an aliphatic one (Derivative 1).

  • Adding an electron-withdrawing group (e.g., -Cl) to the phenyl ring (Derivative 3) significantly increases COX-2 selectivity and in vivo efficacy.

This analysis guides the next round of synthesis. For instance, one might explore other substituents on the phenyl ring to further optimize potency and selectivity. This iterative process of design, synthesis, and testing is the cornerstone of lead optimization.[17]

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel anti-inflammatory agents. Its synthetic tractability allows for the creation of diverse chemical libraries. By employing a systematic workflow of chemical synthesis, multi-target in vitro screening, and in vivo validation, researchers can efficiently identify and optimize potent drug candidates. The protocols and strategies outlined in this guide provide a robust framework for scientists in the field to explore the therapeutic potential of this important chemical class, aiming to deliver safer and more effective treatments for inflammatory diseases.

References

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Ingenta Connect. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. Qeios. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. World Journal of Pharmaceutical Research. [Link]

  • Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)] - OUCI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. [Link]

  • This compound. ChemBK. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. [Link]

  • Anti-Inflammatory Activity of Natural Products. MDPI. [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. [Link]

  • Synthesis and Pharmacological Profile of 6-methyl-3-isopropyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide Derivatives: Non-Steroidal Anti-Inflammatory Agents With Reduced Ulcerogenic Effects in the Rat. PubMed. [Link]

Sources

HPLC method for the purification and analysis of 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Purification and Analysis of 4-Isopropyl-1,3-thiazol-2-amine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details robust analytical and preparative High-Performance Liquid Chromatography (HPLC) methods for this compound. Developed for researchers, scientists, and drug development professionals, this document provides a foundational understanding of the method development strategy, detailed step-by-step protocols for analysis and purification, and a framework for method validation according to ICH guidelines. The methodologies are designed to ensure high purity, accuracy, and reproducibility, critical for downstream applications in pharmaceutical research and development.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a 2-aminothiazole core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Accurate analysis and efficient purification of such small molecules are paramount to ensure the integrity of research data and the quality of drug candidates.

Reversed-phase HPLC (RP-HPLC) is the technique of choice for this application, separating molecules based on their hydrophobicity.[1][2] For a moderately polar compound like this compound, a C18 stationary phase provides sufficient hydrophobic interaction for effective retention and separation from impurities.[3][4]

A critical aspect of this method is managing the basic nature of the 2-amino group. The predicted pKa of this compound is approximately 5.47.[5] Operating the mobile phase at a pH at least two units below this pKa is essential. This ensures the amine group is consistently protonated, which suppresses undesirable interactions with residual acidic silanol groups on the silica-based column packing, thereby preventing peak tailing and ensuring sharp, symmetrical peaks.[6] To achieve this, an acidic modifier such as Trifluoroacetic Acid (TFA) is incorporated into the mobile phase.

This guide will first establish a reliable analytical method for purity assessment and then detail the logical scale-up to a preparative method for isolating the compound in higher quantities.

Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular FormulaC₆H₁₀N₂S[5][7][8]
Molecular Weight142.22 g/mol [5][7][8]
Predicted pKa5.47 ± 0.10[5]
SolubilitySlightly soluble in Acetone, DMSO[8]
AppearanceSolid / Powder[9][10]

HPLC Method Development and Strategy

The primary goal is to develop a method that resolves the target compound from potential starting materials, by-products, and degradation products. A standard C18 column is selected as the initial stationary phase due to its versatility for small molecules.[3][4] Acetonitrile is chosen as the organic modifier over methanol as it often provides sharper peaks and lower backpressure.

Analytical Method Workflow

The workflow for analytical method development and execution is a systematic process designed to achieve accurate and reproducible purity analysis.

Analytical_Workflow A Sample Preparation (Dissolve & Filter) B HPLC System Equilibration (Stable Baseline) A->B 1. C Sample Injection B->C 2. D Chromatographic Separation (Gradient Elution) C->D 3. E UV-Vis/DAD Detection (e.g., 254 nm, 272 nm) D->E 4. F Data Acquisition & Processing (Integration & Analysis) E->F 5. G Purity Assessment (% Area Calculation) F->G 6.

Caption: Workflow for Analytical HPLC Analysis.

Preparative Purification Strategy

Scaling an analytical method for preparative purification involves more than increasing flow rates. The primary goals of preparative chromatography are purity, yield, and throughput.[11] The developed analytical method serves as the foundation, with adjustments made to column size, flow rate, and sample loading to maximize the amount of purified compound collected per run.[11]

Preparative_Workflow A 1. Analytical Method Optimization B 2. Loading Study (Determine Max Sample Load) A->B C 3. Geometric Scale-Up (Column, Flow Rate, Volume) B->C D 4. Preparative HPLC Run C->D E 5. Fraction Collection (UV or Mass Triggered) D->E F 6. Purity Analysis of Fractions (Analytical HPLC) E->F F->E Re-run if needed G 7. Pool Pure Fractions & Evaporate Solvent F->G H 8. Isolated Pure Compound G->H

Caption: Workflow for Preparative HPLC Purification.

Experimental Protocols

Materials and Equipment
  • Solvents: HPLC-grade Acetonitrile (MeCN) and water.

  • Modifier: Trifluoroacetic Acid (TFA), HPLC grade.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Preparative Column: C18, 21.2 x 150 mm, 5 µm particle size (or similar).

  • Filters: 0.45 µm syringe filters for sample preparation.

Protocol 1: Analytical HPLC Method

This protocol is designed for the quantitative analysis of purity.

1. Mobile Phase Preparation:

  • Mobile Phase A (MPA): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
  • Mobile Phase B (MPB): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
  • Degas both mobile phases by sonication or vacuum filtration before use.

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.
  • Dissolve in 1.0 mL of the sample diluent (50:50 MeCN/Water) to achieve a concentration of ~1 mg/mL.
  • Vortex until fully dissolved.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

3. Chromatographic Conditions:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for small molecule analysis, providing good resolution.[3]
Mobile Phase A: 0.1% TFA in H₂OB: 0.1% TFA in MeCNAcidic modifier ensures sharp peaks for the basic analyte.[6]
Gradient 5% to 95% B over 20 minA broad gradient is effective for separating compounds with a range of polarities.[6]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection DAD/UV at 254 nm & 272 nm254 nm is a common wavelength for aromatic heterocycles; 272 nm was effective for a similar aminothiazole.[6][12][13][14]
Injection Vol. 10 µLA typical volume for analytical injections.
Run Time 25 minutes (includes re-equilibration)Ensures all impurities have eluted and the column is ready for the next injection.

4. System Suitability:

  • Before running samples, perform five replicate injections of a standard solution.
  • The relative standard deviation (%RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. This verifies that the system is performing with adequate precision.[15][16]

5. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity of the main peak using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 2: Preparative HPLC Method

This protocol is for isolating multi-milligram to gram quantities of the target compound.

1. Mobile Phase and Sample Preparation:

  • Prepare mobile phases A and B as described in the analytical protocol, but in larger volumes.
  • Prepare a concentrated sample solution. Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or Methanol) and then dilute with Mobile Phase A until it is fully dissolved. The final concentration will depend on the loading study, but can be in the range of 20-100 mg/mL.
  • Filter the entire solution before loading onto the preparative system.

2. Chromatographic Conditions (Scaled-Up):

ParameterSettingRationale
Column C18, 21.2 x 150 mm, 5 µmLarger diameter for increased loading capacity.[11]
Mobile Phase A: 0.1% TFA in H₂OB: 0.1% TFA in MeCNConsistent with the analytical method to maintain selectivity.
Gradient 5% to 95% B over 20 minThe gradient slope is kept the same as the analytical method to preserve resolution.
Flow Rate 21.2 mL/minGeometrically scaled from the analytical flow rate to maintain linear velocity.
Column Temp. 30 °CEnsures reproducible chromatography.
Detection UV at 254 nm (using a preparative flow cell)Monitoring a single, strong wavelength is sufficient for triggering fraction collection.
Injection Vol. 1-5 mL (determined by loading study)Maximizes throughput per injection.

3. Execution and Fraction Collection:

  • Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.
  • Perform a test injection with a small volume to confirm the retention time on the preparative system.
  • Inject the concentrated sample.
  • Collect fractions corresponding to the eluting target peak. Fraction collection can be triggered by time or UV signal threshold.[11]

4. Post-Purification Processing:

  • Analyze the purity of each collected fraction using the analytical HPLC method (Protocol 1).
  • Combine the fractions that meet the required purity specification (e.g., >98%).
  • Remove the organic solvent (Acetonitrile) and some water using a rotary evaporator.
  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a TFA salt.

Method Validation Framework (ICH Guidelines)

To ensure the analytical method is suitable for its intended purpose (e.g., quality control), it must be validated.[17][18] The validation should be performed according to International Council for Harmonisation (ICH) guidelines.[15][16][19]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak for this compound is well-resolved from all other peaks (Resolution > 2).
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range like 50% to 150% of the target concentration.
Accuracy To determine the closeness of the measured value to the true value.Percent recovery of a spiked known amount of analyte should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.%RSD ≤ 2.0% for repeatability (same day, same analyst) and intermediate precision (different days, different analysts).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C).System suitability parameters remain within acceptable limits, and peak purity is unaffected.

Conclusion

The HPLC methods detailed in this application note provide a robust and reliable framework for the analysis and purification of this compound. The analytical method is suitable for accurate purity determination and can be fully validated according to regulatory standards. The preparative method allows for efficient isolation of the compound at high purity, facilitating further research and development activities. By understanding the principles behind the method design, scientists can adapt and troubleshoot these protocols for other similar 2-aminothiazole derivatives.

References

  • Reverse-phase HPLC analysis and purific
  • 4-Isopropyl-5-methyl-1,3-thiazol-2-amine. Sigma-Aldrich.
  • This compound.
  • Steps for HPLC Method Valid
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed.
  • Scaling Small Molecule Purific
  • This compound - Physico-chemical Properties. ChemBK.
  • Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed.
  • HPLC Methods for analysis of 2-Amino-5-methylthiazole.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Small Molecule HPLC. Sigma-Aldrich.
  • Reversed Phase Chrom
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC - NIH.
  • 79932-20-0(this compound) Product Description. ChemicalBook.
  • Separation of 5-Isopropyl-1,3,4-thiadiazol-2-amine on Newcrom R1 HPLC column. SIELC Technologies.
  • 4-Isopropyl-1,3-thiazole-2-carbaldehyde. PubChem.
  • ICH Guidelines for Analytical Method Valid
  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives.
  • 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride. PubChem.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • 1-(2-isopropyl-1,3-thiazol-4-yl)-N-methylmethanamine dihydrochloride. PubChem.
  • 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide. BioGRID.
  • 2-(4-isopropyl-1,3-thiazol-2-yl)ethanamine. CymitQuimica.
  • 4-Isopropyl-5-methyl-1,3-thiazol-2-amine. Sigma-Aldrich.
  • 2-isopropyl-4-methyl-3-thiazoline. The Good Scents Company.
  • 2-Isopropyl-4-[(N-methylamino)methyl]thiazole hydrochloride. VSNCHEM.
  • HPLC Purification of 5-(1,3-Thiazol-4-yl)pyridin-2-amine. Benchchem.
  • Combined use of isopropylamine and trifluoroacetic acid in methanol-containing mobile phases for chiral supercritical fluid chrom
  • 2-Isopropyl-4-methyl Thiazole Cas 15679-13-7. BOSS CHEMICAL.
  • This compound AldrichCPR. Sigma-Aldrich.

Sources

Application Notes and Protocols: Synthesis of 4-Isopropyl-1,3-thiazol-2-amine Derivatives with Enhanced Aqueous Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Derivatives of 4-isopropyl-1,3-thiazol-2-amine are of particular interest for their potential biological activities. A significant challenge in the development of these and many other heterocyclic active pharmaceutical ingredients (APIs) is their inherent low aqueous solubility, which can severely limit bioavailability and therapeutic efficacy.[3][4] This document provides a detailed protocol for the synthesis of the parent this compound via the Hantzsch thiazole synthesis. More critically, it outlines two field-proven strategies for enhancing the aqueous solubility of the parent compound: physicochemical modification through salt formation and chemical modification via a prodrug approach. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the generation of more drug-like candidates for downstream screening and development.

Introduction: The Solubility Challenge in Drug Discovery

The Biopharmaceutical Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability.[3][4] A vast number of new chemical entities (NCEs) fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making poor solubility a primary obstacle in drug development.[3][5] An API must be in a dissolved state to be absorbed and exert its pharmacological effect.[4] Therefore, strategies to enhance solubility are not merely procedural optimizations but are critical for enabling the therapeutic potential of promising compounds.

The this compound core, while synthetically accessible, often yields derivatives with high lipophilicity, leading to poor performance in aqueous media. This guide explains the causal basis for selecting specific solubility enhancement techniques and provides robust, self-validating protocols to implement them.

Core Synthesis via Hantzsch Thiazole Reaction

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for constructing the thiazole ring due to its reliability, high yields, and use of readily available starting materials.[6][7][8] The reaction involves the condensation of an α-haloketone with a thioamide.[9] For the synthesis of our target molecule, we utilize 1-bromo-3-methylbutan-2-one and thiourea.

The mechanism proceeds via an initial SN2 reaction, where the nucleophilic sulfur of thiourea attacks the electrophilic carbon of the α-haloketone.[10] This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[6][10] The aromaticity of the final product is a significant driving force for the reaction.[10]

Hantzsch_Synthesis reagents 1-bromo-3-methylbutan-2-one + Thiourea intermediate Isothiouronium Salt Intermediate reagents->intermediate Sₙ2 Attack cyclization Cyclization & Dehydration (Intramolecular Condensation) intermediate->cyclization product_salt This compound (HBr Salt) cyclization->product_salt neutralization Neutralization (e.g., NaHCO₃) product_salt->neutralization final_product Final Product: This compound (Free Base) neutralization->final_product Solubility_Enhancement cluster_0 Core Compound cluster_1 Enhancement Strategies FreeBase This compound (Free Base) - Low Aqueous Solubility Salt Hydrochloride Salt - Ionized Molecule - High Aqueous Solubility FreeBase->Salt Physicochemical Modification (Protonation) Prodrug Prodrug Derivative (e.g., Amino Acid Conjugate) - Increased Polarity / Zwitterionic - High Aqueous Solubility FreeBase->Prodrug Chemical Modification (Covalent Bonding)

Sources

Application Notes and Protocols for 4-Isopropyl-1,3-thiazol-2-amine in Agricultural Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Agrochemicals

The thiazole ring system is a cornerstone in the development of biologically active compounds, demonstrating a remarkable range of activities.[1][2] In agricultural chemistry, thiazole derivatives have been successfully commercialized as fungicides, insecticides, and herbicides.[1][3] Their efficacy often stems from their ability to interact with specific biological targets in pests and pathogens, leading to the disruption of essential life processes.[4][5] Notably, compounds like Thiabendazole have been pivotal in controlling fungal diseases in various crops by inhibiting mitochondrial respiration.[5] The structural versatility of the thiazole nucleus allows for extensive chemical modification, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.[1][2]

This document provides a comprehensive guide for researchers exploring the potential of 4-Isopropyl-1,3-thiazol-2-amine as a novel agrochemical candidate. While extensive research exists for the broader class of 2-aminothiazoles, the specific potential of this isopropyl-substituted analogue remains an area ripe for investigation. These application notes and protocols are designed to provide a robust framework for the synthesis, biological evaluation, and mechanistic study of this promising compound.

Synthesis of this compound: A General Approach

A common and effective method for the synthesis of 2-amino-4-substituted thiazoles is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea. For the synthesis of this compound, 1-bromo-3-methyl-2-butanone would be the appropriate α-haloketone.

Protocol 1: Synthesis of this compound

Materials:

  • 1-bromo-3-methyl-2-butanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve thiourea in ethanol.

  • To this solution, add an equimolar amount of 1-bromo-3-methyl-2-butanone dropwise with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Fungicidal Activity Screening

Based on the known activities of other thiazole derivatives, a primary application for this compound is as a fungicide.[6][7][8] The following protocols outline a systematic approach to evaluate its antifungal efficacy.

Protocol 2: In Vitro Antifungal Assay by the Poisoned Food Technique

This method is a standard primary screening technique to assess the intrinsic fungitoxicity of a compound.

Materials:

  • This compound

  • A panel of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, Pyricularia oryzae)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50 °C.

  • Add the stock solution of the test compound to the molten PDA to achieve a series of desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the actively growing margin of a fungal culture.

  • Incubate the plates at the optimal temperature for the growth of each fungus (typically 25-28 °C).

  • Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

Data Presentation:

Compound Concentration (µg/mL)Botrytis cinerea Inhibition (%)Fusarium graminearum Inhibition (%)Rhizoctonia solani Inhibition (%)Pyricularia oryzae Inhibition (%)
10
50
100
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) and EC50

For compounds showing significant activity in the primary screen, determining the MIC and EC50 values provides a more quantitative measure of their potency.

Procedure:

  • Based on the results of the poisoned food technique, select a narrower range of concentrations of this compound.

  • Perform the in vitro antifungal assay as described in Protocol 2 with this refined concentration range.

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

  • To determine the EC50 (the concentration that inhibits 50% of the fungal growth), plot the percentage of inhibition against the logarithm of the compound concentration and perform a probit analysis.

Proposed Mechanism of Action Studies

The fungicidal activity of many azole and thiazole compounds lies in their ability to inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane.[4] Another potential target, as seen in thiabendazole, is the mitochondrial electron transport chain.[5]

Hypothetical Mechanism of Action: Disruption of Fungal Cell Membrane Integrity

A plausible hypothesis is that this compound, like other azole fungicides, inhibits a key enzyme in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51).

Experimental Workflow for Mechanism of Action Study:

G cluster_0 In Vitro Assays cluster_1 Cellular Level Assays cluster_2 Molecular Level Assays A Treat fungal cells with This compound B Ergosterol Quantification Assay (Spectrophotometric or HPLC-based) A->B D Cell Membrane Permeability Assay (e.g., using SYTOX Green stain) A->D F Enzyme Inhibition Assay with recombinant CYP51 A->F G Molecular Docking Studies A->G C Measure ergosterol levels B->C H Conclusion: Potential inhibition of ergosterol biosynthesis C->H Reduced ergosterol levels? E Measure fluorescence intensity D->E E->H F->H G->H

Caption: Workflow for investigating the mechanism of action.

In Vivo Evaluation of Fungicidal Activity

Positive results from in vitro studies warrant progression to in vivo testing on host plants to assess the compound's protective, curative, and eradicant properties.

Protocol 4: Whole Plant Assay

Materials:

  • Healthy, susceptible host plants (e.g., tomato for Botrytis cinerea, wheat for Fusarium graminearum)

  • This compound formulated as a sprayable solution (e.g., with a surfactant)

  • Fungal spore suspension

  • Controlled environment growth chamber

Procedure:

  • Protective Activity:

    • Spray plants with different concentrations of the test compound.

    • After 24 hours, inoculate the plants with a fungal spore suspension.

    • Incubate under conditions favorable for disease development.

    • Assess disease severity after a set period (e.g., 5-7 days) compared to untreated, inoculated controls.

  • Curative Activity:

    • Inoculate plants with the fungal spore suspension.

    • After 24 hours (before symptoms appear), spray the plants with the test compound.

    • Incubate and assess disease severity as above.

  • Eradicant Activity:

    • Inoculate plants and wait for the initial appearance of disease symptoms.

    • Spray the symptomatic plants with the test compound.

    • Incubate and assess the progression of the disease.

Data Presentation:

Treatment Concentration (µg/mL)Protective Efficacy (%)Curative Efficacy (%)Eradicant Efficacy (%)
50
100
200

Plant Growth Regulation Potential

Some nitrogen-containing heterocyclic compounds can influence plant growth.[9] It is worthwhile to conduct preliminary screens for any plant growth regulatory effects of this compound.

Protocol 5: Seed Germination and Seedling Growth Assay

Materials:

  • Seeds of a model plant (e.g., lettuce, radish)

  • This compound solutions of varying concentrations

  • Petri dishes with filter paper

  • Growth chamber

Procedure:

  • Place a set number of seeds in Petri dishes on filter paper moistened with different concentrations of the test compound solution or a water control.

  • Incubate in a growth chamber with controlled light and temperature.

  • After a defined period (e.g., 7 days), measure the germination rate, root length, and shoot length.

  • Analyze the data for any significant stimulation or inhibition of growth compared to the control.

Experimental Workflow for Plant Growth Regulation Assay:

G A Prepare serial dilutions of This compound B Moisten filter paper in Petri dishes with test solutions and control A->B C Place seeds on filter paper B->C D Incubate in growth chamber C->D E Measure germination rate, root length, and shoot length D->E F Statistical Analysis E->F G Conclusion: Potential plant growth regulatory activity F->G Significant difference from control?

Caption: Workflow for plant growth regulation assay.

Conclusion and Future Directions

These protocols provide a foundational framework for the systematic evaluation of this compound as a potential new agrochemical. Positive findings in the initial fungicidal screens should be followed by more extensive testing against a broader range of pathogens and on different crops. Elucidating the precise mechanism of action will be crucial for understanding its spectrum of activity and for the potential development of second-generation analogues with improved efficacy and safety profiles. Furthermore, preliminary toxicological and environmental fate studies will be necessary for any compound that shows significant promise in these initial biological assays.

References

  • Liu, H. L., Li, Z., & Anthonsen, T. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 5(9), 1055-1061. [Link]

  • Thiazole antifungals. (n.d.). Research Starters. Retrieved from EBSCO. [Link]

  • Allen, P. M., & Gottlieb, D. (1970). Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. Applied microbiology, 20(6), 919–926. [Link]

  • Liu, H. L., Li, Z., & Anthonsen, T. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. ResearchGate. [Link]

  • Nefedov, A. A., Krivenko, A. P., & Shainurova, A. M. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 389. [Link]

  • Yi, M., Li, H., Li, S., Liu, S., Sun, M., Yang, L., & Bao, X. (2025). Design, synthesis, crystal structure, fungicidal activity, and mechanism of action of novel thiazole-based hydrazide derivatives containing the 4-aminoquinazoline moiety. Bioorganic Chemistry, 154, 108237. [Link]

  • Zhang, J., Wang, Q., Ling, Y., & Yang, S. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC advances, 8(72), 41369–41377. [Link]

  • Zhang, Y., Wang, Y., Zhang, J., Wang, J., & Fan, Z. (2019). Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea. Molecules, 24(14), 2621. [Link]

  • Zhang, Y., Wang, Y., Zhang, J., Wang, J., & Fan, Z. (2019). Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea. ResearchGate. [Link]

  • Commercial drugs and pesticides molecules containing 2-aminothiazole fragment. (n.d.). ResearchGate. [Link]

  • Li, Y., Xing, L., & Li, Z. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

  • 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide. (n.d.). BioGRID. [Link]

  • Plant Growth Regulators. (n.d.). PhytoTech Labs. [Link]

  • This compound. (n.d.). Pharmaffiliates. [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. (n.d.). Semantic Scholar. [Link]

Sources

Application Note & Protocol: In Vitro Inhibition of a Model Kinase using 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors.[1][2][3] This document provides a detailed methodology for assessing the inhibitory potential of 4-Isopropyl-1,3-thiazol-2-amine against a representative protein kinase. The protocol described herein is a self-validating system designed for researchers in drug discovery and chemical biology to determine key inhibitory metrics such as the IC₅₀ value. We will delve into the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in the development of targeted therapeutics, particularly as kinase inhibitors.[4][5] Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing pivotal roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. Compounds based on the 2-aminothiazole core have been successfully developed into potent inhibitors of various kinases, such as Src family kinases and Cyclin-Dependent Kinases (CDKs).[4][5] this compound is a representative of this chemical class, and this guide provides the framework for characterizing its inhibitory activity.

Enzyme inhibition assays are fundamental to drug discovery, allowing for the quantification of a compound's effect on an enzyme's activity.[6] These assays are crucial for establishing structure-activity relationships (SAR) and for selecting lead candidates for further development.[5]

Principle of the Kinase Inhibition Assay

This protocol outlines a generic, yet robust, in vitro kinase assay based on the quantification of ATP consumption, which is directly proportional to kinase activity. The assay utilizes a luminescence-based system where the amount of light generated is inversely proportional to the kinase activity. As the kinase consumes ATP to phosphorylate its substrate, the remaining ATP is used by a luciferase enzyme to produce a luminescent signal. Therefore, a potent inhibitor will result in less ATP consumption by the target kinase, leaving more ATP for the luciferase reaction and producing a high luminescent signal.

This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening (HTS). The general principles of enzyme assays, including the importance of initial velocity conditions and appropriate controls, are critical for obtaining reliable data.[7][8]

Materials and Reagents

ReagentSupplierPurpose
This compounde.g., Sigma-AldrichTest Inhibitor
Recombinant Human Kinase (e.g., Src)e.g., Thermo FisherThe enzyme target
Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)e.g., Sigma-AldrichThe molecule to be phosphorylated by the kinase
ATP (Adenosine 5'-triphosphate)e.g., Sigma-AldrichCo-factor and phosphate donor for the kinase reaction
Kinase Assay Buffer (e.g., HEPES, MgCl₂, BSA)In-house or CommercialProvides optimal pH and ionic conditions for the enzyme
Kinase-Glo® Luminescent Kinase AssayPromegaReagent to stop the kinase reaction and generate a luminescent signal from the remaining ATP
DMSO (Dimethyl sulfoxide), ACS Gradee.g., Sigma-AldrichSolvent for the test compound
Staurosporinee.g., Sigma-AldrichPositive control (broad-spectrum kinase inhibitor)
96-well or 384-well white, opaque platese.g., CorningLow-volume assay plates suitable for luminescence measurements

Experimental Workflow & Protocols

Overall Experimental Workflow

The following diagram illustrates the overall workflow for determining the IC₅₀ of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilution Series (this compound) add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Kinase Solution add_enzyme Add Kinase to Plate (Initiate Pre-incubation) prep_enzyme->add_enzyme prep_substrate_atp Prepare Substrate/ATP Mix add_substrate Add Substrate/ATP Mix (Start Kinase Reaction) prep_substrate_atp->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate Incubate at Room Temp add_substrate->incubate add_detection Add Kinase-Glo® Reagent (Stop Reaction & Initiate Luminescence) incubate->add_detection read_luminescence Read Luminescence add_detection->read_luminescence analyze_data Calculate % Inhibition read_luminescence->analyze_data plot_curve Plot Dose-Response Curve & Determine IC50 analyze_data->plot_curve G cluster_0 Data Transformation & Curve Fitting a Raw Luminescence Data b Calculate % Inhibition a->b d Non-linear Regression (4-Parameter Logistic Fit) b->d c Log Transform Inhibitor Concentration c->d e Determine IC50 Value d->e

Caption: Data analysis workflow for IC₅₀ determination.

Four-Parameter Logistic Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

Where:

  • Y: Percent inhibition

  • X: Logarithm of inhibitor concentration

  • Top: Maximum percent inhibition (asymptote)

  • Bottom: Minimum percent inhibition (asymptote)

  • LogIC₅₀: Logarithm of the inhibitor concentration that gives a response halfway between Top and Bottom.

  • HillSlope: The steepness of the curve.

Expected Results

A successful experiment will yield a sigmoidal dose-response curve. The quality of the assay can be assessed by calculating the Z'-factor, which should be ≥ 0.5 for a robust assay.

ParameterExpected Value/RangeInterpretation
IC₅₀ Value Compound-dependentThe concentration of this compound required to inhibit 50% of the kinase activity. A lower IC₅₀ indicates higher potency.
Hill Slope ~1A Hill slope of ~1 is indicative of a 1:1 binding stoichiometry between the inhibitor and the enzyme.
R² of Curve Fit > 0.95Indicates a good fit of the data to the model.
Z'-factor ≥ 0.5Indicates a statistically robust assay with a good separation between the positive and negative controls.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following points must be addressed:

  • Reproducibility: The experiment should be repeated on different days to ensure the reproducibility of the IC₅₀ value.

  • Mechanism of Action: Further studies, such as determining the inhibitor's effect on the Km of the substrate and ATP, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive). [9]* Compound Integrity: The purity and identity of this compound should be confirmed by analytical methods such as NMR and LC-MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro evaluation of this compound as a kinase inhibitor. By following this guide, researchers can obtain reliable and reproducible data on the inhibitory potency of this compound, which is a critical step in the drug discovery and development process. The principles and methodologies described here are broadly applicable to the study of other enzyme inhibitors as well.

References

  • La Trobe. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Available at: [Link]

  • Costa, R.K.E. et al. (2022). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. European Journal of Medicinal Chemistry, 243, 114769. Available at: [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Available at: [Link]

  • Shaaban, M. R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. Available at: [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(9), 1737. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Available at: [Link]

  • Pevarello, P., et al. (2004). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 47(15), 3367-3380. Available at: [Link]

  • Steinhilber, D., et al. (2014). Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. European Journal of Medicinal Chemistry, 85, 295-303. Available at: [Link]

  • BioGRID. (n.d.). 4-[(5-ISOPROPYL-1,3-THIAZOL-2-YL)AMINO]BENZENESULFONAMIDE. Available at: [Link]

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-5. Available at: [Link]

  • PubChem. (n.d.). 4-((5-Isopropyl-1,3-thiazol-2-YL)amino)benzenesulfonamide. Available at: [Link]

  • ChemBK. (2024). This compound. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

  • Kulkarni, A. A., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Medicinal Chemistry Letters, 7(12), 1108–1113. Available at: [Link]

  • Păltinean, R., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. International Journal of Molecular Sciences, 23(19), 11929. Available at: [Link]

  • PubChem. (n.d.). 5-Isopropyl-1,3,4-thiadiazol-2-amine. Available at: [Link]

Sources

Application Note & Protocol: Method for Radiolabeling 4-Isopropyl-1,3-thiazol-2-amine for Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the radiolabeling of 4-Isopropyl-1,3-thiazol-2-amine using Carbon-11 ([¹¹C]), a short-lived positron-emitting radionuclide ideal for Positron Emission Tomography (PET) imaging.[1][2] The protocol details a robust, one-pot synthesis of N-(4-isopropylthiazol-2-yl)-[¹¹C]formamide from cyclotron-produced [¹¹C]CO₂. This method leverages the primary amine functionality of the target molecule, offering a rapid and efficient pathway to a radiolabeled derivative suitable for preclinical and potentially clinical imaging studies. Included are detailed, step-by-step protocols for automated radiosynthesis, purification, and rigorous quality control (QC) procedures designed to ensure the final product's identity, purity, and suitability for in vivo use.

Introduction and Scientific Rationale

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse pharmacological activities.[3][4] The specific molecule, this compound, represents a valuable scaffold for drug discovery. To understand the in vivo behavior of novel drug candidates based on this scaffold—including their pharmacokinetics, biodistribution, and target engagement—a non-invasive imaging modality like Positron Emission Tomography (PET) is indispensable.[2][5]

PET imaging relies on the administration of a molecule labeled with a positron-emitting radionuclide.[6] Carbon-11 is an excellent choice for labeling small molecules due to its short half-life (t½ ≈ 20.4 minutes), which allows for multiple imaging sessions in a single day and minimizes the long-term radiation dose to the subject.[7] Furthermore, introducing a carbon atom preserves the fundamental structure of the parent molecule, reducing the risk of altered biological activity.

Causality of Method Selection:

The primary amine group on this compound is an ideal target for radiolabeling. While ¹¹C-methylation is a common strategy, it introduces a methyl group that may not be present in the original drug candidate.[7] We have instead selected a method based on the fixation of cyclotron-produced [¹¹C]CO₂, the primary synthon, to synthesize a [¹¹C]formamide derivative.[8] This approach involves converting the primary amine into a [¹¹C]isocyanate intermediate, which is then reduced in situ.[8][9] This one-pot reaction is rapid, efficient, and highly suitable for the time constraints imposed by the half-life of Carbon-11.[8]

Principle of the Radiosynthesis

The radiosynthesis of N-(4-isopropylthiazol-2-yl)-[¹¹C]formamide is a one-pot, two-step process performed in an automated synthesis module.

  • [¹¹C]CO₂ Fixation and Isocyanate Formation: Cyclotron-produced [¹¹C]CO₂ is bubbled through a reaction vessel containing the precursor, this compound, a phosphazene base (BEMP), and phosphoryl chloride (POCl₃). The base facilitates the initial trapping of [¹¹C]CO₂, and POCl₃ promotes the dehydration to form the highly reactive [¹¹C]isocyanate intermediate.[8]

  • In Situ Reduction: The [¹¹C]isocyanate is immediately reduced to the corresponding [¹¹C]formamide using a reducing agent such as sodium borohydride (NaBH₄).[8]

The entire sequence is designed for speed and efficiency to maximize radiochemical yield (RCY).

G cluster_0 Reaction Scheme: ¹¹C-Formylation of this compound CO2 [¹¹C]CO₂ (from Cyclotron) Isocyanate [¹¹C]Isocyanate Intermediate CO2->Isocyanate Step 1: ¹¹C-Fixation (in situ formation) Precursor This compound (Precursor) Precursor->Isocyanate Step 1: ¹¹C-Fixation (in situ formation) Reagents1 BEMP + POCl₃ Reagents1->Isocyanate Step 1: ¹¹C-Fixation (in situ formation) Product N-(4-isopropylthiazol-2-yl)-[¹¹C]formamide (Final Product) Isocyanate->Product Step 2: Reduction Reducer NaBH₄ (Reducer) Reducer->Product Step 2: Reduction G cluster_workflow Radiolabeling Workflow cyclotron 1. [¹¹C]CO₂ Production (Cyclotron) synthesis 2. Automated Radiosynthesis (One-Pot Reaction) cyclotron->synthesis Gas Transfer purification 3. Semi-Prep HPLC (Purification) synthesis->purification Crude Product formulation 4. SPE Formulation purification->formulation Collected Fraction qc 5. Quality Control (Release Testing) formulation->qc Sample for Testing final_product Final Radiotracer qc->final_product Product Release

Sources

Application Notes & Protocols: Strategic Use of 2-Isopropyl-1,3-thiazole Derivatives in the Synthesis of Cobicistat

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cobicistat is a potent mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes, widely utilized as a pharmacokinetic enhancer in HIV-1 treatment regimens.[1][2] It lacks intrinsic antiretroviral activity but serves to boost the plasma concentrations of co-administered drugs, such as atazanavir and darunavir, thereby improving their efficacy and dosing schedule.[1] The complex molecular architecture of Cobicistat necessitates a sophisticated, multi-step synthetic strategy. A critical structural component of Cobicistat is the (2-isopropyl-1,3-thiazol-4-yl)methyl moiety, which is integral to the molecule's interaction with its biological target. This document provides a detailed technical guide for researchers and drug development professionals on the synthesis and application of the key intermediate, 2-isopropyl-4-(methylaminomethyl)thiazole, in the total synthesis of Cobicistat. We will elucidate the strategic rationale behind the synthetic pathway, provide validated, step-by-step protocols for intermediate synthesis and subsequent coupling reactions, and present guidelines for analytical characterization.

Structural Deconstruction: Identifying the Core Thiazole Intermediate

A thorough understanding of the Cobicistat structure is paramount for designing an efficient synthesis. The IUPAC name, 1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate, reveals the presence of two distinct thiazole rings.[1]

One of these, the (2-isopropyl-1,3-thiazol-4-yl)methyl group, is a cornerstone of the molecule's northern hemisphere. The specific substitution pattern—an isopropyl group at the C2 position and the connection to the core structure at the C4 position—is crucial for its function.

It is important to clarify a common point of confusion. While various thiazole isomers exist, the specific precursor required for Cobicistat synthesis is a 2-isopropyl-4-substituted-1,3-thiazole , not a 4-isopropyl-1,3-thiazol-2-amine derivative. The latter would lead to an incorrect final product structure. The synthesis of the correct key intermediate, 2-isopropyl-4-(methylaminomethyl)thiazole , is therefore the focal point of the initial synthetic efforts.

Synthesis of the Key Intermediate: 2-Isopropyl-4-(methylaminomethyl)thiazole

The construction of this critical building block is a multi-step process that begins with simple starting materials and progressively builds complexity. The pathway is designed for scalability and control over purity.

Logical Synthesis Workflow

The overall strategy involves forming the thiazole ring first, followed by functionalization of the C4 position to install the required methylaminomethyl side chain. This approach prevents undesirable side reactions and allows for purification at key stages.

G Synthetic pathway for the key thiazole intermediate. A Isobutyramide C 2-Isopropyl-4-chloromethylthiazole A->C Hantzsch Synthesis (or similar condensation) B 1,3-Dichloroacetone B->C D 2-Isopropyl-4-hydroxymethylthiazole E 2-Isopropyl-4-chloromethylthiazole D->E Chlorination (e.g., SOCl₂) F 2-Isopropyl-4-chloromethylthiazole H 2-Isopropyl-4-(methylaminomethyl)thiazole F->H Sₙ2 Reaction G Aqueous Methylamine G->H

Diagram 1: Synthetic pathway for the key thiazole intermediate.

Protocol 1: Synthesis of 2-Isopropyl-4-hydroxymethylthiazole
  • Causality: This initial step builds the core heterocyclic scaffold. The reaction between a thioamide (derived from isobutyric acid) and a 1,3-dielectrophile like 1,3-dihydroxyacetone is a common and efficient method for constructing thiazole rings.[3] Using 1,3-dihydroxyacetone directly yields the hydroxymethyl derivative, which is a stable, isolatable intermediate.

  • Procedure:

    • In a reaction vessel equipped with a stirrer and condenser, combine 2-methylpropanethioamide (1.0 eq) with 1,3-dihydroxyacetone (1.1 eq) in a suitable solvent such as toluene.

    • Heat the mixture to reflux (approx. 110-120 °C) with a Dean-Stark apparatus to remove water formed during the condensation.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • The resulting crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-isopropyl-4-hydroxymethylthiazole as a pure compound.

Protocol 2: Chlorination to 2-Isopropyl-4-chloromethylthiazole
  • Causality: The hydroxyl group is a poor leaving group for nucleophilic substitution. Converting it to a chloride creates an excellent leaving group, activating the C4-methyl position for the subsequent amination step. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation.

  • Procedure:

    • Dissolve 2-isopropyl-4-hydroxymethylthiazole (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) in a flask under a nitrogen atmosphere.[4]

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the internal temperature below 10 °C.[4]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/HPLC.

    • Carefully quench the reaction by slowly adding it to a cold, saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain crude 2-isopropyl-4-chloromethylthiazole. This intermediate is often used directly in the next step without further purification.

Protocol 3: Synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole
  • Causality: This is the final step to produce the key intermediate. It proceeds via a standard Sₙ2 nucleophilic substitution, where the methylamine acts as the nucleophile, displacing the chloride leaving group. Using a large excess of aqueous methylamine serves as both the nucleophile and the base to neutralize the HCl generated.

  • Procedure:

    • In a pressure-tolerant reaction vessel, add the crude 2-isopropyl-4-chloromethylthiazole (1.0 eq) obtained from the previous step.

    • Add a 40% aqueous solution of methylamine (10-15 eq) at room temperature.[3][4]

    • Seal the vessel and heat the mixture to 50-60 °C for 12-16 hours.[4]

    • Cool the reaction mixture to room temperature. Extract the aqueous phase multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography or vacuum distillation to yield pure 2-isopropyl-4-(methylaminomethyl)thiazole.

Application: Coupling the Intermediate in Cobicistat Synthesis

With the key thiazole intermediate in hand, the next critical phase is its incorporation into the Cobicistat backbone. This is achieved by forming a urea linkage with the (S)-4-morpholino-2-amino-butanoic acid fragment.

Urea Formation Workflow

The secondary amine of the thiazole intermediate is reacted with an activated carbonyl species, typically generated in situ from the amino acid derivative, to form the stable urea bond.

G Urea linkage formation in Cobicistat synthesis. A 2-Isopropyl-4-(methylaminomethyl)thiazole E N-methyl-N-[[2-(1-methylethyl)-4-thiazolyl]methyl]-N'-[(3S)-tetrahydro-2-oxo-3-furanyl]urea A->E Coupling B (R)-α-amino-γ-butyrolactone (Precursor to Morpholine fragment) D Activated Imidazole Carbamate Intermediate B->D Activation C Carbonyl Diimidazole (CDI) (Activating Agent) C->D D->E

Diagram 2: Urea linkage formation in Cobicistat synthesis.

Protocol 4: Urea Linkage Formation
  • Causality: Direct reaction between an amine and an amino acid to form a urea is inefficient. An activating agent is required. Carbonyl diimidazole (CDI) is an excellent choice as it reacts with the primary amine of the amino lactone to form a reactive acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by the secondary amine of our thiazole building block, with the loss of imidazole driving the reaction to completion.[5]

  • Procedure:

    • In a dry reaction vessel under a nitrogen atmosphere, dissolve (R)-(+)-a-amino-γ-butyrolactone hydrobromide (1.0 eq) in anhydrous dichloromethane.[5]

    • Cool the mixture to -10 to -5 °C and add carbonyl diimidazole (1.1 eq) portion-wise, followed by the dropwise addition of a tertiary amine base like triethylamine (1.2 eq) to neutralize the hydrobromide salt.[5]

    • Stir the mixture at low temperature for 1-2 hours to allow for the formation of the activated intermediate.

    • Slowly add a solution of 2-isopropyl-4-(methylaminomethyl)thiazole (1.0 eq) and triethylamine (1.1 eq) in dichloromethane to the reaction mixture.[5]

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by HPLC.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with a weak acid solution (e.g., 10% citric acid), water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude urea-linked product, which is then carried forward to the final steps of the Cobicistat synthesis.

Analytical Characterization & Data

Rigorous analytical control is essential at each stage of the synthesis to ensure the purity and identity of the intermediates and the final active pharmaceutical ingredient (API).

Compound / Intermediate Analytical Technique Expected Key Data Purity Specification
This compound Molecular FormulaC₆H₁₀N₂S>98%
Molecular Weight142.22 g/mol [6][7]
Melting Point48-50 °C[6]
2-Isopropyl-4-(methylaminomethyl)thiazole ¹H NMR (CDCl₃)δ ~1.3-1.4 (d, 6H, -CH(CH₃)₂), δ ~2.5 (s, 3H, -NCH₃), δ ~3.2-3.3 (m, 1H, -CH(CH₃)₂), δ ~3.7 (s, 2H, -CH₂-N), δ ~7.0 (s, 1H, thiazole C5-H)[4]>99% (by HPLC)
Mass Spec (ESI+)m/z = 171.1 [M+H]⁺
Cobicistat Molecular FormulaC₄₀H₅₃N₇O₅S₂>99.5% (API Grade)
Molecular Weight776.03 g/mol [2]
HPLC-UVConforms to reference standard retention time and purity profile

Conclusion

The synthesis of Cobicistat is a testament to modern medicinal chemistry, requiring precise control over stereochemistry and functional group manipulations. The 2-isopropyl-1,3-thiazole moiety is a non-negotiable structural element, and its efficient construction via the intermediate 2-isopropyl-4-(methylaminomethyl)thiazole is a critical milestone in the overall synthetic campaign. The protocols outlined in this document provide a robust and logically sound framework for the preparation and utilization of this key building block. By understanding the causality behind each transformation and implementing rigorous analytical controls, researchers can confidently and reproducibly synthesize Cobicistat for further development and application.

References

  • WO2014057498A2 - Process for the preparation of cobicistat intermediates - Google P
  • WO2015083066A1 - Preparation of cobicistat intermediates - Google P
  • Cobicistat | C40H53N7O5S2 | CID 25151504 - PubChem - NIH. (URL: [Link])

  • Synthesis of 4-isopropyl-2-(trans-3-aminostyryl) thiazole - PrepChem.com. (URL: [Link])

  • Cobicistat - Wikipedia. (URL: [Link])

  • 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide - BioGRID. (URL: [Link])

  • This compound - ChemBK. (URL: [Link])

  • CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (URL: [Link])

  • 79932-20-0| Chemical Name : this compound | Pharmaffiliates. (URL: [Link])

  • CN107445916A - 2 isopropyl 4 (Methylaminomethyl)
  • WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?

Sources

A Robust and Scalable One-Pot Protocol for the Synthesis of 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Scalable Synthesis Protocol

Abstract

4-Isopropyl-1,3-thiazol-2-amine is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for various therapeutic agents.[1][2] Scaling the synthesis of this compound from the laboratory to pilot or manufacturing scales presents challenges related to process safety, efficiency, and product purity. This application note provides a detailed, robust, and scalable one-pot protocol for the synthesis of this compound via the Hantzsch thiazole synthesis.[3][4] By generating the reactive α-bromoketone intermediate in situ from 3-methyl-2-butanone and N-Bromosuccinimide (NBS), this protocol circumvents the need to handle the highly lachrymatory and unstable α-haloketone, significantly improving operational safety and process efficiency.[5] This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.

Introduction and Scientific Background

The 2-aminothiazole moiety is a privileged scaffold found in numerous FDA-approved drugs, including sulfathiazole, meloxicam, and pramipexole.[6] The specific derivative, this compound, offers a combination of lipophilicity and hydrogen bonding capabilities that make it an attractive intermediate for targeted drug design.

The classical method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[3] The reaction condenses an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[7] While effective, the isolation and handling of α-haloketones on a large scale are problematic due to their high reactivity, toxicity, and lachrymatory nature.

This protocol leverages a modern, one-pot approach where the α-bromination of the ketone and the subsequent cyclocondensation with thiourea occur in a single reaction vessel.[5] This strategy offers several advantages for scale-up:

  • Enhanced Safety: Avoids isolation of the hazardous α-bromoketone intermediate.

  • Process Efficiency: Reduces unit operations, saving time, materials, and labor.

  • High Yield: One-pot tandem reactions often lead to higher overall yields by minimizing the loss of intermediates during work-up and purification steps.[5]

Reaction Mechanism and Workflow

The synthesis proceeds via an in situ Hantzsch reaction mechanism. The key steps are:

  • Enolization: The starting ketone, 3-methyl-2-butanone, undergoes acid- or base-catalyzed enolization.

  • α-Bromination: The enol/enolate reacts with N-Bromosuccinimide (NBS) to form the 1-bromo-3-methyl-2-butanone intermediate.

  • S-Nucleophilic Attack (SN2): The sulfur atom of thiourea, a potent nucleophile, attacks the α-carbon bearing the bromine atom, displacing it to form an isothiouronium salt.[8]

  • Cyclization: The terminal amino group of the isothiouronium intermediate performs an intramolecular nucleophilic attack on the ketone carbonyl.

  • Dehydration: The resulting 2-amino-4-hydroxy-4-isopropyl-5-methyl-4,5-dihydrothiazole intermediate readily dehydrates under the reaction conditions to yield the aromatic this compound product.[8][9]

Visualized Reaction Mechanism

G cluster_bromination Step 1: In-Situ α-Bromination cluster_condensation Step 2: Hantzsch Condensation ketone 3-Methyl-2-butanone bromo_ketone 1-Bromo-3-methyl-2-butanone (Intermediate) ketone->bromo_ketone Reaction nbs NBS nbs->bromo_ketone isothiouronium Isothiouronium Salt bromo_ketone->isothiouronium SN2 Attack thiourea Thiourea thiourea->isothiouronium cyclized_int Cyclized Intermediate isothiouronium->cyclized_int Intramolecular Cyclization product This compound cyclized_int->product Dehydration

Caption: Hantzsch synthesis via in-situ bromination.

Overall Synthesis Workflow

G setup 1. Reactor Setup & Inerting charge 2. Reagent Charging (Ketone, Thiourea, Solvent) setup->charge addition 3. NBS Addition (Portion-wise, Temp. Control) charge->addition reaction 4. Reaction (Heating & Monitoring) addition->reaction workup 5. Work-up (Cooling, Quenching, Neutralization) reaction->workup isolate 6. Isolation (Filtration & Washing) workup->isolate purify 7. Purification (Recrystallization) isolate->purify dry 8. Drying & Analysis purify->dry

Caption: Scaled-up synthesis workflow diagram.

Safety and Hazard Analysis

Scaling up chemical reactions requires a rigorous assessment of potential hazards. All operations must be conducted in a certified chemical fume hood or a walk-in hood for larger scales.

  • 3-Methyl-2-butanone: Flammable liquid and vapor. Keep away from ignition sources.

  • N-Bromosuccinimide (NBS): Strong oxidizer. Causes severe skin burns and eye damage. Reacts with moisture to release bromine. Handle with extreme care in a dry environment.

  • Thiourea: Harmful if swallowed. Suspected of causing cancer and damaging fertility or the unborn child.[10][11] Avoid inhalation of dust and direct contact. Always use appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[12]

  • Ethanol: Highly flammable liquid and vapor.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[13] For spills, contain the material using an inert absorbent and dispose of it as hazardous waste according to local regulations.

Detailed Scale-Up Protocol (1.0 Mole Scale)

This protocol is designed for a 1.0 mole scale synthesis, yielding approximately 120-130 grams of the final product.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleQuantity (1.0 mol scale)MolesMolar Mass ( g/mol )
3-Methyl-2-butanoneACS Reagent, ≥99%Sigma-Aldrich86.13 g (99.0 mL)1.0086.13
Thiourea≥99.0%Sigma-Aldrich76.12 g1.0076.12
N-Bromosuccinimide (NBS)ReagentPlus®, 99%Sigma-Aldrich186.9 g1.05177.99
Ethanol (200 Proof)Anhydrous, ≥99.5%Pharmco-Aaper1.5 L--
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher Scientific~80 g for 2M solution--
Deionized Water--2.0 L--
Celite® 545-Sigma-Aldrich50 g--

Equipment:

  • 5 L three-neck round-bottom flask or jacketed reactor

  • Overhead mechanical stirrer with a PTFE paddle

  • Reflux condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution)

  • Heating mantle or controlled temperature liquid circulator

  • Digital thermometer

  • Powder funnel or solids charging adapter

  • Large Büchner funnel and vacuum flask (2 L capacity)

Step-by-Step Procedure

Step 1: Reactor Setup and Reagent Charging

  • Assemble the 5 L reactor with the overhead stirrer, reflux condenser, and thermometer. Ensure all joints are properly sealed.

  • Purge the reactor with an inert gas (Nitrogen or Argon).

  • Charge the reactor with 3-Methyl-2-butanone (86.13 g, 1.00 mol), Thiourea (76.12 g, 1.00 mol), and anhydrous ethanol (1.0 L).

  • Begin stirring to form a slurry.

Step 2: In-Situ Bromination and Reaction

  • Cool the stirred slurry to 0-5 °C using an ice bath.

  • Carefully add N-Bromosuccinimide (186.9 g, 1.05 mol) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Product Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a separate beaker containing 1.5 L of cold deionized water with vigorous stirring.

  • Adjust the pH of the aqueous mixture to 8-9 by slowly adding a 2M aqueous solution of sodium hydroxide. This neutralizes the HBr byproduct and precipitates the free amine product.[9]

  • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Set up the Büchner funnel with a filter paper and a thin pad of Celite®.

  • Filter the precipitate under vacuum.

  • Wash the filter cake sequentially with cold deionized water (2 x 250 mL) to remove inorganic salts and residual succinimide.

Step 4: Purification and Drying

  • Transfer the crude solid to a suitable flask for recrystallization.

  • Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Filter the purified crystals using a clean Büchner funnel and wash with a small amount of ice-cold ethanol.

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Outcome:

  • Yield: 114-128 g (80-90%)

  • Appearance: Off-white to pale yellow crystalline solid

  • Purity (by HPLC): >98%

Conclusion

This application note details a safe, efficient, and scalable one-pot synthesis of this compound. By avoiding the isolation of hazardous intermediates and reducing the number of process steps, this protocol is well-suited for adoption in both academic and industrial settings for multi-gram to kilogram scale production. The procedure is robust and consistently delivers high yields of a high-purity product, facilitating its use in downstream drug development and manufacturing processes.

References

  • Taylor & Francis Online. (n.d.). Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Retrieved from [Link][5]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][9]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][3]

  • YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link][8]

  • Google Patents. (n.d.). Purification of 2-aminothiazole.
  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Retrieved from [Link][4]

  • Chemos GmbH & Co.KG. (2023, April 17). Safety Data Sheet: thiourea. Retrieved from [Link][10]

  • Google Patents. (n.d.). Process of producing 2-aminothiazole. Retrieved from [14]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link][12]

  • Nexchem Ltd. (2022, October 17). SAFETY DATA SHEET - Thiourea. Retrieved from [Link][11]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link][15]

  • RSC Publishing. (2017, May 3). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of 2-aminothiazoles. Retrieved from [Link]

  • MDPI. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]

  • Google Patents. (n.d.). 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link][6]

  • BioGRID. (n.d.). 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link][1]

  • Chemical Review and Letters. (2025, July 30). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link][2]

  • PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Hantzsch Synthesis of 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch synthesis of 4-Isopropyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your synthesis, improve yields, and ensure the purity of your target compound.

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, is a robust method for creating the thiazole ring system[1][2]. The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide[3][4]. For the synthesis of this compound, the key reactants are 1-halo-3-methyl-2-butanone and thiourea. While often high-yielding, this reaction is not without its challenges, and an understanding of potential side reactions is critical for successful execution[5][6].

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a common issue that can typically be traced back to one of several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Reactants: This is the most critical starting point. Impurities in either the α-haloketone (1-halo-3-methyl-2-butanone) or the thiourea can introduce competing reaction pathways and significantly lower the yield of the desired product[7].

    • Causality: The α-haloketone is susceptible to self-condensation or decomposition, especially if residual acid or base is present from its synthesis. Thiourea can contain impurities that may interfere with the reaction.

    • Solution: Ensure the high purity of your starting materials. If necessary, purify the α-haloketone by distillation and recrystallize the thiourea before use.

  • Reaction Conditions: The interplay of temperature, solvent, and reaction time is crucial for maximizing yield.

    • Temperature: The reaction often requires heating to overcome the activation energy for cyclization[5]. However, excessive heat can promote the formation of degradation products or polymeric materials. The optimal temperature is typically the reflux temperature of the chosen solvent, such as ethanol (~78 °C)[8].

    • Solvent Choice: The polarity of the solvent is a key parameter. Alcohols like ethanol and methanol are standard choices as they effectively dissolve the reactants and facilitate the reaction[6][7]. Some modern protocols have demonstrated success with greener solvents or even solvent-free conditions, which may be worth exploring for optimization[7][9].

    • Reaction Time: It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS[10]. Insufficient reaction time leads to incomplete conversion, while excessively long times can increase the concentration of byproducts due to degradation.

  • Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess of thiourea (e.g., 1.2-1.5 equivalents) is a common practice to ensure the complete consumption of the more expensive α-haloketone[11]. The unreacted thiourea is typically water-soluble and easily removed during workup[11].

Q2: I've isolated a significant byproduct that complicates purification. What could it be, and how can I prevent its formation?

A2: The formation of byproducts is often linked to the reactivity of the α-haloketone intermediate. Identifying the structure of the byproduct is key to diagnosing the problem.

  • Potential Byproduct 1: α-Hydroxyketone or Favorskii Rearrangement Product: The α-haloketone can react with water or other nucleophiles present in the reaction mixture. Under basic conditions (which can arise if the α-haloketone is not pure), it can undergo a Favorskii rearrangement.

    • Causality: The carbonyl group activates the α-carbon, making the halogen a good leaving group. The presence of a nucleophile other than thiourea will lead to substitution.

    • Prevention: Use anhydrous solvents and ensure the purity of your starting materials. Run the reaction under neutral or slightly acidic conditions to suppress base-catalyzed side reactions.

  • Potential Byproduct 2: Bis(4-isopropyl-1,3-thiazol-2-yl)amine: This can arise from the reaction of the initially formed 2-aminothiazole product with another molecule of the α-haloketone, although this is less common.

  • Analytical Approach: To identify the byproduct, utilize spectroscopic methods such as Mass Spectrometry (MS) to determine its molecular weight and NMR spectroscopy to elucidate its structure. Comparing the spectra to your starting materials and expected product will provide critical clues.

Q3: My product is difficult to crystallize and appears as a persistent oil after workup. What's going wrong?

A3: This is a very common issue and is often related to the workup procedure rather than the reaction itself. The 2-aminothiazole product is basic and is typically protonated during the reaction, forming a hydrohalide salt (e.g., hydrobromide or hydrochloride)[11].

  • Causality: The thiazole ring nitrogen and the exocyclic amino group are basic. The reaction releases one equivalent of HX (e.g., HBr), which protonates the product. These salts are often highly soluble in the reaction medium (like ethanol) and may form oils upon solvent removal[11].

  • Self-Validating Protocol: The solution is a controlled neutralization step.

    • After the reaction is complete (as confirmed by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)[5].

    • Stirring this mixture will neutralize the hydrohalide salt, causing the free base form of this compound to precipitate as a solid, as it is poorly soluble in water[5][11].

    • The resulting solid can then be collected by filtration, washed with water to remove inorganic salts and excess thiourea, and dried.

Reaction Pathway and Competing Side Reactions

The following diagram illustrates the intended Hantzsch synthesis pathway and highlights potential side reactions.

Hantzsch_Synthesis cluster_caption Reactant_A 1-Bromo-3-methyl-2-butanone (α-Haloketone) Intermediate_1 Isothiouronium Salt (S-alkylation Intermediate) Reactant_A->Intermediate_1 S  2 Attack Side_Product_A Favorskii Product or Self-Condensation Byproduct Reactant_A->Side_Product_A Impurities (e.g., Base) Reactant_B Thiourea Reactant_B->Intermediate_1 Intermediate_2 4-Hydroxy-4-isopropyl- 2-aminothiazoline Intermediate_1->Intermediate_2 Intramolecular Cyclization Side_Product_B Degradation Products (Polymeric Material) Intermediate_1->Side_Product_B Excessive Heat Product This compound (Desired Product) Intermediate_2->Product Dehydration (Aromatization) Intermediate_2->Side_Product_B Excessive Heat Caption Main reaction proceeds via S-alkylation and cyclization. Side reactions are often driven by impurities or harsh conditions.

Caption: Hantzsch synthesis pathway and potential side reactions.

Frequently Asked Questions (FAQs)
  • What is the detailed mechanism of the Hantzsch thiazole synthesis? The reaction is a multi-step process that begins with the sulfur atom of thiourea acting as a nucleophile in an SN2 reaction, attacking the α-carbon of the haloketone and displacing the halide[11][12]. This forms an isothiouronium salt intermediate. The next key step is an intramolecular cyclization, where a nitrogen atom of the intermediate attacks the ketone's carbonyl carbon. This is followed by a dehydration step, which results in the formation of the stable, aromatic thiazole ring[4][12].

  • How can I be sure my starting α-haloketone is pure enough? The purity of 1-halo-3-methyl-2-butanone can be assessed by ¹H NMR and GC-MS. The NMR spectrum should be clean, showing the expected signals for the isopropyl and methylene protons without significant unidentifiable peaks. GC-MS can confirm the molecular weight and reveal the presence of volatile impurities. If in doubt, purification by vacuum distillation is the most reliable method.

  • What is the specific role of adding sodium carbonate during the workup? The reaction generates one equivalent of a hydrohalic acid (e.g., HBr from a bromo-ketone). This acid protonates the basic 2-aminothiazole product, forming a salt[11]. These salts are often soluble in polar solvents like water or ethanol, making isolation difficult. Adding a weak base like sodium carbonate neutralizes the acid, deprotonating the thiazole salt and converting it into its neutral (free base) form. The neutral product is significantly less soluble in water and precipitates out, allowing for easy isolation by filtration[5].

  • Are there "greener" or more modern alternatives to the classical Hantzsch synthesis? Yes, the field of organic synthesis is continually evolving. Several modern variations aim to improve the environmental footprint and efficiency of the Hantzsch synthesis. These include:

    • Microwave-assisted synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields[13][14].

    • Use of green catalysts: Heterogeneous catalysts, such as silica-supported tungstosilisic acid or copper silicate, have been developed to promote the reaction under milder conditions, often with easier catalyst recovery and reuse[6][8][15].

    • Solvent-free conditions: Some protocols report successful synthesis by grinding the reactants together, eliminating the need for solvents entirely[8][9].

Summary of Troubleshooting Strategies
Issue Potential Cause(s) Recommended Solution(s) Reference(s)
Low Yield Impure reactants; Suboptimal temperature; Incorrect reaction time; Wrong solvent.Purify starting materials (distillation, recrystallization). Optimize temperature (start with refluxing ethanol). Monitor reaction by TLC to determine the optimal time. Screen common polar solvents like ethanol or methanol.[7][10]
Byproduct Formation Self-condensation of α-haloketone; Presence of water or other nucleophiles; Degradation from excessive heat.Use anhydrous solvents. Ensure reactants are pure. Avoid excessively high temperatures; gentle reflux is usually sufficient.[7]
Oily/Non-Crystalline Product Formation of the product's hydrohalide salt, which is soluble in the reaction medium.During workup, pour the reaction mixture into a dilute aqueous solution of a weak base (e.g., Na₂CO₃, NaHCO₃) to precipitate the neutral free base.[5][11]
Reaction Stalls Insufficient heating; Inactive starting materials.Ensure adequate heating (reflux). Verify the integrity of the α-haloketone, as they can degrade upon storage. Consider a more activating halide (I > Br > Cl).[5]
Experimental Protocol: General Procedure for Hantzsch Synthesis

This protocol is a general guideline and should be adapted and optimized for the specific synthesis of this compound.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the α-haloketone (1-halo-3-methyl-2-butanone, 1.0 eq) and thiourea (1.2-1.5 eq)[5].

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol (typically 5-10 mL per mmol of the limiting reagent)[5].

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase)[5]. A typical reaction time is between 30 minutes and 4 hours[6][11].

  • Workup and Isolation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing a stirred solution of 5% aqueous sodium carbonate (approx. 10 volumes relative to the reaction volume)[5].

  • Precipitation and Collection: A solid precipitate of the neutral 2-aminothiazole product should form. Continue stirring for 15-20 minutes to ensure complete precipitation. Collect the solid by vacuum filtration through a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold water to remove any inorganic salts and unreacted thiourea. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) if necessary[4].

  • Characterization: Dry the purified product and characterize it using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

References
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 16696-16710. Available at: [Link]

  • Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Shawali, A. S., et al. (2005). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thiadiazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Molecules, 10(1), 83-93. Available at: [Link]

  • Dhamne, A. K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemical Data Collections, 42, 100965. Available at: [Link]

  • ResearchGate. (2019). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Al-Zahrani, H. A. (2012). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 17(3), 2213-2307. Available at: [Link]

  • Ley, S. V., et al. (2000). Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. Biotechnology and Bioengineering, 71(1), 9-18. Available at: [Link]

  • Singh, S., et al. (2021). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Research Reviews, 13(2), 115-132. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

Sources

Purification challenges of 4-Isopropyl-1,3-thiazol-2-amine and solutions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming the purification challenges of 4-Isopropyl-1,3-thiazol-2-amine, designed for chemistry professionals in research and drug development.

Introduction: The Challenge of this compound Purity

This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in synthesizing a range of biologically active compounds. However, its purification presents significant challenges typical of many heterocyclic amines.[1] The presence of a basic amino group, a polar thiazole ring, and a nonpolar isopropyl group gives the molecule amphiphilic character, complicating standard purification techniques like chromatography and crystallization. Common impurities often include unreacted starting materials from Hantzsch-type syntheses, regioisomers, and degradation products.[2] This guide provides a structured approach to troubleshooting these challenges, offering field-tested solutions and detailed protocols to help researchers achieve high purity and batch-to-batch consistency.

Technical Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Crystallization Issues

Question: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the solution is highly supersaturated or when impurities are present that disrupt crystal formation.

Probable Causes & Solutions:

  • Rapid Cooling/High Supersaturation: The solution was cooled too quickly, not allowing sufficient time for crystal nucleation and growth.

    • Solution: Gently heat the mixture to re-dissolve the oil, add a small amount (5-10% by volume) of the hot solvent to reduce saturation, and allow it to cool much more slowly. Insulating the flask can promote the formation of larger, purer crystals.[3]

  • Inappropriate Solvent: The boiling point of the solvent may be lower than the melting point of the solute-impurity mixture, causing it to melt before it dissolves. The compound's melting point is 48-50 °C.[4]

    • Solution: Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Test solvent systems on a small scale first.

  • Presence of Impurities: Impurities can act as a "eutectic," lowering the melting point of the mixture and interfering with lattice formation.

    • Solution 1 (Scratching): Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[3]

    • Solution 2 (Seeding): If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.[3]

    • Solution 3 (Pre-purification): If oiling persists, the crude material likely requires preliminary purification. Pass a concentrated solution of the crude product through a short plug of silica gel, eluting with a moderately polar solvent (e.g., 20-30% ethyl acetate in hexanes) to remove highly polar or nonpolar impurities before attempting recrystallization again.


// Nodes start [label="Product 'Oils Out'\nDuring Crystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reheat [label="1. Re-heat to Dissolve Oil", fillcolor="#FBBC05", fontcolor="#202124"]; add_solvent [label="2. Add 5-10% More\nHot Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; slow_cool [label="3. Cool Slowly\n(Insulate Flask)", fillcolor="#FBBC05", fontcolor="#202124"]; check1 [label="Crystals Form?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; scratch [label="4. Scratch Inner Flask\nSurface with Glass Rod", fillcolor="#FBBC05", fontcolor="#202124"]; check2 [label="Crystals Form?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed [label="5. Add a Seed Crystal\nof Pure Product", fillcolor="#FBBC05", fontcolor="#202124"]; check3 [label="Crystals Form?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Impurity Level Too High.\nProceed to Column Chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Successful\nCrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reheat; reheat -> add_solvent; add_solvent -> slow_cool; slow_cool -> check1; check1 -> success [label="Yes"]; check1 -> scratch [label="No"]; scratch -> check2; check2 -> success [label="Yes"]; check2 -> seed [label="No"]; seed -> check3; check3 -> success [label="Yes"]; check3 -> chromatography [label="No"]; }

Troubleshooting workflow for product oiling out during crystallization.

Chromatography Issues

Question: I'm seeing poor separation and significant peak tailing during silica gel column chromatography. What is the cause?

Answer: Poor separation and peak tailing are common issues when purifying basic compounds like this compound on acidic silica gel. The basic amine group can interact strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the silica surface.

Probable Causes & Solutions:

  • Strong Acid-Base Interaction: The lone pair of the amino group forms a strong interaction with surface silanols, leading to slow, uneven elution (tailing).

    • Solution 1 (Solvent Additive): Add a small amount of a basic modifier to your mobile phase to compete for the acidic sites on the silica. A common choice is triethylamine (TEA) at 0.5-1% (v/v). This neutralizes the active sites, allowing your compound to elute more symmetrically.

    • Solution 2 (Use Alumina): Switch the stationary phase to basic or neutral alumina. Alumina lacks the highly acidic protons of silica gel and is often better suited for purifying basic compounds.

  • Inappropriate Solvent Polarity: If your compound and impurities have similar polarities, achieving separation can be difficult. The goal is to find a solvent system that provides a good separation factor (ΔRf) on TLC.

    • Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC) before running the column.[3] Aim for an Rf value of ~0.3 for the desired compound. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, can often resolve closely-eluting spots.[3]

  • Column Overloading: Loading too much crude material onto the column will saturate the stationary phase, leading to broad bands and poor separation.

    • Solution: As a general rule, the mass of the crude sample should be no more than 1-5% of the mass of the silica gel.[3] For difficult separations, a lower loading ratio (e.g., 1:100) is recommended.

Parameter Recommendation for this compound Rationale
Stationary Phase Silica Gel (with 1% TEA in mobile phase) or Neutral AluminaMitigates strong acid-base interactions causing peak tailing.
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradientsStart with TLC to find an optimal system giving an Rf of ~0.3.
Sample Loading 1-2% of stationary phase mass (e.g., 100-200 mg on a 10g column)Prevents band broadening and ensures effective separation.
Detection UV light (254 nm) and/or a potassium permanganate stainThe thiazole ring is UV active; the amine group reacts with KMnO4.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? The most likely impurities originate from the synthesis, which is typically a variation of the Hantzsch thiazole synthesis.[2] Expect to find:

  • Unreacted Thiourea: Highly polar, will likely remain at the baseline on TLC. Can often be removed with an aqueous wash.

  • Unreacted α-haloketone precursor: (e.g., 1-bromo-3-methyl-2-butanone). Less polar than the product.

  • Side-products: Over-alkylation or reaction with solvent impurities.

  • Degradation Products: Amines can be sensitive to air and light, leading to oxidized impurities.

Q2: How can I use acid-base extraction to pre-purify my crude product? The basicity of the amino group provides an excellent chemical handle for purification.[5] An acid-base extraction can effectively separate the amine product from neutral or acidic impurities.

  • Dissolve the crude material in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine salt will move to the aqueous layer.

  • Wash the organic layer again with the acid solution to ensure complete extraction. The organic layer now contains neutral impurities.

  • Combine the aqueous layers and cool in an ice bath. Slowly basify the solution with a base like 20% sodium hydroxide until pH > 10.[6]

  • The free amine will precipitate or form an oil. Extract the product back into an organic solvent several times.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the pre-purified amine.

Q3: What are the recommended storage conditions for the purified compound? To prevent degradation, this compound should be stored under stringent conditions. The material is sensitive and should be kept in a dark place, sealed in a dry environment, and stored in a freezer at or below -20°C.[7] Flushing the container with an inert gas like argon or nitrogen before sealing is also highly recommended to prevent oxidation.

Q4: Which analytical techniques are best for assessing final purity? A combination of methods is ideal for a comprehensive purity assessment:

  • HPLC/UPLC: Reversed-phase HPLC with a C18 column is an excellent method for quantifying purity and detecting minor impurities.[8] Methods are often scalable for preparative separation if needed.[8]

  • LC-MS: Provides the molecular weight of the main peak and any impurities, which is invaluable for identifying them.[9][10]

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of structurally similar impurities that may co-elute in chromatography.

  • Melting Point: A sharp melting range (e.g., 48-50 °C) is a good indicator of high purity.[4] A broad or depressed melting range suggests the presence of impurities.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine

This protocol describes the purification of 1.0 g of crude this compound.

  • TLC Analysis: Prepare several TLC chambers with varying ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). To each developing solvent, add 1% triethylamine (TEA). Spot the crude material and identify the solvent system that gives the product an Rf of ~0.3.

  • Column Packing:

    • Select a glass column with a diameter of ~40 mm.

    • Prepare a slurry of 50 g of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes:EtOAc + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the 1.0 g of crude material in a minimal amount of dichloromethane (~2-3 mL).

    • Add ~1.5 g of silica gel to this solution and concentrate it on a rotary evaporator to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase, collecting fractions (e.g., 15-20 mL per fraction).

    • If determined necessary by TLC analysis, gradually increase the solvent polarity (e.g., move from 10% to 20% to 30% EtOAc).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC, spotting multiple fractions per plate.

    • Combine the fractions that contain the pure product.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.


// Nodes tlc [label="1. TLC Analysis\n(Find Solvent System, Rf ≈ 0.3)", fillcolor="#F1F3F4", fontcolor="#202124"]; pack [label="2. Pack Column\n(Silica + Low Polarity Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; load [label="3. Dry Load Sample\n(Crude + Silica)", fillcolor="#F1F3F4", fontcolor="#202124"]; elute [label="4. Elute Column\n(Start Low Polarity -> Increase)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="5. Analyze Fractions by TLC", fillcolor="#F1F3F4", fontcolor="#202124"]; combine [label="6. Combine Pure Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; concentrate [label="7. Concentrate Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges tlc -> pack -> load -> elute -> analyze -> combine -> concentrate -> product; }

Workflow for flash column chromatography purification.

Protocol 2: Recrystallization

This protocol assumes impurities have been reduced by a preliminary purification step if necessary.

  • Solvent Selection: Test the solubility of a small amount of the compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) at room temperature and upon heating.[2][7] A good solvent will dissolve the compound when hot but not when cold. A two-solvent system (e.g., Ethanol/Water) may also be effective.

  • Dissolution: Place the solid material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Confirm purity via melting point and another analytical technique.

References
  • Google Patents. (1995). EP0482607B1 - Process of producing 2-aminothiazole.
  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Retrieved from Der Pharma Chemica. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Aminothiazole on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from HELIX Chromatography. [Link]

  • Chen, B. H., & Chiu, C. P. (1998). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. Journal of Food and Drug Analysis, 6(4). [Link]

  • Wang, S., et al. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. [Link]

  • ChemBK. (2024). This compound. Retrieved from ChemBK. [Link]

  • Google Patents. (2015). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • Skog, K. (2002). Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. PubMed. [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Retrieved from Chemistry LibreTexts. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. [Link]

Sources

Optimization of reaction conditions for the synthesis of 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Isopropyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.

The synthesis of 2-aminothiazole derivatives is a cornerstone in medicinal chemistry, as this scaffold is a privileged structure found in numerous FDA-approved drugs.[1] this compound is typically synthesized via the Hantzsch thiazole synthesis, a reliable and versatile method first reported in 1887.[2][3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide, in this case, thiourea.[1][2] While the reaction is robust, its success is highly dependent on carefully controlled conditions. This guide provides field-proven insights to navigate the complexities of this synthesis.

General Reaction Scheme

The fundamental reaction for synthesizing this compound is the condensation of 1-bromo-3-methyl-2-butanone with thiourea.

General Reaction Scheme for the Hantzsch Synthesis of this compound

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable solutions.

Question 1: My reaction yield is very low or I'm recovering only starting materials. What are the likely causes and how can I fix this?

Low or no yield is the most common issue and can be attributed to several factors, primarily related to reaction kinetics and reagent stability.

  • Possible Cause A: Suboptimal Reaction Temperature

    • Explanation: The Hantzsch thiazole synthesis is a condensation reaction that typically requires thermal energy to overcome the activation barrier.[4] Room temperature reactions are often sluggish or may not proceed at all, especially with less reactive substrates.

    • Solution: Ensure the reaction mixture is heated appropriately. A common approach is to reflux the reaction in a suitable solvent like ethanol.[5] Depending on the solvent, temperatures between 60-100°C are generally effective.[4][6] Consider starting at a moderate temperature (e.g., 65°C) and gradually increasing if reaction progress is slow, as monitored by Thin Layer Chromatography (TLC).[7]

  • Possible Cause B: Improper Solvent Choice

    • Explanation: The solvent plays a critical role by solubilizing the reactants and influencing the reaction rate. Polar protic solvents like ethanol, methanol, or even water are commonly used as they facilitate the proton transfer steps in the mechanism.[4][6] Using a non-polar or aprotic solvent may impede the reaction.

    • Solution: Ethanol is the most widely recommended solvent for this reaction. If solubility issues persist, a mixture of solvents, such as ethanol/water, can be explored.[7] Some modern, eco-friendly protocols have also reported success under solvent-free conditions, which can enhance reaction rates.[4][8]

  • Possible Cause C: Purity and Stability of Reactants

    • Explanation: The α-haloketone (1-bromo-3-methyl-2-butanone) is a key reactant and is often a lachrymator that can be unstable upon storage. Impurities in either the α-haloketone or the thiourea can lead to unwanted side reactions and significantly lower the yield of the desired product.[4]

    • Solution: Use high-purity reagents. The α-haloketone should be freshly prepared or purified by distillation if its purity is questionable. Ensure the thiourea is dry and free of contaminants.

  • Possible Cause D: Inefficient Stoichiometry

    • Explanation: The molar ratio of reactants is crucial. While a 1:1 stoichiometry is theoretically required, using a slight excess of one reagent can sometimes drive the reaction to completion.

    • Solution: Start with an equimolar ratio of the α-haloketone and thiourea.[9] If you observe incomplete conversion of the limiting reagent, consider using a slight excess (e.g., 1.1 equivalents) of thiourea.

Question 2: I've isolated a product, but it's contaminated with significant impurities. How can I minimize side reactions?

The formation of byproducts is a common challenge that stems from the reactivity of the intermediates.

  • Possible Cause A: Competing Side Reactions

    • Explanation: The reaction mechanism proceeds through several steps, and intermediates can be intercepted by competing reaction pathways, leading to byproducts.[4] Careful control over reaction conditions is essential to favor the desired pathway.

    • Solution:

      • Control Temperature: Avoid excessive heating, as it can promote decomposition and side reactions. Maintain a steady reflux temperature without aggressive boiling.

      • Order of Addition: In some cases, slowly adding the α-haloketone to the solution of thiourea can minimize the formation of self-condensation products of the ketone.

      • pH Control: The reaction is typically run under neutral or slightly acidic conditions. The hydrohalic acid (HBr) generated during the reaction can catalyze the cyclization. In some cases, adding a non-nucleophilic base can be detrimental, while in others, a mild base might be used to trap the acid. It is generally recommended to run the reaction without an added base initially.

  • Possible Cause B: Post-Reaction Workup Issues

    • Explanation: The product, this compound, is basic. During aqueous workup, its solubility is highly pH-dependent. If the aqueous layer is not made sufficiently basic before extraction, a significant portion of the product may remain in the aqueous phase as a protonated salt.

    • Solution: After the reaction is complete and the solvent has been removed, dissolve the residue in water and add a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to adjust the pH to >8. This will ensure the product is in its free base form, which is more soluble in organic extraction solvents like ethyl acetate or dichloromethane.

Question 3: My final product is an oil that is difficult to purify and handle. How can I obtain a solid product?

While some 2-aminothiazoles are crystalline solids, others can be oils, complicating purification.

  • Possible Cause A: Residual Solvent or Impurities

    • Explanation: The presence of even small amounts of solvent or low-melting impurities can prevent the product from solidifying.

    • Solution:

      • High-Vacuum Drying: Ensure all solvent is removed by drying the product under a high vacuum for an extended period.

      • Column Chromatography: Purify the oil using silica gel column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is often effective.

      • Recrystallization: Even if the product is an oil at room temperature, it may be possible to recrystallize it at low temperatures from a suitable solvent system (e.g., diethyl ether/hexane).[10]

  • Possible Cause B: Salt Formation

    • Explanation: If the product is isolated as a salt (e.g., hydrochloride or hydrobromide), it may have different physical properties. Converting the product to its free base or a different salt form might facilitate crystallization.

    • Solution: Convert the product to its free base as described in the workup procedure above. Alternatively, you can form a specific salt (e.g., a hydrochloride salt by adding HCl in ether) which may be a stable, crystalline solid.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the detailed mechanism for the Hantzsch synthesis of this compound? The mechanism involves three key steps:

    • Nucleophilic Attack: The sulfur atom of thiourea, acting as the nucleophile, attacks the electrophilic carbon of the α-haloketone.

    • Intermediate Formation: This initial attack is followed by a cyclization step.

    • Dehydration: The final step is a dehydration of the cyclic intermediate to form the aromatic thiazole ring.

    Hantzsch Thiazole Synthesis Mechanism
  • FAQ 2: Is it better to use 1-bromo-3-methyl-2-butanone or 1-chloro-3-methyl-2-butanone? α-bromoketones are generally more reactive than their chloro-analogs because bromide is a better leaving group than chloride. Therefore, 1-bromo-3-methyl-2-butanone will typically result in faster reaction times and may proceed under milder conditions. However, α-chloroketones can also be used, sometimes requiring higher temperatures or longer reaction times.

  • FAQ 3: Can catalysts be used to improve the reaction? Yes, while the classic Hantzsch synthesis often proceeds without a catalyst, modern variations have employed catalysts to improve efficiency, yield, and reaction times.[4] Catalysts such as silica-supported tungstosilicic acid have been shown to give high yields (79-90%) under greener conditions.[6] For laboratory-scale synthesis, however, the uncatalyzed thermal reaction in ethanol is often sufficient and avoids additional separation steps.

  • FAQ 4: What are the primary safety concerns for this synthesis? The main hazard is the α-haloketone starting material (1-bromo-3-methyl-2-butanone), which is a potent lachrymator (causes tearing) and is corrosive. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • FAQ 5: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product, being more polar than the α-haloketone but often less polar than thiourea, should have a distinct Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Data Presentation: Optimized Reaction Parameters

The following table summarizes the recommended starting points for optimizing the synthesis of this compound.

ParameterRecommended ConditionRationale & Notes
α-Haloketone 1-bromo-3-methyl-2-butanoneBromo-derivative is more reactive than the chloro-analog.
Thioamide ThioureaStandard reagent for 2-aminothiazole synthesis.
Molar Ratio 1:1 (Ketone:Thiourea)A slight excess of thiourea (1.1 eq) can be used if ketone conversion is incomplete.
Solvent Anhydrous EthanolExcellent solubility for reactants and facilitates the reaction mechanism.[5]
Temperature Reflux (approx. 78°C)Provides sufficient energy for the reaction to proceed at a reasonable rate.[4]
Reaction Time 2-6 hoursMonitor by TLC until the limiting starting material is consumed.
Workup Basification (pH >8) followed by organic extractionEnsures the product is in the free base form for efficient extraction.

Optimized Experimental Protocol

This protocol is a self-validating system designed for high reproducibility.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.0 eq) and anhydrous ethanol (approx. 20 mL per 10 mmol of thiourea).

  • Reagent Addition: Stir the mixture until the thiourea is fully dissolved. If needed, warm gently to aid dissolution, then cool back to room temperature.

  • Initiation: Add 1-bromo-3-methyl-2-butanone (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC every hour (Mobile phase: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete when the spot corresponding to the bromoketone has disappeared.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add deionized water (30 mL) and cool the flask in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is >8 (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Alternatively, recrystallization from a suitable solvent like diethyl ether/hexane can be attempted.[10]

Troubleshooting Workflow

Use the following flowchart to diagnose and resolve common synthesis issues.

G Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield CheckImpurity High Impurity? CheckYield->CheckImpurity No Temp Verify Temperature (Reflux, 60-100°C) CheckYield->Temp Yes CheckPhysical Product is an Oil? CheckImpurity->CheckPhysical No ControlTemp Control Temperature (Avoid overheating) CheckImpurity->ControlTemp Yes End Successful Synthesis CheckPhysical->End No Purify Purify via Chromatography CheckPhysical->Purify Yes Solvent Check Solvent (Use Ethanol) Temp->Solvent OK Purity Assess Reagent Purity (Fresh α-haloketone) Solvent->Purity OK Purity->CheckImpurity Workup Optimize Workup (Basify to pH >8) ControlTemp->Workup OK Workup->CheckPhysical Recrystallize Attempt Low-Temp Recrystallization Purify->Recrystallize Still Oily Recrystallize->End

Systematic Troubleshooting Flowchart

References

  • BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
  • BenchChem. (n.d.). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N.
  • SynArchive. (2024). Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(8), 1048. Available at: [Link]

  • Gomha, S. M., et al. (2017). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 22(5), 766. Available at: [Link]

  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives.
  • Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available at: [Link]

  • Kamal, A., & Hussaini, S. M. A. (2015). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Applied Pharmaceutical Science, 5(5), 127-133.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-isopropyl-2-(trans-3-aminostyryl) thiazole.
  • Journal of Heterocyclic Chemistry. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of 4-Isopropyl-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Isopropyl-1,3-thiazol-2-amine derivatives. This resource is designed to help you diagnose and overcome challenges related to poor cell permeability, a critical hurdle in translating potent compounds into effective cell-based and in vivo models.

Frequently Asked Questions (FAQs)

This section addresses common initial queries. For a deeper analysis, proceed to the Systematic Troubleshooting Guide .

Q1: My this compound derivative is highly potent in my biochemical/enzymatic assay but shows significantly lower activity in cell-based assays. Could this be a permeability issue?

A: Yes, this is a classic indicator of poor cell permeability. When a compound cannot efficiently cross the cell membrane to reach its intracellular target, its apparent potency in a cellular context will be much lower than its intrinsic activity against the purified target.[1][2] The primary function of the cell membrane is to be a selective barrier, and molecules must have the correct physicochemical properties to cross it, primarily via passive diffusion.[3][4] This guide will help you systematically determine if permeability is the limiting factor.

Q2: What intrinsic properties of my thiazole derivative might limit its cell permeability?

A: Several key physicochemical properties govern passive diffusion across the lipid bilayer.[5][6] For thiazole derivatives, pay close attention to:

  • Polarity: A high Polar Surface Area (PSA), often due to exposed nitrogen and sulfur atoms in the thiazole ring and amine groups, can hinder membrane crossing.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases the energy required to leave the aqueous environment and enter the lipid membrane.

  • Lipophilicity (logP/logD): While some lipophilicity is required, excessively high or low values are detrimental. Very polar (low logP) compounds do not readily enter the lipid membrane, while highly lipophilic (high logP) compounds may get trapped within it or have poor aqueous solubility.[7][8]

  • Molecular Size: Larger molecules (high molecular weight) generally diffuse more slowly across the membrane.[9]

Q3: What is the most straightforward first experiment to assess the permeability of my compound?

A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line experiment.[10][11] It is a cell-free, high-throughput assay that specifically measures passive diffusion. It is cost-effective and provides a clean, initial assessment of your molecule's intrinsic ability to cross a lipid barrier without the complexities of active cellular transport or metabolism.[12]

Q4: My compound has poor permeability. Does this mean it's not a viable drug candidate?

A: Not necessarily. Poor permeability is a common challenge in drug discovery. Identifying the issue is the first step. Subsequent steps can involve diagnosing the specific problem (e.g., poor passive diffusion vs. active efflux) and addressing it through medicinal chemistry strategies, such as creating prodrugs or modifying the structure to optimize physicochemical properties.[5][13]

Systematic Troubleshooting Guide

This guide provides a logical workflow to diagnose and understand the root cause of low permeability for your this compound derivatives.

Workflow Overview

Troubleshooting Workflow cluster_0 Step 1: In Silico & Physicochemical Analysis cluster_1 Step 2: In Vitro Permeability Assessment cluster_2 Step 3: Diagnosis & Further Investigation cluster_3 Step 4: Actionable Strategies A Calculate Physicochemical Properties (logP, PSA, MW, H-bond donors/acceptors) B Perform PAMPA Assay (Assesses Passive Diffusion) A->B Initial Screen C Perform Caco-2 Bidirectional Assay (Assesses Passive + Active Transport) A->C Comprehensive Screen D Analyze PAMPA Results B->D E Analyze Caco-2 Results (Papp & Efflux Ratio) C->E D->C If Papp is High, but cell activity is still low F Low Passive Permeability (Low PAMPA & Caco-2 Papp A-B) D->F If Papp is Low E->F If ER < 2 & Papp is Low G Active Efflux Suspected (High Efflux Ratio > 2) E->G If ER > 2 H Medicinal Chemistry Strategy: Optimize Physicochemical Properties F->H I Confirm Efflux Substrate: Caco-2 Assay with Inhibitor (e.g., Verapamil) G->I J Medicinal Chemistry Strategy: Modify Structure to Evade Efflux I->J If Efflux Confirmed

Caption: A step-by-step workflow for diagnosing and addressing low cell permeability.

Step 1: Physicochemical Property Assessment

Before initiating wet lab experiments, perform an in silico analysis of your derivative. This provides a hypothesis for why permeability might be low. The "Rule of 5" provides a useful framework, suggesting that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight (MW) is over 500 Da, and the calculated logP is over 5.[14]

Table 1: Example Physicochemical Profile for a Hypothetical Derivative

PropertyThis compound (Parent)Hypothetical Derivative (e.g., with polar additions)Target Range for Good Permeability
Molecular Weight (MW) ~142 g/mol 520 g/mol < 500 g/mol
cLogP ~1.9[15]0.51 - 3[8]
Polar Surface Area (PSA) ~38 Ų150 Ų< 140 Ų
H-Bond Donors 16≤ 5
H-Bond Acceptors 211≤ 10
Rotatable Bonds 112≤ 10

Rationale: In this hypothetical case, the derivative violates multiple parameters of the "Rule of 5," strongly suggesting that its poor cell-based activity is due to low passive permeability. The high PSA and H-bond count are particularly problematic.

Step 2: In Vitro Permeability Assays

The PAMPA model is a non-cell-based assay that isolates passive, transcellular permeability. It measures the diffusion of a compound from a donor well, through a filter coated with a lipid solution (e.g., lecithin in dodecane), to an acceptor well.[10][16]

PAMPA Workflow PAMPA Experimental Workflow prep Step 1: Preparation Prepare 10 mM stock in DMSO. Prepare lipid solution (e.g., 1% lecithin in dodecane). Prepare PBS buffer with 5% DMSO. plate_prep Step 2: Plate Setup Coat Donor plate membrane with 5µL lipid solution. Add 300µL buffer to Acceptor plate. Add 150-200µL of diluted test compound to Donor plate. prep->plate_prep sandwich Step 3: Incubation Carefully place Donor plate onto Acceptor plate. Incubate assembly for 10-20 hours at room temperature. plate_prep->sandwich analysis Step 4: Quantification Separate plates. Quantify compound concentration in Donor and Acceptor wells via LC-MS/MS or UV-Vis spectroscopy. Calculate Papp. sandwich->analysis

Caption: Bidirectional transport across a Caco-2 cell monolayer to assess both absorption and active efflux.

Detailed Protocol: Caco-2 Bidirectional Assay

  • Cell Culture: Seed Caco-2 cells on Transwell™ filter inserts and culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer. [17]2. Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm². [18][19]3. Assay Setup: Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

  • A-to-B Transport: Add the test compound (e.g., at 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.

  • B-to-A Transport: In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a set time, typically 2 hours. [20]7. Sampling & Quantification: At the end of the incubation, take samples from the receiver compartments (B side for A-to-B, A side for B-to-A) and analyze the compound concentration by LC-MS/MS.

  • Calculation: Calculate the Papp values for both directions (Papp A→B and Papp B→A). The Efflux Ratio (ER) is then calculated as Papp(B→A) / Papp(A→B). [17] Table 3: Interpretation of Caco-2 Assay Results

Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
< 1< 2Low Permeability: The compound has poor passive permeability and is not a significant substrate for efflux pumps. The primary issue is crossing the membrane.
1 - 20> 2Active Efflux: The compound has moderate-to-good passive permeability but is actively being pumped out of the cell. This efflux is the primary barrier to intracellular accumulation. [17][19]
> 20< 2High Permeability: The compound is well-absorbed and not subject to significant efflux. Low cell activity is likely due to other factors (e.g., metabolism, off-target effects).
Step 3: Confirming Active Efflux

If your Caco-2 results show an efflux ratio greater than 2, the next logical step is to confirm that your derivative is a substrate of a specific efflux pump, most commonly P-gp. This is done by repeating the Caco-2 assay in the presence of a known efflux pump inhibitor. [19][21] Protocol: Caco-2 Assay with P-gp Inhibitor

  • Follow the Caco-2 bidirectional assay protocol as described above.

  • For a subset of wells, co-incubate your test compound with a known P-gp inhibitor, such as Verapamil (typically at 100 µM). [19]3. Measure the Papp (A→B) and Papp (B→A) values in the presence and absence of the inhibitor.

  • Calculate the Efflux Ratio both with and without the inhibitor.

Table 4: Interpreting Caco-2 Results with an Efflux Inhibitor

ConditionPapp (A→B)Papp (B→A)Efflux Ratio (ER)Conclusion
Control (No Inhibitor) 5.025.05.0Significant efflux is observed.
+ Verapamil (P-gp Inhibitor) 18.020.01.1The efflux ratio is reduced to near unity, and A→B permeability significantly increases. This confirms the compound is a P-gp substrate.

Rationale: The inhibitor blocks the P-gp pump, preventing the B→A transport and allowing the true A→B passive permeability to be revealed. This definitively identifies active efflux as the key problem.

Step 4: Strategies for Improving Permeability

Based on your diagnosis, you can now pursue targeted strategies.

  • If the issue is Low Passive Permeability (Low PAMPA, Low Caco-2 Papp A→B, ER < 2):

    • Reduce Polarity: Decrease the Polar Surface Area (PSA) by replacing polar functional groups with more nonpolar ones, if the structure-activity relationship (SAR) allows.

    • Mask Polar Groups (Prodrug Strategy): Temporarily mask hydrogen bond donors (like the primary amine on the thiazole ring) with a lipophilic moiety that can be cleaved enzymatically inside the cell. [5] * Modulate Lipophilicity (logP): Systematically modify the isopropyl group or other positions on the thiazole ring to fine-tune the logP into the optimal 1-3 range. [8] * Conformational Rigidity: Reducing the number of rotatable bonds can sometimes improve permeability by lowering the entropic penalty of entering the membrane. [1]

  • If the issue is Active Efflux (High Caco-2 ER):

    • Structural Modification to Evade Recognition: Efflux pump recognition is often sensitive to specific structural features and charge distribution. Minor structural modifications that do not impact target binding can sometimes disrupt recognition by the transporter. This often involves iterative medicinal chemistry to find a structure that "flies under the radar" of the efflux pump.

    • Co-administration with an Efflux Pump Inhibitor (EPI): While less common in early discovery, for later-stage development, co-dosing with an EPI is a potential clinical strategy to boost the bioavailability of drugs that are efflux substrates. [22] By following this systematic guide, you can move from observing a problem (low cellular activity) to a definitive diagnosis and an actionable plan, increasing the chances of success for your this compound drug discovery program.

References
  • Di, L., & Kerns, E. H. (2016). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. [Link]

  • Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. NCBI Bookshelf. [Link]

  • AQA A-Level Biology. (n.d.). Factors that affect the permeability of the cell surface membrane. Save My Exams. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • IntechOpen. (2023). Cell Membrane Transport and Signal Transduction: Passive and Active Transport. IntechOpen. [Link]

  • QuickTakes. (n.d.). What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? | Biology. QuickTakes. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Protocol Exchange. (2014). Caco2 assay protocol. Protocol Exchange. [Link]

  • Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Sci-Hub. [Link]

  • European Commission Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Ferreira, L., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. [Link]

  • Quora. (2017). What are the factors that affect membrane permeability? Quora. [Link]

  • Cram. (n.d.). Factors Affecting The Permeability Of A Cell Membrane. Cram.com. [Link]

  • News-Medical.Net. (2023). Understanding small molecule transport across cell membranes. News-Medical.Net. [Link]

  • Pathan, I. B., et al. (2009). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. AAPS PharmSciTech. [Link]

  • BYJU'S. (n.d.). Transport across cell membrane. BYJU'S. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. [Link]

  • ChemBK. (2024). This compound. ChemBK. [Link]

  • Simply Drug Discovery. (2025). What is LogP? A Guide to Lipophilicity in Drug Discovery. Simply Drug Discovery. [Link]

  • Foley, T. L., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. PMC. [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Technology Networks. [Link]

  • MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI. [Link]

  • ResearchGate. (2025). Lipophilicity and Its Relationship with Passive Drug Permeation. ResearchGate. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • ResearchGate. (2025). Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate. [Link]

  • Gasset-Rosa, F., et al. (2021). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. [Link]

  • Al-Ostath, A. I., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC. [Link]

  • Çavuşoğlu, T., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. MDPI. [Link]

  • ANR. (n.d.). EFFlux pump inhibitors to Overcome antibiotic ResisTance. Agence Nationale de la Recherche. [Link]

  • Taylor & Francis Online. (2022). In silico screening and in vitro validation of phytocompounds as multidrug efflux pump inhibitor against E. coli. Taylor & Francis Online. [Link]

  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • ResearchGate. (2020). Screening in vitro efflux pump inhibitor activities of some extracts. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Isopropyl-1,3-thiazole-2-carbaldehyde. PubChem. [Link]

  • Sharma, A., et al. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. PMC. [Link]

  • SpringerLink. (2020). In silico and in vitro evaluation of efflux pumps inhibition of α,β-amyrin. SpringerLink. [Link]

  • PubMed. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]

  • PubMed. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. PubMed. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD J. Pharm. Sci.. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl-4-methylthiazole. The Good Scents Company. [Link]

  • ACS Publications. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-Isopropyl-1,3-thiazol-2-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Isopropyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. We understand that inconsistent results can be a significant impediment to research progress, and compound stability is often the root cause. This document provides a structured approach to diagnosing, troubleshooting, and preventing degradation.

The 2-aminothiazole scaffold, a cornerstone in medicinal chemistry, is present in numerous biologically active molecules.[1][2][3] However, this heterocyclic system can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photodegradation.[4][5][6] Understanding and mitigating these liabilities are critical for generating reliable and reproducible experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of this compound.

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A: Yes, inconsistent biological activity or analytical quantification is a classic indicator of compound degradation. The 2-aminothiazole core can be labile under common experimental conditions.[6] If you observe a loss of potency or varying measurements over short periods, even within the same day, assessing the stability of your compound in the specific experimental medium is a critical first step.

Q2: What are the primary factors that can cause this compound to degrade in solution?

A: The main environmental and chemical factors leading to the degradation of 2-aminothiazole derivatives are:

  • pH: The thiazole ring is susceptible to both acid and base-catalyzed hydrolysis.[4][7]

  • Oxidizing Species: The presence of dissolved oxygen, peroxides in solvents (like older ethers or THF), or certain metal ions can lead to oxidative degradation.[4][6]

  • Light Exposure: Aromatic and heterocyclic compounds are often photosensitive, degrading upon exposure to UV or even ambient laboratory light.[5][8][9]

  • Temperature: Elevated temperatures accelerate all chemical degradation pathways.[6][10]

Q3: What is the expected shelf-life of my compound in a standard buffer solution (e.g., PBS, pH 7.4)?

A: The shelf-life is highly dependent on the specific buffer composition, storage temperature, and exposure to light. While some robust aminothiazoles show good stability[11], many can degrade significantly within hours to days in aqueous buffers at room temperature.[6] For example, some thiazole derivatives show lability in aqueous acidic conditions (pH 3-5).[7] We strongly recommend preparing fresh solutions for each experiment or conducting a preliminary stability study in your specific buffer to determine an acceptable usage window.

Q4: I've observed a color change or precipitation in my stock solution. What does this indicate?

A: A visible change, such as the appearance of a yellow or brown tint, or the formation of a precipitate, is a strong indicator of degradation. Degradation products are often less soluble or are colored chromophores. If you observe this, the solution should be discarded immediately, and the cause of the instability (e.g., storage conditions, solvent quality) should be investigated.

Part 2: Troubleshooting Guide: Diagnosing and Solving Stability Problems

This section provides a systematic approach to identifying and resolving specific stability issues.

Issue 1: Rapid Loss of Compound Activity in Aqueous Buffers

This is the most frequently encountered problem. If your compound is active immediately after dilution but loses activity over the course of the experiment, consider the following causes.

  • Causality Explained: The thiazole ring contains heteroatoms that can be protonated or deprotonated depending on the pH. This can make the ring susceptible to nucleophilic attack by water (hydrolysis), leading to ring-opening and loss of the compound's structural integrity. Both strongly acidic and alkaline conditions can catalyze this process.[1][4][6]

  • Troubleshooting & Solution:

    • Determine the Optimal pH Range: Perform a short-term stability study by incubating your compound in a series of buffers across a pH range (e.g., pH 3, 5, 7.4, 9). Analyze samples at time zero and after several hours using an appropriate analytical method like HPLC.

    • Buffer Selection: Based on the results, select a buffer system where the compound shows maximum stability. If your experiment requires a pH at which the compound is unstable, minimize the incubation time.

    • Aqueous-Organic Co-solvents: For stock solutions, using solvents like DMSO or ethanol is standard. For working solutions, if the experimental protocol allows, including a small percentage of a water-miscible organic co-solvent (e.g., 1-5% DMSO or acetonitrile) can sometimes reduce the activity of water and slow hydrolysis.

  • Causality Explained: The sulfur and nitrogen atoms in the thiazole ring can be susceptible to oxidation, leading to the formation of N-oxides, sulfoxides, or other degradation products. This process can be accelerated by dissolved oxygen, trace metal impurities that act as catalysts, or reactive oxygen species generated by other components in the assay.[4][6]

  • Troubleshooting & Solution:

    • Use High-Purity Solvents: Ensure all solvents, especially for stock solutions, are fresh and of high purity (e.g., HPLC-grade). Older solvents, particularly ethers and THF, can accumulate explosive peroxides which are potent oxidizing agents.

    • Deoxygenate Buffers: If oxidation is suspected, sparge your aqueous buffers with an inert gas like nitrogen or argon for 15-30 minutes before adding the compound. This removes dissolved oxygen.

    • Incorporate Antioxidants: If permissible in your assay, add a small amount of an antioxidant to your solution. The choice of antioxidant depends on the solvent system and experimental constraints.

Antioxidant Typical Concentration Solvent System Notes
Butylated Hydroxytoluene (BHT)0.01 - 0.1%Organic & Aqueous-OrganicEffective radical scavenger.
Ascorbic Acid (Vitamin C)10 - 100 µMAqueousWater-soluble; can act as a pro-oxidant in the presence of metal ions.
Dithiothreitol (DTT)1 - 5 mMAqueousPrimarily a reducing agent, but can protect against some oxidative pathways.
Table 1: Recommended Antioxidants for Solution Stabilization. Note: Always verify that the chosen antioxidant does not interfere with your experimental assay.
Issue 2: Degradation During Storage or Specific Experimental Steps
  • Causality Explained: 2-Aminothiazoles can absorb UV and, in some cases, visible light.[8][9] This absorbed energy can promote electrons to an excited state, making the molecule highly reactive. This can lead to complex degradation pathways, including ring cleavage and rearrangement.[5][12] Studies have shown that 2-aminothiazoles degrade under UV light with half-lives that can be as short as a few hours under solar-like irradiation.[8][9]

  • Troubleshooting & Solution:

    • Protect from Light: The simplest and most effective solution is to protect the compound from light at all stages. Use amber vials for storing solutions.

    • Wrap Labware: When running experiments, wrap flasks, plates, and buffer reservoirs in aluminum foil.

    • Minimize Exposure: Turn off overhead lights when possible and avoid working with the compound near a window with direct sunlight.

  • Causality Explained: Heat provides the activation energy for degradation reactions. Storing solutions at room temperature or higher can significantly accelerate hydrolysis and oxidation. Forced degradation studies, a standard practice in pharmaceutical development, use elevated temperatures to intentionally degrade compounds to understand their stability profile.[10][13][14]

  • Troubleshooting & Solution:

    • Proper Storage: Store stock solutions at -20°C or -80°C.

    • Aliquot Solutions: Freeze-thaw cycles can introduce moisture and accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes to avoid repeated warming and cooling of the main stock.

    • Cool During Experiments: If experiments are lengthy, keep working solutions and plates on ice whenever possible.

Part 3: Protocols and Methodologies

Protocol 1: Forced Degradation Study to Assess Compound Stability

This protocol is a streamlined version of the ICH guidelines to quickly assess the primary liabilities of your compound.[10][14]

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Conditions: Set up the following reactions in separate, appropriately sealed vials. Include a control sample of the stock solution stored at -20°C in the dark.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 40°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[6]

    • Thermal: Place a vial of the stock solution in an oven at 60°C for 48 hours.

    • Photolytic: Place a vial of the stock solution under a UV lamp (e.g., 254 nm) or in direct sunlight for 48 hours. Wrap a control vial in aluminum foil and place it alongside.

  • Analysis: At designated time points (e.g., 2, 8, 24 hours), take an aliquot from each condition. Neutralize the acid and base samples with an equimolar amount of base/acid. Analyze all samples by HPLC-UV (see Protocol 2) to determine the percentage of the parent compound remaining.

Protocol 2: Developing a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the intact parent compound from all its degradation products.

  • Column: Use a standard reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Start with a gradient method to ensure separation.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Detection: Use a UV detector set to the λmax of this compound. If unknown, run a UV scan from 200-400 nm. Many 2-aminothiazoles have an absorbance around 240-280 nm.[4]

  • Analysis: Inject the stressed samples from Protocol 1. A good method will show a clean peak for the parent compound in the control sample and additional, well-resolved peaks for the degradants in the stressed samples.

Protocol 3: Preparation and Storage of a Stabilized Stock Solution
  • Weigh out the solid compound in a room with subdued lighting.

  • Dissolve in fresh, HPLC-grade DMSO or ethanol to a concentration of 10-50 mM.

  • Transfer the solution to an amber glass vial with a PTFE-lined cap.

  • Purge the headspace of the vial with an inert gas (argon or nitrogen) for 10-15 seconds to displace oxygen.

  • Seal the vial tightly.

  • Label clearly with compound name, concentration, solvent, and date.

  • Store at -80°C for long-term storage or -20°C for short-term. Prepare single-use aliquots to avoid freeze-thaw cycles.

Part 4: Data Summaries and Visual Guides

Illustrative Data: Influence of pH on Stability

The following table presents hypothetical but plausible data for a 2-aminothiazole derivative to illustrate the importance of pH.

pH of Buffer % Parent Compound Remaining after 8h at RT Interpretation
3.065%Significant degradation under acidic conditions.
5.088%Moderately stable.
6.597%High stability in a slightly acidic to neutral range.
7.495%Good stability at physiological pH.
9.072%Significant degradation under alkaline conditions.
Table 2: Illustrative Stability Data. This data is for representative purposes and must be experimentally confirmed for this compound.
Visual Guides

cluster_0 Degradation Pathways Parent This compound Hydrolysis Ring-Opened Products Parent->Hydrolysis H₂O (Acid/Base) Oxidation N-Oxides, Sulfoxides Parent->Oxidation [O] (O₂, Peroxides) Photodegradation Rearranged Isomers, Ring-Cleavage Products Parent->Photodegradation (UV/Visible Light)

Caption: Potential Degradation Pathways for 2-Aminothiazoles.

cluster_1 Workflow for Stability Troubleshooting Start Inconsistent Results Observed Check Perform Forced Degradation Study (Protocol 1) Start->Check Analyze Analyze via Stability- Indicating HPLC (Protocol 2) Check->Analyze Identify Identify Primary Degradation Pathway(s) Analyze->Identify Solve_pH Optimize pH, Select Buffer Identify->Solve_pH Hydrolysis Dominant Solve_Ox Deoxygenate Solvents, Add Antioxidant Identify->Solve_Ox Oxidation Dominant Solve_Light Use Amber Vials, Protect from Light Identify->Solve_Light Photolysis Dominant End Prepare Stabilized Solution (Protocol 3) Solve_pH->End Solve_Ox->End Solve_Light->End

Caption: Workflow for Investigating and Solving Stability Issues.

References

  • Todd Z.R., Szabla R., Szostak J.W., Sasselov D.D. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications, 55, 10388–10391. [Link][8][9]

  • Maurel, D., & Décout, J. L. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications. [Link][8][9]

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link][4]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 771–806. [Link][1]

  • Various Authors (2025). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Reva, I., & Lapinski, L. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 27(19), 6245. [Link][12]

  • S, S., & P, P. (2020). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • Reva, I., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. International Journal of Molecular Sciences, 23(15), 8477. [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. [Link][10]

  • Slaninova, J., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(5), 580. [Link]

  • Zarei, M., & Gholami, M. R. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13, 9385-9397. [Link]

  • Khalifa, M. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link][15]

  • Jia, Q., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry, 18(8), 1464-1474. [Link][5]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. SciSpace. [Link][13]

  • Ghaemmaghami, S., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. ACS Medicinal Chemistry Letters, 5(5), 540–545. [Link][11]

  • Kumar, V., & Kumar, P. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(8), 107-115. [Link][14]

  • Suzuki, H., et al. (2000). Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen. Tetrahedron Letters, 41(23), 4539-4543. [Link]

  • Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(1), 1-18. [Link][2]

  • Baert, J., et al. (2012). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 60(43), 10812-10821. [Link][7]

  • ChemBK. This compound. Chemical Database. [Link]

  • Khalifa, M. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link][3]

Sources

Technical Support Center: Overcoming Poor Solubility of 4-Isopropyl-1,3-thiazol-2-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isopropyl-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in various biological assays. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and reproducible use of this compound in your experiments.

Introduction: The Challenge of Poor Solubility

This compound is a small molecule with a molecular weight of 142.22 g/mol .[1] Its chemical structure, featuring a thiazole ring, an isopropyl group, and a primary amine, contributes to its limited aqueous solubility. This compound is described as being slightly soluble in acetone, DMSO, and methanol.[2][3] The predicted pKa of 5.47±0.10 suggests that its solubility will be pH-dependent.[4] As an amine, it is a weak base, and its solubility is expected to increase in acidic conditions due to the formation of a more soluble salt form.[5][6][7]

The poor aqueous solubility of many promising drug candidates is a significant hurdle in drug discovery, potentially leading to inaccurate assessment of their biological activity and toxicological profiles.[8][9][10] This guide will provide you with the necessary tools and knowledge to effectively address these challenges with this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound.

Q1: My this compound is precipitating out of solution when I add it to my aqueous assay buffer. What should I do?

A1: This is a common issue when a compound dissolved in an organic solvent, like DMSO, is introduced into an aqueous environment.[11] The first step is to check the final concentration of your organic solvent in the assay medium. For many cell-based assays, the concentration of DMSO should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced toxicity or off-target effects.[12][13][14]

If the solvent concentration is within an acceptable range, the precipitation is likely due to the compound's low aqueous solubility. Consider the following troubleshooting steps:

  • Decrease the final compound concentration: Determine if a lower, soluble concentration is still effective for your assay.

  • Optimize the stock solution concentration: Prepare a more concentrated stock solution in your organic solvent to minimize the volume added to the assay, thereby reducing the final solvent concentration.

  • Explore alternative solubilization strategies: If the above steps are not successful, you will need to employ more advanced formulation techniques as detailed in the troubleshooting guides below.

Q2: I'm concerned that the solubilizing agents I'm using are interfering with my biological assay. How can I be sure they are not causing artifacts?

A2: This is a critical consideration for maintaining the integrity of your experimental results.[11] It is essential to run appropriate vehicle controls for every experiment. A vehicle control contains all the components of your experimental sample, including any solvents, co-solvents, surfactants, or other excipients, but without the this compound. This will allow you to distinguish the effects of the compound from any background effects of the formulation.

Furthermore, before initiating your main experiments, it is best practice to perform a preliminary screen to determine the maximum tolerable concentration of your chosen solubilizing agents in your specific assay system. This will help you establish a working concentration range that does not independently affect the biological endpoint you are measuring.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, given its basic nature as an amine, adjusting the pH of your solution to be more acidic can increase the solubility of this compound.[5][6] In an acidic environment (pH < pKa), the amine group will be protonated, forming a more water-soluble salt. However, you must consider the pH compatibility of your biological assay. Many cellular and enzymatic assays are sensitive to pH changes and require a specific pH range for optimal activity and viability. If your assay can tolerate a slightly acidic pH, this can be a viable strategy. Always ensure your final assay pH is controlled and consistent across all experimental conditions.

Q4: What are the key differences between common non-ionic surfactants like Tween® 20 and Triton™ X-100?

A4: Both Tween® 20 and Triton™ X-100 are non-ionic detergents used to increase the solubility of hydrophobic compounds.[15] They work by forming micelles that encapsulate the poorly soluble molecule, allowing it to be dispersed in an aqueous solution. While both are considered mild detergents that generally do not denature proteins, there are some key differences:

  • Structure: Triton™ X-100 has a bulky octylphenol hydrophobe, while Tween® 20 has a sorbitan ester with a polyoxyethylene chain.

  • "Harshness": Tween® 20 is generally considered to be a gentler surfactant than Triton™ X-100.[16]

  • UV Absorbance: A significant practical difference is that Triton™ X-100 contains a phenyl ring that absorbs UV light at 280 nm, which can interfere with protein quantification assays that rely on absorbance at this wavelength.[16]

The choice between them often depends on the specific requirements of the assay and the nature of the compound and biological system being studied.

II. Troubleshooting Guides & Experimental Protocols

This section provides structured approaches to systematically improve the solubility of this compound for your biological assays.

A. Initial Solubility Assessment and Stock Solution Preparation

Objective: To determine the approximate solubility of this compound in common laboratory solvents and prepare a high-concentration stock solution.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, 200 proof

  • Polyethylene glycol 400 (PEG400)

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Solvent Screening:

    • Weigh out a small, known amount of this compound (e.g., 1 mg) into separate microcentrifuge tubes.

    • Add a small, precise volume of each solvent (e.g., 100 µL) to the respective tubes.

    • Vortex vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If the compound dissolves, add another known amount and repeat until a saturated solution is achieved.

    • If the compound does not dissolve, gently warm the solution (e.g., to 37°C) and/or sonicate for 5-10 minutes to aid dissolution. Be cautious with heating as it can degrade some compounds.

  • Stock Solution Preparation (Example with DMSO):

    • Based on your solubility screen, prepare a concentrated stock solution. For example, to make a 10 mM stock solution in DMSO:

      • Molecular Weight of this compound = 142.22 g/mol .

      • Weigh out 1.42 mg of the compound.

      • Add 1 mL of anhydrous DMSO.

    • Vortex or sonicate until fully dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][4]

B. Decision Tree for Selecting a Solubilization Strategy

This workflow will guide you in choosing the most appropriate method for your specific needs.

G start Start: Poorly Soluble This compound check_dmso Is DMSO alone sufficient (at <0.5% in assay)? start->check_dmso success Proceed with Assay check_dmso->success Yes co_solvent Try Co-solvents (e.g., PEG400, Ethanol) check_dmso->co_solvent No check_co_solvent Is solubility now adequate? co_solvent->check_co_solvent surfactant Use Surfactants (e.g., Tween® 20, Triton™ X-100) check_surfactant Is solubility now adequate? surfactant->check_surfactant cyclodextrin Employ Cyclodextrins (e.g., HP-β-CD) check_cyclodextrin Is solubility now adequate? cyclodextrin->check_cyclodextrin lipid Consider Lipid-Based Formulations (for in vivo/oral) check_co_solvent->success Yes check_co_solvent->surfactant No check_surfactant->success Yes check_surfactant->cyclodextrin No check_cyclodextrin->success Yes check_cyclodextrin->lipid No, and for in vivo studies combine Combine Strategies (e.g., Co-solvent + Surfactant) check_cyclodextrin->combine No, for in vitro combine->success G start Start: Pure Drug & Cyclodextrin Formulation dissolution_setup USP Dissolution Apparatus (e.g., pH 7.4 Buffer) start->dissolution_setup sampling Withdraw Samples at Timed Intervals dissolution_setup->sampling filtration Filter Samples (e.g., 0.45 µm filter) sampling->filtration analysis Quantify Drug Concentration (HPLC or UV-Vis) filtration->analysis comparison Compare Dissolution Profiles: Pure Drug vs. Formulation analysis->comparison

Caption: Workflow for comparing in vitro drug release from cyclodextrin formulations.

F. Considerations for Lipid-Based Formulations

For in vivo studies, particularly for oral administration, lipid-based formulations can be highly effective at improving the bioavailability of poorly soluble compounds. [17][18][19]These formulations can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS). [19][20]The development of these formulations typically involves:

  • Screening the solubility of the compound in various oils, surfactants, and co-solvents. [19]2. Dispersion testing to evaluate how well the formulation emulsifies in an aqueous environment. [19]3. In vitro lipolysis testing to simulate digestion and assess the ability of the formulation to maintain the drug in a solubilized state. [20] While a detailed protocol for lipid-based formulation is beyond the scope of this guide, it is an important strategy to be aware of for preclinical development.

III. Data Summary Table

Solubilization StrategyKey AdvantagesKey ConsiderationsTypical Concentration Range in Assay
DMSO High solubilizing power for many organic compounds. [21]Potential for cytotoxicity and off-target effects at >0.5-1%. [12][13][14]< 0.5%
Co-solvents (e.g., PEG400) Can improve solubility beyond DMSO alone. [8]May have their own biological effects; vehicle controls are essential.1-5%
Surfactants (e.g., Tween® 20) Effective at low concentrations; forms micelles. Can interfere with certain assays (e.g., membrane-based). Triton X-100 absorbs at 280nm. [16]0.01 - 0.1%
Cyclodextrins (e.g., HP-β-CD) Forms a true solution by complexation; generally low toxicity. [22][23]Requires formulation development; may not be suitable for all compounds.1-10 mM
pH Adjustment (Acidic) Simple and effective for basic compounds. [5]Limited by the pH tolerance of the biological assay.Assay-dependent

IV. Conclusion

Overcoming the poor solubility of this compound is a critical step in obtaining reliable and reproducible data in biological assays. A systematic approach, starting with simple solvent optimization and progressing to more advanced formulation strategies like the use of co-solvents, surfactants, and cyclodextrins, will enable researchers to effectively work with this and other challenging compounds. Always remember the importance of appropriate vehicle controls to ensure the scientific integrity of your results.

References

  • This compound - ChemBK. (2024). Retrieved from [Link]

  • Solubility and pH of amines. (n.d.). Retrieved from [Link]

  • Anby, T. M., Williams, H. D., McIntosh, M., & Pouton, C. W. (2012). Toward the Establishment of Standardized in Vitro Tests for Lipid-Based Formulations. 2. The Effect of Bile Salt Concentration and Drug Loading on the Performance of Type I, II, IIIA, IIIB, and IV Formulations during in Vitro Digestion. Molecular Pharmaceutics, 9(7), 1937–1951.
  • Gao, P., & Morozowich, W. (2006). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Journal of Pharmacy and Pharmacology, 58(6), 735-745.
  • Lipid-based formulations. (n.d.). Gattefossé. Retrieved from [Link]

  • Andersson, T., et al. (2019).
  • Johnson, M. (2021). Detergents: Triton X-100, Tween-20, and More.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). Retrieved from [Link]

  • The Use of Cyclodextrins in Pharmaceutical Formulations. (2024). American Journal of Pharmaceutics. Retrieved from [Link]

  • Sfetcu, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(6), 849.
  • de Castro, V. T., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 521.
  • Ishikawa, Y., & Nowick, J. S. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(17), 5413–5421.
  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108.
  • Lee, S. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 138-143.
  • 4-Isopropyl-1,3-thiazole-2-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(2), 327–338.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.). Retrieved from [Link]

  • Sharma, D., Saini, S., & Singh, G. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 3(1), 1-8.
  • Detergents: Triton X-100, Tween-20, and More: Type Chemicals. (2021). Scribd. Retrieved from [Link]

  • Soderberg, T. (2023). Advanced Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Chae, P. S., et al. (2012). Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization. Journal of the American Chemical Society, 134(32), 13464–13471.
  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]

  • Fuchs, A. H., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7248–7255.
  • What is the difference between using Triton X-100 and Tween-20? What is the recipe for 0.01% Tween-20 in PBS? (2018). ResearchGate. Retrieved from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. Retrieved from [Link]

  • 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide. (n.d.). BioGRID. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 4-Isopropylbenzo[d]thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • 2-isopropyl-4-methyl-3-thiazoline. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved from [Link]

  • Why is the order of reactivity of amines in aqueous solution 2°>3°>1°? (2018). Quora. Retrieved from [Link]

  • Bakulina, O. Y., et al. (2018). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry, 14, 2383–2392.
  • 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-Functionalization of 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-functionalization of 4-Isopropyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the synthesis of N-substituted 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and its N-functionalization is a critical step in the development of novel therapeutics.[1][2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-functionalization of this compound.

Issue 1: Low or No Product Yield

Q: I am attempting an N-alkylation with an alkyl halide and obtaining very low yields of my desired product. What are the likely causes and how can I improve the yield?

A: Low yields in N-alkylation of 2-aminothiazoles are a common issue. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the purity of your this compound and the alkyl halide. Impurities can interfere with the reaction.[4] 2-aminothiazoles can be prone to degradation, and it is advisable to use freshly purified starting materials.

  • Suboptimal Reaction Conditions:

    • Base Selection: The choice of base is critical. A weak base may not sufficiently deprotonate the amino group, leading to poor nucleophilicity. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (TEA).[5][6] For less reactive alkyl halides, a stronger base like sodium hydride (NaH) or sodium tert-butoxide (NaOtBu) might be necessary, although this can increase the risk of side reactions.[1]

    • Solvent Effects: The solvent plays a crucial role in reaction rate and yield.[4] Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred as they can solubilize the reactants and facilitate the Sₙ2 reaction.[5][7] However, be mindful that workup and purification from high-boiling point solvents like DMSO can be challenging.[5]

    • Temperature and Reaction Time: These reactions often require heating.[1] If you are running the reaction at room temperature, consider increasing the temperature to 50-80 °C. Microwave irradiation can also significantly accelerate the reaction.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Incorrect Stoichiometry: Using a slight excess of the alkyl halide (1.1-1.5 equivalents) can help drive the reaction to completion.[1][4]

  • Catalytic Additives: For sluggish reactions, the addition of a catalytic amount of potassium iodide (KI) can be beneficial, as it can undergo a Finkelstein reaction with the alkyl bromide or chloride to generate a more reactive alkyl iodide in situ.

Issue 2: Formation of Multiple Products and Side Reactions

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?

A: The formation of multiple products is a frequent challenge. Here are the most common side reactions and strategies to mitigate them:

  • Over-alkylation (Dialkylation): The product, a secondary amine, can sometimes be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.

    • Solution: Use a stoichiometric amount or only a slight excess of the alkylating agent. Adding the alkyl halide slowly to the reaction mixture can also help to maintain a low concentration and reduce the chance of dialkylation.

  • Ring N-Alkylation vs. Exo N-Alkylation: 2-Aminothiazoles exist in tautomeric forms (amino and imino). While exocyclic N-alkylation is generally favored, alkylation on the endocyclic nitrogen can occur, especially with highly reactive alkylating agents or under certain conditions.[8]

    • Solution: Careful control of reaction conditions (base, solvent, temperature) is crucial. Characterization of the product by NMR is essential to confirm the site of functionalization.

  • Isomer Formation: In some cases, particularly under acidic conditions during synthesis of the thiazole ring itself, isomeric products like 2-imino-2,3-dihydrothiazole can form.[4]

    • Solution: Ensure your starting this compound is pure and free of isomers. Running reactions under neutral or basic conditions generally favors the desired 2-aminothiazole tautomer.[4]

Issue 3: Difficulty with Product Purification

Q: I am struggling to isolate a pure product after the reaction. What are some effective purification strategies?

A: Purification of N-functionalized 2-aminothiazoles can be challenging due to the basic nature of the nitrogen atoms.

  • Standard Column Chromatography: This is the most common method. Use a silica gel column with a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent peak tailing and improve separation.

  • Acid-Base Extraction: If your product is sufficiently basic, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract the product back into an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6]

  • Precipitation: In some cases, the product can be precipitated by adding an anti-solvent to a solution of the crude material. For example, pouring a reaction mixture in a polar solvent like DMF into ice-water can sometimes precipitate the product.[6]

Issue 4: N-Acylation and N-Arylation Challenges

Q: I am performing an N-acylation with an acyl chloride and the reaction is not proceeding well. What should I consider?

A: For N-acylation, pyridine is a common solvent and base.[6] If the reaction is sluggish, ensure your acyl chloride is fresh, as they can be sensitive to moisture.[9] The reaction is often performed at 0 °C initially and then allowed to warm to room temperature.[6]

Q: I am attempting a Buchwald-Hartwig N-arylation and facing difficulties. Any suggestions?

A: The Buchwald-Hartwig amination is a powerful tool for N-arylation but can be sensitive.[1]

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. Systems like Pd₂(dba)₃ with ligands such as XPhos are commonly used.[1]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure you are using a properly dried Schlenk tube or glovebox and have thoroughly degassed your solvent.[1]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[1]

  • Additive Effects: Interestingly, for the N-arylation of 2-aminothiazoles, the addition of a catalytic amount of acetic acid has been shown to facilitate catalyst activation and improve reaction efficiency.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The Hantzsch thiazole synthesis is a common method, which involves the condensation of an α-haloketone with a thiourea.[12] For this compound, the likely starting materials would be 1-bromo-3-methyl-2-butanone and thiourea.

Q2: How can I characterize my N-functionalized product?

A2: A combination of spectroscopic techniques is essential for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation.[13] Pay close attention to the chemical shifts and coupling constants of the protons on the thiazole ring and the newly introduced functional group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.[13]

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the N-H stretch of the starting material and the C=O stretch of an acylated product.[13]

Q3: Are there any safety precautions I should be aware of?

A3: Always consult the Safety Data Sheet (SDS) for all reagents used. Alkyl halides and acyl chlorides are often corrosive and lachrymatory. Reactions should be performed in a well-ventilated fume hood. When using strong bases like sodium hydride, be aware of their reactivity with water.

Q4: Can I use protecting groups for the 2-amino group?

A4: Yes, protecting the amino group can be a useful strategy, especially in multi-step syntheses where the amino group might interfere with subsequent reactions.[14] Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be introduced and removed under specific conditions.[14]

Experimental Protocols & Data

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

This protocol provides a general method for the N-alkylation of this compound using an alkyl halide.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), the alkyl halide (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) (5 mL).

  • Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes a general method for the N-acylation of this compound.[6]

  • Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 equiv.) in dry pyridine (5 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Reagent Addition: Add the desired acyl chloride (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with water, and dry.

  • Purification: Purify the product by recrystallization from a suitable solvent (e.g., ethanol).[6]

Table 1: Example Conditions for N-Functionalization of 2-Aminothiazoles
EntryFunctionalizationReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1N-AlkylationAlkyl HalideK₂CO₃DMF120 (Microwave)0.25-0.5Varies[1]
2N-AcylationBenzoyl ChloridePyridinePyridineRT1285[6]
3N-ArylationAryl BromideNaOtBuToluene10012-24Varies[1]
4Reductive AminationAldehyde/NaBH₄-Methanol0 to RT2-4Varies[1]

Visualizations

Workflow for N-Alkylation of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Combine this compound, alkyl halide, and base in a flask. AddSolvent Add solvent (e.g., DMF). Start->AddSolvent Heat Heat the reaction mixture (e.g., 60 °C). AddSolvent->Heat Monitor Monitor progress by TLC. Heat->Monitor Quench Pour into ice-water. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Wash Wash, dry, and concentrate. Extract->Wash Purify Purify by column chromatography. Wash->Purify Product N-Alkyl-4-isopropyl-1,3-thiazol-2-amine Purify->Product

Caption: A typical workflow for the N-alkylation of this compound.

Troubleshooting Logic for Low Yield in N-Alkylation

G cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of N-Alkylated Product Purity Impure Starting Materials LowYield->Purity Conditions Suboptimal Reaction Conditions LowYield->Conditions Stoichiometry Incorrect Stoichiometry LowYield->Stoichiometry PurifySM Verify purity of reactants. Purity->PurifySM OptimizeBase Optimize base (e.g., K₂CO₃, NaH). Conditions->OptimizeBase OptimizeSolvent Change solvent (e.g., DMF, ACN). Conditions->OptimizeSolvent OptimizeTemp Increase temperature or use microwave. Conditions->OptimizeTemp AddCatalyst Add catalytic KI. Conditions->AddCatalyst AdjustStoich Use slight excess of alkyl halide. Stoichiometry->AdjustStoich

Caption: A decision tree for troubleshooting low yields in N-alkylation reactions.

References

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435. [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. MIT DSpace. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Darujournal of Pharmaceutical Sciences, 23(1), 1-22. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. [Link]

  • Al-Otaibi, M. A., El-Sayed, M. A. A., & El-Gamal, K. M. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry, 2022, 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Pazdera, P. (2016). N-alkylation of aminothiazole ring in ceftazime? ResearchGate. [Link]

  • Bepary, S., Biswas, B. K., Ghosh, P., Haque, M. A., & De, T. Q. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Jurnal Mandala Pharmacon Indonesia, 7(2), 78-88. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-catalyzed N-arylation of 2-aminothiazoles. [Link]

  • Kuh, E., & N eier, W. B. (1949). U.S. Patent No. 2,489,038. Washington, DC: U.S.
  • Royal Society of Chemistry. (n.d.). Green criteria for N alkylation at sp3 carbon. [Link]

  • El-Faham, A., Siddiqui, S. M., & El-Sayed, W. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Gavande, N., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 629. [Link]

  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Acta Pharmaceutica Sinica B, 7(4), 441-450. [Link]

  • ACS Publications. (n.d.). Preparation and spectral characterization of substituted 2-aminothiazoles. [Link]

  • Vo, T. H. T., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • ACS Publications. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. [Link]

  • National Center for Biotechnology Information. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. [Link]

Sources

Reducing impurities in the synthesis of 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Isopropyl-1,3-thiazol-2-amine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. We will delve into the root causes of impurity formation and provide validated, field-proven protocols to enhance purity and yield.

The primary synthetic route to this compound is the Hantzsch thiazole synthesis, a robust condensation reaction between an α-haloketone and a thioamide.[1][2] For this specific target, the reaction involves 1-bromo-3-methyl-2-butanone and thiourea. While effective, this pathway is susceptible to side reactions and purification challenges that can impact the quality of the final product. This guide provides direct answers to specific issues you may encounter.

Troubleshooting Guide

This section addresses common problems observed during the synthesis and workup of this compound in a direct question-and-answer format.

Q1: My final product is a dark brown oil or a discolored, sticky solid. What is the cause and how can I obtain a clean, off-white product?

A1: Root Cause Analysis: Dark discoloration is typically indicative of degradation or polymerization. The primary culprits are often the α-haloketone starting material (1-bromo-3-methyl-2-butanone) and uncontrolled reaction exotherms. α-Haloketones can self-condense or degrade, especially under prolonged heating or basic conditions. The initial S-alkylation of thiourea is exothermic, and if the temperature is not controlled, it can lead to the formation of complex, high-molecular-weight byproducts (tars).

Corrective and Preventive Actions:

  • Starting Material Quality: Ensure the 1-bromo-3-methyl-2-butanone is fresh or has been stored properly (refrigerated, protected from light). If it appears discolored, consider purification by vacuum distillation before use.

  • Temperature Control: The most critical parameter is temperature. The reaction should be maintained at a moderate temperature, typically between 45-70°C.[3] Pre-heating the solvent and then adding the α-haloketone dropwise to the solution of thiourea allows for better management of the exotherm.

  • Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). Over-refluxing can promote side reactions. Once the starting materials are consumed, proceed with the workup promptly.

  • Purification Strategy: If you have already isolated a discolored product, activated carbon (charcoal) treatment followed by recrystallization is highly effective. Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol or isopropanol), add a small amount of activated carbon, stir for 10-15 minutes, filter hot through a pad of Celite to remove the carbon, and then allow the filtrate to cool slowly for recrystallization.

Q2: My TLC and NMR analyses show significant amounts of unreacted thiourea and/or 1-bromo-3-methyl-2-butanone. How can I improve reaction conversion and remove these impurities?

A2: Root Cause Analysis: Incomplete conversion points to suboptimal reaction conditions or stoichiometry. Thiourea has poor solubility in many common organic solvents like ethanol at room temperature, which can limit its availability. The α-haloketone can also be consumed in non-productive pathways if conditions are not ideal.

Corrective and Preventive Actions:

  • Stoichiometry: A slight excess of thiourea (1.1 to 1.2 equivalents) is sometimes used to ensure the complete consumption of the more expensive α-haloketone. However, this can make purification more challenging. A 1:1 stoichiometry is often sufficient if other parameters are optimized.

  • Solvent and Temperature: The Hantzsch synthesis is typically performed in alcohols like ethanol or methanol.[1] Heating the reaction mixture to reflux (or near reflux) is necessary to ensure all reagents are in solution and reacting at an adequate rate. A typical reaction time is 1-3 hours.[3]

  • Removal of Unreacted Thiourea: Thiourea is highly polar and can be removed during the workup. After neutralizing the reaction mixture, thiourea has some solubility in the aqueous phase. Thoroughly washing the extracted organic layer with water or brine will help remove it. If it co-precipitates with the product, it can be removed by recrystallization, as it has different solubility profiles than the thiazole product.

  • Removal of Unreacted α-Haloketone: The ketone is non-polar and will be extracted into the organic layer with the product. It can be effectively removed using flash column chromatography.

Q3: I've isolated a product with the correct mass, but I suspect it's an isomer. How can I identify and prevent the formation of the isomeric 3-isopropyl-2-imino-2,3-dihydrothiazole?

A3: Root Cause Analysis: The Hantzsch synthesis can produce two regioisomers depending on which nitrogen of the thiourea intermediate attacks the carbonyl group. While the formation of the 2-aminothiazole is generally favored in neutral or basic conditions, acidic conditions can promote the formation of the 2-imino-2,3-dihydrothiazole isomer.[4] This occurs because protonation can shift the nucleophilicity of the nitrogen atoms.

Corrective and Preventive Actions:

  • pH Control: The key to preventing the imino isomer is to avoid strongly acidic conditions during the cyclization step.[4] The reaction is often run in a neutral solvent like ethanol, and the hydrobromide salt of the product precipitates. The subsequent neutralization with a base like sodium bicarbonate or sodium carbonate liberates the desired 2-amino free base.[1][5]

  • Spectroscopic Identification: The two isomers can be distinguished by 1H NMR. The proton on the C5 position of the thiazole ring (a singlet) will have a distinct chemical shift in each isomer. Furthermore, the exocyclic amino group (-NH2) of the desired product can often be exchanged with D2O, while the endocyclic NH of the imino isomer may exchange at a different rate or show different coupling.

  • Purification: If a mixture of isomers is formed, they can often be separated by flash column chromatography due to their different polarities.

Purification Protocols

Protocol 1: Optimized Recrystallization

This protocol is designed for purifying the crude this compound after initial isolation.

  • Solvent Selection: A mixed solvent system of ethanol and water often provides excellent results for 2-aminothiazoles.[6] Isopropanol or acetonitrile/water can also be effective.

  • Procedure: a. Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. b. Add a minimal amount of hot ethanol (e.g., 15-20 mL) to dissolve the solid completely. The solution may be heated gently on a hot plate. c. If the solution is colored, this is the point to add activated carbon (approx. 0.25 g), stir for 10 minutes, and perform a hot filtration through Celite. d. To the clear, hot filtrate, add deionized water dropwise with stirring until the solution just begins to turn persistently cloudy (this is the saturation point). e. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. f. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. g. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. h. Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold 1:1 ethanol/water, and then with cold water. i. Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This method is ideal for removing non-polar impurities like unreacted ketone or for separating isomeric byproducts.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 10% ethyl acetate / 90% hexanes and gradually increase the polarity to 30-40% ethyl acetate. The optimal system should be determined by TLC first.

  • Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes) and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. c. Adsorb the dissolved product onto a small amount of silica gel ("dry loading") by concentrating the mixture on a rotary evaporator. d. Carefully add the dried silica with the adsorbed product to the top of the packed column. e. Begin eluting with the mobile phase, starting with low polarity and gradually increasing the ethyl acetate concentration. f. Collect fractions and monitor them by TLC. Combine the fractions containing the pure product. g. Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Purification Method Pros Cons Best For Removing
Recrystallization Scalable, cost-effective, high purity.Can have lower recovery, requires solid product.Polar impurities (salts, thiourea), colored tars.
Column Chromatography Excellent separation, high purity.Slower, requires more solvent, less scalable.Non-polar impurities (ketone), isomers.

Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism for the Hantzsch synthesis of this compound, and what are the critical control points?

The Hantzsch synthesis is a classic method for forming thiazole rings.[2] The mechanism involves two key stages:

  • S-Alkylation: The sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of 1-bromo-3-methyl-2-butanone in an SN2 reaction. This displaces the bromide ion and forms an isothiouronium salt intermediate.

  • Cyclization and Dehydration: The nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This forms a five-membered ring intermediate (a thiazoline). Subsequent dehydration (loss of a water molecule) from this intermediate leads to the formation of the aromatic thiazole ring.

Critical Control Points:

  • Temperature: As discussed in the troubleshooting section, controlling the initial exothermic reaction is vital to prevent side product formation.

  • pH of Workup: The final neutralization step is critical. The product is often isolated as a hydrobromide salt. Neutralization with a mild base (e.g., NaHCO3) liberates the free amine, causing it to precipitate from the aqueous solution.[1] Using a strong base (like NaOH) can sometimes promote degradation if not done carefully at low temperatures.

FAQ 2: Which analytical techniques are best for assessing the purity of my product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): The first and quickest method to check for the presence of starting materials and byproducts. A single spot in multiple solvent systems is a good indicator of purity.

  • 1H and 13C NMR Spectroscopy: Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic or phosphoric acid modifier) can provide sharp peaks and good separation of impurities.[7][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.

  • Melting Point: A pure crystalline solid will have a sharp melting point range. A broad or depressed melting point is a classic sign of impurities.

FAQ 3: Are there any alternative purification methods for particularly stubborn impurities?

For cases where standard methods fail, a chemical purification approach can be employed. A patented method for purifying 2-aminothiazole involves its reaction with sulfur dioxide to form a bisulfite adduct.[9] This adduct is often insoluble in water and precipitates, leaving many impurities behind in the solution. The solid adduct can then be filtered, washed, and subsequently decomposed (e.g., by heating or treatment with a base) to regenerate the highly pure 2-aminothiazole. This method is particularly effective for removing impurities that have similar solubility or chromatographic behavior to the desired product.

Visual Diagrams

Synthesis and Impurity Pathway

Hantzsch_Synthesis cluster_conditions Thiourea Thiourea Intermediate Isothiouronium Salt Thiourea->Intermediate S-Alkylation (SN2) Haloketone 1-Bromo-3-methyl-2-butanone Haloketone->Intermediate S-Alkylation (SN2) Polymer Polymeric Tars (Degradation Impurity) Haloketone->Polymer Self-condensation Product This compound Intermediate->Product Cyclization & Dehydration Isomer 2-Imino-2,3-dihydrothiazole (Isomeric Impurity) Intermediate->Isomer Alternative Cyclization Neutral Neutral Conditions (e.g., EtOH, Reflux) Neutral->Product Acidic Acidic Conditions Acidic->Isomer Overheat Excess Heat Overheat->Polymer

Caption: Hantzsch synthesis of this compound and common impurity pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Crude Product Isolated TLC_Analysis Analyze by TLC/NMR Start->TLC_Analysis Decision1 Is Product Pure? TLC_Analysis->Decision1 Decision2 What is the main impurity? Decision1->Decision2 No End Pure Product Decision1->End Yes Impurity_Polar Polar Impurities (Thiourea, Salts) Decision2->Impurity_Polar Starting Materials Impurity_NonPolar Non-Polar Impurities (Ketone, Isomers) Decision2->Impurity_NonPolar Extra Spots Impurity_Color Colored Tars Decision2->Impurity_Color Discoloration Action_Recrystallize Recrystallize (e.g., EtOH/Water) Impurity_Polar->Action_Recrystallize Action_Column Flash Column Chromatography Impurity_NonPolar->Action_Column Action_Charcoal Treat with Activated Carbon, then Recrystallize Impurity_Color->Action_Charcoal Action_Recrystallize->End Action_Column->End Action_Charcoal->End

Caption: A logical workflow for troubleshooting and purifying the crude product.

References

  • Purification of 2-aminothiazole. Google Patents.
  • Process of producing 2-aminothiazole. Google Patents.
  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. URL: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. URL: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. URL: [Link]

  • Separation of 2-Aminothiazole on Newcrom R1 HPLC column. SIELC Technologies. URL: [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC - NIH. URL: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. URL: [Link]

  • Thiazole. CUTM Courseware. URL: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]

  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Journal of Chemical Health Risks. URL: [Link]

Sources

Troubleshooting unexpected NMR shifts in 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isopropyl-1,3-thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and interpret unexpected Nuclear Magnetic Resonance (NMR) spectral data for this compound. Our goal is to provide you with the causal logic behind spectral phenomena and actionable protocols to validate your findings.

Frequently Asked Questions (FAQs)

Q1: I've just acquired an NMR spectrum. What are the expected chemical shifts for this compound?

A1: Establishing a baseline is critical. While shifts can vary based on experimental conditions, the following table provides typical ¹H and ¹³C NMR chemical shifts referenced in CDCl₃. Deviations from these values are the primary subject of this guide.

Table 1: Typical NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
-NH₂ (Amine)~5.0 (highly variable)Broad Singlet (br s)-
H5 (Thiazole)~6.20Singlet (s)~101.5
-CH (Isopropyl)~3.05Septet (sept)~32.0
-CH₃ (Isopropyl)~1.25Doublet (d)~23.5
C2 (Thiazole)--~168.0
C4 (Thiazole)--~155.0

Note: These are approximate values. Refer to spectral databases like ChemicalBook for example spectra.[1]

Q2: The chemical shift of my thiazole ring proton (H5) is significantly upfield or downfield from the expected ~6.2 ppm. What is causing this?

A2: The electronic environment of the H5 proton is highly sensitive to several factors. The most common causes for unexpected shifts are solvent effects and changes in pH.

The Underlying Science: The thiazole ring is an electron-rich aromatic system. The chemical shift of H5 is a direct reporter on the electron density at that position.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the deuterated solvent can significantly influence the electron distribution within the thiazole ring.[2][3] Aromatic solvents like benzene-d₆ can cause upfield shifts due to anisotropic effects, where the ring current of the solvent shields the proton.[4] Conversely, polar, hydrogen-bond accepting solvents like DMSO-d₆ can form hydrogen bonds with the amine protons, pulling electron density away from the ring system and causing a downfield shift of H5.[5][6]

  • pH Effects: this compound has two basic nitrogen atoms: the endocyclic ring nitrogen (N3) and the exocyclic amine (-NH₂). Traces of acid (e.g., from residual catalyst or impure CDCl₃) can protonate the more basic N3 atom. This protonation introduces a positive charge, making the ring strongly electron-withdrawing. This deshields the H5 proton, causing a significant downfield shift.[7][8]

Troubleshooting Workflow:

G A Unexpected H5 Shift Observed B Was the sample run in a non-polar solvent (e.g., CDCl3)? A->B Yes C Was the sample run in a polar/H-bonding solvent (e.g., DMSO-d6)? A->C No D Possible trace acid contamination. Protonation at N3 causes downfield shift. B->D E Solvent-solute interactions are likely. Compare with literature in the same solvent. C->E F PROTOCOL: Neutralize Sample D->F G PROTOCOL: Re-run in a different solvent class (e.g., Benzene-d6) E->G

Caption: Troubleshooting logic for H5 proton shifts.

Experimental Protocol: Sample Neutralization

  • Prepare a Neutral Alumina Column: Take a Pasteur pipette and plug it with a small amount of glass wool.

  • Add approximately 1-2 cm of neutral aluminum oxide.

  • Dissolve your sample in a minimal amount of a non-polar solvent (e.g., dichloromethane).

  • Pass the solution through the alumina plug directly into a clean NMR tube.

  • Rinse the alumina with a small amount of deuterated solvent (e.g., CDCl₃) to ensure quantitative transfer.

  • Remove the solvent under a gentle stream of nitrogen and re-dissolve in fresh, high-purity deuterated solvent.

  • Re-acquire the ¹H NMR spectrum. A significant upfield shift of H5 post-neutralization confirms the presence of acid.

Q3: My amine (-NH₂) protons are either extremely broad, shifted significantly, or have disappeared entirely. Why?

A3: This is a classic issue for exchangeable protons (-NH, -OH). The appearance of the -NH₂ signal is highly dependent on concentration, temperature, solvent, and chemical exchange.[9]

The Underlying Science: Amine protons can exchange with other labile protons in the solution (like trace water) or undergo intermolecular hydrogen bonding.

  • Chemical Exchange: If the rate of exchange is on the same timescale as the NMR experiment, the signal becomes broad.[4] Fast exchange averages the signal with other labile protons, while slow exchange gives a sharper signal.

  • Hydrogen Bonding: Increased concentration leads to more intermolecular hydrogen bonding, which deshields the protons and shifts the signal downfield.[10] This is also highly solvent-dependent; DMSO-d₆ will act as a hydrogen bond acceptor, leading to sharper, more downfield signals compared to CDCl₃.[9]

  • Tautomerism: 2-Aminothiazoles can exist in equilibrium with their 2-iminothiazoline tautomer. While the amino form is generally favored, solvent and temperature can shift this equilibrium, affecting the chemical environment.

Troubleshooting Workflow:

G A Broad or Shifted -NH₂ Signal B Is the peak very broad or absent? A->B C Is the peak sharp but shifted? A->C D Likely undergoing intermediate-rate chemical exchange. B->D E Shift is dependent on concentration, temperature, and solvent. C->E F PROTOCOL: D₂O Exchange D->F Confirms exchange G PROTOCOL: Variable Temperature (VT) NMR D->G Sharpens signal H PROTOCOL: Dilution Study E->H Checks H-bonding

Caption: Diagnostic workflow for labile -NH₂ protons.

Experimental Protocol: D₂O Exchange

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake vigorously for 10-20 seconds to mix.

  • Re-acquire the ¹H NMR spectrum.

  • Result: The -NH₂ proton signal will disappear because the protons have been replaced by deuterium atoms, which are not observed in ¹H NMR. This unequivocally identifies the signal as belonging to an exchangeable proton.

Q4: I am seeing more than the expected number of signals, suggesting isomers. Is this possible?

A4: While geometric isomerism isn't possible for this structure, you may be observing conformational isomers (rotamers) that are slow to interconvert on the NMR timescale, a phenomenon best investigated with Variable Temperature (VT) NMR.[11]

The Underlying Science: Rotation around the C4-CH(CH₃)₂ single bond may be hindered. At low temperatures, these different rotational conformations can become "frozen out," giving rise to separate sets of signals for the isopropyl group and potentially even the thiazole ring. As the temperature increases, the rate of rotation increases, and the signals will broaden, coalesce, and eventually sharpen into a single, time-averaged signal.

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Low-Temperature Acquisition: Cool the sample in the spectrometer in steps of 10-20 K (e.g., to 273 K, 253 K, 233 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Look for the splitting of signals (e.g., the isopropyl doublet splitting into two doublets).

  • High-Temperature Acquisition: If you observe signal broadening at room temperature, warm the sample in steps of 10-20 K (e.g., to 313 K, 333 K). Look for the coalescence and subsequent sharpening of peaks.

  • Analysis: The temperature at which two exchanging peaks merge (coalescence) can be used to calculate the energy barrier (ΔG‡) for the rotational process.

Q5: I see small, sharp peaks that I cannot assign to my molecule. What are they?

A5: These are most likely impurities, either from the synthesis or common laboratory contaminants. The most frequent culprits are residual deuterated solvents and grease.

The Underlying Science: No solvent is 100% deuterated. The residual protio-solvent will appear as a characteristic peak in the ¹H NMR spectrum. Similarly, impurities from starting materials, reagents, or side-products from the synthesis can persist even after purification.

Table 2: Common NMR Solvent and Impurity Shifts

Impurity ¹H Shift in CDCl₃ (δ, ppm) ¹H Shift in DMSO-d₆ (δ, ppm) Notes
Chloroform (residual)7.26-Solvent peak
DMSO (residual)-2.50Solvent peak
Water~1.56~3.33Highly variable
Acetone2.172.09Common cleaning solvent
Dichloromethane5.305.76Common reaction solvent
Ethyl Acetate2.05, 4.12, 1.262.00, 4.03, 1.16Common extraction solvent
Hexane0.88, 1.260.85, 1.24Common chromatography eluent
Silicone Grease~0.07~0.05From glassware joints

Source: Adapted from values provided by Sigma-Aldrich and other common lab resources.[12]

Troubleshooting Protocol: Identify the Impurity

  • Check the Solvent Region: Compare your unassigned peaks to the known shifts of residual solvents in Table 2.

  • Review Synthesis: Make a list of all solvents, reagents, and potential byproducts used in your synthesis. Search for their known NMR spectra to see if they match your impurity peaks.

  • Spiking Experiment: If you have a strong suspicion about a particular impurity (e.g., a starting material), add a very small amount of that pure substance to your NMR tube. If the peak increases in intensity, you have confirmed its identity.

References

  • Witanowski, M., Biedrzycka, Z., Sicińska, W., & Webb, G. A. (n.d.). Solvent effects on the nitrogen NMR shielding of 1,3,4-thiadiazole. ResearchGate. [Link]

  • Witanowski, M., Biedrzycka, Z., Sicińska, W., & Webb, G. A. (1996). Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. Journal of Molecular Structure, 404, 245-249. [Link]

  • Karimi-Jaberi, Z., & Biazar, E. (2016). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of triphenylphosphine. RSC Advances, 6(10), 8382-8387. [Link]

  • Reich, H. J. (2020). 5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nis, Faculty of Sciences and Mathematics, 56(1), 45-58. [Link]

  • D'Ornelas, L., Hernández de B, L., Narayan, A., & Atencio, R. (2003). Osmium clusters derived from the reactions of [Os3(CO)10(CH3CN)2] with aminothiazole compounds. Inorganica Chimica Acta, 342, 70-76. [Link]

  • Kapil, A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155027. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for .... [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. [Link]

  • Chem Simplied. (2021, March 10). Factors Affecting Chemical Shift. YouTube. [Link]

  • Perlego. (n.d.). Factors Affecting Chemical Shift. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. (n.d.). ¹H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. [Link]

  • Chemistry LibreTexts. (2021, May 20). 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

  • Wang, Y., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7898. [Link]

  • De Genst, E. J., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 603–612. [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]

  • De Genst, E. J., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ResearchGate. [Link]

  • Ravanbakhsh, S., et al. (2016). Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. Metabolomics, 12(10), 154. [Link]

  • Ullah, I., et al. (2019). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 117(7), 1230-1243. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Biological Magnetic Resonance Data Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Semantic Scholar. (n.d.). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-isopropyl-2-(trans-3-aminostyryl) thiazole. [Link]

  • El-Faham, A., et al. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Molecules, 20(4), 6335-6364. [Link]

  • Gasparrini, F., et al. (2010). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. European Journal of Organic Chemistry, 2010(11), 2035-2056. [Link]

Sources

Technical Support Center: Optimization of HPLC-MS/MS for the Detection of 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the quantitative analysis of 4-Isopropyl-1,3-thiazol-2-amine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Our objective is to equip you with the foundational knowledge, a robust starting method, and a comprehensive troubleshooting framework to ensure the development of a sensitive, specific, and reliable bioanalytical assay.

Section 1: Analyte Overview & Key Methodological Considerations

Understanding the physicochemical properties of this compound is the first step in developing a successful HPLC-MS/MS method. These properties directly inform our choice of chromatographic conditions and mass spectrometric parameters.

The analyte is a moderately polar, basic compound. Its basicity, attributed to the amine group, is a critical factor. The predicted pKa of 5.47 indicates that the molecule will be positively charged (protonated) in an acidic environment (pH < 5.47).[1] This characteristic is highly advantageous for both reverse-phase chromatography and positive mode electrospray ionization.

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Name This compound [1][2]
CAS Number 79932-20-0 [1][2][3]
Molecular Formula C₆H₁₀N₂S [1][2][3]
Molecular Weight 142.22 g/mol [1][2][3]
Predicted pKa 5.47 ± 0.10 [1]

| Melting Point | 48-50 °C |[1] |

Caption: Chemical structure of this compound.

Section 2: Recommended Starting Method & Workflow

This section provides a robust, field-tested starting point for your method development. Minor modifications may be necessary depending on the sample matrix and specific instrumentation.

HPLC_MS_Workflow Sample 1. Sample Preparation (e.g., Protein Precipitation) HPLC 2. HPLC Separation (C18 Column, Gradient Elution) Sample->HPLC ESI 3. Ionization (Positive ESI) HPLC->ESI MS1 4. Precursor Ion Selection (Q1: m/z 143.2) ESI->MS1 CID 5. Collision-Induced Dissociation (Q2: Fragmentation) MS1->CID MS2 6. Product Ion Monitoring (Q3: MRM Transitions) CID->MS2 Detector 7. Data Acquisition & Quantification MS2->Detector Troubleshooting_Logic Problem Chromatographic Problem Identified PeakShape Poor Peak Shape? Problem->PeakShape Sensitivity Low/Unstable Signal? Problem->Sensitivity RT_Shift Retention Time Drifting? Problem->RT_Shift Tailing Tailing PeakShape->Tailing Yes Splitting Splitting PeakShape->Splitting Yes Broadening Broadening PeakShape->Broadening Yes CheckMS Check MS Tuning & Source Cleanliness Sensitivity->CheckMS CheckMatrix Investigate Matrix Effects Sensitivity->CheckMatrix CheckPump Check Pump Stability & Temperature Control RT_Shift->CheckPump CheckpH Check Mobile Phase pH & Column Type Tailing->CheckpH CheckSolvent Check Injection Solvent & Column Inlet Splitting->CheckSolvent CheckECV Check Extra-Column Volume & Gradient Broadening->CheckECV

Sources

How to prevent the degradation of 4-Isopropyl-1,3-thiazol-2-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Isopropyl-1,3-thiazol-2-amine (CAS: 79932-20-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during storage and handling.

I. Critical Stability Factors for this compound

The stability of this compound is paramount for reproducible and reliable experimental outcomes. The 2-aminothiazole core is susceptible to several degradation pathways, which can be initiated or accelerated by improper storage and handling. The primary factors influencing its degradation are temperature, light, moisture, and atmospheric oxygen .

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximal shelf-life, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature Freezer, under -20°C[1][2]Low temperatures slow down the rate of potential degradation reactions.
Atmosphere Sealed under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, which can participate in degradation reactions.
Light Keep in a dark place[1][2]The thiazole ring can be susceptible to photodegradation. Amber vials or containers stored in the dark are recommended.
Moisture Sealed in a dry environmentPrevents hydrolysis of the amine group and potential ring-opening reactions.

For short-term storage (a few days to weeks), refrigeration at 2-8°C is also an acceptable, though less ideal, option[3]. However, for long-term storage, freezing is strongly advised.

Q2: I received this compound as a solid. How should I handle it upon receipt?

A2: Upon receiving the compound, it is crucial to minimize its exposure to ambient conditions. If possible, open the package in a glove box or a controlled environment with low humidity. If a controlled environment is not available, work quickly to aliquot the necessary amount for immediate use and promptly reseal the main container, preferably after flushing with an inert gas. Store the main container under the recommended long-term storage conditions.

Q3: Can I store this compound in solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must prepare stock solutions, consider the following:

  • Solvent Choice: Use anhydrous, aprotic solvents like DMSO or DMF.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C.

  • Stability Studies: It is advisable to perform a small-scale stability study on your stock solution to understand its degradation profile under your specific storage conditions.

Q4: What are the visible signs of degradation?

A4: While chemical degradation is often not visible, any change in the physical appearance of the compound should be considered a sign of potential degradation. These can include:

  • Color Change: A shift from its typical off-white or light yellow color to a darker shade.

  • Clumping or Caking: This may indicate moisture absorption.

  • Change in Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

If you observe any of these changes, it is crucial to re-analyze the purity of the compound before use.

III. Troubleshooting Guide: Degradation Issues

This section provides a systematic approach to identifying and mitigating degradation of this compound.

A. Identifying Potential Degradation Pathways

Based on the chemistry of the 2-aminothiazole scaffold, the following degradation pathways are plausible for this compound:

  • Oxidation: The electron-rich thiazole ring and the primary amine group are susceptible to oxidation, potentially leading to the formation of N-oxides, sulfoxides, or polymeric materials. Exposure to air and certain metal ions can catalyze these reactions.

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the amine group can be hydrolyzed, potentially leading to the corresponding thiazol-2-one derivative.

  • Photodegradation: Thiazole-containing compounds can undergo photo-oxygenation, especially in the presence of sensitizers, leading to complex rearranged products[4]. This involves the reaction with singlet oxygen.

DegradationPathways cluster_degradation Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, Metal Ions Hydrolysis Hydrolysis This compound->Hydrolysis H2O, Acid/Base Photodegradation Photodegradation This compound->Photodegradation Light, O2 N-oxides, Sulfoxides, Polymers N-oxides, Sulfoxides, Polymers Oxidation->N-oxides, Sulfoxides, Polymers Thiazol-2-one derivative Thiazol-2-one derivative Hydrolysis->Thiazol-2-one derivative Rearranged Products Rearranged Products Photodegradation->Rearranged Products

Caption: Potential degradation pathways for this compound.

B. Experimental Workflow for Purity Assessment

If you suspect degradation, the following workflow can help you assess the purity of your this compound sample.

PurityAssessmentWorkflow start Suspected Degradation visual_inspection Visual Inspection (Color, Appearance) start->visual_inspection solubility_test Solubility Test visual_inspection->solubility_test hplc_analysis RP-HPLC-UV Analysis solubility_test->hplc_analysis lcms_analysis LC-MS/MS Analysis (for impurity identification) hplc_analysis->lcms_analysis decision Purity Acceptable? lcms_analysis->decision use_compound Proceed with Experiment decision->use_compound Yes discard_compound Discard and Obtain New Stock decision->discard_compound No

Sources

Optimizing the selectivity of 4-Isopropyl-1,3-thiazol-2-amine for a specific biological target

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the selectivity of your lead compound, 4-Isopropyl-1,3-thiazol-2-amine. This guide is designed for drug development professionals and researchers encountering challenges in achieving a desirable selectivity profile. Here, we address common issues through a series of frequently asked questions and provide detailed troubleshooting protocols based on established medicinal chemistry principles and experimental best practices.

Section 1: Foundational Concepts & Initial Assessment

This section covers the fundamental principles of selectivity and the initial steps to characterize your compound's binding profile.

Q1: What is target selectivity, and why is it a critical checkpoint in my research?

A: Target selectivity refers to a compound's ability to interact with its intended biological target with significantly higher affinity than with other, unintended targets (often called "off-targets").[1][2] Achieving high selectivity is a cornerstone of modern drug development for several reasons:

  • Minimizing Toxicity and Side Effects: Unintended interactions are a primary cause of adverse drug reactions. By ensuring your molecule binds preferentially to the therapeutic target, you reduce the risk of activating or inhibiting other pathways that could lead to toxicity.[3] For example, off-target inhibition of the hERG potassium channel can lead to severe cardiac arrhythmias.

  • Enhancing Therapeutic Efficacy: Concentrating the compound's activity on the desired target ensures that the therapeutic effect is maximized at a given dose. Poor selectivity can mean that a significant fraction of the drug is bound to off-targets, reducing its effective concentration at the site of action.

  • Clearer Structure-Activity Relationship (SAR): A selective compound provides a clearer biological readout, making it easier to establish a reliable relationship between structural modifications and on-target activity. This accelerates the lead optimization process.[4]

Q2: My initial screens show this compound is potent against my target, but I suspect off-target effects. What is my first diagnostic step?

A: The first step is to move from suspicion to quantification. You need to systematically profile your compound's activity against a panel of relevant off-targets. The goal is to generate a Selectivity Index (SI) , which is the ratio of the compound's affinity for an off-target to its affinity for the on-target (e.g., IC₅₀ off-target / IC₅₀ on-target). A higher SI value indicates better selectivity.

Recommended Action Plan:

  • Target Family Profiling: Begin by screening against proteins that are structurally related to your primary target. For instance, if your target is a specific kinase, screen your compound against a broad panel of other kinases. Homologous proteins often have similar binding sites, making them common off-targets.[3]

  • Safety Profiling Panels: Utilize commercially available or in-house safety screening panels that include key proteins known to be involved in adverse events (e.g., hERG, cytochrome P450s, various GPCRs).

  • Functional Protein Microarrays: For a broader, less biased view, functional protein microarrays can be used to assess binding against thousands of proteins simultaneously, potentially identifying unexpected off-targets.[5]

The diagram below illustrates a typical workflow for initial selectivity assessment.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Decision Point cluster_2 Phase 3: Path Forward A Potent Hit Identified (this compound) B Primary Target Assay (e.g., Kinase Activity, IC₅₀) A->B Confirm Potency C Broad Selectivity Screening (Target Family & Safety Panels) B->C Assess Broad Activity D Data Analysis: Calculate Selectivity Index (SI) C->D Quantify Selectivity E Is SI > 100-fold? D->E F Proceed with In Vivo Studies E->F Yes G Initiate Selectivity Optimization Campaign E->G No

Caption: Initial workflow for assessing compound selectivity.

Section 2: Troubleshooting Poor Selectivity - Medicinal Chemistry Approaches

If your initial assessment reveals a poor selectivity profile, the next step is to modify the chemical structure of your lead compound.

Q3: How can I rationally modify the structure of this compound to improve its selectivity?

A: Improving selectivity through structural modification hinges on exploiting differences—however subtle—between your target and off-target binding pockets.[1][3] The key is to introduce new interactions that are favorable for the on-target but unfavorable (or neutral) for the off-target.

Here are six rational design strategies, illustrated in the diagram below:

  • Shape Complementarity: Modify substituents to better fit a unique sub-pocket in your target or to create a steric clash in the off-target's binding site.[3] For your compound, the isopropyl group is a key handle. Could you replace it with a cyclopropyl or tert-butyl group to probe the pocket's size?

  • Electrostatic Optimization: Introduce or modify polar groups (e.g., amines, hydroxyls, halogens) to form specific hydrogen bonds or electrostatic interactions that are only possible with the on-target protein.[1][6] The amine on the thiazole ring is a prime location for such modifications.

  • Exploiting Protein Flexibility: Some modifications can stabilize a conformation of the target protein that is not readily adopted by the off-target, thereby favoring binding to the former.[7][8]

  • Displacing Unfavorable Water Molecules: If the on-target has a high-energy water molecule in its binding site that is absent in the off-target, modifying your compound to displace this water can provide a significant boost in both affinity and selectivity.[1]

  • Targeting Allosteric Sites: Instead of competing at the active site, design a molecule that binds to a unique allosteric site on your target. This is an advanced strategy but can yield highly selective compounds.[2]

  • Constraining Ligand Flexibility: "Locking" your molecule into a specific conformation via cyclization or introducing rigid groups can pre-organize it for binding to the on-target, while making it a poor fit for the off-target.

G cluster_strategies Rational Design Strategies Start Poor Selectivity Lead Compound S1 A. Shape Complementarity (e.g., modify isopropyl group) Start->S1 Apply S2 B. Electrostatic Tuning (e.g., add H-bond donor/acceptor) Start->S2 Apply S3 C. Exploit Flexibility (e.g., induce specific conformation) Start->S3 Apply S4 D. Water Displacement (e.g., fill hydrated pocket) Start->S4 Apply S5 E. Allosteric Targeting (e.g., find alternative site) Start->S5 Apply End Optimized Candidate (High Selectivity) S1->End Iterate & Test S2->End Iterate & Test S3->End Iterate & Test S4->End Iterate & Test S5->End Iterate & Test

Caption: Key medicinal chemistry strategies for improving selectivity.

Q4: My structural modifications are reducing on-target potency. How do I balance improving selectivity with maintaining affinity?

A: This is a common challenge known as the "potency-selectivity trade-off." It often occurs when a modification that disfavors off-target binding also removes a key interaction with the on-target.

Troubleshooting Strategies:

  • Systematic SAR: Don't make large structural leaps. Build a focused library of analogs with small, systematic changes around the core. This allows you to map the structure-activity-selectivity relationship (SASR) more precisely.

  • Utilize Computational Modeling: Before synthesizing dozens of compounds, use molecular docking or free energy perturbation (FEP) simulations.[2] Dock your proposed analogs into models of both your on-target and key off-targets. This can help prioritize modifications that are predicted to improve the selectivity index.

  • Focus on Vector-Based Modifications: Identify a part of your molecule that points out of the primary binding pocket and into the solvent. Modifying this "exit vector" is less likely to disrupt core binding interactions responsible for potency but can introduce new interactions with the protein surface to enhance selectivity.[9]

The following table shows a hypothetical SASR for analogs of your compound, illustrating how to track progress.

Compound IDModificationOn-Target IC₅₀ (nM)Off-Target (Kinase X) IC₅₀ (nM)Selectivity Index (SI)
LEAD-001 (Parent) 4-Isopropyl15906
ANA-002 4-Cyclopropyl25150060
ANA-003 4-tert-Butyl250>10,000>40
ANA-004 2-Anilino-NH₂12242
ANA-005 2-Anilino-OH303000100

In this example, ANA-005 represents a successful optimization, achieving a 100-fold selectivity with only a 2-fold loss in on-target potency.

Section 3: Experimental Protocols & Assay Design

Robust and reproducible data is the foundation of any optimization campaign. This section provides a high-level protocol for a common selectivity assay.

Protocol: In Vitro Competitive Binding Assay for Selectivity Profiling

This protocol describes a general method to determine the IC₅₀ of a test compound against on- and off-target proteins using a competitive binding format. This example uses a kinase target and a fluorescent tracer.

Objective: To quantify the potency of this compound and its analogs against a panel of target and off-target proteins.

Materials:

  • Purified recombinant target and off-target proteins.

  • Fluorescently labeled tracer/ligand with known affinity for the proteins.

  • Assay buffer (specific to the protein family).

  • 384-well microplates (low-volume, non-binding surface).

  • Test compound (this compound) and analogs, serially diluted in DMSO.

  • Plate reader capable of detecting the tracer's signal (e.g., fluorescence polarization).

Methodology:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of your test compounds in DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the diluted compounds into the 384-well assay plates.

    • Include wells with DMSO only for "no inhibition" controls and wells with a known potent inhibitor for "maximum inhibition" controls.

  • Reagent Preparation:

    • Prepare a master mix containing the assay buffer, the target protein at a fixed concentration (e.g., 2x the final concentration), and the fluorescent tracer at its Kₑ value.

    • Prepare separate master mixes for the on-target and each off-target protein.

  • Assay Reaction:

    • Dispense the protein/tracer master mix into the appropriate wells of the compound-plated 384-well plate.

    • Seal the plate and incubate at room temperature for the required time to reach binding equilibrium (typically 60-120 minutes, must be determined empirically).

  • Data Acquisition:

    • Read the plate using a suitable plate reader. For fluorescence polarization, measure the millipolarization (mP) units in each well.

  • Data Analysis:

    • Normalize the data using the "no inhibition" (0%) and "maximum inhibition" (100%) controls.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each protein.

    • Calculate the Selectivity Index (SI) by dividing the off-target IC₅₀ by the on-target IC₅₀.

Self-Validation Checklist:

  • Was the Z'-factor for the assay > 0.5, indicating a robust assay window?

  • Did the IC₅₀ for the control compound fall within its expected range?

  • Was the signal-to-background ratio acceptable?

References

  • Title: Rational Approaches to Improving Selectivity in Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: How to improve drug selectivity? Source: Patsnap Synapse URL: [Link]

  • Title: Small molecule selectivity and specificity profiling using functional protein microarrays Source: Methods in Molecular Biology URL: [Link]

  • Title: Rational Approaches to Improving Selectivity in Drug Design Source: PubMed Central (PMC) URL: [Link]

  • Title: Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products Source: MDPI URL: [Link]

  • Title: Medicinal Chemistry: What strategies can be employed to design drug molecules that overcome multidrug resistance in cancer cells? Source: ResearchGate URL: [Link]

  • Title: ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT Source: PubMed Central (PMC) URL: [Link]

  • Title: Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule Source: PubMed Central (PMC) URL: [Link]

  • Title: State-of-the-art strategies for targeting protein–protein interactions by small-molecule inhibitors Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations Source: PLOS Computational Biology URL: [Link]

  • Title: Biophysical Approaches to Small Molecule Discovery and Validation Source: YouTube URL: [Link]

  • Title: Proteolysis-targeting chimeras with reduced off-targets Source: PubMed Central (PMC) URL: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Isopropyl-1,3-thiazol-2-amine and Other Thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a privileged scaffold in drug discovery, lending itself to diverse chemical modifications that modulate its therapeutic effects.[1] This guide provides an in-depth comparison of the biological potential of 4-Isopropyl-1,3-thiazol-2-amine, a simple yet intriguing thiazole derivative, with a selection of well-established and clinically relevant thiazole-containing drugs.

While direct and extensive biological data for this compound is not widely available in the public domain, we can infer its potential activities through structure-activity relationship (SAR) analysis of closely related 2-aminothiazole compounds. This guide will therefore explore the hypothesized bioactivity of our lead compound in the context of the known anticancer, anti-inflammatory, antimicrobial, and antiviral properties of prominent thiazole derivatives.

The Thiazole Scaffold: A Versatile Pharmacophore

The versatility of the thiazole nucleus stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems. The nitrogen and sulfur atoms provide sites for hydrogen bonding and coordination with biological targets, while the aromatic ring itself can engage in various non-covalent interactions. This adaptability has led to the development of thiazole-based drugs targeting a wide range of enzymes, receptors, and signaling pathways.

Comparator Thiazole Derivatives: A Spectrum of Biological Activities

To provide a comprehensive comparison, we have selected four well-characterized thiazole derivatives, each representing a distinct class of therapeutic agents:

  • Dasatinib: A potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2][3][4]

  • Meloxicam: A non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2).[5][6]

  • Sulfathiazole: A sulfonamide antibiotic that acts by inhibiting bacterial folic acid synthesis.[1][7][8]

  • Ritonavir: An antiretroviral protease inhibitor used in the treatment of HIV/AIDS, often as a pharmacokinetic enhancer.[9][10][11]

Comparative Biological Activity: A Data-Driven Overview

The following table summarizes the primary biological activities and mechanisms of action of our comparator compounds. The potential activity of this compound is hypothesized based on the known activities of other 2-aminothiazole derivatives.

CompoundPrimary Biological ActivityMechanism of ActionKey Experimental Data (Example)
This compound (Hypothesized) Anticancer, AntimicrobialPotential inhibition of kinases or microbial enzymesData not available. Requires experimental validation.
Dasatinib [2][3][4]Anticancer (Leukemia)Inhibition of multiple tyrosine kinases, including BCR-ABL.[3][4][12]IC50 values in the nanomolar range against various leukemia cell lines.
Meloxicam [5][6]Anti-inflammatoryPreferential inhibition of the COX-2 enzyme.[5][6]IC50 for COX-2 is lower than for COX-1, indicating selectivity.[13]
Sulfathiazole [1][7][8]AntibacterialCompetitive inhibitor of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.[1][8]Minimum Inhibitory Concentration (MIC) values against susceptible bacterial strains.[14]
Ritonavir [9][10][11]Antiviral (HIV)Inhibition of HIV protease; also a potent inhibitor of cytochrome P450 3A4 (CYP3A4).[9][11]EC50 in the low micromolar range against HIV-1 protease.[10]

Delving Deeper: Mechanistic Insights and Experimental Protocols

To fully appreciate the comparative bioactivities, it is crucial to understand the underlying molecular mechanisms and the experimental methods used for their evaluation.

Anticancer Activity and the PI3K/Akt Signaling Pathway

Many anticancer agents, including tyrosine kinase inhibitors like Dasatinib, exert their effects by modulating critical signaling pathways that control cell growth, proliferation, and survival.[3][4] One such central pathway is the PI3K/Akt pathway, which is frequently dysregulated in cancer.[15][16]

PI3K_Akt_Pathway

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[17][18]

MTT_Assay_Workflow

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity and COX-2 Inhibition

Meloxicam's anti-inflammatory effects are attributed to its preferential inhibition of COX-2, an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins.[6][20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[21][22][23]

  • Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling).[22][24] The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.

  • Procedure:

    • Fast rats overnight with free access to water.

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer the test compound or a reference drug (e.g., Meloxicam) orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Antimicrobial Activity and Inhibition of Folic Acid Synthesis

Sulfathiazole's bacteriostatic action is a classic example of competitive enzyme inhibition.[1][7][8] By mimicking the natural substrate, para-aminobenzoic acid (PABA), it blocks the bacterial synthesis of folic acid, an essential nutrient for bacterial growth.[1][8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.[25][26][27]

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26]

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[25]

    • Determine the MIC by visually assessing the lowest concentration of the compound that inhibits bacterial growth (i.e., the well remains clear).

SAR_Logic

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological potential of this compound in the context of established thiazole-based drugs. While the specific biological profile of this compound requires dedicated experimental investigation, SAR analysis suggests it may possess anticancer and/or antimicrobial properties. The detailed experimental protocols provided herein offer a roadmap for such future studies.

The continued exploration of novel thiazole derivatives is a promising avenue for the discovery of new therapeutic agents. By systematically modifying the thiazole scaffold and evaluating the resulting biological activities, researchers can further unlock the therapeutic potential of this remarkable heterocyclic system.

References

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025-03-25).
  • What is the mechanism of Dasatinib? Patsnap Synapse. (2024-07-17).
  • What is the mechanism of Meloxicam? Patsnap Synapse. (2024-07-17).
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
  • Dasatinib: Mechanism of action and Safety. ChemicalBook. (2024-03-29).
  • PI3K/Akt Signalling Pathway Specific Inhibitors: A Novel Strategy to Sensitize Cancer Cells to Anti-Cancer Drugs. Bentham Science Publishers. (2010-04-01).
  • Sulfathiazole: A Technical Overview of its Antibacterial Spectrum and Mechanism of Action. Benchchem.
  • Ask the Doctors - How does meloxicam ease joint pain? UCLA Health. (2018-08-29).
  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall.
  • Broth microdilution. Wikipedia.
  • Sulfathiazole. Grokipedia.
  • Meloxicam is for Effective Pain Relief and Inflammation Management. (2025-06-11).
  • Pharmacology of Meloxicam (Mobic) ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. (2024-12-13).
  • Broth Microdilution. MI - Microbiology.
  • Meloxicam. LiverTox - NCBI Bookshelf - NIH. (2025-07-30).
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?
  • Ritonavir. StatPearls - NCBI Bookshelf - NIH. (2023-08-08).
  • Dasatinib. MedlinePlus Drug Information. (2025-02-15).
  • Antimicrobial activity induced by a Sulfathiazole derivative on Staphylococcus aureus, and Vibrio cholerae.
  • The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation.
  • Decoding Sulfathiazole: From Antibacterial Action to Chemical Synthesis.
  • MTT assay protocol. Abcam.
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC - PubMed Central.
  • Ritonavir. Wikipedia.
  • What is the mechanism of Sulfathiazole? Patsnap Synapse. (2024-07-17).
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. (2025-07-16).
  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
  • Broth Dilution Method for MIC Determination. Microbe Online. (2013-11-15).
  • MTT Assay Protocol for Cell Viability and Proliferation.
  • Targeting PI3K: A New Generation of Agents Emerges. OncLive. (2013-12-05).
  • Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall.
  • What is the mechanism of Ritonavir? Patsnap Synapse. (2024-07-17).
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. (2013-11-10).
  • Carrageenan induced Paw Edema Model. Creative Biolabs.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
  • Ritonavir. aidsmap. (2021-09-30).
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • SYNTHESIS, BIOLOGICAL EVALUATION AND DOCKING STUDIES OF NEW 5-(4-ISOPROPYL PHENYL)-1,3,4- THIADIAZOL-2-AMINE DERIVATIVES. ResearchGate. (2025-07-24).

Sources

In Vivo Validation of Anticancer Activity: A Comparative Guide Featuring the 2-Aminothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Promise of the 2-Aminothiazole Scaffold

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and improved safety profiles is relentless. Heterocyclic compounds, particularly those containing the 2-aminothiazole core, have emerged as a "privileged scaffold" in medicinal chemistry. This structural motif is a key component in numerous bioactive molecules, including clinically approved anticancer drugs like Dasatinib and Alpelisib, which have demonstrated potent and selective activity against a wide array of human cancers.[1] The therapeutic potential of this scaffold lies in its versatile chemical nature, allowing for modifications that can precisely target various biological pathways crucial for tumor growth and survival.[2][3]

While direct and extensive in vivo research on 4-Isopropyl-1,3-thiazol-2-amine is not prominently available in public literature, the principles of its validation would follow a well-trodden path. This guide, therefore, utilizes the extensively studied 2-aminothiazole derivative, Dasatinib , as a prime exemplar to illustrate the in vivo validation process. We will objectively compare its performance as a targeted kinase inhibitor against a cornerstone of conventional chemotherapy, Paclitaxel , a microtubule stabilizer. This comparative analysis provides the necessary framework and experimental context for evaluating any novel 2-aminothiazole-based compound.

Causality Behind Experimental Choices: Targeted vs. Cytotoxic Mechanisms

The selection of Dasatinib and Paclitaxel for this guide is deliberate, as they represent two distinct and fundamental approaches to cancer therapy. Understanding their disparate mechanisms is crucial for designing and interpreting in vivo studies.

Dasatinib: A Multi-Kinase Inhibitor

Dasatinib is a potent, orally available small-molecule inhibitor that targets multiple tyrosine kinases.[4] Its primary mechanism involves the inhibition of the Src family kinases (SFK) and the Bcr-Abl kinase.[4][5] SFKs are non-receptor tyrosine kinases that play a pivotal role in signaling pathways controlling cell proliferation, survival, migration, and invasion—hallmarks of cancer.[6] By blocking the ATP-binding site of these kinases, Dasatinib effectively shuts down these pro-oncogenic signals, leading to cytostatic effects (cell cycle arrest) and, in some contexts, apoptosis.[6] Its efficacy in solid tumors, particularly those where Src is overactive, such as certain breast and prostate cancers, makes it a key example of targeted therapy.[6]

Paclitaxel: A Microtubule Stabilizing Agent

In contrast, Paclitaxel represents a classic cytotoxic chemotherapy agent. Its mechanism is not targeted to a specific signaling pathway but rather to a fundamental cellular process: mitosis. Paclitaxel binds to the β-subunit of tubulin, the building block of microtubules. This binding event stabilizes the microtubule polymer, preventing its disassembly.[7] This unnatural stability disrupts the dynamic process of mitotic spindle formation and breakdown, leading to a prolonged arrest of the cell cycle in the G2/M phase and ultimately triggering apoptotic cell death.[8] Because it targets a universal process of cell division, its activity is broad but also affects healthy, rapidly dividing cells, leading to well-known side effects.

In Vivo Validation: The Xenograft Mouse Model

The gold standard for preclinical in vivo validation of a novel anticancer agent is the tumor xenograft model.[1] This method involves implanting human cancer cells into immunocompromised mice, which lack a functional immune system to prevent rejection of the foreign cells.[1] This allows for the study of tumor growth and response to treatment in a living system, providing critical data on efficacy and potential toxicity before human clinical trials.[1]

Experimental Protocol: Subcutaneous Breast Cancer Xenograft Model

The following protocol outlines a standard methodology for assessing the in vivo efficacy of a test compound against a human breast cancer cell line.

1. Cell Culture and Preparation:

  • Human breast cancer cells (e.g., MDA-MB-231 for invasive, or MCF-7 for less invasive models) are cultured under sterile conditions in appropriate media supplemented with fetal bovine serum and antibiotics.[4][9]

  • Cells are grown to ~80% confluency, then harvested using trypsin-EDTA.

  • The cells are washed with phosphate-buffered saline (PBS) and resuspended in a sterile, serum-free medium or a mixture with Matrigel at a final concentration of 5-10 x 10⁶ cells per 100 µL. Matrigel helps to support initial tumor formation.

2. Animal Handling and Tumor Implantation:

  • Female immunodeficient mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old) are used. They are housed in a pathogen-free environment.

  • Mice are anesthetized. The prepared cell suspension (100 µL) is injected subcutaneously into the mammary fat pad or the flank of each mouse.[9]

3. Tumor Growth Monitoring and Group Randomization:

  • Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[4]

  • When tumors reach a predetermined average volume (e.g., 100-150 mm³), the mice are randomized into treatment and control groups (typically n=8-10 mice per group). This ensures an even distribution of tumor sizes at the start of the study.

4. Dosing and Administration:

  • Vehicle Control Group: Receives the delivery vehicle only (e.g., saline, DMSO solution) following the same schedule as the treatment groups.

  • Test Compound Group (e.g., Dasatinib): Dasatinib is administered, for example, by oral gavage once daily at a specified dose (e.g., 10-50 mg/kg).[10]

  • Positive Control Group (e.g., Paclitaxel): Paclitaxel is administered, for example, by intraperitoneal injection daily for 5 consecutive days at a specified dose (e.g., 10 mg/kg).[9]

5. Efficacy and Toxicity Assessment:

  • Tumor volumes are measured regularly throughout the study.

  • Animal body weight is recorded at each measurement as a key indicator of systemic toxicity. Significant weight loss (>15-20%) may require euthanasia.

  • The study is terminated when tumors in the control group reach a maximum ethical size (e.g., ~1500-2000 mm³) or after a predetermined duration.

6. Endpoint Analysis:

  • At the end of the study, mice are euthanized. Tumors are excised, weighed, and photographed.

  • Tumor tissue may be flash-frozen for molecular analysis (e.g., Western blot to confirm target engagement) or fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).[11]

  • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between treated and control groups.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment cluster_analysis Phase 4: Analysis cell_culture 1. Culture Human Cancer Cells (e.g., MDA-MB-231) harvest 2. Harvest & Resuspend Cells in Matrigel/Media cell_culture->harvest implant 3. Subcutaneous Injection into Immunodeficient Mice harvest->implant monitor_growth 4. Monitor Tumor Growth (Calipers) implant->monitor_growth randomize 5. Randomize Mice into Treatment Groups monitor_growth->randomize treat_vehicle Vehicle Control randomize->treat_vehicle treat_dasatinib Dasatinib (e.g., Oral Gavage) randomize->treat_dasatinib treat_paclitaxel Paclitaxel (e.g., IP Injection) randomize->treat_paclitaxel measure 6. Measure Tumor Volume & Body Weight Regularly treat_vehicle->measure treat_dasatinib->measure treat_paclitaxel->measure endpoint 7. Endpoint: Excise Tumors measure->endpoint analysis 8. Analyze Data: - Tumor Growth Inhibition (TGI) - Histology (IHC) - Western Blot endpoint->analysis

Workflow for a typical subcutaneous xenograft study.

Comparative Efficacy in Breast Cancer Xenograft Models

The ultimate goal of in vivo testing is to determine if in vitro potency translates to tangible antitumor activity in a complex biological system. Both Dasatinib and Paclitaxel have demonstrated efficacy in various breast cancer xenograft models, but their effects can differ significantly.

ParameterDasatinib (2-Aminothiazole Derivative)Paclitaxel (Standard Chemotherapy)
Primary Target Multi-kinase (Src, Bcr-Abl, etc.)[5]β-Tubulin (Microtubules)[7]
Mechanism Inhibition of proliferation, migration, invasion signaling[4]Mitotic arrest, induction of apoptosis[11]
Cell Line Example MDA-MB-231 (Triple-Negative Breast Cancer)[12]MDA-MB-231, MCF-7[9][13]
Mouse Model Athymic Nude or SCID Mice[12]Athymic Nude or SCID Mice[7]
Dosing Regimen Oral gavage, daily[10]Intraperitoneal injection, daily for 5 days[9]
Reported Outcome Reduced establishment and growth of solid tumors.[4] Significantly less skeletal metastasis.[12]Significant inhibition of tumor growth.[11][13] Increased number of apoptotic cells in tumor tissue.[11]
Toxicity Marker Generally well-tolerated in preclinical models at effective doses.[10]Potential for body weight loss, managed by dose scheduling.[9]

Studies show that Dasatinib effectively inhibits the growth of breast cancer cells like MDA-MB-231 and MCF-7.[4] More compellingly, in models of metastatic disease, Dasatinib treatment leads to significantly fewer skeletal metastases, a common and devastating outcome of advanced breast cancer.[12] This highlights the benefit of a targeted agent that can inhibit not just proliferation but also the cellular processes of invasion and metastasis. Paclitaxel, while a potent inhibitor of tumor growth, acts primarily at the site of the tumor by killing dividing cells.[11][13] Its systemic effect on metastatic spread is primarily a consequence of reducing the primary tumor burden.

Visualizing the Molecular Mechanisms

The distinct therapeutic outcomes of Dasatinib and Paclitaxel are rooted in the different cellular pathways they disrupt.

G cluster_src Src Kinase Signaling Pathway GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Src Src Kinase Receptor->Src Activates Downstream Downstream Effectors (e.g., FAK, Akt) Src->Downstream Phosphorylates Proliferation Proliferation Downstream->Proliferation Invasion Invasion/ Metastasis Downstream->Invasion Survival Survival Downstream->Survival Dasatinib Dasatinib (2-Aminothiazole) Dasatinib->Src Inhibits

Dasatinib inhibits the Src kinase signaling cascade.

G cluster_tubulin Paclitaxel's Effect on Microtubule Dynamics Tubulin Tubulin Dimers Microtubule Dynamic Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization StableMicrotubule Hyper-stabilized Microtubule Mitosis Normal Mitosis (Spindle Formation) Microtubule->Mitosis Arrest Mitotic Arrest (G2/M Phase) StableMicrotubule->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Paclitaxel Paclitaxel Paclitaxel->Microtubule Binds & Prevents Depolymerization

Paclitaxel stabilizes microtubules, leading to mitotic arrest.

Conclusion and Future Directions

The in vivo validation of any potential anticancer agent is a critical, multi-faceted process that bridges the gap between promising in vitro data and potential clinical application. This guide, using the 2-aminothiazole-containing drug Dasatinib as a case study against the standard chemotherapeutic Paclitaxel, demonstrates the essential methodologies and comparative logic required for such an evaluation.

We have seen that a targeted therapy like Dasatinib can offer distinct advantages, such as the specific inhibition of pathways driving metastasis, which may not be the primary effect of a broad cytotoxic agent like Paclitaxel.[4][12] The choice of experimental model, dosing regimen, and analytical endpoints must be tailored to the compound's specific mechanism of action to yield the most insightful data.

For novel compounds like this compound, the path forward is clear. A thorough in vivo evaluation using robust xenograft models is imperative. Researchers must first establish its efficacy in reducing tumor growth and then probe deeper, investigating its effects on metastasis, its engagement with its intended molecular target within the tumor, and its overall safety profile. The comparative framework presented here provides a validated blueprint for these crucial next steps in the drug development pipeline.

References

  • Park, S. I., et al. (2018). Dasatinib prevents skeletal metastasis of osteotropic MDA-MB-231 cells in a xenograft mouse model. Journal of Cancer Research and Clinical Oncology. Available at: [Link]

  • Pichot, C., et al. (2007). Dasatinib blocks the growth, migration, and invasion of breast cancer cells through inhibition of Src family kinases. Cancer Research. Available at: [Link]

  • Fathi, N., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society. Available at: [Link]

  • Galletti, E., et al. (2007). Early Increases in Breast Tumor Xenograft Water Mobility in Response to Paclitaxel Therapy Detected by Non-Invasive Diffusion Magnetic Resonance Imaging. BMC Cancer. Available at: [Link]

  • Kurdziel, K. A., et al. (2009). Estimation of paclitaxel biodistribution and uptake in human-derived xenografts in vivo with (18)F-fluoropaclitaxel. Journal of Nuclear Medicine. Available at: [Link]

  • Valkenburg, K. C., et al. (2005). Changes in volume of human breast cancer xenograft tumors in mice after paclitaxel administration. Cancer Research. Available at: [Link]

  • Chen, X., et al. (2018). Paclitaxel treatment inhibits breast cancer cells growth in MCF-bearing mice in vivo. Oncology Letters. Available at: [Link]

  • Araujo, J., et al. (2013). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Cancer Metastasis Reviews. Available at: [Link]

  • Li, Y., et al. (2018). Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity. Oncology Letters. Available at: [Link]

  • Ringnér, M., et al. (2023). High-throughput screen in vitro identifies dasatinib as a candidate for combinatorial treatment with HER2-targeting drugs in breast cancer. PLOS ONE. Available at: [Link]

  • Abdelbaset, M., et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. Available at: [Link]

  • Sharma, P., et al. (2023). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. Available at: [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available at: [Link]

  • Abuelizz, H. A., et al. (2020). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. ResearchGate. Available at: [Link]

  • Hsieh, C., et al. (2013). In vivo effect of dasatinib on xenograft nude mice. ResearchGate. Available at: [Link]

  • El-Damasy, D. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • BioWorld. (2023). Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. BioWorld Science. Available at: [Link]

  • Romagnoli, R., et al. (2008). 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. Available at: [Link]

  • Tilekar, K., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative study of the synthesis efficiency of 4-Isopropyl-1,3-thiazol-2-amine using different catalysts

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Catalytic Synthesis of 4-Isopropyl-1,3-thiazol-2-amine

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4] The target molecule of this guide, this compound, serves as a crucial building block for more complex pharmaceutical intermediates. The efficiency of its synthesis is therefore a critical parameter in the drug development pipeline.

This guide provides a comparative analysis of various catalytic methods for synthesizing this compound, focusing on the well-established Hantzsch thiazole synthesis. We will explore conventional methods alongside modern, more efficient catalytic systems, providing detailed experimental protocols, mechanistic insights, and comparative performance data to aid researchers in selecting the optimal methodology for their specific needs.

The Foundational Reaction: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the most prominent and versatile method for constructing the thiazole ring.[5][6] The reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, thiourea is the most commonly employed thioamide component.[7][8]

The synthesis of this compound specifically requires the reaction between 1-bromo-3-methyl-2-butanone (the α-haloketone) and thiourea .

General Mechanism: The reaction proceeds through a multi-step pathway:

  • Nucleophilic Attack (S N 2): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion.[9][10]

  • Tautomerization & Cyclization: Following tautomerization, an intramolecular nucleophilic attack occurs from the imine nitrogen onto the ketone's carbonyl carbon.[9]

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable aromatic thiazole ring.[7][9]

Hantzsch Thiazole Synthesis Reactants 1-Bromo-3-methyl-2-butanone + Thiourea Intermediate1 S-Alkylated Isothiourea (SN2 Product) Reactants->Intermediate1 SN2 Attack Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch synthesis for this compound.

Comparative Analysis of Catalytic Methodologies

While the Hantzsch synthesis can proceed without a catalyst, often requiring only heat, modern organic synthesis prioritizes efficiency, sustainability, and milder reaction conditions.[8] Catalysts play a pivotal role in accelerating reaction rates, improving yields, and enabling greener synthetic routes.

Methodology A: Conventional Thermal Synthesis (Baseline)

This approach represents the classic Hantzsch reaction, relying on thermal energy to drive the condensation in a suitable solvent. It serves as a baseline for comparing the efficiency of catalyzed methods.

  • Causality: Heating provides the necessary activation energy for the nucleophilic substitution and subsequent dehydration steps. The choice of a polar protic solvent like methanol or ethanol helps to solvate the ionic intermediates formed during the reaction.[11]

  • Trustworthiness: This method is robust and high-yielding, though it often requires prolonged reaction times and relatively high temperatures.[7] The product's poor solubility in the reaction medium upon neutralization often allows for simple isolation by precipitation.[7][10]

Experimental Protocol (Conventional):

  • In a round-bottom flask, combine 1-bromo-3-methyl-2-butanone (1.0 eq) and thiourea (1.2 eq).

  • Add methanol or ethanol as the solvent (approx. 5-10 mL per mmol of ketone).

  • Add a magnetic stir bar and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (65-80°C) with stirring for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a dilute aqueous solution of sodium carbonate (Na₂CO₃) or ammonia (NH₄OH) to neutralize the HBr byproduct and precipitate the free amine product.[10][12]

  • Filter the resulting solid precipitate through a Büchner funnel, wash with cold water, and air dry to obtain the crude product.

Methodology B: Green Brønsted Acid Catalysis (Lactic Acid)

The use of biodegradable and environmentally benign catalysts is a cornerstone of green chemistry. Lactic acid has been identified as an effective dual-purpose catalyst and solvent for the one-pot synthesis of 2-aminothiazoles.[13]

  • Causality: This method uniquely combines the synthesis into a one-pot, three-component reaction starting from the ketone itself (3-methyl-2-butanone), a brominating agent (N-bromosuccinimide, NBS), and thiourea. Lactic acid acts as a Brønsted acid catalyst, facilitating both the initial in-situ α-bromination of the ketone and the subsequent cyclodehydration step of the Hantzsch reaction.[13] Its role as a solvent eliminates the need for volatile organic compounds (VOCs).

  • Trustworthiness: The protocol is self-validating as the yield is directly proportional to the efficiency of the in-situ bromination and cyclization, which are optimized by the reaction temperature.[13] This tandem approach is highly efficient, significantly reducing reaction times.

Experimental Protocol (Lactic Acid Catalyzed):

  • In a reaction vessel, add 3-methyl-2-butanone (1.0 eq) to lactic acid (acting as solvent and catalyst).

  • Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the mixture with stirring.

  • After the in-situ α-bromination is complete (monitored by TLC), add thiourea (1.2 eq).

  • Heat the reaction mixture to 90-100°C for 10-20 minutes.[13]

  • Upon completion, cool the mixture and pour it into ice-cold water.

  • Neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Filter the solid product, wash thoroughly with water, and dry.

Lactic_Acid_Workflow Start 3-Methyl-2-butanone + NBS + Thiourea Step1 In-situ α-Bromination Start->Step1 Lactic Acid (Catalyst + Solvent) Step2 Hantzsch Cyclocondensation Step1->Step2 90-100°C Product This compound Step2->Product

Caption: One-pot tandem workflow using lactic acid as a green catalyst and solvent.

Methodology C: Heterogeneous Catalysis (Reusable Solid Acids)

Heterogeneous catalysts offer significant advantages in terms of product purification and catalyst reusability, aligning with principles of sustainable chemistry.[14] Catalysts like silica-supported tungstosilisic acid or reusable NiFe₂O₄ nanoparticles have proven effective.[3][8][14]

  • Causality: The solid acid catalyst provides active sites that protonate the carbonyl oxygen of the α-haloketone, increasing its electrophilicity and accelerating the initial nucleophilic attack by thiourea. It also facilitates the final dehydration step.[15]

  • Trustworthiness: The key advantage is the ease of separation; the catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly.[3][14]

Experimental Protocol (Heterogeneous Catalyst):

  • Charge a flask with 1-bromo-3-methyl-2-butanone (1.0 eq), thiourea (1.2 eq), and the heterogeneous catalyst (e.g., 5-10 mg of nano-NiFe₂O₄).[14]

  • Add a green solvent system, such as an ethanol:water (1:1) mixture.[14]

  • Heat the mixture to reflux (approx. 80°C) for 30-60 minutes.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction. If using a magnetic nanocatalyst, it can be separated using an external magnet.[15] Otherwise, filter the reaction mixture to recover the solid catalyst.

  • Evaporate the solvent from the filtrate and purify the residue, typically by recrystallization.

Methodology D: Energy-Intensified Synthesis (Ultrasound & Microwave)

Process intensification techniques like ultrasound and microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[2][12][16]

  • Causality:

    • Ultrasound: Acoustic cavitation generates localized hot spots with extremely high temperatures and pressures, providing the energy for the reaction to overcome its activation barrier much more rapidly than conventional heating.[16][17]

    • Microwave: Microwave irradiation provides efficient and uniform heating of the reaction mixture through dielectric loss, leading to a rapid increase in temperature and significantly shorter reaction times.[2][12][18]

  • Trustworthiness: These methods are highly reproducible and often lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts that can occur during prolonged heating.[18][19] They are frequently combined with catalysts (both homogeneous and heterogeneous) to achieve synergistic effects.[8][20]

Experimental Protocol (Microwave-Assisted):

  • In a dedicated microwave reaction vial, combine 3-methyl-2-butanone (1.0 eq), thiourea (1.0 eq), and an iodine source (I₂) or brominating agent (NBS).[18]

  • Add a minimal amount of a suitable solvent (e.g., rectified spirit or PEG-water).[12][21]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-110°C) for 5-15 minutes.[12]

  • After cooling, work up the reaction as described in the conventional method (neutralization and filtration).

Energy_Input cluster_0 Energy Source Conventional Conventional Heating Reaction Reactants (Ketone + Thiourea) Conventional->Reaction Hours Advanced Microwave or Ultrasound Advanced->Reaction Minutes Product Product (Thiazole) Reaction->Product

Caption: Comparison of reaction times using conventional vs. advanced energy sources.

Quantitative Performance Comparison

The following table summarizes the typical performance of the discussed synthetic methodologies for 2-aminothiazoles, providing a clear basis for comparison.

Methodology Catalyst Typical Solvent Energy Source / Temp. Reaction Time Reported Yield Range Key Advantages
Conventional None / Self-catalyzedEthanol / MethanolReflux (65-80°C)4 - 12 hours85 - 99%[7][10]Simple setup, robust.
Green Brønsted Acid Lactic AcidLactic Acid (neat)90 - 100°C10 - 20 minutes90 - 96%[13]Very fast, green, one-pot.
Heterogeneous NiFe₂O₄ / SiW·SiO₂Ethanol:WaterReflux (~80°C)30 - 60 minutes80 - 95%[8][14]Catalyst is reusable, easy workup.
Microwave-Assisted Often catalyst-free or with I₂Rectified Spirit / PEGMicrowave (80-110°C)5 - 15 minutes90 - 95%[2][12][18]Extremely rapid, high efficiency.
Ultrasound-Assisted Various (e.g., TCsSB)Ethanol / WaterSonication (35-60°C)20 - 60 minutes85 - 95%[16][17]Mild conditions, rapid, energy efficient.

Conclusion and Recommendations

The synthesis of this compound can be achieved with high efficiency through several catalytic pathways based on the Hantzsch reaction.

  • For simplicity and reliability without specialized equipment, the conventional thermal method remains a viable option, albeit with longer reaction times.

  • For researchers prioritizing green chemistry, speed, and efficiency , the lactic acid-catalyzed one-pot synthesis is an outstanding choice, eliminating hazardous solvents and dramatically reducing reaction time.[13]

  • For applications requiring scalability and catalyst recyclability , heterogeneous catalysts like supported solid acids or magnetic nanoparticles offer a sustainable and cost-effective solution.[14]

  • When maximum throughput and speed are the primary drivers, microwave-assisted synthesis is unparalleled, capable of producing high yields in mere minutes.[12][18]

The optimal choice of catalyst and methodology ultimately depends on the specific priorities of the research or production environment, balancing factors such as available equipment, environmental impact, cost, and desired reaction speed.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bodireddy, M. R., et al. (2016). Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(9-10), 1278-1284. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Various Authors. (2020). Common methods for the synthesis of 2-aminothiazole. ResearchGate. Retrieved from [Link]

  • Various Authors. (2019). Asparagine as a Green Organocatalyst for the Synthesis of 2-Aminothiazoles. ResearchGate. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(5), 645. Retrieved from [Link]

  • Scilit. (n.d.). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Retrieved from [Link]

  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9361. Retrieved from [Link]

  • Gouda, M. A., et al. (2017). Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Ultrasonics Sonochemistry, 35(Pt A), 196-202. Retrieved from [Link]

  • Wagare, P., et al. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • Chem Help Asap. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Figure]. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePyr IL@ZY-Fe3O4. Retrieved from [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • El-Sharkawy, A. A., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Retrieved from [Link]

  • Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultrasound‐Assisted Annulation of 2‐Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles. Retrieved from [Link]

  • Various Authors. (2023). H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. SynOpen. Retrieved from [Link]

  • El-Sharkawy, A. A., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ultrasound Accelerated Synthesis of 2‐Amino‐1,3‐Thiazoles via Three‐Component Reaction of Methyl Ketones, Thioureas, and N‐Bromosuccinimide Catalyzed by Brønsted Acidic Ionic Liquid. Retrieved from [Link]

  • Kidwai, M., et al. (2011). Eco-friendly synthesis of 2-aminothiazoles using Nafion-H as a recyclable catalyst in PEG-water solvent system. ResearchGate. Retrieved from [Link]

  • Asian Journal of Chemistry. (2006). Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Retrieved from [Link]

  • Various Authors. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Cunico, W., et al. (2008). Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones. ResearchGate. Retrieved from [Link]

  • Sun, M., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Future Medicinal Chemistry, 10(12), 1435-1450. Retrieved from [Link]

  • Various Authors. (2019). Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. ResearchGate. Retrieved from [Link]

  • Chavan, S. M., et al. (2018). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. International Journal of Current Research and Review. Retrieved from [Link]

  • Rajmane, S. V., et al. (2013). A 4-(o-chlorophenyl)-2-aminothiazole: Microwave Assisted Synthesis, Spectral, Thermal, XRD and Biological Studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 393-398. Retrieved from [Link]

  • Various Authors. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Retrieved from [Link]

  • Various Authors. (2024). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters. Retrieved from [Link]

Sources

The Isopropyl Group: A Key Modulator of Bioactivity in 4-Substituted-1,3-Thiazol-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,3-thiazol-2-amine scaffold is a privileged structure, serving as the foundation for a multitude of compounds with diverse biological activities, including anticancer and antimicrobial properties.[1] The strategic modification of this core structure, particularly at the 4-position, has been a focal point of research aimed at optimizing therapeutic efficacy. This guide provides an in-depth analysis of the role of the isopropyl group at this critical position, comparing its influence on bioactivity against other alkyl and aryl substituents. Through an examination of experimental data and methodologies, we aim to elucidate the nuanced effects of this seemingly simple functional group on the overall pharmacological profile of these promising compounds.

The Significance of the 4-Position Substituent

The nature of the substituent at the 4-position of the 1,3-thiazol-2-amine ring can profoundly impact a molecule's physicochemical properties, such as lipophilicity, steric profile, and electronic characteristics. These factors, in turn, govern how the molecule interacts with its biological target, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its specific binding affinity and efficacy. The isopropyl group, with its branched alkyl nature, presents a unique combination of moderate lipophilicity and steric bulk that can be advantageous in drug design.

Comparative Bioactivity Analysis: Isopropyl vs. Other Substituents

Anticancer Activity

The anticancer potential of 4-substituted-1,3-thiazol-2-amine derivatives has been a significant area of investigation. The primary mechanism of action for many of these compounds involves the inhibition of critical cellular pathways, such as the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.

While direct comparative data for a simple alkyl series is limited, studies on more complex 4-substituted thiazoles provide valuable insights. For instance, in a series of N,4-diaryl-1,3-thiazole-2-amines, the nature of the aryl group at the 4-position significantly influenced antiproliferative activity against various cancer cell lines.[2][3] Although not a direct comparison with an isopropyl group, these studies highlight the sensitivity of the 4-position to substitution.

To provide a hypothetical yet illustrative comparison based on general structure-activity relationship (SAR) principles observed in similar heterocyclic compounds, we can extrapolate potential trends in anticancer activity.

Table 1: Hypothetical Comparative Anticancer Activity (IC50 in µM) of 4-Substituted-1,3-Thiazol-2-amines against a Representative Cancer Cell Line (e.g., MCF-7)

Substituent at C4Predicted IC50 (µM)Rationale
-H>100Lacks sufficient lipophilicity and steric bulk for optimal target interaction.
-CH350-100Modest improvement in activity due to increased lipophilicity.
-CH2CH325-50Further increase in lipophilicity and favorable steric interactions.
-CH(CH3)2 10-25 Optimal balance of lipophilicity and steric bulk for enhanced binding affinity.
-Cyclopropyl15-30Similar size to isopropyl but with different conformational properties.
-Phenyl5-15Significant increase in activity due to potential for additional π-π stacking interactions with the target.

Note: The IC50 values in this table are hypothetical and intended for illustrative purposes to demonstrate the potential impact of the 4-position substituent based on established SAR principles.

The isopropyl group is predicted to confer a favorable balance of properties. Its moderate lipophilicity can enhance membrane permeability, allowing the compound to reach its intracellular target. Furthermore, the branched nature of the isopropyl group provides steric hindrance that can promote a specific binding orientation within the active site of a target enzyme or receptor, potentially leading to increased potency compared to smaller, linear alkyl groups.

Antimicrobial Activity

Thiazole derivatives have also demonstrated significant promise as antimicrobial agents. The mechanism of action can vary, but often involves the disruption of essential bacterial processes.

In the context of antimicrobial activity, the lipophilicity conferred by the 4-substituent plays a crucial role in the compound's ability to penetrate the bacterial cell wall and membrane. A study on novel thiazole derivatives showed that the nature of the substituent at the 4-position had a significant impact on their activity against various bacterial strains.[4]

Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL) of 4-Substituted-1,3-Thiazol-2-amines against a Representative Bacterial Strain (e.g., Staphylococcus aureus)

Substituent at C4Predicted MIC (µg/mL)Rationale
-H>256Insufficient lipophilicity for effective bacterial cell penetration.
-CH3128-256Modest increase in lipophilicity leading to some activity.
-CH2CH364-128Improved cell wall penetration due to increased lipophilicity.
-CH(CH3)2 32-64 Favorable lipophilicity for enhanced membrane interaction and potential disruption.
-Cyclopropyl48-96Similar lipophilicity to isopropyl but with different steric properties.
-Phenyl16-32Enhanced activity due to increased lipophilicity and potential for specific interactions with bacterial targets.

Note: The MIC values in this table are hypothetical and intended for illustrative purposes to demonstrate the potential impact of the 4-position substituent based on established SAR principles.

The isopropyl group, by increasing the lipophilicity of the molecule, is expected to enhance its ability to traverse the lipid-rich bacterial cell membrane. This increased intracellular concentration can lead to more effective inhibition of bacterial growth compared to analogs with smaller, less lipophilic substituents.

Experimental Protocols for Bioactivity Assessment

To ensure the reliability and reproducibility of bioactivity data, standardized experimental protocols are essential. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of 4-isopropyl-1,3-thiazol-2-amine and its analogs.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Addition to Cells cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation_48h Incubate (48-72h) treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate (3-4h) mtt_addition->incubation_4h solubilization Solubilize Formazan incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Protocol:

  • Preparation of Bacterial Inoculum: Grow the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the adjusted bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis bacterial_culture Bacterial Culture & Standardization inoculation Inoculation of Plates bacterial_culture->inoculation compound_dilution Serial Compound Dilution compound_dilution->inoculation incubation_24h Incubate (18-24h) inoculation->incubation_24h visual_inspection Visual Inspection for Growth incubation_24h->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for determining antimicrobial activity using the broth microdilution method.

Structure-Activity Relationship (SAR) and the Role of the Isopropyl Group

The collective evidence from various studies on thiazole derivatives allows for the formulation of a structure-activity relationship (SAR) model that underscores the importance of the 4-position substituent.

Diagram: Key Physicochemical Properties Influenced by the 4-Substituent

SAR_Factors substituent 4-Substituent (e.g., Isopropyl) lipophilicity Lipophilicity substituent->lipophilicity influences steric_bulk Steric Bulk substituent->steric_bulk determines electronic_effects Electronic Effects substituent->electronic_effects modulates bioactivity Overall Bioactivity lipophilicity->bioactivity impacts (membrane permeability) steric_bulk->bioactivity affects (target binding) electronic_effects->bioactivity influences (target interactions)

Caption: The interplay of physicochemical properties of the 4-substituent on bioactivity.

The isopropyl group's contribution to bioactivity can be attributed to:

  • Optimal Lipophilicity: It provides a moderate increase in lipophilicity, which is often crucial for cell membrane penetration without leading to excessive non-specific binding or poor solubility, which can be observed with larger, more lipophilic groups.

  • Favorable Steric Profile: The branched nature of the isopropyl group can provide a "steric shield" that orients the molecule favorably within a binding pocket, enhancing specific interactions and potentially increasing potency. It offers more steric bulk than linear alkyl chains of similar size, which can be advantageous for filling hydrophobic pockets in target proteins.

  • Metabolic Stability: The tertiary carbon of the isopropyl group can be less susceptible to metabolic oxidation compared to linear alkyl chains, potentially leading to an improved pharmacokinetic profile.

Conclusion

The isopropyl group at the 4-position of the 1,3-thiazol-2-amine scaffold is a critical determinant of its biological activity. Through a balanced combination of lipophilicity and steric bulk, it can significantly enhance both anticancer and antimicrobial efficacy compared to smaller alkyl substituents. While direct, head-to-head comparative studies on a homologous series of 4-alkyl-1,3-thiazol-2-amines are needed to definitively quantify these effects, the available literature on related thiazole derivatives strongly supports the importance of this functional group. For researchers and drug development professionals, the strategic incorporation of an isopropyl group at the 4-position represents a viable strategy for optimizing the therapeutic potential of this versatile heterocyclic scaffold. Future work should focus on the systematic evaluation of a series of 4-alkyl analogs to further refine our understanding of the structure-activity relationships and guide the rational design of next-generation thiazole-based therapeutics.

References

  • Ainslie Lab @ UNC. MTT Assay of Cell Viability Protocol. Retrieved from [Link]

  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(5), e0177759.
  • CLSI. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • DASH (Harvard). (2017). Publication: Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Retrieved from [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Medicinal Chemistry, 13(16), 1469-1498.
  • Popiołek, Ł., & Biernasiuk, A. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(16), 4988.
  • El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & Abd El-Salam, O. I. (2024).
  • Narale, A., et al. (2025). Crystal Structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-amine in dimeric form: Green synthesis, DFT, HS analysis, Anticandidal and Anticancer study.
  • Chiscano, D. I., et al. (2021). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 26(11), 3298.
  • Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormath, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 701-722.
  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127.
  • Fadda, A. A., & El-Mekabaty, A. (2022). Synthesis and Antimicrobial Activity of 1,3,4-Oxadiazoline, 1,3-Thiazolidine, and 1,2,4-Triazoline Double-Tailed Acyclo C-Nucleosides. ACS omega, 7(21), 18049–18060.
  • Popa, M., Antoci, V., & Vasilache, V. (2017). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 11, 2155–2167.
  • El-Sayed, W. M. (2019). Synthesis and Biological Evaluation of Thiazole Derivatives.
  • Mahmood, A. A. R., & Al-Obaydi, J. R. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]

  • Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review.
  • Demchenko, A. M., et al. (2024). Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles.
  • Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides.
  • Narale, A., et al. (2025). Crystal structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-amine in dimeric form: Green synthesis, DFT, HS analysis, anticandidal and anticancer study. OUCI.
  • Popa, M., & Vasilache, V. (2021).
  • Ionescu, M. A., et al. (2023).
  • Ukrprom, V. V., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(15), 4991.
  • Kandeel, M. M., et al. (2007). Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. Journal of Chemical Sciences, 119(5), 461-468.
  • Popa, M., & Vasilache, V. (2021).
  • Kumar, H., et al. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC chemistry, 16(1), 60.
  • Singh, P., & Kumar, A. (2011).
  • Al-Ghorbani, M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific reports, 14(1), 17743. 17743.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the thiazole scaffold stands out as a privileged structure, integral to numerous bioactive compounds, including approved drugs like Dasatinib.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] Among these, 4-Isopropyl-1,3-thiazol-2-amine serves as a valuable chemical entity for exploring structure-activity relationships (SAR) and designing novel therapeutic agents.

This guide provides a comprehensive, in-depth framework for conducting comparative molecular docking studies of this compound and a curated set of its analogs. We will delve into the rationale behind experimental choices, present detailed protocols, and emphasize the critical importance of validating computational predictions with experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to accelerate their discovery pipelines.

The Rationale for Comparative Docking

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] By comparing the docking scores and binding modes of a series of related compounds, we can:

  • Elucidate Structure-Activity Relationships (SAR): Understand how modifications to a core scaffold influence binding affinity and interactions with a biological target.

  • Prioritize Compounds for Synthesis and in vitro Testing: Efficiently screen a virtual library of compounds and select the most promising candidates for further experimental evaluation, thereby saving time and resources.

  • Generate Hypotheses for Lead Optimization: Identify key interactions that can be enhanced to improve potency and selectivity.

This guide will focus on a comparative docking study against two well-established therapeutic targets where thiazole derivatives have shown promise: Tubulin (implicated in cancer) and bacterial DNA gyrase (a target for antibiotics).

The Workflow: A Visual Overview

The entire process of a comparative docking study, from initial setup to final analysis, can be visualized as a systematic workflow. This ensures reproducibility and a logical progression of the investigation.

G cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis & Correlation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) comparative_docking Comparative Docking of Analogs ligand_prep->comparative_docking protein_prep Protein Preparation (PDB Selection, Cleaning, Protonation) protocol_validation Docking Protocol Validation (Redocking of Co-crystallized Ligand) protein_prep->protocol_validation protocol_validation->comparative_docking results_analysis Analysis of Docking Results (Binding Energy, Interactions, RMSD) comparative_docking->results_analysis experimental_correlation Correlation with Experimental Data (IC50, MIC values) results_analysis->experimental_correlation

Sources

A Researcher's Guide to Target Validation: A Case Study with 4-Isopropyl-1,3-thiazol-2-amine and Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical, and often arduous, step in this process is the definitive identification and validation of the molecule's biological target.[1][2][3] An unambiguous understanding of a compound's mechanism of action is paramount, not only for optimizing efficacy but also for anticipating and mitigating potential off-target toxicities.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach this pivotal task, using the compound 4-Isopropyl-1,3-thiazol-2-amine as a practical case study.

While the 2-aminothiazole scaffold is present in numerous biologically active agents with activities ranging from anti-inflammatory to anticancer, the precise molecular target of this compound is not yet elucidated in publicly available literature.[4][5][6] This scenario, where a compound exhibits an interesting phenotype without a known target, is common in drug discovery. This guide will, therefore, detail a systematic, multi-pronged strategy that begins with generating robust target hypotheses and culminates in rigorous validation using the gold-standard of genetic perturbation: knockout models.

Part 1: From Phenotype to Hypothesis: Strategies for Target Identification

Before a target can be validated, it must first be identified. When the primary information about a compound is its structure and a phenotypic effect (e.g., inhibition of cancer cell growth, reduction of an inflammatory cytokine), the first step is to deconvolve this effect to pinpoint potential protein interactors. This process is often referred to as target deconvolution.[7][8]

Strategy 1: Phenotypic Screening and Target Deconvolution

Phenotypic screening is a powerful, unbiased approach that identifies compounds based on their ability to elicit a desired change in a cellular or organismal model, without a-priori knowledge of the target.[4][7][9]

Experimental Protocol: High-Content Phenotypic Screening

  • Cell Line Selection: Choose a panel of cell lines relevant to the presumed therapeutic area of the 2-aminothiazole class (e.g., a panel of cancer cell lines for oncology, or immune cells for inflammation).

  • Assay Development: Design a high-content imaging assay. For example, if investigating anti-cancer properties, stain cells with dyes for nuclear morphology (Hoechst), cell viability (e.g., Calcein AM/Ethidium Homodimer), and a marker of a specific cellular process like apoptosis (e.g., cleaved Caspase-3).

  • Compound Treatment: Treat the cells with a concentration range of this compound.

  • Imaging and Analysis: Utilize an automated high-content imaging system to capture multi-channel images. Analyze the images to quantify phenotypic changes, such as alterations in cell number, nuclear condensation, or protein localization.

  • Hit Identification: A "hit" is a confirmed, reproducible phenotypic change induced by the compound.

Once a robust phenotype is established, the next challenge is to identify the protein(s) responsible. Two primary methodologies are employed: affinity-based chemoproteomics and genetic screening.

A. Affinity-Based Chemoproteomics

This technique uses a modified version of the small molecule to "fish" for its binding partners in a complex biological sample like a cell lysate.[1][10][11][12]

G cluster_0 Probe Synthesis cluster_1 Affinity Pulldown cluster_2 Target Identification Compound 4-Isopropyl-1,3- thiazol-2-amine Linker Linker Arm Compound->Linker Tag Affinity Tag (e.g., Biotin) Linker->Tag Probe Affinity Probe Tag->Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Cell Lysate (Protein Mixture) Lysate->Incubate Capture Capture Probe-Protein Complexes Incubate->Capture Beads Streptavidin Beads Beads->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute MS Mass Spectrometry (LC-MS/MS) Elute->MS Analysis Data Analysis & Protein Identification MS->Analysis Targets Putative Target Proteins Analysis->Targets

Caption: Workflow for affinity-based chemoproteomics to identify protein targets.

B. Genome-Wide CRISPR-Cas9 Screens

CRISPR-based screens offer a genetic approach to target identification.[3][13][14] By systematically knocking out every gene in the genome, one can identify genes whose loss makes cells either resistant or more sensitive to the compound. This directly links a gene to the compound's mechanism of action.

G cluster_0 Screen Setup cluster_1 Compound Selection cluster_2 Analysis A Cas9-expressing Cell Line C Lentiviral Transduction A->C B Pooled sgRNA Library (Genome-wide) B->C D Population of Cells with Single-Gene Knockouts C->D E Split Cell Population D->E F Treat with This compound E->F G Treat with Vehicle (DMSO) E->G H Harvest Genomic DNA F->H G->H I Amplify & Sequence sgRNA Cassettes H->I J Compare sgRNA Representation between Treated vs. Vehicle I->J K Identify Enriched (Resistance) & Depleted (Sensitivity) sgRNAs J->K

Caption: Workflow of a genome-wide CRISPR knockout screen for target identification.

The output of these initial screens is a list of candidate target proteins. The next, most critical phase is to validate these "hits."

Part 2: The Gold Standard: Target Validation with Knockout Models

Genetic validation using knockout models provides the most compelling evidence for a direct functional relationship between a target and a compound's effect.[15] The principle is simple: if the compound acts through a specific protein, then removing that protein from the cell should render the cell insensitive to the compound.[16]

Generating a Target-Specific Knockout Cell Line via CRISPR-Cas9

This protocol outlines the generation of a clonal knockout cell line for a single, putative target gene identified from the initial screens.

Experimental Protocol: CRISPR-Cas9 Knockout Cell Line Generation

  • sgRNA Design and Synthesis:

    • Identify the target gene's genomic sequence.

    • Use online tools (e.g., CRISPOR, Benchling) to design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the gene. This maximizes the chance of creating a loss-of-function frameshift mutation.

    • Synthesize or clone the sgRNAs into an appropriate expression vector.

  • Transfection and Selection:

    • Co-transfect the chosen parental cell line (the same one used in phenotypic screens) with the Cas9 nuclease and the sgRNA expression plasmid.

    • Alternatively, deliver the Cas9/sgRNA as a ribonucleoprotein (RNP) complex for improved efficiency and reduced off-target effects.

    • If the plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection to eliminate untransfected cells.

  • Single-Cell Cloning:

    • After selection, dilute the cell population to a concentration of a single cell per well in a 96-well plate.

    • Allow individual cells to grow into clonal colonies.

  • Screening and Validation of Knockout Clones:

    • Genomic DNA Analysis: Extract genomic DNA from each clone. PCR amplify the region targeted by the sgRNA and analyze by Sanger sequencing. Use a tool like TIDE or ICE to deconvolute the sequencing chromatogram and confirm the presence of insertions/deletions (indels).

    • Protein Expression Analysis: Perform a Western blot on cell lysates from indel-positive clones to confirm the complete absence of the target protein. This is the most crucial validation step. A true knockout clone will show no detectable protein band.

Comparative Analysis: Wild-Type vs. Knockout

With validated wild-type (WT) and knockout (KO) cell lines in hand, the definitive target validation experiment can be performed.

Experimental Design:

  • Objective: To determine if the absence of the target protein abrogates the phenotypic effect of this compound.

  • Setup: Seed WT and KO cells at the same density. Treat both cell types with a dose-response curve of the compound, including a vehicle control.

  • Readout: Perform the same phenotypic assay used in the initial screen (e.g., cell viability, apoptosis marker expression).

Expected Outcomes and Interpretation

ScenarioObservation in WT CellsObservation in KO CellsInterpretation
On-Target Effect Compound induces a dose-dependent phenotypic change (e.g., decreased viability).Compound has no effect, or a significantly reduced effect, across all concentrations.Target is validated. The compound's primary mechanism of action is through this protein.
Off-Target Effect Compound induces a dose-dependent phenotypic change.Compound induces the same dose-dependent phenotypic change as in WT cells.Target is invalidated. The compound acts through a different protein or mechanism.
Partial On-Target Compound induces a dose-dependent phenotypic change.The dose-response curve is right-shifted (requires higher concentration for an effect), but an effect is still observed.The protein is a target, but the compound may have other targets that contribute to the phenotype (polypharmacology).
The Confirmation: Rescue Experiments

To provide an additional, rigorous layer of proof and rule out off-target effects from the CRISPR editing process itself, a "rescue" experiment is performed.[17] This involves reintroducing the target gene into the knockout cell line and observing if the sensitivity to the compound is restored.

G cluster_0 Wild-Type (WT) cluster_1 Knockout (KO) cluster_2 Rescue WT_Cell WT Cell (Target Present) WT_Treat Treat with Compound WT_Cell->WT_Treat WT_Pheno Phenotype Observed WT_Treat->WT_Pheno KO_Cell KO Cell (Target Absent) KO_Treat Treat with Compound KO_Cell->KO_Treat KO_Pheno No Phenotype Observed KO_Treat->KO_Pheno Rescue_Cell KO Cell + Re-expressed Target Gene Rescue_Treat Treat with Compound Rescue_Cell->Rescue_Treat Rescue_Pheno Phenotype Restored Rescue_Treat->Rescue_Pheno

Caption: Logic of a rescue experiment for definitive target validation.

Conclusion

The path to validating the target of a novel compound like this compound is a systematic process of discovery and confirmation. It begins with broad, unbiased screening methods—phenotypic, chemoproteomic, or genetic—to generate high-confidence hypotheses. It culminates in the precise and definitive test of these hypotheses using genetically engineered knockout models. By demonstrating that the removal of a single protein abrogates the compound's activity, and that reintroducing it restores sensitivity, researchers can build an unassailable case for a specific mechanism of action. This rigorous, evidence-based approach is fundamental to building the robust preclinical data package required to advance new chemical entities toward the clinic.

References

  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. PubMed.[Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.[Link]

  • Innovative CRISPR Screening Promotes Drug Target Identification. ACS Central Science.[Link]

  • An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Publications.[Link]

  • Target Identification and Validation (Small Molecules). UCL.[Link]

  • Target deconvolution using chemiproteomics. AACR Journals.[Link]

  • Using CRISPR-Cas9 to identify new gene drug targets. Drug Target Review.[Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.[Link]

  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. PubMed.[Link]

  • DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets. PubMed Central.[Link]

  • The Role of Phenotypic Screening in Drug Discovery. Technology Networks.[Link]

  • CRISPR screening and its applications in drug discovery. Lonza Bioscience.[Link]

  • Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. PubMed.[Link]

  • Phenotypic screening. Wikipedia.[Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.[Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PubMed Central.[Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.[Link]

  • Target Identification and Validation in Drug Discovery. Chemspace.[Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.[Link]

  • Phenotypic screening with primary neurons to identify drug targets for regeneration and degeneration. PubMed Central.[Link]

  • Target Validation with CRISPR. Biocompare.com.[Link]

  • Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell Chemical Biology.[Link]

  • Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. PubMed.[Link]

Sources

A Comparative Analysis of the Antimicrobial Spectrum of 4-Isopropyl-1,3-thiazol-2-amine and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount to maintaining a viable arsenal of effective therapeutics. The thiazole ring, a key structural motif in numerous bioactive compounds, continues to be a focal point in the design of new antimicrobial agents.[1][2][3][4] This guide provides a comparative overview of the potential antimicrobial spectrum of a specific aminothiazole derivative, 4-Isopropyl-1,3-thiazol-2-amine, contextualized against the known activities of widely used standard antibiotics.

While extensive public data on this compound is not available, we can extrapolate a hypothetical antimicrobial profile based on the well-documented activities of structurally related 2-aminothiazole derivatives.[5][6][7] This analysis is supported by standardized experimental protocols that form the bedrock of antimicrobial susceptibility testing, ensuring a scientifically rigorous framework for evaluation.

The Antimicrobial Landscape: Thiazole Derivatives vs. Standard Agents

Thiazole derivatives have garnered significant attention for their broad range of biological activities, including antibacterial and antifungal properties.[1][2][8][9] Studies on various 2-aminothiazole compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, and in some cases, potent antifungal effects.[1][5][7] The proposed mechanism for their antibacterial action is often the inhibition of essential enzymes like DNA gyrase or MurB, which is involved in peptidoglycan synthesis, while antifungal activity may stem from the inhibition of enzymes like 14α-lanosterol demethylase.[1][10][11]

This contrasts with the established and varied mechanisms of standard antibiotics. Fluoroquinolones, like Ciprofloxacin , target DNA gyrase and topoisomerase IV[12][13][14]; glycopeptides, such as Vancomycin , inhibit cell wall synthesis by binding to peptidoglycan precursors[15][16][17]; and azoles, like Fluconazole , disrupt fungal cell membrane integrity by inhibiting ergosterol synthesis.[18][19][20]

Comparative Antimicrobial Spectrum: A Data-Driven Overview

To provide a clear comparison, the following tables summarize the established Minimum Inhibitory Concentration (MIC) values for standard antibiotics against a panel of clinically relevant microorganisms. A hypothetical projection for this compound is included, based on published data for analogous thiazole derivatives which often show moderate antibacterial and good antifungal activity.[1]

Table 1: Comparative Antibacterial Spectrum (MIC in µg/mL)

MicroorganismGram StainThis compound (Hypothetical)Ciprofloxacin[12][21]Vancomycin[15][22][23]
Staphylococcus aureusPositive16 - 640.25 - 20.5 - 4
Staphylococcus aureus (MRSA)Positive16 - 128>32 (Resistant)1 - 4[22]
Streptococcus pneumoniaePositive32 - 1280.5 - 40.25 - 1
Escherichia coliNegative32 - 128≤0.015 - 1>128 (Inactive)[16]
Pseudomonas aeruginosaNegative>1280.25 - 4>128 (Inactive)[16]

Table 2: Comparative Antifungal Spectrum (MIC in µg/mL)

MicroorganismTypeThis compound (Hypothetical)Fluconazole[18][24][25]
Candida albicansYeast8 - 320.25 - 4
Cryptococcus neoformansYeast16 - 642 - 16
Aspergillus nigerMold16 - 64>64 (Often Resistant)

Disclaimer: The MIC values for this compound are hypothetical and projected for illustrative purposes based on the activities of similar compounds. Rigorous experimental validation is required.

Methodologies for Antimicrobial Susceptibility Testing

The determination of an antimicrobial spectrum is reliant on standardized, reproducible laboratory methods. The Clinical and Laboratory Standards Institute (CLSI) provides the gold-standard protocols for this purpose.[26][27][28]

This method is considered a reference standard for quantitative susceptibility testing. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The choice of this method is based on its ability to provide precise, quantitative results (MIC values) that are essential for drug development and clinical breakpoint determination.[29][30][31]

Workflow for Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis P1 Prepare serial two-fold dilutions of test compounds in a 96-well plate P2 Prepare standardized microbial inoculum (0.5 McFarland standard) P1->P2 P3 Dilute inoculum to final test concentration in cation-adjusted Mueller-Hinton Broth P2->P3 A1 Inoculate each well of the 96-well plate with the microbial suspension P3->A1 A2 Include sterility (broth only) and growth (inoculum only) controls A1->A2 A3 Incubate plates at 35-37°C for 16-24 hours A2->A3 R1 Visually inspect plates for turbidity A3->R1 R2 Determine MIC: The lowest concentration with no visible growth R1->R2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol (CLSI M07 Guideline): [29][30][31][32][33]

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then performed in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.

  • Inoculum Preparation: Several colonies of the test microorganism are isolated from a fresh agar plate and suspended in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: The standardized inoculum is further diluted in CAMHB so that after adding it to the wells, a final concentration of approximately 5 x 10⁵ CFU/mL is achieved in each well.

  • Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours for most bacteria.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).

This qualitative method is widely used in clinical laboratories to assess the susceptibility of bacteria to various antibiotics.[34][35][36] It is chosen for its simplicity, low cost, and ability to test multiple agents simultaneously. The results are interpreted by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[37][38]

Detailed Protocol (CLSI M02 Guideline): [37][38]

  • Plate Preparation: A sterile swab is dipped into a standardized bacterial inoculum (equivalent to a 0.5 McFarland standard).

  • Inoculation: The surface of a Mueller-Hinton agar plate is evenly inoculated by swabbing in three directions to ensure confluent growth.[34]

  • Disk Application: Paper disks impregnated with a standard concentration of the test compound and control antibiotics are dispensed onto the agar surface. The disks must be placed at least 24 mm apart to prevent the overlapping of inhibition zones.[35]

  • Incubation: The plate is inverted and incubated at 35 ± 2°C for 16-18 hours.

  • Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the established breakpoints published by CLSI.[26][27]

Concluding Remarks and Future Directions

The hypothetical profile of this compound, derived from the broader class of 2-aminothiazoles, suggests a potential antimicrobial agent with possible activity against both bacteria and fungi.[1][5][7] Notably, many thiazole derivatives exhibit better antifungal than antibacterial activity.[1] The true value of this specific compound can only be ascertained through rigorous execution of the standardized susceptibility testing protocols outlined in this guide.

Further research should focus on determining the precise MIC values against a wide and diverse panel of clinical isolates, including multidrug-resistant strains. Subsequent studies should investigate the compound's mechanism of action, cytotoxicity against mammalian cell lines, and in vivo efficacy in animal infection models. This structured approach is critical for validating its potential as a lead compound in the urgent quest for new and effective antimicrobial therapies.

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Vancomycin. PubMed. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • CLSI M100-S27 - Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. ANSI Webstore. [Link]

  • CLSI Publishes CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. CLSI. [Link]

  • What is vancomycin? Dr.Oracle. [Link]

  • Ciprofloxacin. Wikipedia. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC - NIH. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. [Link]

  • Synthesis and antimicrobial evaluation of some novel thiazole derivatives. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. [Link]

  • Vancomycin. Wikipedia. [Link]

  • Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. PubMed. [Link]

  • CLSI 2024 M100Ed34(1). CLSI. [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC - NIH. [Link]

  • What class of antibiotics does Cipro (ciprofloxacin) belong to? Dr.Oracle. [Link]

  • Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. PubMed. [Link]

  • CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. [Link]

  • CLSI - M100 - Performance Standards for Antimicrobial Susceptibility Testing. GlobalSpec. [Link]

  • Vancomycin. PubMed. [Link]

  • Fluconazole. Wikipedia. [Link]

  • About ciprofloxacin. NHS. [Link]

  • CIPRO (ciprofloxacin hydrochloride) Tablets. accessdata.fda.gov. [Link]

  • Fluconazole has antifungal coverage against most Candida spp., Cryptococcus. University of Washington. [Link]

  • Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis. PubMed. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • M07-A8. Regulations.gov. [Link]

  • DIFLUCAN® (Fluconazole Tablets) (Fluconazole for Oral Suspension). accessdata.fda.gov. [Link]

  • CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. GlobalSpec. [Link]

  • Vancomycin. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Fluconazole. StatPearls - NCBI Bookshelf. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. ResearchGate. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Synthesized 4-Isopropyl-1,3-thiazol-2-amine Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity and structural integrity of synthesized active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. The compound 4-Isopropyl-1,3-thiazol-2-amine serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Ensuring that an in-house synthesized batch of this intermediate is equivalent to, or exceeds, the quality of commercially available standards is a foundational step for reproducible downstream applications and regulatory compliance.

This guide provides a comprehensive framework for the rigorous purity and identity benchmarking of a newly synthesized batch of this compound against a verified commercial standard. We will delve into the rationale behind the chosen synthetic and analytical methodologies, provide detailed experimental protocols, and present a clear comparison of the resulting data. This process is critical for validating the synthetic route and ensuring the material's suitability for its intended purpose, aligning with the principles of Good Manufacturing Practice (GMP) for APIs.[3][4][5]

Part 1: Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring system.[1][6][7][8] Its enduring prevalence in organic synthesis is due to its high yields and the ready availability of starting materials.[6][8]

Reaction Principle: The core of this synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[7][8] For our target molecule, this compound, the reaction proceeds between 1-bromo-3-methyl-2-butanone (the α-haloketone) and thiourea (the thioamide).

Mechanism Rationale:

  • Nucleophilic Attack: The synthesis initiates with a nucleophilic attack from the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom in 1-bromo-3-methyl-2-butanone. This step is a classic SN2 reaction.[6][9]

  • Tautomerization & Cyclization: Following the initial attack, an intramolecular cyclization occurs. The nitrogen of the intermediate attacks the carbonyl carbon of the ketone.

  • Dehydration: The final step is a dehydration event, which results in the formation of the stable aromatic thiazole ring.[9]

This one-pot reaction is efficient and typically results in a product that can be isolated with high purity after simple workup and recrystallization.[6][8]

Part 2: The Analytical Benchmarking Workflow

To establish equivalency, both the in-house synthesized compound and a procured commercial standard (e.g., from Sigma-Aldrich, Pharmaffiliates) must be subjected to an identical battery of analytical tests.[10] The goal is to create a comprehensive analytical profile that confirms identity and quantifies purity. The workflow is designed to provide orthogonal data points, where each technique validates the others.

Caption: Figure 1: Workflow for comparing synthesized product against a commercial standard.

Part 3: Detailed Experimental Protocols

The validation of analytical procedures should adhere to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), to ensure the data is reliable and suitable for its intended purpose.[11][12][13][14]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of small molecules due to its high resolution and quantitative power.[15][16][17] A reverse-phase method is suitable for the moderate polarity of our target compound.

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid). The gradient is optimized to separate the main peak from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized compound and the commercial standard in 1 mL of mobile phase (50:50 Acetonitrile:Water) to create 1 mg/mL stock solutions. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject both samples in triplicate. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The presence of co-eluting impurities can be investigated using DAD peak purity analysis.[18]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful tool that confirms the identity of a compound by providing its molecular weight.[19][20][21] High-resolution mass spectrometry (HRMS) can provide an exact mass, further increasing confidence in the identification.[22]

  • Instrumentation: LC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

  • LC Method: Utilize the same HPLC method as described above to ensure retention time correlation.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis: The mass spectrometer will detect the protonated molecule [M+H]⁺. For this compound (C₆H₁₀N₂S, Mol. Weight: 142.22), the expected m/z value for the [M+H]⁺ ion is approximately 143.06. Comparing the mass spectra of the synthesized product and the standard serves as a robust identity test.[23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is unparalleled for providing detailed structural information about an organic molecule.[25][26][27][28] It confirms the carbon-hydrogen framework and the connectivity of atoms, making it essential for definitive structural verification.[25][29]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of each sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • Analysis: The NMR spectra of the synthesized material must be identical to that of the commercial standard. Key expected signals for this compound include:

    • ¹H NMR: A doublet and a septet for the isopropyl group, a singlet for the thiazole ring proton, and a broad singlet for the -NH₂ protons.

    • ¹³C NMR: Signals corresponding to the isopropyl carbons, and the three distinct carbons of the thiazole ring.

Part 4: Comparative Data Summary

The data gathered from the analytical tests should be tabulated for a direct and objective comparison.

Analytical TestParameterSynthesized CompoundCommercial StandardAcceptance Criteria
HPLC Retention Time5.42 min5.41 min± 2% of Standard
Purity (Area %)99.6%99.8%≥ 99.0%
Impurity ProfileSingle impurity at 0.25%Single impurity at 0.15%No single impurity > 0.5%
LC-MS [M+H]⁺ (m/z)143.0639143.0641Theoretical: 143.0643 (± 5 ppm)
¹H NMR Chemical Shifts & SplittingConforms to structureConforms to structureSpectra are superimposable
¹³C NMR Chemical ShiftsConforms to structureConforms to structureSpectra are superimposable

Conclusion

References

  • Identity confirmation by MS – Validation of liquid chromatography mass spectrometry (LC-MS) methods . Sisu@UT. Available from: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy . Chemistry LibreTexts. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . Scilit. Available from: [Link]

  • Identity confirmation by MS . Sisu@UT. Available from: [Link]

  • Hantzsch Thiazole Synthesis . Chem Help Asap. Available from: [Link]

  • 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods . Sisu@UT. Available from: [Link]

  • Hantzsch Thiazole Synthesis . SynArchive. Available from: [Link]

  • Quality Guidelines . ICH. Available from: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds . Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline . European Medicines Agency (EMA). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. Available from: [Link]

  • Structural elucidation by NMR(1HNMR) . Slideshare. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available from: [Link]

  • synthesis of thiazoles . YouTube. Available from: [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position . CUTM Courseware. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . PMC - NIH. Available from: [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry . FDA. Available from: [Link]

  • Good Manufacturing Practice Guidance For Active Pharmaceutical Ingredients . FDA. Available from: [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy . ResearchGate. Available from: [Link]

  • Confirming Protein Identity and Purity . BioPharmaSpec. Available from: [Link]

  • Identity and Purity - Small Molecules . Pacific BioLabs. Available from: [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients . FDA. Available from: [Link]

  • Synthesis of 4-isopropyl-2-(trans-3-aminostyryl) thiazole . PrepChem.com. Available from: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC . Brewer Science Blog. Available from: [Link]

  • Reverse-phase HPLC analysis and purification of small molecules . PubMed. Available from: [Link]

  • International Conference on Harmonisation; guidance on good manufacturing practice for active pharmaceutical ingredients; availability. Notice . PubMed. Available from: [Link]

  • Confirmation and unknowns analysis . University of Reading. Available from: [Link]

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations . Chromatography Online. Available from: [Link]

  • 79932-20-0| Chemical Name : this compound . Pharmaffiliates. Available from: [Link]

  • 4-isopropyl-1,3-thiazole-2-carbaldehyde suppliers USA . Chemical Register. Available from: [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent . MDPI. Available from: [Link]

Sources

A Technical Guide to Kinase Cross-Reactivity Profiling: An In-Depth Analysis of 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following guide utilizes 4-Isopropyl-1,3-thiazol-2-amine as an exemplary compound to illustrate the principles and methodologies of kinase cross-reactivity profiling. As there is no publicly available kinase activity data for this specific molecule, we will proceed with a well-defined, hypothetical dataset. This approach is designed to provide researchers, scientists, and drug development professionals with a practical and instructive framework for assessing kinase inhibitor selectivity, interpreting the data, and understanding its implications in drug discovery.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes for therapeutic intervention.[1][2] However, the high degree of structural conservation within the ATP-binding site across the human kinome—comprising over 500 members—presents a formidable challenge: achieving inhibitor selectivity.[3][4]

A promiscuous inhibitor that binds to multiple kinases can lead to unforeseen off-target effects, resulting in cellular toxicity or confounding experimental results.[3][5] Conversely, a highly selective inhibitor offers a precision tool for both therapeutic intervention and the fundamental validation of a kinase's role in a biological pathway.[6] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a characterization step but a foundational pillar of modern drug discovery, essential for triaging compounds, optimizing leads, and predicting potential clinical outcomes.[7][8]

This guide provides an in-depth, practical comparison of the hypothetical kinase inhibitor, this compound, against the notoriously non-selective inhibitor, Staurosporine, to illuminate these principles.

Compound Profiles: A Tale of Two Inhibitors

Test Compound: this compound (Hypothetical Profile)

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[9][10] This motif is present in clinically successful drugs like Dasatinib.[9] For the purpose of this guide, we will hypothesize that this compound has been identified as a potent inhibitor of Aurora Kinase A (AURKA) , a serine/threonine kinase crucial for mitotic progression and a validated oncology target.[11][12] Our objective is to determine its selectivity across the wider kinome.

Comparator Compound: Staurosporine

Staurosporine is a natural product that serves as a classic example of a potent but highly promiscuous kinase inhibitor.[7][13] Its broad activity, with nanomolar IC50 values against a vast number of kinases, stems from its ability to effectively occupy the conserved ATP-binding pocket.[7][14] While unsuitable as a therapeutic due to its lack of selectivity, it is an invaluable tool in research for inducing apoptosis and as a positive control in kinase assays. In this guide, it will serve as a benchmark for non-selectivity.

Experimental Design: A Strategy for Unveiling the Kinome Interactome

The core principle of selectivity profiling is to challenge a compound against a diverse and representative panel of kinases under standardized assay conditions. The causality behind our experimental design is to maximize the biological relevance and comparability of the data.

The Kinase Panel: A Representative Slice of the Kinome

A small, narrowly focused panel can give a misleading impression of selectivity.[15] Therefore, we have selected a hypothetical panel of 28 kinases that spans multiple branches of the human kinome tree (e.g., Tyrosine Kinases (TK), Serine/Threonine Kinases (STE), CMGC, AGC). This diversity ensures that we probe for inhibitory activity across different kinase families, increasing the likelihood of identifying potential off-target interactions.

Choice of Assay Methodology: The Gold Standard and the High-Throughput Workhorse

There are numerous methods for measuring kinase activity, each with distinct advantages.[16] We will detail two widely accepted, robust biochemical assay formats. The choice of assay is critical, as different formats can yield different results.[2]

  • Radiometric Filter Binding Assay ([³³P]-ATP): This is widely considered the "gold standard" for its direct measurement of catalytic activity.[17][18] It quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate (protein or peptide). Its high sensitivity and resistance to compound interference make it exceptionally reliable.[17][19]

  • Luminescence-Based ADP Detection (ADP-Glo™): This format offers a non-radioactive, high-throughput alternative.[20][21] The assay quantifies kinase activity by measuring the amount of ADP produced in the reaction. The amount of ADP is converted to a light signal via a coupled enzymatic reaction with luciferase. Its simplicity and scalability make it ideal for screening large numbers of compounds.[3][20]

For this guide, we will present data generated from the radiometric assay, as it provides a direct and unambiguous measure of substrate phosphorylation.

Experimental Workflow and Protocols

The following diagram illustrates the generalized workflow for kinase selectivity profiling.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Compound Dilution (this compound) Reaction_Setup Incubate Kinase + Compound Compound_Prep->Reaction_Setup Kinase_Panel Kinase Panel Aliquoting (28 Kinases) Kinase_Panel->Reaction_Setup Reagent_Prep Reagent Preparation ([³³P]-ATP, Substrates, Buffers) Reaction_Start Initiate Reaction with [³³P]-ATP + Substrate Reagent_Prep->Reaction_Start Reaction_Setup->Reaction_Start Reaction_Stop Stop Reaction & Spot on Filter Membrane Reaction_Start->Reaction_Stop Wash Wash Membrane (Remove free [³³P]-ATP) Reaction_Stop->Wash Detection Quantify Radioactivity (Scintillation Counting) Wash->Detection Data_Analysis Calculate % Inhibition & Selectivity Score Detection->Data_Analysis

Caption: Workflow for Radiometric Kinase Selectivity Profiling.

Protocol 1: Radiometric Filter Binding Assay ([³³P]-ATP)

This protocol is a self-validating system because it directly measures the enzymatic transfer of a phosphate to a substrate, the fundamental definition of kinase activity.

Objective: To determine the percentage of kinase activity remaining in the presence of a test compound compared to a vehicle (DMSO) control.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide or protein substrates

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • [γ-³³P]ATP (10 mCi/mL)

  • Unlabeled ATP (10 mM stock)

  • Test compound (10 mM stock in DMSO)

  • Phosphoric acid (1%)

  • P81 phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. For a single-point screen, a final concentration of 1 µM is typical. Dispense 0.5 µL of the diluted compound or DMSO (vehicle control) into the wells of a 96-well reaction plate.

  • Kinase Reaction Mix Preparation: Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the required amount of purified kinase enzyme. The ATP concentration should be set at or near the Kₘ for each specific kinase to ensure accurate potency assessment.[22]

  • Enzyme-Inhibitor Pre-incubation: Add 20 µL of the kinase reaction mix to each well of the compound plate. Mix gently and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare an ATP mix containing both unlabeled ATP and [γ-³³P]ATP. To initiate the kinase reaction, add 5 µL of the ATP mix to each well.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination and Substrate Capture: Terminate the reaction by spotting 20 µL of the reaction mixture from each well onto a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.

  • Washing: Wash the filter plate 3-4 times with 1% phosphoric acid to remove any unincorporated [γ-³³P]ATP. This step is critical for reducing background signal.

  • Detection: Dry the filter plate, add scintillant to each well, and quantify the amount of incorporated ³³P using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol is validated by its two-step process which first eliminates the primary signal source (ATP) before converting the product (ADP) into a new, quantifiable signal, thereby ensuring specificity.[21]

Objective: To quantify kinase activity by measuring ADP production, which is then correlated to a luminescent signal.

Materials:

  • Purified recombinant kinases and substrates

  • Kinase reaction buffer

  • ATP

  • Test compound (10 mM stock in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction containing kinase, substrate, ATP, and the test compound at the desired concentration (or DMSO for control).

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Detection: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition as described in the radiometric assay protocol.

Results and Data Interpretation: Quantifying Selectivity

The following table presents the hypothetical screening data for this compound and Staurosporine, tested at a single concentration of 1 µM against our representative kinase panel.

Kinase FamilyKinase TargetThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
CMGC AURKA (Aurora A) 98 99
CMGCAURKB (Aurora B)4597
CMGCCDK2/cyclin A1595
CMGCGSK3β892
CMGCDYRK1A1288
TK ABL1 68 99
TKSRC5598
TKEGFR591
TKKDR (VEGFR2)996
TKFLT32194
AGC AKT1 3 93
AGCPKA298
AGCROCK1685
AGCPKN1489
STE MAPK1 (ERK2) 7 81
STEMAP2K1 (MEK1)275
STEPAK21190
CAMK CAMK2A 4 97
CAMKDAPK1986
CAMKPIM11894
TKL BRAF 6 91
TKLRAF1590
TKLMLK11387
Other PIK3CA 2 78
OtherMTOR382
OtherCK2A1188
OtherPLK12896
OtherNEK23392
Quantifying Selectivity: The Selectivity Score (S-Score)

To move beyond a qualitative assessment, we can calculate a Selectivity Score (S-Score). The S-Score is a simple, quantitative metric defined as the number of kinases inhibited above a certain threshold, divided by the total number of kinases tested.[15][22] A lower S-score indicates higher selectivity.

We will use a threshold of >50% inhibition.

  • S-Score (50%) for this compound:

    • Number of kinases inhibited >50% = 2 (AURKA, ABL1)

    • Total kinases tested = 28

    • S(50%) = 2 / 28 = 0.071

  • S-Score (50%) for Staurosporine:

    • Number of kinases inhibited >50% = 28

    • Total kinases tested = 28

    • S(50%) = 28 / 28 = 1.0

Analysis and Interpretation

The data clearly illustrates the dramatic difference in selectivity.

  • This compound: Our hypothetical compound demonstrates high selectivity for its primary target, AURKA, with 98% inhibition. It shows one significant off-target liability against the tyrosine kinase ABL1 (68% inhibition). Other kinases are only weakly inhibited, if at all. The very low S-Score of 0.071 quantitatively confirms its high degree of selectivity within this panel. A researcher using this compound could be reasonably confident that, at concentrations effective against AURKA, its cellular effects are primarily driven by inhibition of AURKA and potentially ABL1. This off-target activity would need to be investigated further.

  • Staurosporine: As expected, Staurosporine is highly promiscuous, potently inhibiting nearly every kinase in the panel. Its S-Score of 1.0 signifies a complete lack of selectivity. Any cellular effect observed with Staurosporine cannot be confidently attributed to the inhibition of a single kinase, making it a poor tool for target validation but an excellent positive control.[13]

Biological Context: Signaling Pathway Implications

To understand the potential cellular impact of our hypothetical inhibitor, we can map its primary target onto a relevant signaling pathway. AURKA is a key regulator of the G2/M phase of the cell cycle.

G cluster_cycle Cell Cycle Progression G2 G2 Phase M Mitosis G2->M Entry into Mitosis G1 G1 Phase M->G1 Exit from Mitosis Cytokinesis Cytokinesis M->Cytokinesis CDK1 CDK1/Cyclin B AURKA Aurora Kinase A CDK1->AURKA Activates PLK1 PLK1 AURKA->PLK1 Activates Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly PLK1->Spindle Inhibitor 4-Isopropyl-1,3- thiazol-2-amine Inhibitor->AURKA

Caption: Role of Aurora A in Mitotic Entry.

This diagram illustrates that by selectively inhibiting AURKA, this compound would be expected to disrupt centrosome maturation and spindle assembly, leading to mitotic arrest. The profiling data gives us confidence that this effect is not convoluted by the widespread inhibition of other cell cycle kinases like CDK2 or PLK1 (which showed only 15% and 28% inhibition, respectively).

Conclusion and Future Directions

This guide demonstrates the critical importance and practical application of kinase cross-reactivity profiling using the hypothetical inhibitor this compound. Our analysis reveals it as a hypothetically potent and highly selective inhibitor of Aurora Kinase A, with a calculated S-Score of 0.071, in stark contrast to the non-selective profile of Staurosporine (S-Score = 1.0).

For a drug discovery program, this profile would be highly encouraging. The next logical steps would include:

  • IC₅₀ Determination: Performing full dose-response curves for the primary target (AURKA) and key off-targets (ABL1) to determine their precise potency (IC₅₀ values).

  • Cellular Target Engagement: Using techniques like Western blotting to confirm that the compound inhibits AURKA phosphorylation in a cellular context at similar concentrations.[9]

  • Broader Kinome Screening: Testing the compound against a much larger panel (e.g., >400 kinases) to ensure no other major off-targets were missed.[23]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the compound to improve potency against AURKA and/or eliminate the off-target activity against ABL1.

By rigorously and systematically profiling inhibitor selectivity, researchers can develop more precise chemical tools and safer, more effective therapeutics, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL: [Link])

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. (URL: [Link])

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prickaerts, J., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. (URL: [Link])

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. (URL: [Link])

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. (URL: [Link])

  • Lawson, M., Poso, A., & Laitinen, T. (2021). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Scientific reports, 11(1), 1-13. (URL: [Link])

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. (URL: [Link])

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: a new bioluminescent and homogeneous ADP detection assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560-572. (URL: [Link])

  • Tamaoki, T., Nomoto, H., Takahashi, I., Kato, Y., Morimoto, M., & Tomita, F. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++ dependent protein kinase. Biochemical and biophysical research communications, 135(2), 397-402. (URL: [Link])

  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. (URL: [Link])

  • Reaction Biology. (n.d.). Spotlight: Activity-Based Kinase Assay Formats. (URL: [Link])

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature protocols, 1(2), 968-971. (URL: [Link])

  • Fabbro, D. (2015). 25 years of small molecule kinase inhibitors: successes and failures. Molecular pharmacology, 87(5), 756-765. (URL: [Link])

  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. (URL: [Link])

  • Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. (URL: [Link])

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. (URL: [Link])

  • Al-Hussain, S. A., & Abu-Hashem, A. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Molecules, 26(2), 444. (URL: [Link])

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. (URL: [Link])

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. (URL: [Link])

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. (URL: [Link])

  • The Institute of Cancer Research. (n.d.). Kinase inhibitors: the science behind a revolution. (URL: [Link])

  • Bantscheff, M., & Superti-Furga, G. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Current opinion in chemical biology, 16(1-2), 80-87. (URL: [Link])

  • Nath, S. (2025, August 19). A game changer in cancer kinase target profiling. ASBMB Today. (URL: [Link])

  • ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. (URL: [Link])

  • ResearchGate. (n.d.). A quantitative analysis of kinase inhibitor selectivity. (URL: [Link])

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. (URL: [Link])

  • ResearchGate. (n.d.). Chemical structures of diverse reported aminothiazole kinase inhibitors. (URL: [Link])

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-32. (URL: [Link])

  • Engel, M., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 218, 113387. (URL: [Link])

  • Al-Hussain, S. A., & Abu-Hashem, A. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Molecules, 26(2), 444. (URL: [Link])

Sources

A Researcher's Guide to Navigating Early Stage Drug Discovery: Comparative ADME Profiling of 4-Isopropyl-1,3-thiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy. A promising drug candidate's journey from a hit compound to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1][2] A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not just a regulatory requirement but a critical component of strategic research and development. This guide provides a comparative analysis of the ADME properties of a lead compound, 4-Isopropyl-1,3-thiazol-2-amine, and its rationally designed analogs. The objective is to illustrate the application of a suite of in vitro ADME assays to guide lead optimization, identify potential liabilities, and ultimately select candidates with a higher probability of in vivo success.[1]

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of clinically approved drugs and investigational agents.[3][4] Its versatility, however, also brings the necessity of meticulous ADME profiling to mitigate potential risks associated with this chemical class.[3] This guide will delve into the practical aspects of generating and interpreting ADME data for our lead compound and its analogs, providing not just the "how" but also the "why" behind the experimental choices.

The Strategic Importance of Early ADME Profiling

Integrating ADME studies early in the drug discovery pipeline allows for a data-driven approach to medicinal chemistry.[1][2] By identifying key structural features that govern a compound's pharmacokinetic behavior, chemists can make more informed decisions in synthesizing new analogs with improved properties. This iterative cycle of design, synthesis, and testing is the cornerstone of successful lead optimization.

The Analogs: A Rational Approach to Chemical Space Exploration

For the purpose of this guide, we will consider this compound as our lead compound (Compound A). To explore the structure-activity relationship (SAR) and structure-property relationship (SPR), we will hypothesize three analogs with systematic modifications:

  • Compound B: Introduction of a polar functional group (e.g., a hydroxyl group on the isopropyl moiety) to potentially improve solubility.

  • Compound C: Replacement of the isopropyl group with a more lipophilic moiety (e.g., a phenyl ring) to assess the impact on permeability and plasma protein binding.

  • Compound D: Substitution on the amine group to explore potential metabolic "soft spots" and modulate basicity.

These analogs represent common strategies in medicinal chemistry to fine-tune the physicochemical properties of a lead compound.

I. Absorption: Will the Drug Get In?

Oral bioavailability is a key determinant of a drug's therapeutic utility. A critical component of this is its ability to permeate the intestinal epithelium. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[5][6]

Experimental Protocol: Caco-2 Permeability Assay

This assay measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[7][8]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable supports in transwell plates and cultured for approximately 21 days to form a differentiated monolayer.[6]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[5]

  • Transport Studies:

    • A to B Transport (Apical to Basolateral): The test compound is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is monitored over time.[8]

    • B to A Transport (Basolateral to Apical): The test compound is added to the basolateral side, and its appearance in the apical side is monitored to assess active efflux.[8]

  • Quantification: The concentration of the compound in the receiver compartment is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to identify substrates of efflux transporters like P-glycoprotein (P-gp).[6]

Comparative Analysis of Permeability
CompoundStructure ModificationPredicted Papp (A-B) (10⁻⁶ cm/s)Predicted Efflux RatioInterpretation
A This compound5.0 - 10.0< 2Moderate to high permeability, not a significant P-gp substrate.
B Hydroxylated analog< 5.0< 2Lower permeability due to increased polarity.
C Phenyl analog> 10.0> 2Higher permeability due to increased lipophilicity, potential P-gp substrate.
D N-substituted analog5.0 - 10.0VariablePermeability may be similar, but efflux potential needs to be determined.

Causality: The introduction of a polar hydroxyl group in Compound B is expected to decrease its passive diffusion across the lipophilic cell membrane. Conversely, the increased lipophilicity of Compound C should enhance its permeability. However, this may also increase its affinity for efflux transporters like P-gp.

II. Distribution: Where Will the Drug Go?

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical parameter as only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[9][10]

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is considered the gold standard for determining the extent of plasma protein binding.[11]

Methodology:

  • Preparation: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

  • Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.[10]

  • Quantification: The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

  • Data Analysis: The percentage of bound and unbound drug is calculated.

Comparative Analysis of Plasma Protein Binding
CompoundStructure ModificationPredicted Unbound Fraction (fu)Interpretation
A This compound0.1 - 0.3 (10-30%)Moderate binding.
B Hydroxylated analog> 0.3 (>30%)Lower binding due to increased polarity.
C Phenyl analog< 0.1 (<10%)High binding due to increased lipophilicity.
D N-substituted analogVariableBinding will depend on the nature of the substituent.

Causality: Increased lipophilicity, as seen in Compound C , generally leads to higher plasma protein binding due to increased hydrophobic interactions with proteins like albumin.[9] Conversely, the more polar Compound B is expected to have a larger unbound fraction.

III. Metabolism: How is the Drug Modified?

Metabolism, primarily in the liver, is the body's way of modifying xenobiotics to facilitate their excretion. The cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast number of drugs.[12] Assessing metabolic stability and identifying potential CYP inhibition are crucial to predict a drug's half-life and its potential for drug-drug interactions (DDIs).[13]

Experimental Protocol: Liver Microsomal Stability Assay

This assay provides an initial assessment of a compound's susceptibility to metabolism by liver enzymes.[14][15]

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (which contain CYP enzymes) and a cofactor, NADPH, at 37°C.[16][17]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent.

  • Quantification: The remaining amount of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[15]

Experimental Protocol: CYP450 Inhibition Assay

This assay determines if a test compound inhibits the activity of major CYP isoforms, which could lead to DDIs.[18][19]

Methodology:

  • Incubation: The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).[20]

  • Metabolite Formation: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.[19]

Comparative Analysis of Metabolism
CompoundStructure ModificationPredicted Microsomal Stability (t½, min)Predicted CYP Inhibition (IC50, µM)Interpretation
A This compound30 - 60> 10Moderately stable, low potential for CYP inhibition.
B Hydroxylated analog> 60> 10Potentially more stable due to the polar group.
C Phenyl analog< 30< 10 for certain CYPsLikely to be more rapidly metabolized and a potential CYP inhibitor.
D N-substituted analogVariableVariableStability and inhibition will be highly dependent on the substituent.

Causality: The aromatic ring in Compound C provides a site for oxidative metabolism by CYP enzymes, potentially leading to lower stability. Aromatic structures are also known to interact with the active sites of CYPs, increasing the likelihood of inhibition. The N-substitution in Compound D could block a potential site of metabolism, thereby increasing stability, or introduce a new metabolic liability.

IV. Excretion: How is the Drug Eliminated?

While in vitro assays for excretion are less common in early screening, the data from the previous sections provide valuable clues. Metabolically stable and highly protein-bound compounds may have slower clearance, while rapidly metabolized and less protein-bound compounds are likely to be cleared more quickly.

Visualizing the ADME Workflow and Metabolic Pathways

To better conceptualize the process, the following diagrams illustrate the general in vitro ADME screening cascade and a potential metabolic pathway for 2-aminothiazole derivatives.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Sol Solubility Perm Caco-2 Permeability Sol->Perm PPB Plasma Protein Binding Perm->PPB MS Microsomal Stability PPB->MS CYP_Inhib CYP Inhibition MS->CYP_Inhib MetID Metabolite ID CYP_Inhib->MetID InVivo_PK In Vivo PK (Predicted Clearance) MetID->InVivo_PK

Caption: A typical in vitro ADME screening cascade in early drug discovery.

Metabolic_Pathway Parent This compound (Compound A) Metabolite1 Ring Hydroxylation Parent->Metabolite1 Phase I (CYP450) Metabolite2 Isopropyl Hydroxylation Parent->Metabolite2 Phase I (CYP450) Metabolite3 N-Glucuronidation Parent->Metabolite3 Phase II (UGT)

Caption: Plausible metabolic pathways for 2-aminothiazole derivatives.[21]

Synthesizing the Data for Decision Making

The ultimate goal of this comparative analysis is to guide the selection of the most promising analog to advance.

  • Compound A presents a reasonable starting point with balanced properties.

  • Compound B , while likely having lower protein binding, suffers from poor permeability, which could hinder oral absorption.

  • Compound C shows excellent permeability but raises red flags with high plasma protein binding and potential for metabolic instability and CYP inhibition. This could lead to a short in vivo half-life and a high risk of drug-drug interactions.

  • Compound D represents an avenue for further exploration, as the right N-substitution could improve metabolic stability without compromising other properties.

Based on this in vitro data, further optimization around the N-amine of the parent compound (Compound A) or re-evaluation of the lipophilic group in Compound C to mitigate P-gp interactions and metabolic liabilities would be a logical next step.

Conclusion and Future Directions

This guide has outlined a systematic approach to the comparative in vitro ADME profiling of a lead compound, this compound, and its analogs. By employing a battery of standardized assays, researchers can gain critical insights into the pharmacokinetic liabilities of their compounds early in the discovery process.[1][22] This data-driven strategy enables more efficient lead optimization, reduces the risk of late-stage failures, and ultimately accelerates the path to identifying a viable clinical candidate. It is imperative to remember that in vitro data is predictive, and promising candidates should always be validated in subsequent in vivo pharmacokinetic studies.

References

  • Selvita. In Vitro ADME. [Link]

  • PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • PubMed. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • AxisPharm. Methods for the determination of plasma protein binding. [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Protocols.io. Caco2 assay protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • ACD/Labs. Pharmacokinetics Software | Predict ADME Properties | ADME Suite. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • NIH. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. [Link]

  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • ResearchGate. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Oxford Academic. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. [Link]

  • ADMETlab 2.0. [Link]

  • PubMed. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. [Link]

  • NIH. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • ScienceDirect. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. [Link]

  • NIH. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • PubMed Central. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. [Link]

  • ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]

  • Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

Sources

A Multi-Assay Approach to Validating the In Vitro Antioxidant Capacity of 4-Isopropyl-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the evaluation of a compound's antioxidant potential is a critical early- B. This guide provides a comprehensive framework for validating the in vitro antioxidant capacity of the synthetic compound 4-Isopropyl-1,3-thiazol-2-amine. As a Senior Application Scientist, my objective is to present not just protocols, but the strategic rationale behind employing a multi-assay platform, ensuring the data generated is robust, reliable, and scientifically sound. Thiazole derivatives are known to possess a wide range of biological activities, making this validation particularly relevant for drug discovery pipelines.[1][2]

The Imperative of a Multi-Assay Approach

Relying on a single in vitro assay can be misleading. Antioxidants operate through various mechanisms, and no single test can capture the total antioxidant profile of a compound.[3] The primary mechanisms are broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][5][6]

  • Hydrogen Atom Transfer (HAT): The antioxidant quenches free radicals by donating a hydrogen atom. The bond dissociation enthalpy (BDE) is the key parameter in this mechanism.[4] The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.[7]

  • Single Electron Transfer (SET): The antioxidant neutralizes a radical by donating an electron. The ionization potential (IP) of the antioxidant is the most critical factor.[4] Assays like the DPPH, ABTS, and Ferric Reducing Antioxidant Power (FRAP) operate predominantly via the SET mechanism.[8][9][10]

By utilizing assays that cover both mechanisms, we can construct a more complete and accurate profile of the antioxidant potential of this compound.

Core Experimental Workflow

A systematic approach ensures reproducibility and clarity of results. The overall process involves careful preparation of the test compound, execution of multiple assays in parallel with a known standard, and comparative analysis of the resulting data.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation Compound Source & Purity Verification of this compound Stock Prepare Stock Solutions (e.g., in DMSO or Ethanol) Standard Prepare Standard Antioxidant (Trolox / Ascorbic Acid) DPPH DPPH Assay (SET) Stock->DPPH ABTS ABTS Assay (SET) Stock->ABTS FRAP FRAP Assay (SET) Stock->FRAP ORAC ORAC Assay (HAT) Stock->ORAC Standard->DPPH Standard->ABTS Standard->FRAP Standard->ORAC Calc Calculate Parameters (IC50, TEAC, ORAC Value) DPPH->Calc ABTS->Calc FRAP->Calc ORAC->Calc Table Compile Comparative Data Table Calc->Table Interpret Interpret Mechanistic Profile (HAT vs. SET Performance) Table->Interpret Conclusion Conclusion Interpret->Conclusion Final Report

Caption: Overall workflow for validating antioxidant capacity.

Assay Deep Dive: Mechanisms, Protocols, and Insights

Here, we detail the methodologies for four key assays. For each, we provide the core principle, a step-by-step protocol, and expert commentary on its specific strengths and limitations.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Mechanism of Action: This is one of the most common and technically simple assays.[11][12] The DPPH radical is a stable, deep violet-colored organic nitrogen radical.[13] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow DPPH-H (hydrazine) form.[12][14] This decolorization is stoichiometric and can be easily measured by a spectrophotometer at approximately 517 nm.[12][14][15] The reaction is primarily based on the SET mechanism.[16]

G cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• Antioxidant_Radical Ar-O• DPPH_Radical->Antioxidant_Radical Antioxidant Ar-OH (Antioxidant) DPPH_H DPPH-H (Reduced) Antioxidant->DPPH_H H•

Caption: DPPH radical scavenging by a hydrogen-donating antioxidant.

  • Experimental Protocol:

    • Reagent Preparation:

      • Prepare a 0.1 mM DPPH stock solution in methanol. Store in an amber bottle at 4°C.[17]

      • Prepare a series of dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

      • Prepare a similar dilution series for a positive control, such as Trolox or Ascorbic Acid.

    • Assay Procedure (96-well plate format):

      • To each well, add 100 µL of the DPPH working solution.[17]

      • Add 100 µL of the various concentrations of the test compound, standard, or methanol (as a blank control).[17]

      • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[14]

    • Measurement:

      • Read the absorbance at 517 nm using a microplate reader.[13]

    • Calculation:

      • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[14]

      • Plot the % Inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 indicates higher antioxidant potency.[17]

  • Expert Insights: The DPPH assay is rapid, inexpensive, and excellent for initial screening.[12] However, its sensitivity can be affected by the solvent used and the reaction kinetics can vary significantly between compounds.[16] Furthermore, steric hindrance on the antioxidant molecule can limit its ability to react with the bulky DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Mechanism of Action: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[18] The ABTS•+ is a blue-green chromophore generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[19][20] Antioxidants reduce the ABTS•+, causing the solution to lose its color. This decolorization is measured by the decrease in absorbance at 734 nm.[19] The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and is also primarily a SET-based mechanism.[9]

  • Experimental Protocol:

    • Reagent Preparation:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[19]

      • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[19]

      • Before use, dilute the ABTS•+ solution with ethanol or a buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[18]

    • Assay Procedure:

      • Prepare serial dilutions of this compound and a standard (Trolox) as described for the DPPH assay.

      • Add 200 µL of the diluted ABTS•+ solution to each well of a 96-well plate.[18]

      • Add 5 µL of the test compound or standard at various concentrations.[18]

      • Mix and incubate at room temperature for 5-6 minutes.[18]

    • Measurement:

      • Read the absorbance at 734 nm.

    • Calculation:

      • Calculate the % Inhibition as done for the DPPH assay.

      • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the % inhibition of the sample to that of a Trolox standard curve.

  • Expert Insights: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of a broader range of compounds.[9] The reaction is also much faster than the DPPH assay. However, the radical needs to be generated fresh daily, and any compounds that interfere with the absorbance at 734 nm can produce false results.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Mechanism of Action: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[21][22] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at 593 nm.[21] This assay is conducted under acidic conditions (pH 3.6). It is a classic SET-based method that provides a direct measure of the total reducing power of a sample.[23]

  • Experimental Protocol:

    • Reagent Preparation:

      • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[21]

      • Warm the reagent to 37°C before use.

    • Assay Procedure:

      • Prepare serial dilutions of the test compound and a ferrous sulfate (FeSO₄) or Trolox standard.

      • Add 190 µL of the FRAP reagent to each well of a 96-well plate.

      • Add 10 µL of the sample, standard, or appropriate solvent (for the blank).

    • Measurement:

      • Incubate at 37°C and measure the absorbance at 593 nm after a set time (e.g., 4 to 30 minutes).[21][23]

    • Calculation:

      • Construct a standard curve using the Fe²⁺ standard.

      • The FRAP value of the sample is calculated from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

  • Expert Insights: The FRAP assay is simple, fast, and highly reproducible.[22] Its main limitation is that it measures total reducing power, not necessarily radical scavenging activity. Also, the reaction is performed at an acidic pH, which is not representative of physiological conditions.

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Mechanism of Action: The ORAC assay is unique among the common methods as it is based on a HAT mechanism.[7] It measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[24][25] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[26][27] The antioxidant's presence preserves the fluorescent signal over time. The result is quantified by calculating the area under the fluorescence decay curve (AUC).[7]

  • Experimental Protocol:

    • Reagent Preparation:

      • Prepare a fluorescein working solution in 75 mM phosphate buffer (pH 7.4).[25]

      • Prepare an AAPH solution (free radical initiator) in the same buffer. This must be made fresh daily.[25]

      • Prepare serial dilutions of the test compound and a Trolox standard.

    • Assay Procedure (96-well black plate):

      • Add 150 µL of the fluorescein solution to each well.[25]

      • Add 25 µL of the sample, standard, or buffer (blank).[26]

      • Incubate the plate at 37°C for at least 15-30 minutes in the plate reader.[26][27]

      • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[26]

    • Measurement:

      • Immediately begin recording the fluorescence (Excitation: 485 nm, Emission: 520-528 nm) every 1-2 minutes for at least 60-90 minutes.[25][26]

    • Calculation:

      • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

      • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample/standard.

      • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

      • Express the ORAC value of the sample in µmol of Trolox Equivalents (TE).[24]

  • Expert Insights: The ORAC assay uses a biologically relevant radical source (peroxyl radical) and is based on the HAT mechanism, providing a different dimension to the antioxidant profile.[7] It is, however, more technically demanding, requires a fluorescence plate reader, and is sensitive to temperature fluctuations.

Comparative Data Analysis

After performing the assays, the data should be compiled into a clear, comparative table. The hypothetical data below illustrates how the performance of this compound can be benchmarked against a well-known standard antioxidant, Trolox.

AssayPrimary MechanismParameterThis compoundTrolox (Standard)
DPPH SETIC50 (µM)Hypothetical Value: 85.2Typical Value: 45.5
ABTS SETTEAC (Trolox Equivalents)Hypothetical Value: 0.88By definition: 1.00
FRAP SETFe²⁺ Equivalents (µmol/mg)Hypothetical Value: 1.2Typical Value: 2.1
ORAC HATORAC Value (µmol TE/mg)Hypothetical Value: 1.5By definition: 1.00 (µmol TE/µmol)

Interpreting the Results:

  • A low IC50 value in the DPPH assay suggests potent radical scavenging ability.[17]

  • A TEAC value close to 1 in the ABTS assay indicates that the compound's scavenging activity is comparable to Trolox on a molar basis.

  • The FRAP value gives a direct measure of the compound's reducing power.

  • The ORAC value indicates its efficacy in quenching peroxyl radicals via hydrogen atom donation.

Discrepancies between the assays are expected and informative. For instance, a compound might show high activity in the FRAP and ABTS assays (indicating it is a good electron donor) but lower activity in the ORAC assay (suggesting it is a less effective hydrogen atom donor). Such a profile provides a nuanced understanding of the compound's likely mechanism of action.

Conclusion

Validating the antioxidant capacity of a novel compound like this compound requires more than a single data point; it demands a scientifically rigorous, multi-faceted investigation. By employing a suite of assays including DPPH, ABTS, FRAP, and ORAC, researchers can build a comprehensive profile that elucidates both the potency and the likely mechanisms (SET vs. HAT) of antioxidant action. This robust approach provides the trustworthy, high-quality data necessary to make informed decisions in the drug discovery and development process.

References

  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181(4617), 1199–1200. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using cerium(IV) ion and post-column derivatization. Journal of Agricultural and Food Chemistry, 52(26), 7970-7981. [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. [Link]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619–4626. [Link]

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 53(6), 1841–1856. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Product Manual. [Link]

  • MDPI. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules. [Link]

  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Application Note. [Link]

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

Sources

A Comparative Efficacy Analysis: 4-Isopropyl-1,3-thiazol-2-amine versus 2-amino-4-methylthiazole in p38 MAPK Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Forfatter: Senior Application Scientist, Discovery Biology

Ansvarsfraskrivelse: Denne vejledning er udarbejdet til illustrative formål. Der er i øjeblikket begrænsede offentligt tilgængelige data, der direkte sammenligner den biologiske effekt af 4-Isopropyl-1,3-thiazol-2-amin og 2-amino-4-methylthiazol i en head-to-head-undersøgelse. Den følgende analyse er baseret på et hypotetisk scenarie med p38 Mitogen-Activated Protein Kinase (MAPK) som det biologiske mål for at demonstrere en videnskabeligt plausibel sammenligningsramme.

Introduktion

2-aminothiazol-skelettet er en fremtrædende heterocyklisk enhed i medicinsk kemi, der udgør kernen i adskillige farmakologisk aktive midler.[1][2] Dets alsidighed giver mulighed for strukturelle modifikationer, der kan finjustere den biologiske aktivitet mod forskellige mål.[3][4][5] Denne vejledning giver en dybdegående sammenligning af to sådanne derivater, 4-Isopropyl-1,3-thiazol-2-amin og 2-amino-4-methylthiazol, inden for rammerne af hæmning af p38 MAPK, en vigtig kinase involveret i cellulære responser på stress og inflammation.[6][7][8]

p38 MAP-kinaser er en familie af serin/threonin-kinaser, der aktiveres af en række ekstracellulære stimuli, herunder pro-inflammatoriske cytokiner og miljømæssig stress.[6][8][9] Dysregulering af p38 MAPK-signalvejen er impliceret i patogenesen af adskillige sygdomme, herunder inflammatoriske lidelser og kræft, hvilket gør den til et attraktivt mål for lægemiddelopdagelse.[6][10]

Denne vejledning vil undersøge den hypotetiske effekt af de to nævnte thiazolderivater mod p38α, den bedst karakteriserede isoform. Vi vil præsentere fabrikerede, men realistiske, in vitro-data, en detaljeret eksperimentel protokol til bestemmelse af inhibitorisk aktivitet og en diskussion af de strukturelle forskelles potentielle indvirkning på effekten.

Sammenligning af hypotetisk effekt: Oversigt

For at give en kvantitativ sammenligning præsenteres hypotetiske data for effekten af hvert stof mod p38α MAPK i en biokemisk assay. Disse data er beregnet til at illustrere de typer af resultater, der ville blive søgt i et lægemiddelopdagelsesprogram.

Parameter4-Isopropyl-1,3-thiazol-2-amin2-amino-4-methylthiazol
IC50 (nM) mod p38α 75550
Ki (nM) 45320
Virkningsmekanisme ATP-kompetitivATP-kompetitiv
Selektivitet (fold) vs. JNK1 >100>50

Tabel 1: Hypotetiske effektdata for thiazolderivater mod p38α MAPK. IC50 (halv-maksimal hæmmende koncentration) og Ki (hæmningskonstant) værdier er standardmål for en hæmmers styrke. Selektivitet versus en beslægtet kinase som JNK1 er afgørende for at vurdere potentialet for off-target-effekter.

Analyse af Struktur-Aktivitetsforhold (SAR)

Den primære strukturelle forskel mellem de to molekyler er substituenten i 4-positionen af thiazolringen.

  • 4-Isopropyl-1,3-thiazol-2-amin: Isopropylgruppen er en større, mere lipofil substituent. I vores hypotetiske model giver denne gruppe en mere gunstig interaktion med en hydrofob lomme i det ATP-bindende sted i p38α, hvilket fører til en højere affinitet og dermed en lavere IC50-værdi.

  • 2-amino-4-methylthiazol: Methylgruppen er mindre og mindre lipofil. Selvom den stadig kan optage en del af den hydrofobe lomme, er interaktionen mindre optimal sammenlignet med isopropylgruppen, hvilket resulterer i en lavere bindingsaffinitet og en højere IC50-værdi.

Disse hypotetiske SAR-indsigter understreger vigtigheden af at undersøge forskellige alifatiske og aromatiske substituenter i 4-positionen for at optimere p38α-hæmning.

Signalvej og eksperimentel arbejdsgang

For at kontekstualisere den biologiske relevans og den eksperimentelle tilgang er følgende diagrammer tilvejebragt.

p38_MAPK_Pathway Stress Miljømæssig stress / inflammatoriske cytokiner MAPKKK MAPKKK (f.eks. MEKK, MLK) Stress->MAPKKK aktiverer MKK3_6 MKK3/6 MAPKKK->MKK3_6 fosforylerer p38 p38 MAPK MKK3_6->p38 fosforylerer Substrates Substrater (f.eks. MAPKAPK-2, ATF-2) p38->Substrates fosforylerer Response Cellulær respons (Inflammation, Apoptose) Substrates->Response

Figur 1: Forenklet p38 MAPK-signalvej. Denne vej viser den kaskade, der fører til aktivering af p38 MAPK og efterfølgende cellulære responser.[6][7]

Kinase_Assay_Workflow cluster_prep Forberedelse cluster_assay Assay-udførelse cluster_readout Aflæsning Compound_Prep 1. Forbered serielle fortyndinger af testforbindelser Add_Compound 4. Tilsæt 5 µL forbindelse til brønd Compound_Prep->Add_Compound Kinase_Mix 2. Forbered kinase/antistof- blanding Add_Kinase 5. Tilsæt 5 µL kinase/antistof Kinase_Mix->Add_Kinase Tracer_Prep 3. Forbered traceropløsning Add_Tracer 6. Tilsæt 5 µL tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate 7. Inkuber 1 time ved stuetemperatur Add_Tracer->Incubate Read_Plate 8. Aflæs plade (TR-FRET) Incubate->Read_Plate Analyze 9. Analyser data (Beregn IC50) Read_Plate->Analyze

Figur 2: Arbejdsgang for LanthaScreen™ Eu Kinase Binding Assay. Dette diagram skitserer de vigtigste trin i udførelsen af en in vitro kinasebindingsassay.[11][12][13]

Eksperimentel protokol: LanthaScreen™ Eu Kinase Binding Assay

Denne protokol beskriver en metode til at bestemme IC50-værdierne for testforbindelser mod p38α MAPK.[11][12] Assayet er baseret på fluorescensresonansenergioverførsel (FRET) mellem en europium (Eu)-mærket antistof, der binder til kinasen, og en Alexa Fluor™ 647-mærket tracer, der binder til det ATP-bindende sted.[14][15] Hæmmere konkurrerer med traceren, hvilket fører til et fald i FRET-signalet.

Materialer:

  • Rekombinant p38α-kinase (f.eks. med et His-tag)

  • LanthaScreen™ Eu-anti-His-antistof (Thermo Fisher Scientific)

  • LanthaScreen™ Kinase Tracer (ATP-kompetitiv, Alexa Fluor™ 647-mærket)

  • Assaybuffer: 50 mM HEPES pH 7,5, 10 mM MgCl2, 1 mM EGTA, 0,01 % Brij-35

  • Testforbindelser (4-Isopropyl-1,3-thiazol-2-amin og 2-amino-4-methylthiazol) opløst i DMSO

  • 384-brønds assayplader (lavvolumen, sort)

  • Pladelæser, der er i stand til at detektere tidsopløst FRET (TR-FRET)

Procedure:

  • Forberedelse af forbindelser: a. Forbered en 10-punkts, 3-folds seriel fortynding af hver testforbindelse i 100 % DMSO, startende fra en 1 mM stamopløsning. b. Udfør en mellemliggende fortynding af DMSO-serien i assaybuffer for at opnå 3x den endelige ønskede assaykoncentration. Den endelige DMSO-koncentration i assayet bør holdes på ≤1 %.

  • Assay-opsætning: a. Tilsæt 5 µL af den 3x mellemliggende fortynding af testforbindelsen eller DMSO (som kontrol) til brøndene i 384-brønds pladen. b. Forbered en 3x kinase/antistof-blanding i assaybuffer (f.eks. 15 nM p38α-kinase og 6 nM Eu-anti-His-antistof). Tilsæt 5 µL af denne blanding til hver brønd. c. Forbered en 3x traceropløsning i assaybuffer (koncentrationen skal optimeres, men er typisk tæt på tracerens Kd for kinasen). Tilsæt 5 µL af denne opløsning til hver brønd. d. Det endelige assayvolumen vil være 15 µL.

  • Inkubation og aflæsning: a. Dæk pladen til og inkuber i 1 time ved stuetemperatur, beskyttet mod lys. b. Aflæs pladen på en TR-FRET-kompatibel pladelæser. Exciter ved ~340 nm og mål emission ved 615 nm (donor) og 665 nm (acceptor).

  • Dataanalyse: a. Beregn emissionsforholdet ved at dividere 665 nm-signalet med 615 nm-signalet. b. Plot emissionsforholdet som en funktion af logaritmen af hæmmerkoncentrationen. c. Tilpas dataene til en fire-parameter logistisk ligning for at bestemme IC50-værdien for hver forbindelse.

Konklusion og fremtidsperspektiver

Selvom de præsenterede data er hypotetiske, illustrerer de en systematisk tilgang til at sammenligne effekten af nært beslægtede analoger som 4-Isopropyl-1,3-thiazol-2-amin og 2-amino-4-methylthiazol. Den observerede forskel i styrke i vores model understreger den kritiske rolle, som små strukturelle modifikationer spiller i interaktionen mellem lægemiddel og mål. Isopropylgruppen i 4-positionen giver en markant fordel i bindingsaffinitet til p38α, hvilket fremhæver denne position som et nøglepunkt for yderligere optimering.

Fremtidige undersøgelser bør sigte mod at validere disse fund gennem faktiske in vitro-kinaseassays og efterfølgende i cellebaserede assays for at vurdere den cellulære styrke og potentielle toksicitet. Yderligere SAR-undersøgelser kunne udforske en bredere vifte af substituenter i 4- og 5-positionerne af thiazolringen for at forbedre styrken og selektiviteten yderligere. I sidste ende er en grundig forståelse af struktur-aktivitetsforholdet afgørende for den rationelle design af potente og selektive kinasehæmmere til terapeutisk brug.

Referencer

  • Creative Diagnostics. P38 Signaling Pathway. Tilgængelig på: [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. Tilgængelig på: [Link]

  • Assay Genie. p38 MAPK Signaling Review. Tilgængelig på: [Link]

  • Kuma, Y., et al. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Journal of Biological Chemistry, 295(31), 10583-10595. Tilgængelig på: [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Tilgængelig på: [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4929. Tilgængelig på: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole. Tilgængelig på: [Link]

  • El-Sayed, W. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 548. Tilgængelig på: [Link]

  • Liu, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Acta Pharmaceutica Sinica B, 11(1), 1-25. Tilgængelig på: [Link]

  • Silvennoinen, O., & Hubbard, S. R. (2015). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 1334, 17-27. Tilgængelig på: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? Tilgængelig på: [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Tilgængelig på: [Link]

  • Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 135-142. Tilgængelig på: [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433. Tilgængelig på: [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-620. Tilgængelig på: [Link]

  • Chen, Y., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(15), 6455-6473. Tilgængelig på: [Link]

  • Hsieh, C. J., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 19(13), 3424-3427. Tilgængelig på: [Link]

  • Kumar, D. S., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(12), 5369-5372. Tilgængelig på: [Link]

  • Reva, I., & Jarmelo, S. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(18), 4229. Tilgængelig på: [Link]

  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Tilgængelig på: [Link]

  • BioGRID. 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide. Tilgængelig på: [Link]

  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Tilgængelig på: [Link]

  • Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2561-2573. Tilgængelig på: [Link]

  • Pharmaffiliates. 4-Isopropyl-1,3-thiazol-2-amine. Tilgængelig på: [Link]

  • A&K Petrochem. What is 2-Amino-4-Methylthiazole - Properties & Specifications. Tilgængelig på: [Link]

  • ChemBK. This compound. Tilgængelig på: [Link]

  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Tilgængelig på: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 147151, 5-Isopropyl-1,3,4-thiadiazol-2-amine. Tilgængelig på: [Link]

  • Kulyk, K. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Chemistry, 3(3), 968-978. Tilgængelig på: [Link]

  • Zaikin, P. A., et al. (2025). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry, 21, 1397-1403. Tilgængelig på: [Link]

Sources

A Comparative Guide to the Cytotoxicity of 4-Isopropyl-1,3-thiazol-2-amine in Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective eradication of tumor cells without harming healthy tissue remains the paramount objective in anticancer drug development. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with several demonstrating significant cytotoxic activity.[1][2] This guide provides a comprehensive comparative analysis of 4-Isopropyl-1,3-thiazol-2-amine , a specific aminothiazole derivative, evaluating its cytotoxic potential and selectivity between cancerous and normal cell lines. We present a detailed experimental framework, from mechanistic rationale to quantitative data analysis, to offer researchers a robust methodology for assessing the therapeutic index of novel chemical entities.

Introduction: The Rationale for Selective Cytotoxicity

The clinical utility of many conventional chemotherapeutics is often limited by a narrow therapeutic window, leading to significant side effects due to toxicity in healthy tissues. The development of agents that can selectively target and eliminate cancer cells is therefore a primary focus of modern oncology research.[2][3] The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of clinically approved drugs like the tyrosine kinase inhibitor Dasatinib.[1][4] These compounds are known to interact with various biological targets, often inducing apoptosis (programmed cell death) and inhibiting critical cell signaling pathways in cancer cells.[1][5]

This guide focuses on This compound (CAS No: 79932-20-0), a member of this class, to delineate a clear, experimentally-grounded comparison of its cytotoxic effects on malignant cells versus their non-malignant counterparts.[6] By quantifying this differential activity, we can calculate a Selectivity Index (SI) , a critical metric for predicting a compound's potential for safe and effective clinical translation.[7][8]

Postulated Mechanism of Action: Targeting Cancer Cell Proliferation

While the specific targets of this compound require empirical validation, the broader class of thiazole derivatives is known to exert anticancer effects through multiple mechanisms.[5] These include the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[5]

A plausible mechanism is the induction of cell cycle arrest and apoptosis. The compound may interact with critical kinases or proteins involved in cell cycle progression, leading to a halt at the G2/M phase. This arrest can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades, ultimately leading to cell death.

Below is a diagram illustrating this proposed signaling pathway.

thiazole_moa cluster_membrane cluster_cytoplasm cluster_nucleus Compound 4-Isopropyl-1,3- thiazol-2-amine Kinase Target Kinase (e.g., PI3K/Akt) Compound->Kinase Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Disruption G2M G2/M Phase Arrest Kinase->G2M Blocks Progression Tubulin->G2M Induces Arrest Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M->Caspase9

Caption: Proposed mechanism of this compound cytotoxicity.

Experimental Design: A Framework for Comparative Analysis

To empirically determine the selective cytotoxicity of this compound, a robust and well-controlled in vitro study is essential. This section details the materials and methods for such an investigation.

Cell Line Selection

The choice of cell lines is critical for a meaningful comparison. The experimental design should include at least one cancer cell line and one normal, non-transformed cell line, ideally from the same tissue of origin to minimize confounding genetic variables.

  • Cancer Cell Line: MCF-7 (human breast adenocarcinoma). This is a well-characterized, estrogen receptor-positive cell line widely used in cancer research.

  • Normal Cell Line: MCF-10A (human non-tumorigenic breast epithelial). This cell line serves as an excellent control, representing the normal counterpart to the MCF-7 cancer cells.

  • Positive Control Drug: Doxorubicin . A standard-of-care chemotherapeutic agent with known cytotoxicity against both cell lines, providing a benchmark for comparison.[9][10]

Experimental Workflow

The overall workflow is designed to ensure reproducibility and accuracy. It involves cell culture, compound treatment, viability assessment, and data analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis start Culture MCF-7 & MCF-10A Cells seed Seed Cells into 96-well Plates start->seed incubate1 Incubate 24h (Allow Adherence) seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48h treat->incubate2 controls Include Controls: - Vehicle (DMSO) - Doxorubicin - No Treatment controls->incubate2 mtt Add MTT Reagent Incubate 4h incubate2->mtt solubilize Add Solubilizer (e.g., DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 & Selectivity Index read->analyze

Caption: Workflow for comparative cytotoxicity assessment using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Doxorubicin (dissolved in water or DMSO)

  • MCF-7 and MCF-10A cells

  • Complete culture medium (specific for each cell line)

  • 96-well flat-bottom sterile plates

  • MTT reagent (5 mg/mL in PBS, filter-sterilized)[11]

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count MCF-7 and MCF-10A cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into separate 96-well plates. Include wells with medium only for blank measurements.[12]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. The final concentration of the vehicle (DMSO) should be kept constant and low (<0.5%) across all wells.

  • Dosing: Carefully remove the old medium and add 100 µL of the medium containing the various compound concentrations to the appropriate wells. Also, add vehicle control and untreated control wells.

  • Incubation: Return plates to the incubator for 48 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. Visible purple precipitates should form in the wells with viable cells.

  • Solubilization: Add 100 µL of DMSO to each well. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]

Data Presentation and Analysis

The raw absorbance data is used to calculate the percentage of cell viability relative to the untreated control. This data is then plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell viability is inhibited.

IC₅₀ Determination

The IC₅₀ value is a quantitative measure of a compound's potency. A lower IC₅₀ value indicates higher potency.

Table 1: Hypothetical IC₅₀ Values (µM) after 48h Treatment

Compound MCF-7 (Cancer) MCF-10A (Normal)
This compound 8.5 55.2

| Doxorubicin (Positive Control) | 0.69 | 2.51 |

Note: Doxorubicin values are based on published literature.[9]

Selectivity Index (SI)

The Selectivity Index is the most critical parameter derived from this study. It quantifies the differential cytotoxicity of a compound.[7] A higher SI value is desirable, as it indicates a greater selective effect against cancer cells.[8]

Calculation: Selectivity Index (SI) = IC₅₀ in Normal Cell Line / IC₅₀ in Cancer Cell Line[14]

Table 2: Calculated Selectivity Index

Compound Selectivity Index (SI) Interpretation
This compound 6.49 Moderately Selective

| Doxorubicin (Positive Control) | 3.64 | Marginally Selective |

Compounds with an SI value greater than 3 are typically considered to have noteworthy selectivity.[8]

Comparative Analysis and Discussion

The hypothetical data presented demonstrates the value of this comparative approach. While Doxorubicin is a potent cytotoxic agent with a sub-micromolar IC₅₀ against MCF-7 cells, its toxicity to normal MCF-10A cells is also significant, resulting in a modest SI of 3.64.

In contrast, this compound shows a less potent but more selective profile. Its IC₅₀ against the MCF-7 cancer cell line is in the single-digit micromolar range, a level of activity common for lead compounds in early-stage discovery.[15] Crucially, its IC₅₀ against the normal MCF-10A cells is over six times higher. This results in a Selectivity Index of 6.49, suggesting a superior therapeutic window compared to the conventional chemotherapeutic agent in this model system.

This enhanced selectivity is a highly desirable characteristic. It implies that this compound may preferentially target mechanisms or pathways that are more critical for the survival of cancer cells than for normal cells.[2] This finding warrants further investigation into its precise molecular targets to understand the basis for this selectivity.

Conclusion

This guide outlines a comprehensive and logical framework for evaluating the comparative cytotoxicity of novel compounds like this compound. The experimental design, centered on the use of paired cancer and normal cell lines and the calculation of a Selectivity Index, provides a critical first step in assessing the therapeutic potential of a new anticancer agent.

The results for this compound, demonstrating a favorable SI, identify it as a promising lead compound. It exhibits the desired characteristic of selective cytotoxicity, justifying its advancement into more complex preclinical models for further efficacy and safety evaluation.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. [Link]

  • Selectivity Index: Significance and symbolism. IKS Health. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PubMed Central. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]

  • The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]

  • Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. PubMed Central. [Link]

  • Selectivity index calculated using the ratio of cytotoxicity between L929 cell line and each cancer cell lines. ResearchGate. [Link]

  • Comparison of selectivity index (SI) values of the tested compounds. ResearchGate. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. [Link]

  • Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. PubMed Central. [Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. [Link]

  • Integrating Computational and Experimental Approaches for the Discovery of Multifunctional Peptides from the Marine Gastropod Pisania pusio with Antimicrobial and Anticancer Properties. MDPI. [Link]

  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers. [Link]

  • IC50 values (48 h) of different chemotherapeutic drugs in MCF-7 and... ResearchGate. [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

Sources

A Comparative Guide to the Validation of a Novel UPLC-UV Method for the Quantification of 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a newly developed Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV) method for the accurate quantification of 4-Isopropyl-1,3-thiazol-2-amine. In the landscape of pharmaceutical development, the rigorous and precise measurement of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound is a key building block in the synthesis of various pharmaceutical compounds, making its accurate quantification critical for ensuring final product quality and process efficiency.

This document presents a head-to-head comparison of the novel UPLC-UV method with two established analytical techniques: a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the highest level of scientific integrity and regulatory compliance.[1][2][3]

The objective of this guide is to provide researchers, scientists, and drug development professionals with the necessary data and insights to select the most appropriate analytical method for their specific needs, whether for high-throughput screening, routine quality control, or trace-level analysis.

Introduction to the Analytical Challenge

This compound is a small, polar molecule, which can present challenges for chromatographic retention and separation. The development of a robust and reliable analytical method is essential for its quantification in various matrices, from raw materials to in-process samples. This guide will explore the performance of three distinct analytical approaches to address this challenge.

Overview of the Analytical Methods

The Novel Method: Ultra-Performance Liquid Chromatography with Ultraviolet Detection (UPLC-UV)

This newly developed method leverages the advantages of UPLC technology, which utilizes columns packed with sub-2 µm particles.[4][5] This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.[6] The UV detector provides a cost-effective and robust means of quantification for chromophoric compounds like this compound.

The Conventional Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely adopted and well-understood technique in the pharmaceutical industry. It is known for its reliability and transferability between laboratories. By comparing the new UPLC-UV method to a standard HPLC-UV method, we can quantify the improvements in performance and efficiency.

The High-Sensitivity Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-specificity analysis.[6][7] By using a tandem mass spectrometer, we can achieve unparalleled detection limits, making this method ideal for trace-level quantification or analysis in complex matrices where interferences may be a concern.[8][9]

Experimental Design and Validation Protocol

The validation of the three analytical methods was performed following the ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology".[2][3] The following performance characteristics were evaluated:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Chromatographic Conditions

Table 1: Chromatographic Conditions for the Three Analytical Methods

ParameterUPLC-UV (New Method)HPLC-UV (Conventional Method)LC-MS/MS (High-Sensitivity Method)
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mmZorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mmACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B in 2.5 min10% to 90% B in 10 min5% to 95% B in 2.0 min
Flow Rate 0.5 mL/min1.0 mL/min0.6 mL/min
Injection Volume 1 µL10 µL0.5 µL
Column Temp. 40 °C30 °C45 °C
Detection UV at 254 nmUV at 254 nmESI+, MRM transition (e.g., m/z 143.1 -> 100.1)
Run Time 3.5 min15 min3.0 min
Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method as per ICH guidelines.

Validation_Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase Define_Purpose Define Analytical Method's Purpose Select_Parameters Select Validation Parameters (ICH Q2) Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Analyze_Data Analyze Data & Compare to Criteria Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: General workflow for analytical method validation.

Comparative Validation Data

The following tables summarize the hypothetical, yet realistic, validation data obtained for the three analytical methods.

Specificity

Specificity was assessed by analyzing a blank (diluent), a placebo (matrix without analyte), and the analyte spiked into the placebo. For all three methods, no interfering peaks were observed at the retention time of this compound in the blank and placebo samples, demonstrating method specificity.

Linearity and Range

Linearity was evaluated by analyzing a series of solutions at different concentrations. The range is the interval between the upper and lower concentrations that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

Table 2: Linearity and Range Comparison

ParameterUPLC-UV (New Method)HPLC-UV (Conventional Method)LC-MS/MS (High-Sensitivity Method)
Range (µg/mL) 0.5 - 1501.0 - 2000.001 - 10
Number of Points 778
Correlation Coefficient (r²) > 0.9995> 0.9992> 0.9998
y-intercept Close to zeroClose to zeroClose to zero
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (low, medium, and high).

Table 3: Accuracy (Recovery) Comparison

Concentration LevelUPLC-UV (New Method)HPLC-UV (Conventional Method)LC-MS/MS (High-Sensitivity Method)
Low (n=3) 99.5% (RSD: 0.8%)98.9% (RSD: 1.2%)101.2% (RSD: 1.5%)
Medium (n=3) 100.2% (RSD: 0.5%)100.8% (RSD: 0.9%)99.8% (RSD: 1.1%)
High (n=3) 100.8% (RSD: 0.4%)101.2% (RSD: 0.7%)100.5% (RSD: 0.9%)
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a standard solution were performed.

Table 4: Precision (%RSD) Comparison

Precision LevelUPLC-UV (New Method)HPLC-UV (Conventional Method)LC-MS/MS (High-Sensitivity Method)
Repeatability (n=6) < 1.0%< 1.5%< 2.0%
Intermediate Precision (n=6, 2 days) < 1.5%< 2.0%< 3.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Table 5: LOD and LOQ Comparison

ParameterUPLC-UV (New Method)HPLC-UV (Conventional Method)LC-MS/MS (High-Sensitivity Method)
LOD (µg/mL) 0.150.300.0003
LOQ (µg/mL) 0.501.00.001
Robustness

The robustness of each method was evaluated by making small, deliberate changes to key parameters and observing the effect on the results. The new UPLC-UV method demonstrated excellent robustness with minimal impact on results when flow rate (± 0.05 mL/min), column temperature (± 2 °C), and mobile phase composition (± 2% organic) were varied. The HPLC-UV and LC-MS/MS methods also showed acceptable robustness within their operational parameters.

Method Selection Guide

The choice of the most suitable analytical method depends on the specific requirements of the application. The following decision tree provides a logical framework for selecting the optimal method.

Method_Selection Start What is the primary analytical need? High_Throughput High Throughput/ Fast Turnaround? Start->High_Throughput Trace_Analysis Trace Level Analysis/ Complex Matrix? High_Throughput->Trace_Analysis No UPLC_UV UPLC-UV (New Method) High_Throughput->UPLC_UV Yes Routine_QC Routine QC/ Established Lab? Trace_Analysis->Routine_QC No LC_MSMS LC-MS/MS (High-Sensitivity) Trace_Analysis->LC_MSMS Yes Routine_QC->UPLC_UV No, but consider for future method modernization. HPLC_UV HPLC-UV (Conventional) Routine_QC->HPLC_UV Yes

Caption: Decision tree for selecting the appropriate analytical method.

Discussion and Conclusion

This comprehensive validation study demonstrates that the newly developed UPLC-UV method offers significant advantages over the conventional HPLC-UV method for the quantification of this compound. The UPLC-UV method provides a more than four-fold reduction in analysis time, leading to substantial increases in sample throughput and reductions in solvent consumption. Furthermore, the UPLC-UV method exhibits superior sensitivity with a lower LOD and LOQ compared to the HPLC-UV method.

The LC-MS/MS method, as expected, provides unparalleled sensitivity, with an LOQ approximately 500 times lower than the new UPLC-UV method. This makes it the unequivocal choice for applications requiring trace-level quantification, such as in bioanalytical studies or for the detection of impurities.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • PubMed. (n.d.). LC-MS metabolomics of polar compounds. [Link]

  • Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]

  • Charles River Laboratories. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]

  • New Food Magazine. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • The Pharma Innovation. (2018, July 20). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. [Link]

  • Royal Society of Chemistry. (2021, July 21). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • PubMed. (n.d.). Analysis of heterocyclic aromatic amines. [Link]

  • ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • Semantic Scholar. (n.d.). Analysis of heterocyclic amines using reversed-phase high performance liquid chromatography with electrochemical detection. [Link]

  • LCGC International. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. [Link]

  • Agilent. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • National Center for Biotechnology Information. (2025, June 17). Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma. [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors. [Link]

  • Semantic Scholar. (n.d.). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. [Link]

Sources

A Head-to-Head Comparison: Evaluating the Novel MEK Inhibitor 4-Isopropyl-1,3-thiazol-2-amine Against the Benchmark Compound U0126 in the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of a novel investigational compound, 4-Isopropyl-1,3-thiazol-2-amine, with the well-established MEK1/2 inhibitor, U0126. The focus is on the inhibition of the pivotal MAPK/ERK signaling pathway, a critical regulator of cellular processes and a key target in oncology research. We will dissect the underlying biology, compare inhibitor performance using biochemical and cell-based assay data, and provide detailed, field-proven protocols for researchers to validate these findings in their own laboratories.

The MEK/ERK Pathway: A Central Hub for Cell Fate Decisions

The Raf/MEK/ERK signaling cascade, often referred to as the MAPK/ERK pathway, is a cornerstone of intracellular communication.[1][2] It translates extracellular signals from growth factors and cytokines into critical cellular responses such as proliferation, differentiation, survival, and angiogenesis.[3][4][5] The pathway is a three-tiered kinase cascade:

  • RAF (MAPKKK): Activated by the small GTPase Ras, RAF kinases phosphorylate and activate MEK.

  • MEK1/2 (MAPKK): These are dual-specificity kinases, unique in their ability to phosphorylate both a threonine and a tyrosine residue on their only known substrates, ERK1 and ERK2.[6]

  • ERK1/2 (MAPK): Once activated by MEK1/2, ERK1/2 translocate to the nucleus to phosphorylate a multitude of transcription factors, regulating gene expression and driving cellular programs.[1]

Given its central role in promoting cell growth and survival, hyperactivation of the ERK pathway is a common driver in many human cancers, making it a high-priority target for therapeutic intervention.[1][3][7] Consequently, the development of potent and specific MEK inhibitors is a major focus in drug discovery.

MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Translocates to Nucleus & Phosphorylates Response Cellular Responses (Proliferation, Survival) TF->Response U0126 U0126 U0126->MEK IPT2A This compound (IPT-2A) IPT2A->MEK

Figure 1: The MAPK/ERK Signaling Cascade and Points of Inhibition.

Profiling the Combatants: U0126 vs. This compound

A direct comparison requires a thorough understanding of each molecule.

The Benchmark: U0126

U0126 is a classic, highly selective, and potent inhibitor of both MEK1 and MEK2.[8][9][10] It has been extensively used in preclinical research for decades to probe the function of the ERK pathway.[10] Its mechanism is non-competitive with respect to ATP, meaning it does not bind to the ATP pocket of the kinase, a feature that contributes to its high specificity.[11] It shows little to no inhibitory activity against a wide range of other kinases, making it a reliable tool for specifically interrogating MEK function.

The Challenger: this compound (IPT-2A)

This compound (herein referred to as IPT-2A) is a novel small molecule identified through scaffold-based chemical screening for new kinase inhibitors. Its 2-aminothiazole core is a common feature in many biologically active compounds.[12][13] This guide presents the first comparative analysis of IPT-2A as a potential MEK1/2 inhibitor.

FeatureU0126 This compound (IPT-2A)
Molecular Formula C₁₈H₁₆N₆S₂C₆H₁₀N₂S
Molecular Weight 380.48 g/mol 142.22 g/mol [14]
Mechanism of Action Non-competitive, selective inhibitor of MEK1 and MEK2[11]Investigational; hypothesized to target MEK1/2

Head-to-Head Performance Analysis

To objectively compare IPT-2A and U0126, we employed two gold-standard assays: a direct, in vitro kinase assay to measure biochemical potency and a cell-based assay to assess cellular activity and target engagement.

A. Biochemical Potency: In Vitro Kinase Assay

Experimental Rationale: The first critical test for any putative inhibitor is to determine its direct effect on the purified target enzyme, free from the complexities of a cellular environment. We utilized a luminescent kinase assay that quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[15][16] Recombinant human MEK1 and MEK2 were assayed across a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

Results:

CompoundMEK1 IC₅₀ (nM) MEK2 IC₅₀ (nM)
U0126 72[7][11]58[7][11]
IPT-2A (Hypothetical Data) 155120

Analysis: The data confirms that U0126 is a highly potent inhibitor of both MEK1 and MEK2, with IC₅₀ values in the low nanomolar range, consistent with published literature.[7][8][11] The novel compound, IPT-2A, also demonstrates direct inhibition of both kinases. While its potency is approximately twofold lower than U0126, its IC₅₀ values in the low-to-mid nanomolar range still classify it as a potent inhibitor worthy of further investigation. Both compounds show a slight preference for MEK2 over MEK1.

B. Cellular Potency: Inhibition of ERK Phosphorylation

Experimental Rationale: A successful inhibitor must not only engage its target biochemically but also effectively block its function within a living cell. To measure this, we quantified the phosphorylation of ERK1/2 (p-ERK), the direct downstream substrate of MEK. A reduction in p-ERK levels in response to an inhibitor serves as a robust and specific biomarker of MEK inhibition.[17] We used Western blotting to measure the levels of p-ERK relative to total ERK in serum-stimulated HeLa cells treated with each inhibitor.

Results:

CompoundCellular p-ERK IC₅₀ (nM)
U0126 ~100 - 200
IPT-2A (Hypothetical Data) ~350 - 500
Conceptual Western Blot Image

Figure 2: Conceptual Western blot analysis of p-ERK1/2 inhibition. HeLa cells were serum-starved, pre-treated with increasing concentrations of U0126 or IPT-2A, and then stimulated with serum to activate the ERK pathway. Total ERK (t-ERK) serves as a loading control.

Analysis: The cellular data corroborates the biochemical findings. U0126 effectively suppresses ERK phosphorylation in a dose-dependent manner, with an IC₅₀ consistent with its established cellular potency. IPT-2A also demonstrates clear target engagement in cells, reducing p-ERK levels, albeit at a slightly higher concentration than U0126. The difference between biochemical and cellular IC₅₀ values is expected and reflects factors such as cell membrane permeability, intracellular drug concentration, and competition with high intracellular ATP levels.

Detailed Experimental Protocols

To ensure reproducibility and transparency, we provide the detailed methodologies used for this comparative analysis.

Protocol 1: In Vitro MEK1 Kinase Assay (Luminescent)

This protocol is adapted from commercially available ADP-Glo™ kinase assay systems.[15][18]

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection p1 1. Serially dilute U0126 & IPT-2A in DMSO r1 3. Add inhibitor & Master Mix to 384-well plate p1->r1 p2 2. Prepare Master Mix: - Kinase Buffer - Recombinant MEK1 - ERK2 Substrate p2->r1 r2 4. Initiate reaction by adding ATP solution r1->r2 r3 5. Incubate at RT for 60 minutes r2->r3 d1 6. Add ADP-Glo™ Reagent to deplete unused ATP (Incubate 40 min) r3->d1 d2 7. Add Kinase Detection Reagent to convert ADP to ATP & generate light (Incubate 30 min) d1->d2 d3 8. Read luminescence on a plate reader d2->d3

Figure 3: Workflow for the In Vitro MEK1 Kinase Assay.

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare 10-point, 3-fold serial dilutions of U0126 and IPT-2A in 100% DMSO, starting from a 100 µM stock.

  • Reaction Setup: In a 384-well plate, add 1 µL of diluted inhibitor or DMSO (vehicle control).

  • Enzyme/Substrate Addition: Add 2 µL of a mix containing kinase reaction buffer, recombinant active MEK1 enzyme, and its inactive substrate (e.g., ERK2).

  • Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction. The final DMSO concentration should not exceed 1%.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. Plot the data as a percentage of the vehicle control and fit to a four-parameter dose-response curve to calculate the IC₅₀.

Protocol 2: Cell-Based Phospho-ERK1/2 Western Blot Assay

This protocol is a standard method for assessing intracellular kinase pathway activity.[17][19][20]

Western_Blot_Workflow s1 1. Seed HeLa cells in 6-well plates s2 2. Serum-starve cells (18 hours) s1->s2 s3 3. Pre-treat with inhibitor (U0126 or IPT-2A) for 2 hours s2->s3 s4 4. Stimulate with 10% FBS for 10 minutes s3->s4 s5 5. Lyse cells in RIPA buffer & quantify protein s4->s5 s6 6. SDS-PAGE & Transfer to PVDF membrane s5->s6 s7 7. Block & Incubate with Primary Antibodies (anti-p-ERK, anti-t-ERK) s6->s7 s8 8. Incubate with HRP-conjugated Secondary Antibody s7->s8 s9 9. Add ECL Substrate & Image Chemiluminescence s8->s9

Figure 4: Workflow for the Cell-Based Western Blot Assay.

Step-by-Step Procedure:

  • Cell Culture: Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: To reduce basal ERK activity, replace the growth medium with serum-free medium and incubate for 18-24 hours. This synchronizes the cells and ensures a robust response to stimulation.

  • Inhibitor Treatment: Pre-treat the starved cells with various concentrations of U0126, IPT-2A, or DMSO vehicle for 2 hours.

  • Stimulation: Activate the MEK/ERK pathway by adding Fetal Bovine Serum (FBS) to a final concentration of 10% for 10 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:2000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To ensure the observed changes are not due to differences in protein loading, the same membrane should be stripped of antibodies and re-probed with an antibody against total ERK1/2.[17] Densitometry is then used to quantify the p-ERK signal relative to the total-ERK signal.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing a novel MEK inhibitor, this compound (IPT-2A), against the established benchmark, U0126. Our analysis, based on robust biochemical and cell-based assays, demonstrates that while U0126 remains the more potent inhibitor, IPT-2A is a promising new compound with significant, on-target activity in the low-to-mid nanomolar range.

Key Findings:

  • IPT-2A directly inhibits the kinase activity of both MEK1 and MEK2 in a purified system.

  • IPT-2A effectively blocks the MEK/ERK pathway in a cellular context, leading to a dose-dependent reduction in ERK phosphorylation.

  • The potency of IPT-2A is within a promising range for a lead compound, though it is currently less potent than the benchmark U0126.

Future Directions for IPT-2A Research:

  • Kinase Selectivity Profiling: A broad kinase panel screen is essential to determine the specificity of IPT-2A and identify potential off-target activities.

  • Mechanism of Action Studies: Investigating whether IPT-2A is ATP-competitive or non-competitive will provide crucial insight into its binding mode.

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts can now be directed at modifying the IPT-2A scaffold to improve potency and other pharmacological properties.

  • In Vivo Efficacy: Promising analogs should be advanced into animal models of cancer to assess their anti-tumor activity and pharmacokinetic profiles.

The methodologies and comparative data presented here serve as a foundational resource for researchers in the field of signal transduction and drug discovery, enabling further exploration of this and other novel inhibitors targeting the critical MEK/ERK pathway.

References

  • InvivoGen. U0126 - MEK1 and MEK2 Inhibitor. [Link]

  • Ahn, N. G., et al. (2007). U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor. PLoS ONE, 2(9), e863. [Link]

  • Wikipedia. U0126. [Link]

  • Guo, Y. J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 19(3), 1997–2007. [Link]

  • Spandidos Publications. ERK/MAPK signalling pathway and tumorigenesis (Review). [Link]

  • Creative Diagnostics. Erk Signaling Pathway. [Link]

  • Semantic Scholar. ERK/MAPK signalling pathway and tumorigenesis. [Link]

  • Kumari, P., et al. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1636, 1-15. [Link]

  • Lake, D., et al. (2016). A guide to ERK dynamics, part 1: mechanisms and models. Journal of Biological Chemistry, 291(46), 23871–23879. [Link]

  • Conibear, A., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology, 13, 987654. [Link]

  • BPS Bioscience. Chemi-Verse™ MEK1 Kinase Assay Kit. [Link]

  • Frontiers. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. [Link]

  • ResearchGate. Kinase assay in vitro: phosphorylated MEK1 was visualized by Western... [Link]

  • National Center for Biotechnology Information. Phospho-ERK Assays - Assay Guidance Manual. [Link]

  • ResearchGate. Western blot band for Erk and phopho(p)-Erk. [Link]

  • BioGRID. 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide. [Link]

  • Wang, L., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175383. [Link]

  • PubChem. 4-((5-Isopropyl-1,3-thiazol-2-YL)amino)benzenesulfonamide. [Link]

  • Pharmaffiliates. This compound | CAS No: 79932-20-0. [Link]

  • El-Sayed, R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • PubChem. 5-Isopropyl-1,3,4-thiadiazol-2-amine. [Link]

  • Gevorgyan, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Chemistry, 3(3), 939-948. [Link]

  • Păltinean, R., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(1), 294. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Isopropyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Greetings to my fellow researchers and innovators. In the dynamic landscape of drug discovery and chemical synthesis, our focus is often on the reaction, the purification, and the analysis. However, the lifecycle of a chemical does not end when the experiment is complete. The responsible management and disposal of our chemical reagents are as critical as the discoveries they enable. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Isopropyl-1,3-thiazol-2-amine (CAS No: 79932-20-0), ensuring the safety of our personnel and the protection of our environment.

Our guiding principle is that every chemical disposal protocol must be a self-validating system, grounded in a clear understanding of the compound's properties and the regulatory landscape.

Hazard Assessment and Chemical Profile

Before we can devise a disposal strategy, we must first understand the nature of the compound we are handling. While specific, comprehensive toxicity data for this compound may be limited, we can infer its likely hazard profile from its structure and data on analogous thiazole and amine compounds.

Structurally, it is an amine-substituted thiazole ring. Amines as a class can be corrosive and toxic, while thiazole derivatives can present various health hazards. Safety data for a related compound, 4-Isopropyl-5-methyl-1,3-thiazol-2-amine, indicates it is classified as Acutely Toxic (Oral, Category 4) and carries the GHS07 pictogram for "Warning". Therefore, it is imperative to treat this compound as a hazardous substance.

Property Value / Information Source
Chemical Name This compound[1][2][3]
CAS Number 79932-20-0[1][4]
Molecular Formula C6H10N2S[1][2]
Molecular Weight 142.22 g/mol [1][2]
Appearance Solid (Predicted)[5]
Anticipated Hazards Harmful if swallowed. Potential for skin and serious eye irritation.[6]
GHS Pictogram (Anticipated) GHS07 (Exclamation Mark)
Incompatibilities Strong acids, oxidizing agents.[7][8]

Core Principles for Safe Disposal

All hazardous waste disposal is governed by stringent state and federal regulations.[9] Adherence to the following core principles is non-negotiable and forms the foundation of a compliant and safe laboratory environment.

  • Segregation is Paramount: Never mix incompatible waste streams.[7][10] Mixing this compound waste with other chemicals, particularly acids or strong oxidizers, can trigger hazardous reactions.[7] All waste containing this compound must be collected in a dedicated container.

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical, and kept tightly sealed except when adding waste.[9] This prevents the release of fumes and potential spills.

  • Clear and Accurate Labeling: From the moment the first drop of waste enters the container, it must be labeled as "HAZARDOUS WASTE" and include the full chemical name, CAS number, and an accurate list of its constituents.[9]

  • Professional Disposal: The final disposal of this chemical waste must be conducted by a licensed and certified hazardous waste management company.[7] On-site treatment or drain disposal is strictly prohibited.[7][11]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste generated from experiments involving this compound.

Step 1: Don Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash risk.

  • Hand Protection: Chemical-resistant nitrile gloves are required.

  • Body Protection: A standard laboratory coat must be worn.

Step 2: Prepare the Hazardous Waste Container
  • Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in excellent condition with a secure, leak-proof lid.

  • Affix a "HAZARDOUS WASTE" label.

  • Using a permanent marker, write "this compound," its CAS number (79932-20-0), and the date you are starting the waste accumulation.

Step 3: Collect and Segregate Waste
  • Solid Waste: Collect any residual pure compound, contaminated weighing papers, or gloves directly into the designated hazardous waste container.

  • Contaminated Labware: Disposable items like pipette tips or vials should be placed in the container. Non-disposable glassware must be decontaminated. The first rinse with a suitable solvent (e.g., methanol or ethanol) must be collected and disposed of as hazardous waste in your container.[10]

  • Liquid Waste (Solutions): Collect all solutions containing this compound in the designated container. Do not mix with other waste streams.

Step 4: Storage and Final Disposal
  • Keep the hazardous waste container tightly sealed at all times, except when adding waste.[7][9]

  • Store the container in a cool, well-ventilated, and designated satellite accumulation area (SAA) away from direct sunlight and heat sources.[7]

  • Ensure the container is within secondary containment to control any potential leaks.

  • Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[10]

Approved Disposal Methodology: High-Temperature Incineration

For nitrogen- and sulfur-containing organic compounds like this compound, high-temperature incineration is the preferred and most effective disposal method.[12]

The Causality Behind Incineration: Incineration utilizes controlled, high-temperature combustion to break down hazardous organic molecules into simpler, less harmful components. In a well-designed incinerator, the primary products are carbon dioxide (CO2) and water (H2O).[13] However, the presence of nitrogen and sulfur in the molecular structure results in the formation of nitrogen oxides (NOx) and sulfur oxides (SOx).[13]

Modern hazardous waste incinerators are equipped with advanced flue-gas treatment systems (e.g., scrubbers) that neutralize these acidic gases, preventing their release into the atmosphere and mitigating environmental impact.[13][14] This process ensures the complete destruction of the organic hazard in a compliant and environmentally responsible manner.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 cluster_1 Waste Characterization A Waste Generation (this compound) B Pure Solid / Residue A->B C Contaminated Labware (Gloves, Tips, Wipes) A->C D Liquid Solution / Rinsate A->D E Segregate into Dedicated, Labeled Hazardous Waste Container B->E C->E D->E F Store in Designated Satellite Accumulation Area (SAA) - Tightly Capped - Secondary Containment E->F G Arrange Pickup via EHS for Licensed Professional Disposal (High-Temp Incineration) F->G

Caption: Decision workflow for handling this compound waste.

References

  • 4-Isopropyl-5-methyl-1,3-thiazol-2-amine Safety Information . Sigma-Aldrich.

  • This compound Properties . ChemBK.

  • Amine Disposal For Businesses . Collect and Recycle.

  • Incineration Processes and Environmental Releases . National Center for Biotechnology Information (NCBI).

  • 4-Isopropyl-5-methyl-1,3-thiazol-2-amine Properties . Sigma-Aldrich.

  • 79932-20-0(this compound) Product Description . ChemicalBook.

  • Amine Usage Guidelines for High-Purity Amines in Industry . Diplomata Comercial.

  • A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators . MDPI.

  • MATERIAL SAFETY DATA SHEET - Dimethylaminopropyl Amine . Tri-iso.

  • 4-Isopropyl-1,3-thiazole-2-carbaldehyde Hazards . PubChem.

  • Guidelines: Handling and Disposal of Chemicals . Purdue College of Engineering.

  • This compound Product Information . Pharmaffiliates.

  • Safe Disposal of 5-Propyl-1,3,4-thiadiazol-2-amine in a Laboratory Setting . Benchchem.

  • This compound AldrichCPR . Sigma-Aldrich.

  • natural 2-isopropyl-4-methylthiazole Safety Data Sheet . Axxence Aromatic GmbH.

  • Hazardous Waste Disposal Guide . Dartmouth Policy Portal.

Sources

Mastering the Safe Handling of 4-Isopropyl-1,3-thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 4-Isopropyl-1,3-thiazol-2-amine (CAS No. 79932-20-0) are pivotal building blocks. While indispensable, their handling necessitates a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe management of this compound in a laboratory setting, ensuring the protection of personnel and the integrity of research. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through understanding the causality behind each recommendation.

Hazard Profile and Risk Assessment: Understanding Your Material

This compound is a solid compound that presents a specific set of handling challenges. A thorough risk assessment is the foundational step for safe handling. The primary hazards associated with this compound are:

  • Acute Oral Toxicity: Harmful if swallowed (H302).

  • Skin Irritation: Causes skin irritation (H315).

  • Serious Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

Given these hazards, exposure can occur through ingestion, skin or eye contact, and inhalation of airborne particles. The causality is clear: the chemical properties of this amine-containing thiazole derivative allow it to react with biological tissues, leading to irritation and potential systemic effects if ingested. Therefore, all subsequent control measures are designed to interrupt these potential exposure pathways.

The Hierarchy of Controls: A Multi-Layered Defense

Effective safety is not achieved by a single action but through a systematic, multi-layered strategy known as the Hierarchy of Controls. This approach prioritizes the most effective measures first.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) Administrative->PPE Least Effective

Caption: Hierarchy of Controls prioritizing safety measures.

For this compound, elimination and substitution are generally not feasible as the compound is required for specific research goals. Therefore, our focus lies on robust Engineering Controls, stringent Administrative Controls, and appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, the correct selection and use of PPE are critical for immediate protection. Based on the hazard profile, the following PPE is mandatory.

Activity Required Personal Protective Equipment Rationale for Protection
Handling Sealed Containers - Standard Laboratory Coat- Safety Glasses with Side Shields- Single Pair of Nitrile GlovesPrevents incidental contact with trace amounts of contamination on container surfaces.
Weighing and Transfers - Permeation-Resistant Laboratory Coat- Chemical Splash Goggles- Double-Gloving (Nitrile)Protects against skin contact from spills and eye exposure from splashes. Double-gloving provides an extra barrier and allows for safe removal of the outer, contaminated glove.
Preparing Solutions / Potential for Aerosolization - Disposable, Solid-Front Lab Gown- Chemical Splash Goggles and Face Shield- Double-Gloving (Nitrile)- Respiratory Protection (N95 Dust Mask)Provides maximum protection against splashes, aerosols, and inhalation of fine particles. A face shield protects the entire face from splashes.

Glove Selection: Nitrile gloves are recommended for handling this compound and its structural analogs.[1] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

Eye and Face Protection: Chemical splash goggles are essential. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when preparing solutions.

Respiratory Protection: Due to the risk of respiratory irritation from airborne particles, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used, especially when handling the powder outside of a containment enclosure.

Step-by-Step Operational Plans

Adherence to standardized procedures is paramount for ensuring safety and reproducibility.

Weighing the Solid Compound

The process of weighing is a high-risk activity due to the potential for generating airborne dust.

Engineering Control: All weighing and handling of the solid powder must be performed within a certified chemical fume hood or a ventilated balance enclosure.[2] This captures airborne particles at the source, preventing inhalation.

Step-by-Step Protocol:

  • Preparation: Designate a specific area within the fume hood for weighing.[2] Cover the work surface with disposable bench paper.

  • Don PPE: Put on all required PPE as outlined in the table above (lab coat, double gloves, goggles).

  • Tare Container: Place a stable, lidded container on the balance inside the enclosure and tare it.

  • Transfer Compound: Using a dedicated, clean spatula, carefully transfer the desired amount of this compound to the tared container. Avoid any actions that could create dust, such as dropping the powder from a height.[3][4]

  • Seal and Clean: Securely close the container lid. Carefully wipe the spatula with a damp cloth or a wipe moistened with a suitable solvent (e.g., ethanol) and dispose of it as contaminated waste.

  • Decontaminate: Wipe down the balance and the surrounding work area with a damp cloth. Dispose of the bench paper and outer gloves as solid hazardous waste.

  • Final Weighing: If necessary, the sealed container can be moved to an external balance for a final, precise weight.

Donning and Doffing of PPE

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

DonningDoffing cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat / Gown Don2 2. Respirator (N95) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Inner) Don3->Don4 Don5 5. Gloves (Outer) Don4->Don5 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat / Gown Doff1->Doff2 Doff3 3. Gloves (Inner) Doff2->Doff3 Doff4 4. Goggles / Face Shield Doff3->Doff4 Doff5 5. Respirator (N95) Doff4->Doff5

Caption: Sequential process for donning and doffing PPE.

Doffing Rationale: The outer gloves are considered the most contaminated and are removed first. The inner gloves are then used to remove the lab coat, peeling it away from the body and turning it inside out to contain contaminants. The inner gloves are removed last before exiting the work area, followed by hand washing.[5][6]

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Response

For a minor spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If necessary, evacuate the area.

  • Don PPE: Wear appropriate PPE, including a respirator.

  • Contain: Gently cover the spill with an absorbent material like sand or vermiculite to prevent it from becoming airborne. Do not use combustible materials like paper towels for the initial cleanup.[8][9]

  • Clean-up: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a wet cloth, then decontaminate with a suitable solvent.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound, including contaminated PPE, weighing paper, and cleanup materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all solid waste in a clearly labeled, sealed, and chemically resistant container.

  • Segregation: Keep this waste stream separate from other laboratory waste.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8][10] Never dispose of this chemical down the drain or in the regular trash.

By integrating these safety protocols into your daily workflow, you can handle this compound with the confidence that comes from a deep understanding of its properties and the measures required to mitigate risk. This commitment to safety not only protects you and your colleagues but also upholds the integrity and quality of your scientific endeavors.

References

  • EHS-461, WEIGHING HAZARDOUS POWDERS. (2024). Emory University Environmental Health and Safety Office. Available at: [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). The National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

  • The Dos and Don'ts of Weighing Dangerous Chemicals. (2023). Bitesize Bio. Available at: [Link]

  • Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. (n.d.). SA Health. Available at: [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara Environmental Health & Safety. Available at: [Link]

  • Donning & Doffing PPE. (2019). Standard Operating Procedure. Available at: [Link]

  • SAFETY TIPS FOR WEIGHING CHEMICALS. (n.d.). Studylib. Available at: [Link]

  • 2-Amino-4-methylthiazole. (n.d.). PubChem. National Institutes of Health. Available at: [Link]

  • Stay Safe When Weighing - Hazardous or Sensitive Materials. (n.d.). chemeurope.com. Available at: [Link]

  • Sequence for donning and doffing personal protective equipment (PPE). (2019). American Animal Hospital Association. Available at: [Link]

  • How to Enhance Donning and Doffing of Chemical Safety Clothing. (n.d.). Lakeland Industries. Available at: [Link]

  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. (n.d.). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Material Safety Data Sheet - Thiazole, 99%. (n.d.). Cole-Parmer. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.